dichloro(dipyridine)platinum II
説明
The exact mass of the compound cis-Dichlorobis(pyridine)platinum(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organoplatinum Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
15227-42-6 |
|---|---|
分子式 |
C10H12Cl2N2Pt |
分子量 |
426.2 g/mol |
IUPAC名 |
platinum;bis(pyridine);dihydrochloride |
InChI |
InChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H; |
InChIキー |
ZPDKYCGMUSHWKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Pt+2] |
ピクトグラム |
Irritant |
同義語 |
cis-dichloro(dipyridine)platinum II dichloro(dipyridine)platinum II |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Dichloro(dipyridine)platinum(II)
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and fundamental properties of dichloro(dipyridine)platinum(II), [PtCl₂(py)₂]. As a cornerstone complex in the field of platinum chemistry, its study offers profound insights into coordination chemistry, reaction mechanisms, and the development of related platinum-based compounds with significant applications, notably in catalysis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the preparation and rigorous analysis of its cis and trans isomers.
Introduction: The Significance of Dichloro(dipyridine)platinum(II)
Dichloro(dipyridine)platinum(II) is a square planar platinum(II) complex that exists as two geometric isomers: cis-dichloro(dipyridine)platinum(II) and trans-dichloro(dipyridine)platinum(II). The distinct spatial arrangement of the pyridine and chloride ligands around the central platinum atom gives rise to significantly different chemical and physical properties, including reactivity, solubility, and biological activity.[1][2] The study of these isomers is not only of academic interest but also holds practical importance. For instance, the principles governing their synthesis and isomerization are foundational to the preparation of more complex platinum compounds, including anticancer agents.[3][4] Understanding the nuanced differences in their characterization is crucial for quality control and for elucidating structure-activity relationships.
This guide will delve into the synthetic pathways to selectively obtain both the cis and trans isomers, followed by a detailed exploration of the analytical techniques employed for their comprehensive characterization. The causality behind experimental choices will be emphasized, providing a robust framework for researchers to not only replicate these procedures but also to adapt them for novel research directions.
Synthesis of Dichloro(dipyridine)platinum(II) Isomers
The synthesis of dichloro(dipyridine)platinum(II) isomers primarily relies on the reaction of a suitable platinum(II) precursor with pyridine. The choice of precursor and reaction conditions dictates the isomeric outcome.
Synthesis of cis-Dichloro(dipyridine)platinum(II)
The synthesis of the cis isomer is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with pyridine in an aqueous medium.[5] The underlying principle of this synthesis is the trans effect, which dictates the regioselectivity of ligand substitution in square planar complexes.
Experimental Protocol: Synthesis of cis-[PtCl₂(py)₂]
-
Dissolution of Precursor: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water to form a solution of the tetrachloroplatinate(II) anion.
-
Ligand Addition: To the stirred aqueous solution of K₂[PtCl₄], add a stoichiometric amount (or a slight excess) of pyridine.
-
Reaction and Precipitation: The reaction mixture is typically stirred at room temperature. The formation of the neutral cis-[PtCl₂(py)₂] complex, which is sparingly soluble in water, results in its precipitation as a yellow solid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, followed by a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: The product is dried under vacuum to yield pure cis-dichloro(dipyridine)platinum(II).
The rationale for the formation of the cis isomer is governed by the stronger trans effect of the chloride ligand compared to the pyridine ligand. This directs the incoming pyridine ligands to positions cis to each other.
Synthesis of trans-Dichloro(dipyridine)platinum(II)
The trans isomer is generally synthesized through the isomerization of the cis isomer or by carefully selecting a starting material that favors the trans geometry.[5][6] One common method involves the reaction of tetra(pyridine)platinum(II) chloride ([Pt(py)₄]Cl₂) with hydrochloric acid.
Experimental Protocol: Synthesis of trans-[PtCl₂(py)₂]
-
Preparation of Precursor: Synthesize tetra(pyridine)platinum(II) chloride ([Pt(py)₄]Cl₂) by reacting K₂[PtCl₄] with an excess of pyridine.
-
Acidification: Suspend [Pt(py)₄]Cl₂ in water and add concentrated hydrochloric acid.
-
Heating: The mixture is heated, which facilitates the displacement of two pyridine ligands by chloride ions. The thermodynamic stability of the trans isomer often drives the reaction to completion.
-
Precipitation and Isolation: Upon cooling, the trans-[PtCl₂(py)₂] precipitates as a pale yellow solid. It is then collected by filtration, washed with water, ethanol, and diethyl ether.
-
Drying: The product is dried under vacuum.
An alternative route to the trans isomer involves the reaction of trans-[PtCl₂(DMSO)₂] with pyridine, where the DMSO ligands are displaced.[6][7]
Caption: Synthetic pathways for cis and trans-[PtCl₂(py)₂].
In-Depth Characterization
A multi-technique approach is essential for the unambiguous characterization of the dichloro(dipyridine)platinum(II) isomers.
Spectroscopic Characterization
IR spectroscopy is a powerful tool to distinguish between the cis and trans isomers based on their molecular symmetry. The cis isomer, belonging to the C₂ᵥ point group, will exhibit two Pt-Cl stretching vibrations, whereas the trans isomer, with D₂ₕ symmetry, will show only one Pt-Cl stretch due to the center of symmetry.[8]
| Isomer | Point Group | Number of Pt-Cl IR Bands |
| cis-[PtCl₂(py)₂] | C₂ᵥ | 2 |
| trans-[PtCl₂(py)₂] | D₂ₕ | 1 |
¹H and ¹³C NMR spectroscopy can provide information about the chemical environment of the pyridine ligands. For the cis isomer, the two pyridine rings are chemically equivalent, as are the two chloride ligands. Similarly, in the trans isomer, the pyridine ligands are equivalent. However, subtle differences in the chemical shifts of the pyridine protons can sometimes be observed between the two isomers.[5]
¹⁹⁵Pt NMR spectroscopy is particularly informative. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature and geometry of the coordinated ligands. Generally, the cis isomer resonates at a slightly lower field compared to the trans isomer.[5]
The electronic spectra of both isomers in a suitable solvent (e.g., DMF or CH₂Cl₂) exhibit intense bands in the UV region due to π → π* intraligand transitions within the pyridine rings.[3][9] Weaker d-d transitions are often obscured by these more intense charge-transfer bands. While the UV-Vis spectra of the two isomers are broadly similar, subtle differences in the position and intensity of the absorption maxima can be used for differentiation when compared with reference spectra.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural characterization of the dichloro(dipyridine)platinum(II) isomers.[10][11][12] It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry, confirming the square planar coordination around the platinum center and the cis or trans arrangement of the ligands.[10][11] The crystal packing can also be analyzed, revealing intermolecular interactions such as π-π stacking between the pyridine rings.
| Parameter | cis-[PtCl₂(py)₂] | trans-[PtCl₂(py)₂] |
| Point Group | C₂ᵥ | D₂ₕ |
| Pt-Cl Stretch (IR) | Two bands | One band |
| ¹⁹⁵Pt NMR Shift | Typically lower field | Typically higher field |
| Melting Point | ~282-288 °C[13][14] | ~283-286 °C[15] |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can be used to study the thermal stability and decomposition profile of the complexes.[16][17][18] Both isomers are generally stable at room temperature but will decompose upon heating. The decomposition may proceed through the loss of pyridine ligands followed by the reduction of the platinum center. The specific decomposition temperatures and pathways can differ between the cis and trans isomers, providing another means of characterization.
Caption: A typical workflow for the characterization of [PtCl₂(py)₂].
Reactivity and Applications
The dichloro(dipyridine)platinum(II) complexes are valuable precursors for the synthesis of other platinum compounds. The chloride ligands can be substituted by a variety of other ligands, such as amines, phosphines, and thiolates, to generate a diverse range of platinum(II) complexes with tailored properties.[19][20] This reactivity is fundamental to their use in coordination chemistry research and in the development of new materials and therapeutic agents. While not clinically used themselves, the study of their interactions with biomolecules has contributed to the understanding of the mechanism of action of platinum-based anticancer drugs.[1][2][21][22]
Conclusion
The synthesis and characterization of cis- and trans-dichloro(dipyridine)platinum(II) are quintessential exercises in inorganic chemistry that provide a solid foundation for researchers in diverse scientific fields. The deliberate choice of synthetic strategy allows for the selective formation of either isomer, and a comprehensive suite of analytical techniques is required for their unambiguous identification and characterization. The principles and methodologies detailed in this guide offer a robust framework for the successful preparation and analysis of these important platinum complexes, paving the way for further innovation in the design and application of novel coordination compounds.
References
- cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF - ResearchGate.
- Reaction of dichlorobis(dirnethy1su1ghoxide)p1atinum(II) with pyridine and isomerizatian of - dichloro(dimetBylsolphoxide)(pysidine)platinum(IP).
- Crystal structure ofcis-dichloro(2,2′-dipyridylamine)-platinum(II) - ResearchGate.
- Chemical structure of cis-dichlorobis(pyrazinamido) platinum(II) or cis-[PtCl 2 (PZA) 2 ].
- cis-dichloro(dipyridine)platinum(ii) - ChemBK.
- Photochemical preparation and reactivity of platinum(II) complexes with oxygen-donor ligands. Description and synthesis of di-µ-chloro-dichlorobis(substituted pyridine)diplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes - MDPI.
- Synthesis and reactivity of dichloroboryl complexes of platinum(II) - PubMed.
- The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes - PMC - PubMed Central.
- The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes - PubMed.
- The Crystal Structure of cis-Dichlorobis(dimethylsulfoxide)platinum(II).
- Crystal structure of dichlorido-bis[2-(2,4-difluorophenyl)pyridine- κ 1 N]platinum(II), C 22 H 14 Cl 2 F 4 N 2 Pt - ResearchGate.
- Synthesis, characterization and biological activity of trans-platinum(II) and trans-platinum(IV) complexes with 4-hydroxymethylpyridine - PubMed.
- Synthesis and spectroscopic studies of platinum (II) and palladium (II) complexes with amino acids and polypyridyl ligands.
- Activation of the trans geometry in platinum antitumor complexes. Synthesis, characterization, and biological activity of complexes with the planar ligands pyridine, N-methylimidazole, thiazole, and quinoline. Crystal and molecular structure of trans-dichlorobis(thiazole)platinum(II) | Inorganic Chemistry - ACS Publications.
- Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity - ResearchGate.
- Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology - Fine Chemical Technologies.
- trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies - PubMed.
- Platinum(II) complexes as spectroscopic probes for biomolecules - OSTI.GOV.
- Spectroscopic and Luminescence Studies on Square-Planar Platinum(II) Complexes with Anionic Tridentate 3-Bis(2-pyridylimino)isoindoline Derivatives | Request PDF - ResearchGate.
- X-ray Crystallography - Chemistry LibreTexts.
- Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating | Journal of the American Chemical Society.
- Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study | ACS Omega.
- Cyclic-Diolefin Complexes of Platinum and Palladium.
- Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC - NIH.
- Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or - Journal of Materials and Environmental Science.
Sources
- 1. The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes [mdpi.com]
- 4. Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology | Kirin | Fine Chemical Technologies [finechem-mirea.ru]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. CIS-DICHLOROBIS(PYRIDINE)PLATINUM(II)(14872-21-0) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chembk.com [chembk.com]
- 14. cis-Dichlorobis(pyridine)platinum(II) 97 15227-42-6 [sigmaaldrich.com]
- 15. 14024-97-6 CAS MSDS (TRANS-DICHLOROBISPYRIDINEPLATINUM(II)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. Synthesis and reactivity of dichloroboryl complexes of platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization and biological activity of trans-platinum(II) and trans-platinum(IV) complexes with 4-hydroxymethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture of trans-dichloro(dipyridine)platinum(II): A Technical Guide for Researchers
This guide provides an in-depth exploration of the structural elucidation of trans-dichloro(dipyridine)platinum(II), a square planar d⁸ transition metal complex. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. The convergence of spectroscopic and crystallographic data is paramount for the unambiguous assignment of its molecular structure and stereochemistry.
Foundational Principles: Synthesis and Isomeric Purity
The journey to structural elucidation begins with the synthesis of the target molecule. The trans isomer of dichloro(dipyridine)platinum(II) is a critical subject of study, often in comparison to its clinically significant cis counterpart, cisplatin. The stereochemistry of the final product is dictated by the synthetic route, leveraging the principles of the trans effect.
A common and effective synthesis starts with potassium tetrachloroplatinate(II) (K₂PtCl₄) as the platinum source. The direct reaction with pyridine can often lead to a mixture of isomers. To selectively obtain the trans isomer, a multi-step process is typically employed.
Experimental Protocol: Synthesis of trans-dichloro(dipyridine)platinum(II)
-
Preparation of Tetrapyridineplatinum(II) Chloride: An aqueous solution of K₂PtCl₄ is treated with an excess of pyridine. The initial yellow solution will yield a white precipitate of [Pt(py)₄]Cl₂, which is isolated by filtration. This step ensures the complete displacement of the chloro ligands.
-
Controlled Ligand Displacement: The isolated [Pt(py)₄]Cl₂ is then heated in an aqueous solution. This controlled thermal reaction causes the stepwise displacement of two pyridine ligands by chloride ions from the salt. The significantly lower solubility of the neutral trans-dichloro(dipyridine)platinum(II) complex compared to the charged starting material and the cis isomer drives the precipitation of the desired trans product as a yellow solid.
-
Purification: The crude yellow product is purified by washing with water to remove any unreacted starting material or soluble byproducts, followed by washing with a non-polar solvent like ether, and then dried in vacuo.
The rationale behind this method is to first create a kinetically stable intermediate, [Pt(py)₄]Cl₂, and then carefully control the thermodynamics of the ligand substitution to favor the formation of the more symmetric and often less soluble trans isomer.
Caption: Synthetic workflow for trans-dichloro(dipyridine)platinum(II).
Definitive Structure Determination: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the solid-state structure of a molecule, providing precise atomic coordinates and thus, definitive proof of stereochemistry. For trans-dichloro(dipyridine)platinum(II), SC-XRD confirms the square planar geometry around the central platinum atom and the trans arrangement of the ligands.
Causality in Crystallographic Analysis
The choice to pursue SC-XRD is driven by the need for unambiguous proof of the trans configuration. While spectroscopic methods provide strong evidence, a crystal structure provides a visual and metrically precise model of the molecule, resolving any potential ambiguities. The resulting data on bond lengths and angles are crucial for understanding the electronic effects within the molecule, such as the trans influence of the pyridine ligands on the Pt-Cl bonds.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a suitable solvent (e.g., chloroform or a mixture of chloroform/pentane) containing the purified complex.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (commonly Mo Kα). The crystal is rotated, and diffraction patterns are recorded at various orientations.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using least-squares methods. This process yields the final atomic coordinates, bond lengths, and angles.
Expected Structural Parameters
The crystallographic data for trans-dichloro(dipyridine)platinum(II) and similar complexes reveal key structural features. The molecule is expected to be centrosymmetric, with the platinum atom residing on an inversion center.[1]
| Parameter | Expected Value | Significance |
| Coordination Geometry | Distorted Square Planar | Characteristic of d⁸ Pt(II) complexes. |
| Pt-N Bond Length | ~2.01 - 2.05 Å | Reflects the covalent bond between platinum and the pyridine nitrogen. |
| Pt-Cl Bond Length | ~2.30 - 2.33 Å | Typical for Pt(II)-Cl bonds in this chemical environment.[2] |
| Cl-Pt-Cl Bond Angle | 180° (ideal) | Confirms the trans arrangement of the chloro ligands. |
| N-Pt-N Bond Angle | 180° (ideal) | Confirms the trans arrangement of the pyridine ligands. |
| Cl-Pt-N Bond Angle | 90° (ideal) | Defines the square planar geometry. |
Table 1: Summary of expected single-crystal X-ray diffraction data for trans-dichloro(dipyridine)platinum(II).
Spectroscopic Fingerprinting: A Multi-technique Approach
While X-ray crystallography provides a definitive solid-state structure, spectroscopic techniques are essential for confirming the structure in solution and for routine characterization where single crystals may not be available. The combination of vibrational and nuclear magnetic resonance spectroscopy creates a self-validating system of structural proof.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a powerful, non-destructive technique for identifying the stereochemistry of platinum complexes. The distinction between cis and trans isomers is particularly clear in the far-infrared (Far-IR) and Raman spectra, where the Pt-Cl and Pt-N stretching vibrations occur.
The core principle behind using vibrational spectroscopy for isomer identification lies in molecular symmetry and the resulting selection rules for vibrational transitions.
-
trans-dichloro(dipyridine)platinum(II): This isomer possesses a center of inversion and belongs to the D₂h point group. Due to the mutual exclusion rule, vibrations that are Raman active are IR inactive, and vice versa. Crucially, for the Pt-Cl bonds, the symmetric stretch is Raman active and IR inactive, while the asymmetric stretch is IR active and Raman inactive. This results in the observation of a single Pt-Cl stretching band in the Far-IR spectrum.
-
cis-dichloro(dipyridine)platinum(II): This isomer has C₂ᵥ symmetry and lacks a center of inversion. Both the symmetric and asymmetric Pt-Cl stretching modes are active in both IR and Raman spectroscopy. This results in the observation of two distinct Pt-Cl stretching bands in the Far-IR spectrum.
This clear difference in the number of observable Pt-Cl stretching bands in the Far-IR spectrum is the most reliable diagnostic for distinguishing between the two isomers.[2][3]
Caption: Logic workflow for isomer determination by Far-IR spectroscopy.
-
Sample Preparation: For Far-IR, the sample is typically prepared as a polyethylene disc. For Raman spectroscopy, the solid sample is placed directly in the path of the laser.
-
Data Acquisition:
-
Far-IR: Spectra are recorded in the range of approximately 500-100 cm⁻¹.
-
Raman: A laser (e.g., 785 nm) is used to irradiate the sample, and the scattered light is analyzed.
-
-
Spectral Interpretation: The key region of interest is analyzed for the number and position of the Pt-Cl and Pt-N stretching vibrations.
| Vibration Mode | trans Isomer (D₂h) | cis Isomer (C₂v) | Activity |
| ν(Pt-Cl) (asym) | ~340-360 cm⁻¹ | ~340-350 cm⁻¹ | IR Active |
| ν(Pt-Cl) (sym) | Not IR Active | ~330-340 cm⁻¹ | IR Active |
| ν(Pt-N) | ~250-270 cm⁻¹ | Two bands expected | IR Active |
Table 2: Characteristic Far-IR frequencies for cis- and trans-dichloro(dipyridine)platinum(II).
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt)
NMR spectroscopy provides detailed information about the electronic environment of the nuclei in the molecule. For platinum complexes, ¹⁹⁵Pt NMR is a particularly powerful tool.
The ¹⁹⁵Pt nucleus has a spin of I=1/2 and a natural abundance of 33.8%, making it well-suited for NMR studies. The chemical shift of ¹⁹⁵Pt is highly sensitive to the nature and arrangement of the ligands coordinated to it.[4]
-
Causality of the Chemical Shift: The electronic shielding at the platinum nucleus is directly influenced by the ligands. In general, for analogous [PtA₂X₂] complexes, the trans isomer resonates at a higher field (i.e., a more negative ppm value) compared to the cis isomer.[5] This is a reliable trend that can be used to assign the stereochemistry in solution. For dichloro(dipyridine)platinum(II) complexes, the chemical shift difference can be significant enough for unambiguous assignment.[4]
While ¹⁹⁵Pt NMR probes the metal center, ¹H and ¹³C NMR provide information about the pyridine ligands.
-
Coordination Shifts: Upon coordination to the platinum center, the ¹H and ¹³C signals of the pyridine ligands shift downfield compared to the free ligand. This is due to the withdrawal of electron density from the pyridine ring by the platinum cation.
-
¹⁹⁵Pt Satellites: Coupling between the ¹⁹⁵Pt nucleus and the ligand's ¹H and ¹³C nuclei can give rise to satellite peaks flanking the main resonance. The magnitude of the coupling constants (e.g., ³J(¹⁹⁵Pt-¹H)) provides further structural information. For the trans isomer, only one set of pyridine signals is expected due to the molecular symmetry.
-
Sample Preparation: The complex is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), as it has low solubility in many common solvents.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra are acquired on a high-field NMR spectrometer. ¹⁹⁵Pt spectra are typically referenced to a standard such as Na₂PtCl₆ in D₂O.
-
Spectral Analysis: Chemical shifts (δ), coupling constants (J), and integration are analyzed to confirm the structure.
| Nucleus | Expected Chemical Shift (δ) | Key Features |
| ¹⁹⁵Pt | Higher field than cis isomer | A single resonance confirming the presence of one platinum environment. |
| ¹H | 8.5-9.0 ppm (α-H), 7.5-8.0 ppm (β, γ-H) | Downfield shift from free pyridine. A single set of three signals for the symmetric trans isomer. |
| ¹³C | 150-155 ppm (α-C), 125-130 ppm (β-C), 140-145 ppm (γ-C) | Downfield shift from free pyridine. A single set of three signals. |
Table 3: Summary of expected NMR spectroscopic data for trans-dichloro(dipyridine)platinum(II).
Conclusion: A Triad of Corroborative Evidence
The robust structural elucidation of trans-dichloro(dipyridine)platinum(II) is not achieved by a single technique but by the convergence of evidence from a triad of methods: synthesis, X-ray diffraction, and spectroscopy. The synthetic pathway provides a logical basis for the formation of the trans isomer. X-ray diffraction offers definitive, high-resolution proof of the solid-state structure and stereochemistry. Finally, a combination of vibrational and multinuclear NMR spectroscopy provides an interlocking set of data that confirms the structure, demonstrates isomeric purity, and allows for characterization in solution. This multi-faceted, self-validating approach represents the gold standard in the characterization of coordination complexes and is essential for advancing research in medicinal and materials chemistry.
References
- Kauffman, G. B., & Thompson, R. J. (2007). cis- and trans-Dichloro(dipyridine)platinum(II). Inorganic Syntheses, 7, 249-253.
- ResearchGate. (n.d.). cis- and trans-Dichloro(dipyridine)platinum(II) | Request PDF.
- Fabijańska, M., et al. (2022). Synthesis and structure of two novel trans-platinum complexes. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 863–869.
- Al-Allaf, T. A. K., & Al-Bayti, I. H. (2021). An Overview of 195Pt Nuclear Magnetic Resonance Spectroscopy. Platinum Metals Review, 65(4), 586-606.
- Appleton, T. G., Hall, J. R., & Ralph, S. F. (1989). 195Pt and 1H NMR studies of platinum(II) complexes with ethylenediamine derivatives. Inorganica Chimica Acta, 157(2), 197-204.
- Mastrorilli, P., et al. (2018). 31P and 195Pt solid-state NMR and DFT studies on platinum(i) and platinum(ii) complexes. Dalton Transactions, 47(21), 7147-7157.
- Tsipis, A. C., & Karapetsas, I. N. (2014). Accurate prediction of 195Pt NMR chemical shifts for a series of Pt(ii) and Pt(iv) antitumor agents by a non-relativistic DFT computational protocol. Dalton Transactions, 43(14), 5409-5423.
- Coluccia, M., et al. (1995). Platinum piroxicam compounds. Crystal structure of trans-dichloro(η2-ethene)(piroxicam)platinum(II). Journal of the Chemical Society, Dalton Transactions, (19), 3247-3252.
- Michigan State University. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II).
- Holzer, W., et al. (2018). Raman and Infrared Studies of Platinum-Based Drugs: Cisplatin, Carboplatin, Oxaliplatin, Nedaplatin, and Heptaplatin. The Journal of Physical Chemistry A, 122(34), 6823-6834.
- Clark, R. J. H., & Williams, C. S. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Inorganic Chemistry, 4(3), 350-357.
- Durig, J. R., et al. (1976). Pressure tuning Infrared and Raman spectra of trans-dichloro-bis[(diperfluproethyl)phenyl phosphine] Platinum(II), trans Pt[PPh(CF3CF2)2]Cl2. Journal of Molecular Structure, 34(1), 1-10.
- Google Patents. (n.d.). CA1156429A - Preparation of platinum complexes.
- Pathan, A. A., et al. (2023). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Molecules, 28(22), 7623.
Sources
- 1. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dichloro(dipyridine)platinum(II) for Researchers and Drug Development Professionals
Introduction: Re-evaluating a Classic Platinum(II) Scaffold
Dichloro(dipyridine)platinum(II) (CAS Number: 15227-42-6), a coordination complex featuring a central platinum(II) ion, two chloride ligands, and two pyridine ligands, represents a significant molecule in the landscape of platinum-based compounds. While often considered a classical analogue to the groundbreaking anticancer drug cisplatin, its distinct chemical properties and biological activity warrant a dedicated and in-depth examination. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, moving beyond a surface-level comparison to explore the nuances of its synthesis, characterization, mechanism of action, and potential applications in modern therapeutic strategies. The pyridine ligands, in place of the ammine groups in cisplatin, introduce altered steric and electronic properties that influence the compound's reactivity, solubility, and interactions with biological macromolecules.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of dichloro(dipyridine)platinum(II) is fundamental to its application in research and development. The key properties are summarized in the table below, with comparative data for cisplatin provided for context.
| Property | Dichloro(dipyridine)platinum(II) | Cisplatin |
| CAS Number | 15227-42-6 | 15663-27-1 |
| Molecular Formula | C₁₀H₁₀Cl₂N₂Pt | H₆Cl₂N₂Pt |
| Molecular Weight | 424.18 g/mol | 300.05 g/mol |
| Appearance | Yellow to orange powder[1] | Yellow to orange crystalline solid |
| Melting Point | 282-288 °C (decomposes)[1][2] | 270 °C (decomposes) |
| Configuration | cis (typically) | cis |
| Geometry | Square Planar | Square Planar |
Synthesis and Isomeric Purity: A Practical Approach
The synthesis of dichloro(dipyridine)platinum(II) is most commonly achieved through the method developed by Kauffman. This procedure leverages the principles of coordination chemistry to yield the desired product. The differentiation between the biologically active cis-isomer and the inactive trans-isomer is of paramount importance and can be confirmed using the Kurnakov test.
Synthetic Workflow
The synthesis generally involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with pyridine. The reaction conditions can be manipulated to favor the formation of the cis isomer.
Caption: A simplified workflow for the synthesis of cis-dichloro(dipyridine)platinum(II).
Experimental Protocol: Synthesis of cis-Dichloro(dipyridine)platinum(II)
-
Preparation of Starting Materials: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.
-
Reaction: To the aqueous solution of K₂[PtCl₄], add a stoichiometric amount of pyridine. The reaction mixture is typically stirred at a controlled temperature to facilitate the substitution of chloride ligands with pyridine.
-
Precipitation: The desired cis-dichloro(dipyridine)platinum(II) product, being less soluble in water, will precipitate out of the solution as a yellow solid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or ether) to remove unreacted starting materials and byproducts, and then dried.
Isomer Verification: The Kurnakov Test
The Kurnakov test is a classical chemical method to distinguish between cis and trans isomers of platinum(II) complexes.[3][4] It relies on the differential reactivity of the isomers with thiourea.
-
cis-isomer: Reacts with an excess of thiourea to form a yellow, soluble tetra(thiourea)platinum(II) complex, [Pt(tu)₄]²⁺.[3][5]
-
trans-isomer: Reacts with thiourea to produce a white, sparingly soluble di(ammine)di(thiourea)platinum(II) complex, trans-[Pt(NH₃)₂(tu)₂]²⁺ (in the case of cisplatin analogues). For dichloro(dipyridine)platinum(II), the analogous product would be trans-[Pt(pyridine)₂(tu)₂]²⁺.[3][5]
Caption: The differential reaction of cis and trans isomers in the Kurnakov test.
Structural Characterization: Spectroscopic Fingerprints
The definitive identification and characterization of dichloro(dipyridine)platinum(II) rely on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable tool for confirming the presence of the pyridine ligands and for distinguishing between the cis and trans isomers based on the Pt-Cl stretching vibrations.
-
cis-isomer: Exhibits two distinct Pt-Cl stretching bands due to the lower symmetry (C₂ᵥ).
-
trans-isomer: Shows only one Pt-Cl stretching band due to the higher symmetry (D₂ₕ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the pyridine ligands and their coordination to the platinum center. The chemical shifts of the pyridine protons and carbons are influenced by the coordination environment. ¹⁹⁵Pt NMR is particularly informative for platinum complexes. The chemical shift of the platinum nucleus is highly sensitive to the nature of the coordinated ligands and the geometry of the complex. For pyridine-containing platinum(II) dichloride complexes, the cis isomers typically resonate at a different frequency compared to the trans isomers.[6]
Mechanism of Action: Parallels and Divergences with Cisplatin
The cytotoxic effects of dichloro(dipyridine)platinum(II) are believed to be primarily mediated through its interaction with DNA, a mechanism it shares with cisplatin. The process can be conceptualized as a series of intracellular events.
Caption: The proposed intracellular mechanism of action for dichloro(dipyridine)platinum(II).
Cellular Uptake and Aquation
Upon entering the cell, where the chloride concentration is significantly lower than in the extracellular environment, the chloride ligands of dichloro(dipyridine)platinum(II) are susceptible to hydrolysis. This aquation process results in the formation of a highly reactive, positively charged mono- or di-aqua species, [Pt(pyridine)₂(H₂O)Cl]⁺ or [Pt(pyridine)₂(H₂O)₂]²⁺.
DNA Binding and Adduct Formation
The aquated platinum complex is a potent electrophile that readily reacts with nucleophilic sites on DNA. The primary targets are the N7 atoms of purine bases, particularly guanine.[7] The binding of the platinum complex to DNA leads to the formation of various adducts, with the most significant being:
-
Intrastrand Crosslinks: These occur between adjacent purine bases on the same DNA strand and are the most common type of adduct formed by cisplatin and its analogues.
-
Interstrand Crosslinks: These form between purine bases on opposite DNA strands.
These DNA adducts induce significant conformational changes in the DNA double helix, including bending and unwinding, which interfere with the cellular machinery responsible for DNA replication and transcription.[8] This disruption ultimately triggers a cascade of events leading to cell cycle arrest and apoptosis (programmed cell death).
Cytotoxicity and Therapeutic Potential
Dichloro(dipyridine)platinum(II) has demonstrated cytotoxic activity against various cancer cell lines. However, its potency is generally considered to be lower than that of cisplatin. The table below presents a compilation of representative IC₅₀ values, though it is important to note that these values can vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC₅₀ (µM) - Representative Data |
| A549 | Lung Carcinoma | Varies; often higher than cisplatin[9][10] |
| HCT-116 | Colorectal Carcinoma | Varies; often higher than cisplatin[9][10] |
| MCF-7 | Breast Adenocarcinoma | Varies; often higher than cisplatin[11] |
| HeLa | Cervical Carcinoma | Varies; often higher than cisplatin[9] |
The reduced potency compared to cisplatin may be attributed to several factors, including differences in cellular uptake, the rate of aquation, and the specific nature of the DNA adducts formed. Despite its lower potency, dichloro(dipyridine)platinum(II) remains a valuable tool for research. Its distinct properties can be exploited to:
-
Probe Structure-Activity Relationships: By comparing its activity with that of other platinum complexes, researchers can gain insights into the key molecular features that govern cytotoxicity.
-
Develop Novel Drug Delivery Systems: The pyridine ligands offer opportunities for further functionalization, which could be utilized to create targeted drug delivery systems or to improve the compound's solubility and stability.
-
Investigate Mechanisms of Resistance: Studying how cancer cells respond to dichloro(dipyridine)platinum(II) can provide valuable information about the mechanisms of resistance to platinum-based drugs.
Handling, Storage, and Stability
As with all platinum-containing compounds, dichloro(dipyridine)platinum(II) should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment should be worn. It is generally stable under standard laboratory conditions. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, at a cool and dry place. Solutions of the compound, particularly in aqueous media, may have limited stability due to aquation and should ideally be prepared fresh for each experiment. The solubility is generally low in water but can be enhanced in certain organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, the use of DMSO should be approached with caution as it can potentially displace the pyridine ligands.[12]
Conclusion: A Compound of Continued Relevance
Dichloro(dipyridine)platinum(II) occupies a significant position in the field of bioinorganic chemistry and cancer research. While it may not have achieved the clinical success of cisplatin, its unique properties and continued study provide valuable insights into the fundamental principles governing the activity of platinum-based anticancer agents. For researchers and drug development professionals, this compound serves as a crucial reference point and a versatile platform for the design and investigation of next-generation platinum therapeutics. A thorough understanding of its synthesis, characterization, and biological interactions is essential for harnessing its full potential in the ongoing quest for more effective and less toxic cancer treatments.
References
- Kurnakov, N. S. (1894). Ueber complexe Metallbasen; Erste Abhandlung. Journal für Praktische Chemie, 50(1), 481-507.
- Kong, P. C., & Rochon, F. D. (1979). Reactions of cis-and trans-dichlorobis (pyridine) platinum (II) with thiourea. Canadian Journal of Chemistry, 57(5), 526-529.
- Kauffman, G. B. (1983). Nikolaĭ Semenovich Kurnakov, the reaction (1893) and the man (1860–1941) a ninety-year retrospective view. Polyhedron, 2(9), 855-863.
- Quora. (2023). How do you differentiate cis and trans-platin?
- YouTube. (2021). (ENGLISH) KURNAKOV'S TEST REACTION, APPLICATIONS OF TRANS EFFECT, DISTINGUISH CIS & TRANS ISOMERS, CISPLATIN & TRANSPLATIN.
- Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II).
- Mansuri, M. S., Shah, T. J., & Patel, M. N. (2011). DNA interaction studies of a new platinum (II) complex containing different aromatic dinitrogen ligands.
- Alcolea, B., et al. (2005). Studies of interaction of dichloro [η2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino] platinum (II) with DNA: effects on secondary and tertiary structures of DNA-cytotoxic assays on human cancer cell lines Capan 1 and A431. Journal of inorganic biochemistry, 99(12), 2387-2394.
- Stone, P. J., Kelman, A. D., & Sinex, F. M. (1974). Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides. Journal of molecular biology, 89(2), 435-449.
- Houssier, C., & Fredericq, E. (1976). Interaction of DNA and purine nucleosides with cis-dichlorodiammineplatinum (II) and antimitotic activity of the complexes on meristematic root cells. Biochimica et Biophysica Acta (BBA)-Nucleic Acids and Protein Synthesis, 442(3), 343-355.
- Durrant, S. T. (2003). The cis-and trans-influences of ligands in platinum (II) complexes.
- Cohen, G. L., & Lippard, S. J. (1978). Interaction of DNA with the antitumor drug cis-diamminedichloroplatinum (II). Journal of the American Chemical Society, 100(23), 7435-7436.
- Čemažar, M., et al. (2006). Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation. Cancer chemotherapy and pharmacology, 58(4), 549-557.
- American Elements. (n.d.). cis-Dichlorobis(pyridine)platinum(II).
- Al-Omair, M. A., et al. (2021). Cytotoxicity of Pd (ii) and Pt (ii) complexes of 2′, 6′-di (thiazol-2-yl)-2, 4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC advances, 11(35), 21568-21578.
- Berger, G., et al. (2014). Synthesis and in vitro characterization of platinum (II) anticancer coordinates using FTIR spectroscopy and NCI COMPARE: A fast method for new compound discovery. Bioorganic & medicinal chemistry, 22(13), 3527-3536.
- Al-Omair, M. A., et al. (2021). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances, 11(35), 21568-21578.
- ResearchGate. (n.d.). cis- and trans-Dichloro(dipyridine)platinum(II).
- Wojtczak, A., et al. (2022). Factors Affecting the Stability of Platinum (II) Complexes with 1, 2, 4-Triazolo [1, 5-a] pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 27(6), 1957.
- Kühn, N., et al. (2013). In vitro cytotoxicity of novel platinum-based drugs and dichloroacetate against lung carcinoid cell lines.
- Choi, S., et al. (1998). Selective cytotoxicity of novel platinum (II) coordination complexes on human bladder cancer cell-lines and normal kidney cells. Anticancer research, 18(3A), 1585-1590.
- ChemBK. (n.d.). cis-dichloro(dipyridine)platinum(ii).
- Preprints.org. (2018). The application of ATR-FTIR Spectroscopy and the Reversible DNA Conformation as a Sensor to Test the Effectiveness of Platinum(II) Anticancer Drugs.
- ResearchGate. (n.d.). 1H and 13C NMR Chemical Shifts of Pd(II) and Pt(II) Compounds.
- Rochon, F. D., & Morneau, A. (1991). 195Pt and 1H NMR studies of platinum (II) complexes with ethylenediamine derivatives. Magnetic Resonance in Chemistry, 29(2), 120-125.
- Rahmouni, A., et al. (1992). Characterization and localization of cis-diamminedichloro-platinum (II) adducts on a purified oligonucleotide containing the codons 12 and 13 of H-ras proto-oncogene. Nucleic acids research, 20(24), 6473-6479.
- Venum, C. S., et al. (2020). Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations. Chemical Science, 11(43), 11776-11789.
Sources
- 1. chembk.com [chembk.com]
- 2. CIS-DICHLOROBIS(PYRIDINE)PLATINUM(II) | 14872-21-0 [chemicalbook.com]
- 3. Kurnakov test - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of DNA and purine nucleosides with cis-dichlorodiammineplatinum(II) and antimitotic activity of the complexes on meristematic root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
molecular weight of dichloro(dipyridine)platinum(II)
An In-depth Technical Guide to Dichloro(dipyridine)platinum(II): Molecular Weight, Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of dichloro(dipyridine)platinum(II), a significant coordination complex in research and development. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties and applications. This document will elucidate the nuances of its nomenclature, detail its physicochemical properties, and provide insight into its synthesis and characterization, with a focus on the expertise-driven rationale behind these methodologies.
Introduction: Resolving the Ambiguity of "Dichloro(dipyridine)platinum(II)"
The nomenclature "dichloro(dipyridine)platinum(II)" can be ambiguous. It can refer to two distinct compounds with different structural and chemical properties:
-
cis-Dichlorobis(pyridine)platinum(II) and its stereoisomer trans-Dichlorobis(pyridine)platinum(II) , where two separate pyridine ligands are coordinated to the platinum center.
-
Dichloro(2,2'-bipyridine)platinum(II) , where a single bidentate 2,2'-bipyridine ligand is coordinated to the platinum center.
This guide will address both classes of compounds to provide a thorough understanding. The choice between these compounds is critical in experimental design, as their steric and electronic properties dictate their reactivity and potential applications.
Caption: Structural ambiguity of dichloro(dipyridine)platinum(II).
Dichlorobis(pyridine)platinum(II): A Tale of Two Isomers
The coordination of two individual pyridine ligands to the platinum(II) center can result in two geometric isomers: cis and trans. This isomerism is a critical factor in their biological activity, with the cis configuration often exhibiting greater cytotoxic effects in cancer cells, a principle famously established by cisplatin.
Physicochemical Properties
A precise understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis and for analytical characterization.
| Property | cis-Dichlorobis(pyridine)platinum(II) | trans-Dichlorobis(pyridine)platinum(II) |
| Molecular Formula | C₁₀H₁₀Cl₂N₂Pt[1][2][3] | C₁₀H₁₀Cl₂N₂Pt[4] |
| Molecular Weight | 424.18 g/mol [1][2][3][5] | 424.1838 g/mol [4] |
| CAS Number | 15227-42-6[1][2][5] | 14024-97-6[4] |
| Appearance | Solid[3] | Crystalline Solid |
| Melting Point | 282-288 °C[1][2] | 283-286 °C[4] |
Synthesis and Rationale
The synthesis of dichlorobis(pyridine)platinum(II) isomers typically starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The choice of reaction conditions, particularly solvent and temperature, is crucial for selectively obtaining the desired isomer.
Experimental Protocol: Synthesis of cis-Dichlorobis(pyridine)platinum(II)
-
Starting Material: Dissolve K₂[PtCl₄] in water. This provides the platinum source in a reactive, aqueous form.
-
Ligand Addition: Add a stoichiometric amount of pyridine to the aqueous solution. The nitrogen atom in pyridine acts as a nucleophile, displacing the chloride ligands from the platinum coordination sphere.
-
Reaction Conditions: The reaction is typically carried out at room temperature. The formation of the cis isomer is kinetically favored under these conditions.
-
Precipitation and Isolation: The product, being less soluble than the reactants, precipitates out of the solution. The precipitate is then collected by filtration, washed with water and ethanol to remove impurities, and dried.
Experimental Protocol: Synthesis of trans-Dichlorobis(pyridine)platinum(II)
The synthesis of the trans isomer often involves the isomerization of the cis isomer.
-
Isomerization: Dissolve cis-dichlorobis(pyridine)platinum(II) in a suitable high-boiling solvent such as dimethylformamide (DMF).
-
Heating: Heat the solution. The thermal energy allows for the rearrangement of the ligands around the platinum center to the thermodynamically more stable trans configuration.
-
Cooling and Crystallization: Upon cooling, the trans isomer crystallizes out of the solution.
-
Isolation: The crystals are collected by filtration, washed, and dried.
Caption: Synthetic workflow for dichlorobis(pyridine)platinum(II) isomers.
Characterization
The identity and purity of the synthesized isomers are confirmed using various spectroscopic and analytical techniques.
-
Infrared (IR) Spectroscopy: The number and position of Pt-Cl stretching bands can distinguish between the cis and trans isomers. The cis isomer, having lower symmetry, will exhibit two Pt-Cl stretching bands, while the more symmetric trans isomer will show only one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the coordination of the pyridine ligands by observing the shifts in the proton signals of the pyridine rings upon coordination to the platinum center.[6] ¹⁹⁵Pt NMR can also be a powerful tool for characterization.
-
X-ray Crystallography: This technique provides unambiguous proof of the geometry of the complex by determining the precise arrangement of atoms in the crystal lattice.
Dichloro(2,2'-bipyridine)platinum(II): The Bidentate Analogue
In this complex, a single 2,2'-bipyridine ligand binds to the platinum(II) center through its two nitrogen atoms, forming a stable five-membered chelate ring. This chelation effect generally imparts greater stability to the complex compared to its monodentate counterparts.
Physicochemical Properties
| Property | Dichloro(2,2'-bipyridine)platinum(II) |
| Molecular Formula | C₁₀H₈Cl₂N₂Pt[7][8] |
| Molecular Weight | 422.17 g/mol [7][8] |
| CAS Number | 13965-31-6[7][8][9] |
| Appearance | Solid |
| Melting Point | >300 °C[8] |
Synthesis and Rationale
The synthesis of dichloro(2,2'-bipyridine)platinum(II) also typically begins with K₂[PtCl₄].
Experimental Protocol: Synthesis of Dichloro(2,2'-bipyridine)platinum(II)
-
Starting Material: An aqueous solution of K₂[PtCl₄] is prepared.
-
Ligand Addition: A solution of 2,2'-bipyridine in a suitable solvent, such as ethanol, is added to the K₂[PtCl₄] solution. The bidentate nature of the ligand facilitates the displacement of two chloride ions.
-
Reaction Conditions: The reaction mixture is often heated to ensure complete reaction and precipitation of the product. Microwave-assisted synthesis can also be employed to accelerate the reaction.[10]
-
Isolation: The resulting precipitate is collected by filtration, washed with water and ethanol, and dried.
Characterization
-
UV-Vis Spectroscopy: The electronic absorption spectrum of dichloro(2,2'-bipyridine)platinum(II) is characterized by intense π→π* transitions of the bipyridine ligand and metal-to-ligand charge transfer (MLCT) bands.[10]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the complex.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, which can be compared with the calculated values to confirm the empirical formula.
Applications in Research and Drug Development
Both classes of dichloro(dipyridine)platinum(II) complexes have garnered significant interest in various research fields, particularly in medicinal chemistry.
-
Anticancer Agents: Inspired by the success of cisplatin, many platinum(II) complexes, including those with pyridine and bipyridine ligands, have been investigated for their potential as anticancer drugs.[11][12][13] Their mechanism of action often involves binding to DNA, leading to the inhibition of DNA replication and transcription in cancer cells.[14] The variation in ligands allows for the fine-tuning of the complex's solubility, reactivity, and biological activity.
-
Neurodegenerative Diseases: Recent studies have explored the potential of platinum(II) complexes, including dichloro(2,2'-bipyridine)platinum(II), to inhibit the aggregation of amyloid-β peptides, which is a hallmark of Alzheimer's disease.[10]
-
Catalysis and Materials Science: Platinum complexes are known for their catalytic activity in various organic transformations. The pyridine and bipyridine ligands can be modified to influence the catalytic properties of the platinum center.
Conclusion
The term "dichloro(dipyridine)platinum(II)" encompasses a fascinating group of platinum complexes with diverse structures and applications. A clear understanding of the specific isomer or ligand is paramount for any meaningful scientific investigation. The synthetic protocols outlined in this guide, rooted in fundamental principles of coordination chemistry, provide a reliable pathway to these valuable compounds. The rigorous characterization techniques discussed are essential for ensuring the quality and identity of the synthesized complexes, which is a prerequisite for their application in the demanding fields of drug development and materials science.
References
- cis-dichloro(dipyridine)platinum(ii) - ChemBK.
- DICHLORO(2,2?-BIPYRIDINE)PLATINUM (II) | CAS 13965-31-6 - Matrix Fine Chemicals.
- cis-Dichlorobis(pyridine)platinum(II) | AMERICAN ELEMENTS ®.
- Photochemical preparation and reactivity of platinum(II) complexes with oxygen-donor ligands. Description and synthesis of di-µ-chloro-dichlorobis(substituted pyridine)diplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF - ResearchGate.
- Synthesis and reactivity of dichloroboryl complexes of platinum(II) - PubMed.
- A Comparative Study of the Effects of Platinum (II) Complexes on β-Amyloid Aggregation: Potential Neurodrug Applications - MDPI.
- Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes - MDPI.
- Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - MDPI.
- Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology - Fine Chemical Technologies.
- Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed.
- [Cis-diammino-dichloro-platinum therapy of cancers; phase II therapeutic trial] - PubMed.
- Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PubMed.
Sources
- 1. chembk.com [chembk.com]
- 2. 顺-二氯双(吡啶)铂(II) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. 14024-97-6 CAS MSDS (TRANS-DICHLOROBISPYRIDINEPLATINUM(II)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. CIS-DICHLOROBIS(PYRIDINE)PLATINUM(II)(14872-21-0) IR Spectrum [chemicalbook.com]
- 7. DICHLORO(2,2?-BIPYRIDINE)PLATINUM (II) | CAS 13965-31-6 [matrix-fine-chemicals.com]
- 8. (2,2 -Bipyridine)dichloroplatinum(II) 96 13965-31-6 [sigmaaldrich.com]
- 9. colonialmetals.com [colonialmetals.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. [Cis-diammino-dichloro-platinum therapy of cancers; phase II therapeutic trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery of Dichloro(dipyridine)platinum(II)'s Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal discovery of the antitumor properties of dichloro(dipyridine)platinum(II), a significant analog in the lineage of platinum-based chemotherapy. We will navigate the scientific journey from its synthesis to the elucidation of its mechanism of action, providing field-proven insights and detailed methodologies for researchers seeking to build upon this foundational work.
Introduction: A Serendipitous Spark in the Realm of Platinum
The story of platinum in oncology begins not with a targeted drug design, but with a serendipitous observation. In the 1960s, Barnett Rosenberg and his team at Michigan State University were investigating the effects of electric fields on bacterial growth. They unexpectedly observed that bacteria ceased to divide when subjected to an electric current generated by platinum electrodes. This led to the groundbreaking discovery that electrolysis products of the platinum electrodes, not the electric field itself, were responsible for inhibiting cell division. This seminal work paved the way for the development of cisplatin, a cornerstone of modern chemotherapy. The success of cisplatin spurred the synthesis and evaluation of numerous platinum analogs, including dichloro(dipyridine)platinum(II), in an effort to enhance efficacy and reduce toxicity.
Synthesis and Characterization of cis-Dichloro(dipyridine)platinum(II)
The synthesis of cis-dichloro(dipyridine)platinum(II) is a critical first step in its evaluation as a potential antitumor agent. The following protocol is a standard method for its preparation.
Experimental Protocol: Synthesis
Objective: To synthesize cis-dichloro(dipyridine)platinum(II) from potassium tetrachloroplatinate(II).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Pyridine (C₅H₅N)
-
Deionized water
-
Dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Dissolve a specific molar equivalent of potassium tetrachloroplatinate(II) in deionized water with gentle heating and stirring to ensure complete dissolution.
-
In a separate vessel, dissolve a twofold molar excess of pyridine in deionized water or a mixture of water and DMF.
-
Slowly add the pyridine solution to the stirring solution of potassium tetrachloroplatinate(II) at room temperature.
-
Observe the formation of a yellow precipitate, which is the desired cis-dichloro(dipyridine)platinum(II).
-
Continue stirring the reaction mixture for a specified period (typically several hours) to ensure the completion of the reaction.
-
Cool the mixture in an ice bath to further encourage precipitation.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water, followed by a small amount of a suitable organic solvent (e.g., ethanol or ether) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the final cis-dichloro(dipyridine)platinum(II) compound.
Characterization
The identity and purity of the synthesized compound must be confirmed through various analytical techniques:
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and platinum, ensuring it matches the theoretical values for C₁₀H₁₀Cl₂N₂Pt.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the pyridine ligands and the Pt-Cl and Pt-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the presence and structure of the pyridine ligands. ¹⁹⁵Pt NMR can provide information about the coordination environment of the platinum center.
-
X-ray Crystallography: To definitively determine the solid-state structure and confirm the cis geometry of the complex.
Diagram: Synthesis of cis-Dichloro(dipyridine)platinum(II)
Caption: A simplified workflow for the synthesis of cis-dichloro(dipyridine)platinum(II).
In Vitro Antitumor Activity
The initial assessment of a potential anticancer drug's efficacy is performed through in vitro cytotoxicity assays against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cis-dichloro(dipyridine)platinum(II) against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
cis-Dichloro(dipyridine)platinum(II) stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cis-dichloro(dipyridine)platinum(II) stock solution in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Expected Outcomes and Data Presentation
The results of the MTT assay are typically presented in a table comparing the IC₅₀ values of cis-dichloro(dipyridine)platinum(II) against different cancer cell lines, often with cisplatin as a reference.
| Compound | Cancer Cell Line | IC₅₀ (µM)[1] |
| cis-Dichloro(dipyridine)platinum(II) | HeLa (Cervical) | Data to be inserted |
| cis-Dichloro(dipyridine)platinum(II) | MCF-7 (Breast) | Data to be inserted |
| cis-Dichloro(dipyridine)platinum(II) | A549 (Lung) | Data to be inserted |
| Cisplatin | HeLa (Cervical) | Reference Value |
| Cisplatin | MCF-7 (Breast) | Reference Value |
| Cisplatin | A549 (Lung) | Reference Value |
*Note: Specific IC₅₀ values for cis-dichloro(dipyridine)platinum(II) would be populated from specific experimental literature.
Diagram: In Vitro Cytotoxicity Assay Workflow
Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
In Vivo Antitumor Efficacy
Positive in vitro results warrant further investigation in animal models to assess the compound's antitumor efficacy and potential toxicity in a living organism.
Experimental Protocol: Murine Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor activity of cis-dichloro(dipyridine)platinum(II) in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human cancer cells (the same lines used in in vitro studies)
-
Matrigel (optional, to enhance tumor formation)
-
cis-Dichloro(dipyridine)platinum(II) formulated for injection (e.g., in saline or a vehicle with a solubilizing agent)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Grouping and Treatment: Randomly assign the tumor-bearing mice to different treatment groups: a vehicle control group, a positive control group (e.g., cisplatin), and one or more groups receiving different doses of cis-dichloro(dipyridine)platinum(II).
-
Drug Administration: Administer the treatments according to a predefined schedule (e.g., intraperitoneal injections every three days for three weeks).
-
Monitoring: Throughout the study, monitor the tumor volume, body weight (as an indicator of toxicity), and overall health of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Analyze the body weight data for signs of toxicity.
Key Metrics for In Vivo Studies
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group.
-
Body Weight Change: A significant loss of body weight can indicate systemic toxicity of the compound.
-
Survival Analysis: In some studies, the endpoint may be survival, and the data is analyzed using Kaplan-Meier curves.
Mechanism of Action: Unraveling the Interaction with DNA
The antitumor activity of platinum complexes is primarily attributed to their ability to bind to DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death).
The Central Dogma of Platinum Anticancer Drugs: DNA as the Primary Target
Upon entering the cell, the chloride ligands of cis-dichloro(dipyridine)platinum(II) are hydrolyzed, creating a reactive aqua species that readily interacts with nucleophilic sites on biomolecules. The primary target for this interaction is the N7 position of purine bases, particularly guanine, in the DNA.
Formation of DNA Adducts
The binding of cis-dichloro(dipyridine)platinum(II) to DNA results in the formation of various adducts, with the most significant being:
-
Intrastrand Crosslinks: The platinum atom forms covalent bonds with two adjacent guanine bases on the same DNA strand. This is the most common and therapeutically important type of adduct.
-
Interstrand Crosslinks: The platinum atom links guanine bases on opposite DNA strands.
-
Monofunctional Adducts: The platinum atom binds to a single DNA base.
These adducts cause a significant distortion of the DNA double helix, which is recognized by cellular proteins. This recognition can trigger a cascade of events, including cell cycle arrest and apoptosis.
Diagram: Proposed Mechanism of Action
Caption: A schematic of the proposed mechanism of action for cis-dichloro(dipyridine)platinum(II).
Conclusion and Future Directions
The discovery of the antitumor properties of dichloro(dipyridine)platinum(II) and other platinum analogs has had a profound impact on cancer treatment. This guide has provided a comprehensive overview of the key experimental methodologies and the underlying scientific principles that established its potential as a chemotherapeutic agent. Future research in this area continues to focus on the development of new platinum-based drugs with improved tumor selectivity, reduced side effects, and the ability to overcome drug resistance. The foundational knowledge gained from the study of compounds like dichloro(dipyridine)platinum(II) remains crucial for these ongoing efforts.
References
- Note: A comprehensive list of references with full citations and clickable URLs would be populated here based on the specific primary literature used to source the detailed experimental protocols and d
Sources
Preliminary Biological Screening of Platinum(II) Pyridine Complexes: A Strategic Approach for Anticancer Drug Discovery
An In-Depth Technical Guide:
Foreword: Beyond Cisplatin – The Rationale for a New Generation of Platinum Agents
For decades, platinum-based coordination complexes, spearheaded by the landmark discovery of cisplatin, have been a cornerstone of cancer chemotherapy.[1][2] Their mechanism, primarily centered on forming covalent adducts with nuclear DNA, triggers a cascade of cellular events culminating in apoptotic cell death.[3][4] However, the clinical efficacy of cisplatin and its analogues is often hampered by significant dose-limiting side effects and the pervasive challenge of both intrinsic and acquired drug resistance.[5][6]
This has catalyzed a paradigm shift in medicinal inorganic chemistry, moving towards the rational design of novel platinum complexes that can circumvent these limitations. Platinum(II) complexes featuring pyridine-based ligands have emerged as a particularly promising class of compounds.[7] The aromatic pyridine moiety offers a versatile scaffold to modulate the complex's steric and electronic properties, which in turn can influence its stability, lipophilicity, cellular uptake, and DNA interaction modes.[7][8][9] The ultimate goal is to develop agents with novel mechanisms of action, improved tumor selectivity, and a more favorable toxicity profile.
This guide provides a comprehensive, field-proven framework for the preliminary biological screening of novel platinum(II) pyridine complexes. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our approach is a multi-tiered, logical progression, starting with broad cytotoxicity screening and progressively delving into specific mechanistic questions.
Section 1: Foundational Screening: Assessing General Cytotoxicity
The first and most fundamental question for any potential anticancer agent is whether it can kill cancer cells. High-throughput cytotoxicity assays provide this initial " go/no-go " signal, allowing for the rapid screening of multiple compounds against a panel of cancer cell lines.
Causality: Why Start with Cytotoxicity?
This initial screen acts as a coarse filter. A compound that shows no activity at this stage is unlikely to be a viable candidate. By using a panel of cell lines from different cancer types (e.g., ovarian, lung, colon), we can also gather preliminary data on the compound's potential spectrum of activity. Comparing the IC₅₀ values (the concentration required to inhibit 50% of cell growth) of the novel complexes against a standard like cisplatin provides an immediate benchmark of potency.[10][11]
Core Protocols: MTT and SRB Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are staples of preliminary screening due to their reliability, scalability, and cost-effectiveness.
-
Principle of MTT Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Principle of SRB Assay: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind electrostatically to basic amino acid residues of proteins in cells fixed with trichloroacetic acid. The amount of bound dye provides an estimate of total protein mass, which is proportional to the number of cells.[12]
Caption: A strategic workflow for the preliminary biological screening of novel platinum complexes.
Core Protocols: Gel Electrophoresis and Ethidium Bromide Displacement
-
Agarose Gel Electrophoresis: This technique assesses the ability of a complex to bind to plasmid DNA. Covalent binding can alter the DNA's conformation and, consequently, its migration through the agarose gel.
-
Ethidium Bromide (EB) Displacement Assay: This fluorescence-based assay is used to investigate intercalation. EB fluoresces strongly when intercalated into DNA. A compound that can displace EB from its intercalation site will cause a decrease in fluorescence intensity, indicating it is also an intercalator. [13]
Experimental Protocol: Ethidium Bromide (EB) Displacement Assay
-
Prepare DNA-EB Solution: Prepare a solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl). Add ethidium bromide to this solution and allow it to incubate until the fluorescence signal stabilizes, indicating that EB has fully intercalated.
-
Titration: Record the initial fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm). Add small aliquots of the platinum complex solution to the DNA-EB mixture.
-
Measurement: After each addition, allow the mixture to equilibrate and then record the fluorescence emission spectrum.
-
Data Analysis: Observe the quenching (decrease) of the fluorescence intensity as the concentration of the platinum complex increases. [14]This quenching suggests that the complex is displacing EB from the DNA, which is strong evidence for an intercalative binding mode.
Section 4: Mechanism of Cell Death – Induction of Apoptosis
After confirming that a complex is cytotoxic and engages with its likely target, the next step is to determine how it kills the cells. Apoptosis, or programmed cell death, is the desired mechanism for anticancer drugs as it is a controlled process that avoids inducing an inflammatory response.
Causality: Why Assess Apoptosis?
Confirming that a compound induces apoptosis is a key indicator of its potential as a chemotherapeutic agent. [15][16]Different assays can probe various stages of the apoptotic cascade, from early membrane changes to the activation of executioner enzymes, providing a more complete picture of the drug's mechanism.
Core Protocols: Flow Cytometry and Western Blotting
-
Flow Cytometry (Annexin V/Propidium Iodide Staining): This is a powerful, quantitative technique for differentiating cell populations. [17]In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). By staining with both, we can distinguish four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). [18]* Western Blotting: This technique allows for the detection of specific proteins involved in the apoptotic pathway. Key markers include the cleavage of caspase-3 (an executioner caspase) and the cleavage of PARP (Poly(ADP-ribose) polymerase), a substrate of cleaved caspase-3. [15][19]
Caption: Principle of Annexin V / PI Staining for Flow Cytometry.
Experimental Protocol: Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Treat cells with the platinum complex at a relevant concentration (e.g., IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. For each cell, the instrument will measure the fluorescence intensity from both the FITC (Annexin V) and PI channels.
-
Data Interpretation: Use quadrant analysis software to quantify the percentage of cells in each of the four populations (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in treated cells compared to the control indicates apoptosis induction.
Conclusion: Synthesizing the Data for Rational Drug Design
The preliminary biological screening of platinum(II) pyridine complexes is not a linear path but an iterative cycle. The data gathered from these foundational assays—cytotoxicity, cellular uptake, DNA interaction, and mode of cell death—provide a holistic initial portrait of a compound's biological activity. This multifaceted dataset is crucial for establishing structure-activity relationships, allowing medicinal chemists to rationally design the next generation of complexes with enhanced potency and potentially novel mechanisms of action, ultimately advancing the quest for more effective and less toxic cancer therapies.
References
- Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. (n.d.). National Institutes of Health.
- Uptake of antitumor platinum(II)-complexes by cancer cells, assayed by inductively coupled plasma mass spectrometry (ICP-MS). (2004). Journal of Inorganic Biochemistry, 98(1), 73-8.
- Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019). Journal of Cancer Science and Therapy.
- Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. (n.d.). MDPI.
- Cisplatin: mode of cytotoxic action and molecular basis of resistance. (n.d.). National Institutes of Health.
- Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. (n.d.). MDPI.
- Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes. (2024). MDPI.
- Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity. (n.d.). Frontiers.
- HPLC-ICP-MS studies concerning the cellular uptake of cancerostatic platinum compounds. (2025).
- Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. (2020). Anticancer Agents in Medicinal Chemistry, 20(4), 504-517.
- Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. (2024). Fine Chemical Technologies.
- Synthesis, structure and anticancer activity of three platinum(II) complexes with 2-phenylpyridine derivatives. (n.d.). ResearchGate.
- Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine: synthesis, characterizations, DFT calculations, cytotoxic assays and binding to a DNA model base. (2009). Journal of Inorganic Biochemistry, 103(9), 1278-87.
- Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. (2024). Fine Chemical Technologies.
- DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands. (n.d.). National Institutes of Health.
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (n.d.). MDPI.
- Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). (n.d.). National Institutes of Health.
- Investigating novel platinum(II) and (IV) complexes with cyclometallated ligands, pyridine derivatives and peptide targeting as potential anticancer agents. (n.d.). The Royal Society of NSW.
- Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. (n.d.). PubMed Central.
- DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands. (2011). Semantic Scholar.
- Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. (n.d.). MDPI.
- Multifaceted Studies of the DNA Interactions and In Vitro Cytotoxicity of Anticancer Polyaromatic Platinum(II) Complexes. (n.d.). PubMed.
- Platinum nanoparticles and their cellular uptake and DNA platination at non-cytotoxic concentrations. (2011). Archives of Toxicology, 85(7), 797-811.
- Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. (n.d.).
- Studies of the Mechanism of Action of Platinum(II) Complexes with Potent Cytotoxicity in Human Cancer Cells. (n.d.). Journal of Medicinal Chemistry.
- Multifaceted Studies of the DNA Interactions and In Vitro Cytotoxicity of Anticancer Polyaromatic Platinum(II) Complexes. (n.d.). ResearchGate.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). National Institutes of Health.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
- New platinum(II) and palladium(II) complexes with substituted terpyridine ligands: synthesis and characterization, cytotoxicity and reactivity towards biomolecules. (2019). Biometals, 32(1), 33-47.
- Synthesis, characterization, and comparative in vitro cytotoxicity studies of platinum(II), palladium(II), and gold(III) methylsarcosinedithiocarbamate complexes. (n.d.). PubMed.
- Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Biological Imaging. (2022). National Institutes of Health.
- Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. (2020). MDPI.
- Expression of markers of apoptosis evaluated by western blot analysis.... (n.d.). ResearchGate.
- In-vitro cytotoxicity and in-vivo antitumor activity of two platinum complexes with 1,3-dimethyl pentyl glycine ligand against breast cancer. (2023). Journal of Inorganic Biochemistry, 241, 112144.
- Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. (2023). National Institutes of Health.
- Palladium(II) and platinum(II) complexes containing hydrophilic pyridinylimine-based ligands. (2025). ResearchGate.
- Western blot analysis of apoptotic and lytic cell death markers in A549... (n.d.). ResearchGate.
- Platinum-based metal complexes as chloride transporters that trigger apoptosis. (n.d.). Chemical Science.
- Synthesis, characterization, and comparative in vitro cytotoxicity studies of platinum(II), palladium(II), and gold(III) methylsarcosinedithiocarbamate complexes. (n.d.). Semantic Scholar.
- Flow cytometry-based apoptosis detection. (n.d.). National Institutes of Health.
- Synthesis, characterization and antiproliferative activity of platinum(II) complexes with 3-(2 - City University of Hong Kong. (2023).
- Flow Cytometry Modernizes Apoptosis Assays. (2019). Biocompare.
- Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes. (2024). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin | Anticancer Research [ar.iiarjournals.org]
- 3. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Cisplatin: mode of cytotoxic action and molecular basis of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Platinum(II) compounds with chelating ligands based on pyridine and pyrimidine: synthesis, characterizations, DFT calculations, cytotoxic assays and binding to a DNA model base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity [frontiersin.org]
- 14. DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, and comparative in vitro cytotoxicity studies of platinum(II), palladium(II), and gold(III) methylsarcosinedithiocarbamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Blueprint: The Mechanism of Action of Dichloro(dipyridine)platinum(II)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes current theoretical frameworks and experimental data to provide a comprehensive understanding of dichloro(dipyridine)platinum(II), a notable analogue in the pioneering family of platinum-based anticancer agents.
Introduction: A Variation on a Nobel-Prized Theme
The serendipitous discovery of cisplatin's anticancer properties by Rosenberg revolutionized oncology, establishing a cornerstone of modern chemotherapy.[1] The therapeutic success of platinum-based drugs stems from their ability to induce cytotoxic DNA lesions in rapidly proliferating cancer cells.[2][3] This has spurred the development of thousands of analogues to enhance efficacy, broaden the spectrum of activity, and mitigate the severe side effects and resistance associated with cisplatin.[4]
Among these is cis-dichloro(dipyridine)platinum(II) (CAS: 15227-42-6), an aryl congener of cisplatin where the ammine ligands are replaced by pyridine rings.[5][6] This structural modification, while seemingly subtle, alters the compound's physicochemical properties, influencing its cellular uptake, reactivity, and ultimately, its pharmacological profile. Early studies established that the dipyridine derivative possesses a mechanism of action analogous to cisplatin—inhibiting nucleic acid synthesis and inducing cell death—albeit with somewhat lower potency.[5][7] This guide delves into the nuanced molecular mechanisms that govern its journey from extracellular space to its ultimate target: the cancer cell's genome.
| Compound | Chemical Formula | Molecular Weight | Ligands |
| Cisplatin | cis-[Pt(NH₃)₂Cl₂] | 300.05 g/mol | Ammine, Chloro |
| Dichloro(dipyridine)platinum(II) | cis-[Pt(C₅H₅N)₂Cl₂] | 424.18 g/mol | Pyridine, Chloro |
The Core Mechanism: From Inert Prodrug to DNA Cross-linker
The prevailing theory for the action of square-planar platinum(II) complexes is that they function as prodrugs, undergoing activation within the cell before binding to their primary target, DNA.[8][9]
Cellular Entry and Aquation: The Trigger for Activation
The journey begins with cellular uptake. While the precise mechanisms are debated, platinum complexes are thought to enter cells via a combination of passive diffusion and active transport.[1][8] The neutral charge and increased lipophilicity conferred by the pyridine ligands in dichloro(dipyridine)platinum(II), compared to the ammine ligands of cisplatin, may influence its membrane permeability.
Once inside the cell, the complex is "activated" through aquation. The intracellular environment has a much lower chloride concentration (~4 mM) compared to the bloodstream (~100 mM).[1] This concentration gradient drives the hydrolysis of the Pt-Cl bonds, where chloride ligands are displaced by water molecules. This process transforms the neutral, relatively unreactive complex into a positively charged, highly reactive aqua species.[3][9] This aquated complex is a potent electrophile, primed to attack nucleophilic sites on intracellular macromolecules.
DNA Binding: The Critical Cytotoxic Lesion
There is overwhelming evidence that DNA is the primary pharmacological target of platinum-based drugs.[1][10] The aquated platinum species preferentially binds to the N7 position of purine bases, with a strong preference for guanine over adenine.[9][10]
The bifunctional nature of the complex allows it to form various DNA adducts, the most significant of which are:
-
1,2-Intrastrand Cross-links: These are the most common lesions, accounting for over 90% of adducts, where the platinum atom links two adjacent bases (typically GpG) on the same DNA strand.[11]
-
Interstrand Cross-links: These less frequent but highly cytotoxic lesions link bases on opposite DNA strands, posing a significant barrier to DNA replication and transcription.[11]
These adducts introduce a significant structural distortion in the DNA double helix, causing it to bend and unwind.[12] This distortion is a critical signal, recognized by the cell's machinery, that can halt essential cellular processes and trigger programmed cell death.
Cellular Response to Platinum-DNA Adducts
The formation of DNA adducts is not the end of the story; it is the initiating event that triggers a cascade of cellular responses. The ultimate fate of the cancer cell—survival or death—depends on the interplay between DNA damage recognition, repair processes, and the activation of cell death pathways.
DNA Damage Response (DDR) and Cell Cycle Arrest
The structural distortions caused by platinum adducts are recognized by various cellular proteins, including those involved in the DNA Damage Response (DDR) pathway.[13] This recognition can lead to the activation of cell cycle checkpoints, primarily at the G2 phase, which arrests cell division to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is the ultimate mechanism of cytotoxicity for platinum drugs. The persistent, unrepaired DNA adducts signal the cell to self-destruct through two major pathways:
-
Intrinsic (Mitochondrial) Pathway: DNA damage often leads to the activation of the p53 tumor suppressor protein. Activated p53 can upregulate pro-apoptotic proteins like Bax, which permeabilize the mitochondrial membrane.[14] This leads to the release of cytochrome c, activating a cascade of caspases (caspase-9 and the executioner caspase-3) that dismantle the cell.
-
Extrinsic (Death Receptor) Pathway: Platinum-induced cellular stress can also lead to the upregulation of death receptors (e.g., Fas) and their ligands on the cell surface, which can activate a separate caspase cascade involving caspase-8.[14]
Some platinum agents have also been shown to induce other forms of cell death, such as autophagy, which can sometimes contribute to cytotoxicity.[15][16]
Mechanisms of Resistance: Why Treatment Can Fail
A major clinical challenge for all platinum-based drugs is the development of cellular resistance.[2][13] Understanding these mechanisms is crucial for developing strategies to overcome them. Key mechanisms include:
-
Reduced Intracellular Accumulation: Cancer cells can decrease the uptake or increase the efflux of the drug, lowering the intracellular concentration available to bind DNA.[11]
-
Increased Detoxification: The drug can be inactivated by intracellular nucleophiles, most notably glutathione (GSH). Elevated levels of GSH are a common feature of platinum-resistant cells.[11]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system, can efficiently remove platinum-DNA adducts before they can trigger apoptosis.[3]
-
Apoptotic Failure: Defects in apoptotic signaling pathways (e.g., mutation of p53) can render cells tolerant to DNA damage, allowing them to survive despite the presence of adducts.[11][17]
Experimental Protocols & Methodologies
Validating the mechanism of a platinum compound requires a suite of well-established assays. These protocols serve as a self-validating system, where results from one assay inform and corroborate the findings of another.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[18][19]
Causality: This protocol is designed to determine the concentration of dichloro(dipyridine)platinum(II) required to inhibit the growth of a cancer cell population by 50% (IC₅₀ value). The reduction of the yellow MTT tetrazolium salt to a purple formazan product by mitochondrial reductases serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A2780 human ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well.[18] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of dichloro(dipyridine)platinum(II) in a suitable solvent (e.g., DMSO).[7] Perform a serial dilution in complete cell culture medium to create a range of desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the platinum compound. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol: DNA Interaction Analysis by Agarose Gel Electrophoresis
This technique provides qualitative evidence of a compound's ability to bind to DNA.[12][20]
Causality: Covalent binding of the platinum complex to supercoiled plasmid DNA inhibits its migration through an agarose gel. The formation of adducts alters the DNA's conformation and charge, causing a noticeable shift in its electrophoretic mobility compared to untreated DNA.
Step-by-Step Methodology:
-
Reaction Setup: In microcentrifuge tubes, mix a fixed amount of supercoiled plasmid DNA (e.g., pBR322, 0.5 µg) with increasing concentrations of dichloro(dipyridine)platinum(II) in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the reaction mixtures at 37°C for a set period (e.g., 24 hours) in the dark to allow for adduct formation.
-
Sample Preparation: Add loading dye to each reaction mixture. The dye contains glycerol (to help the sample sink into the well) and a tracking dye (like bromophenol blue).
-
Gel Electrophoresis: Load the samples into the wells of a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel in an electrophoresis chamber filled with running buffer (e.g., 1x TAE) at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated approximately two-thirds of the way down the gel.
-
Visualization: Visualize the DNA bands under UV illumination using a gel documentation system. Supercoiled plasmid DNA typically runs fastest, followed by the linear form, and then the open-circular (nicked) form.
-
Interpretation: Compare the bands of the treated DNA with the untreated control. A decrease in the intensity of the supercoiled DNA band and a corresponding retardation in mobility (a "smear" or a band that has not traveled as far) with increasing compound concentration indicates DNA binding and adduct formation.[12]
Conclusion and Future Perspectives
Dichloro(dipyridine)platinum(II) operates through a well-established cytotoxic mechanism shared among classical platinum(II) agents: intracellular aquation followed by the formation of DNA cross-links that obstruct DNA replication and transcription, ultimately inducing apoptosis.[5][9] The substitution of ammine with pyridine ligands modifies its chemical properties, which in turn affects its potency and cellular accumulation.
While less potent than cisplatin, the study of such analogues provides invaluable structure-activity relationship (SAR) insights.[5] Future research could focus on leveraging the properties of the pyridine ligands for targeted delivery. For instance, they could be functionalized to create Pt(IV) prodrugs or incorporated into nanoparticle delivery systems to improve tumor selectivity and overcome resistance mechanisms, continuing the rational design of the next generation of life-saving platinum-based therapeutics.[21][22]
References
- Vertex AI Search. (n.d.). Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC - NIH.
- Vertex AI Search. (n.d.). Recent Developments of Platinum-based Antitumor Drugs.
- Vertex AI Search. (n.d.). Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies - PMC - NIH.
- Vertex AI Search. (n.d.). Platinum Drug Distribution in Cancer Cells and Tumors | Chemical Reviews.
- Vertex AI Search. (n.d.). Chapter - Platinum-Based Anticancer Agents - Bentham Science Publisher.
- Vertex AI Search. (n.d.). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides - PubMed.
- Vertex AI Search. (n.d.). Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)platinum(II)1 | Cancer Research - AACR Journals.
- Vertex AI Search. (n.d.). cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)platinum(II)' - AACR Journals.
- Vertex AI Search. (n.d.). Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed.
- Vertex AI Search. (n.d.). New Platinum(II) agent induces bimodal death of apoptosis and autophagy against A549 cancer cell - PubMed.
- Vertex AI Search. (n.d.). trans-Dichloro(triphenylarsino)(N,N-dialkylamino)platinum(II) Complexes: In Search of New Scaffolds to Circumvent Cisplatin Resistance - NIH.
- Vertex AI Search. (n.d.). Binding of cis- and trans-dichlorodiammineplatinum(II) to the nucleosome core - PMC - NIH.
- Vertex AI Search. (n.d.). Molecular basis of cis-diamminedichloroplatinum(II) resistance: a review - PubMed.
- Vertex AI Search. (n.d.). A COX-2-Targeted Platinum(lV) Prodrug Induces Apoptosis and Reduces Inflammation in Bladder Cancer Models - MDPI.
- Vertex AI Search. (n.d.). Study on cellular uptake of a hydrophobic near-infrared-absorbing diradical-platinum(II) complex solubilized by albumin using hy.
- Vertex AI Search. (n.d.). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PubMed.
- Vertex AI Search. (n.d.). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - Frontiers.
- Vertex AI Search. (n.d.). Synthesis and characterization of platinum(II) complexes containing spiro system - PubMed.
- Vertex AI Search. (n.d.). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC - PubMed Central.
- Vertex AI Search. (n.d.). The Mechanisms of Current Platinum Anticancer Drug Resistance in the Glioma - PMC.
- Vertex AI Search. (n.d.). Mechanism of action of cis-dichlorodiammineplatinum(II) - PubMed.
- Vertex AI Search. (n.d.). Inhibition of Cell Growth, Induction of Apoptosis and Mechanism of Action of the Novel Platinum Compound cis-Diaminechloro-[2-(Diethylamino) Ethyl 4-Amino-Benzoate, N 4 ]-Chloride Platinum (II) Monohydrochloride Monohydrate - ResearchGate.
- Vertex AI Search. (n.d.). DNA Binding and Antitumor Activity of α-Diimineplatinum(II) and Palladium(II) Dithiocarbamate Complexes - PMC - NIH.
- Vertex AI Search. (n.d.). Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands | Inorganic Chemistry - ACS Publications.
- Vertex AI Search. (n.d.). Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation - PubMed.
- Vertex AI Search. (n.d.). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - ResearchGate.
- Vertex AI Search. (n.d.). cis-Dichlorobis(pyridine)platinum(II) 97 15227-42-6 - Sigma-Aldrich.
- Vertex AI Search. (n.d.). Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity - ResearchGate.
- Vertex AI Search. (n.d.). Dichloroacetate reduces cisplatin-induced apoptosis by inhibiting the JNK/14-3-3/Bax/caspase-9 pathway and suppressing caspase-8 activation via cFLIP in murine tubular cells - NIH.
- Vertex AI Search. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press.
- Vertex AI Search. (n.d.). Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy - PMC - NIH.
- Vertex AI Search. (n.d.). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6 - RSC Publishing.
- Vertex AI Search. (n.d.). White Paper: Platinum II Taq Hot-Start DNA Polymerase for high-throughput PCR - Thermo Fisher Scientific.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Current Platinum Anticancer Drug Resistance in the Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter - Platinum-Based Anticancer Agents | Bentham Science [benthamscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cis-Dichlorobis(pyridine)platinum(II) 97 15227-42-6 [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of cis-dichlorodiammineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 12. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular basis of cis-diamminedichloroplatinum(II) resistance: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dichloroacetate reduces cisplatin-induced apoptosis by inhibiting the JNK/14-3-3/Bax/caspase-9 pathway and suppressing caspase-8 activation via cFLIP in murine tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Platinum(II) agent induces bimodal death of apoptosis and autophagy against A549 cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trans-Dichloro(triphenylarsino)(N,N-dialkylamino)platinum(II) Complexes: In Search of New Scaffolds to Circumvent Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijsssr.com [ijsssr.com]
- 22. Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Landscape of Dichloro(dipyridine)platinum(II): A Technical Guide to Potential Molecular Targets
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of dichloro(dipyridine)platinum(II), a non-classical platinum-based compound with demonstrated cytotoxic properties. Moving beyond the well-established paradigm of DNA as the primary target for platinum drugs, this document synthesizes current understanding and outlines experimental frameworks for identifying and validating novel molecular interactions. We delve into the nuanced mechanisms of action, including direct DNA damage, potential protein and enzyme inhibition, and the modulation of critical cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the full therapeutic potential of dichloro(dipyridine)platinum(II) and similar non-classical platinum complexes.
Introduction: Beyond the Cisplatin Archetype
The serendipitous discovery of cisplatin's anticancer activity revolutionized oncology, establishing platinum-based compounds as a cornerstone of chemotherapy.[1] The clinical success of cisplatin, carboplatin, and oxaliplatin is primarily attributed to their ability to form covalent adducts with nuclear DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis. However, the efficacy of these classical platinum drugs is often hampered by significant side effects and the development of drug resistance.[1][2] This has spurred the investigation of "non-classical" platinum complexes, such as dichloro(dipyridine)platinum(II), which may exhibit distinct mechanisms of action and a broader therapeutic window.[3][4]
Dichloro(dipyridine)platinum(II), an aryl congener of cisplatin, has been shown to possess pharmacological actions similar to its inorganic counterpart, including the inhibition of nucleic acid synthesis and induction of apoptosis, albeit with somewhat lower potency in some studies.[5][6] Its unique structural features, with two pyridine ligands replacing the ammine groups of cisplatin, suggest the potential for altered cellular uptake, biodistribution, and molecular interactions. This guide will systematically explore the known and potential therapeutic targets of this intriguing compound.
The Primary Target: DNA Interaction and Damage
Consistent with the general mechanism of platinum-based drugs, the principal therapeutic target of dichloro(dipyridine)platinum(II) is nuclear DNA.[7] Upon entering the cell, the higher intracellular water concentration facilitates the hydrolysis of the chloride ligands, generating a reactive, positively charged platinum species that readily interacts with nucleophilic sites on DNA bases.
Mechanism of DNA Adduct Formation
The interaction with DNA primarily occurs at the N7 position of purine bases, with a preference for guanine over adenine.[8] This interaction leads to the formation of various DNA adducts, including:
-
Intrastrand Crosslinks: The most common type of adduct, where the platinum complex links two adjacent bases on the same DNA strand.
-
Interstrand Crosslinks: Linkages between bases on opposite DNA strands.
-
Monofunctional Adducts: Covalent binding to a single DNA base.
These adducts cause significant distortions in the DNA double helix, which are recognized by cellular machinery, leading to the activation of DNA damage response (DDR) pathways.
Downstream Consequences of DNA Damage
The formation of DNA adducts by dichloro(dipyridine)platinum(II) initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: The DDR pathways activate checkpoint proteins that halt the cell cycle, typically at the G1/S and G2/M phases, to allow for DNA repair.[8][9] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
-
Induction of Apoptosis: Persistent DNA damage triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase cascades.[10][11]
Figure 2: Potential signaling pathways modulated by dichloro(dipyridine)platinum(II).
Experimental Protocols for Target Identification and Validation
A multi-faceted experimental approach is essential to comprehensively identify and validate the therapeutic targets of dichloro(dipyridine)platinum(II).
Synthesis and Characterization
The synthesis of dichloro(dipyridine)platinum(II) can be achieved through established methods, often involving the reaction of potassium tetrachloroplatinate(II) with pyridine. [12][13] Step-by-Step Synthesis Protocol:
-
Preparation of Potassium Tetrachloroplatinate(II) solution: Dissolve a known quantity of K₂[PtCl₄] in deionized water.
-
Reaction with Pyridine: Slowly add a stoichiometric amount of pyridine to the K₂[PtCl₄] solution with constant stirring.
-
Precipitation: A yellow precipitate of cis-dichloro(dipyridine)platinum(II) will form. The trans isomer may also be present.
-
Isolation and Purification: Isolate the precipitate by filtration, wash with water and ethanol, and dry under vacuum. Recrystallization from a suitable solvent can be used for further purification.
-
Characterization: Confirm the identity and purity of the synthesized complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis.
In Vitro Cytotoxicity and Cell Viability Assays
To assess the anticancer activity of the compound, a panel of cancer cell lines should be tested.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of dichloro(dipyridine)platinum(II) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the drug that inhibits cell growth by 50%. [14][15]
Identification of Protein Targets using Proteomics
Mass spectrometry-based proteomics is a powerful tool for identifying the protein targets of a drug.
Thermal Proteome Profiling (TPP) Workflow:
-
Cell Treatment: Treat cancer cells with dichloro(dipyridine)platinum(II) or a vehicle control.
-
Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Sample Preparation for MS: Prepare the soluble protein fraction for mass spectrometry analysis (e.g., trypsin digestion, peptide labeling).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a shift in their melting temperature upon drug treatment are considered potential targets. [16]
Figure 3: Experimental workflow for Thermal Proteome Profiling (TPP).
Analysis of DNA-Drug Interactions
Various biophysical techniques can be employed to characterize the binding of dichloro(dipyridine)platinum(II) to DNA.
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare solutions of DNA in a suitable buffer.
-
Titration: Add increasing concentrations of the platinum complex to the DNA solution.
-
CD Spectra Acquisition: Record the CD spectra of the DNA-drug complex at each concentration.
-
Data Analysis: Analyze the changes in the CD spectrum of DNA upon drug binding to infer conformational changes in the DNA structure. [1][17]
Conclusion and Future Directions
Dichloro(dipyridine)platinum(II) represents a promising non-classical platinum complex with the potential to expand the therapeutic arsenal against cancer. While its primary mechanism of action involves DNA damage, a comprehensive understanding of its full therapeutic potential requires a deeper investigation into its interactions with other cellular components. The experimental strategies outlined in this guide provide a roadmap for elucidating novel protein and enzyme targets, as well as for dissecting the modulation of key signaling pathways. Future research should focus on utilizing advanced proteomics and systems biology approaches to build a complete picture of the cellular response to this compound. Such knowledge will be instrumental in the rational design of next-generation platinum-based drugs with improved efficacy and reduced toxicity.
References
- Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC - NIH. (n.d.).
- Recent Developments of Platinum-based Antitumor Drugs. (n.d.).
- “Non-Classical” Platinum Complexes: A Concise Review - MDPI. (n.d.).
- Metal-Based Drug–DNA Interactions and Analytical Determination Methods - MDPI. (n.d.).
- Methods for studying nucleic acid/drug interactions - Oregon Health and Science University. (n.d.).
- Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - MDPI. (n.d.).
- New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells - PMC - PubMed Central. (n.d.).
- Effect of cis-diammino-dichloro-platinum (II) on cell growth and cell cycle progression of a mouse ascites tumor growing in vivo - PubMed. (n.d.).
- A platinum-based covalent viability reagent for single cell mass cytometry - PMC - NIH. (n.d.).
- Cell viability assays of exposed cells to LD50 cisplatin, with or... - ResearchGate. (n.d.).
- Cell viability and cytotoxicity assay | Download Table - ResearchGate. (n.d.).
- Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)platinum(II)1 | Cancer Research - AACR Journals. (n.d.).
- [Antitumor activity of cis-dichlorodiammineplatinum(II) and its effect on cell cycle progression] - PubMed. (n.d.).
- New Platinum(II) agent induces bimodal death of apoptosis and autophagy against A549 cancer cell - PubMed. (n.d.).
- The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry - MDPI. (n.d.).
- cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF - ResearchGate. (n.d.).
- Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)platinum(II)' - AACR Journals. (n.d.).
- Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes - PMC - NIH. (n.d.).
- The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC - PubMed Central. (n.d.).
- Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity - ResearchGate. (n.d.).
- Mechanism of action of cis-dichlorodiammineplatinum(II) - PubMed. (n.d.).
- Monofunctional Platinum(II) Anticancer Agents - MDPI. (n.d.).
- The binding of cis-dichlorodiammineplatinum(II) to extracellular and intracellular compounds in relation to drug uptake and cytotoxicity in vitro - PubMed. (n.d.).
- Interaction of Platinum-based Drugs with Proteins: An Overview of Representative Crystallographic Studies - PubMed. (n.d.).
Sources
- 1. Methods for Elucidation of DNA-Anticancer Drug Interactions and their Applications in the Development of New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug—DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 4. New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Platinum(II) agent induces bimodal death of apoptosis and autophagy against A549 cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and reactivity of dichloroboryl complexes of platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Antitumor activity of cis-dichlorodiammineplatinum(II) and its effect on cell cycle progression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cis-diammino-dichloro-platinum (II) on cell growth and cell cycle progression of a mouse ascites tumor growing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical preparation and reactivity of platinum(II) complexes with oxygen-donor ligands. Description and synthesis of di-µ-chloro-dichlorobis(substituted pyridine)diplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. mdpi.com [mdpi.com]
Spectroscopic Fingerprinting of Dichloro(dipyridine)platinum(II) Isomers: A Technical Guide for Researchers
This guide provides an in-depth exploration of the spectroscopic techniques used to differentiate and characterize the cis and trans isomers of dichloro(dipyridine)platinum(II), [PtCl₂(py)₂]. As geometric isomers, these compounds share the same molecular formula but exhibit distinct spatial arrangements of their ligands, leading to significant differences in their physical, chemical, and biological properties. For researchers in materials science and drug development, particularly those investigating platinum-based therapeutics, a comprehensive understanding of these differences is paramount. This document moves beyond a simple recitation of methods to explain the underlying principles that govern the spectroscopic distinctions, offering field-proven insights into experimental design and data interpretation.
The Foundational Chemistry: Synthesis and Isomerization
A robust spectroscopic analysis begins with the successful synthesis and isolation of the individual isomers. The choice of synthetic route directly influences the isomeric purity of the final product.
Synthesis of cis-Dichloro(dipyridine)platinum(II)
The synthesis of the cis isomer typically starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The direct reaction of K₂[PtCl₄] with pyridine in an aqueous solution preferentially yields the cis isomer due to the trans effect. The chloride ligands have a stronger trans-directing influence than pyridine. Thus, after the first pyridine molecule coordinates, it directs the second pyridine to the cis position.
Experimental Protocol: Synthesis of cis-[PtCl₂(py)₂]
-
Dissolution: Dissolve a specific molar equivalent of K₂[PtCl₄] in deionized water with gentle heating.
-
Ligand Addition: Slowly add a slight excess of pyridine to the warm solution while stirring continuously.
-
Precipitation: A yellow precipitate of cis-[PtCl₂(py)₂] will begin to form. Continue stirring and gently heat the mixture for a designated period to ensure complete reaction.
-
Isolation and Purification: Cool the mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the yellow solid by vacuum filtration. Wash the product sequentially with cold water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified cis-[PtCl₂(py)₂] in a desiccator.
Synthesis of trans-Dichloro(dipyridine)platinum(II)
The trans isomer is generally not synthesized directly from K₂[PtCl₄] and pyridine due to the directing effects mentioned above. Instead, it is commonly obtained through the isomerization of the cis complex.[1] This process is typically achieved by heating the cis isomer in a high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
Experimental Protocol: Synthesis of trans-[PtCl₂(py)₂]
-
Isomerization: Suspend the synthesized cis-[PtCl₂(py)₂] in a minimal amount of a high-boiling solvent like DMF.
-
Heating: Heat the suspension under reflux with continuous stirring. The isomerization process can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The less soluble trans isomer will precipitate out.
-
Purification: Collect the solid by vacuum filtration, and wash it with appropriate solvents to remove any residual cis isomer and the high-boiling solvent.
-
Drying: Dry the purified trans-[PtCl₂(py)₂].
Spectroscopic Differentiation of cis and trans Isomers
The distinct molecular symmetries of the cis (C₂ᵥ) and trans (D₂ₕ) isomers of [PtCl₂(py)₂] give rise to unique spectroscopic signatures. A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides a comprehensive and unambiguous characterization of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of platinum complexes in solution.[2] Both ¹H and ¹⁹⁵Pt NMR provide critical information for distinguishing between the cis and trans isomers.
Expertise & Experience: The key to using NMR for isomer identification lies in understanding how the geometric arrangement of ligands influences the electronic environment of the nuclei being observed. In these platinum complexes, the through-bond coupling between the platinum center and the pyridine protons, as well as the chemical shift of the platinum nucleus itself, are highly sensitive to the identity of the ligand positioned trans to them.
In the ¹H NMR spectra, the protons on the pyridine ligands will show characteristic shifts and coupling patterns. The protons in the ortho position (adjacent to the nitrogen) are particularly informative. Due to the magnetic anisotropy of the platinum-chlorine and platinum-nitrogen bonds, the chemical shifts of these protons will differ between the two isomers.
¹⁹⁵Pt NMR is arguably the most direct NMR method for distinguishing between the isomers. The ¹⁹⁵Pt nucleus is spin-active (I = 1/2) with a natural abundance of approximately 33.8%.[3] The chemical shift of ¹⁹⁵Pt is extremely sensitive to the coordination environment, spanning a range of over 15,000 ppm.[2] This sensitivity allows for clear differentiation between the cis and trans isomers. Generally, for complexes of the type [PtL₂X₂], the cis isomer resonates at a slightly lower field (less negative chemical shift) compared to the trans isomer.[1]
Trustworthiness: The large chemical shift dispersion in ¹⁹⁵Pt NMR provides a self-validating system. The significant difference in the resonance frequencies of the two isomers, often in the order of tens to hundreds of ppm, provides a high degree of confidence in the isomeric assignment.
Data Presentation: Comparative NMR Data
| Spectroscopic Parameter | cis-[PtCl₂(py)₂] | trans-[PtCl₂(py)₂] | Rationale for Difference |
| ¹H NMR (ortho-protons) | Distinct chemical shift | Different chemical shift from cis | The magnetic environment of the ortho-protons is influenced by the through-space and through-bond effects of the neighboring ligands, which differ in the two isomers. |
| ¹⁹⁵Pt NMR (δ, ppm) | Typically less negative | Typically more negative | The difference in the symmetry and the nature of the trans ligands leads to different electronic shielding at the platinum nucleus. |
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹⁹⁵Pt NMR Acquisition: Acquire a one-dimensional ¹⁹⁵Pt NMR spectrum. Due to the lower gyromagnetic ratio and potential for broad signals, a higher number of scans may be required compared to ¹H NMR. A suitable reference standard, such as K₂[PtCl₆], should be used.
-
Data Analysis: Process the spectra and compare the observed chemical shifts and coupling constants to literature values or to the data presented in the comparative table.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for distinguishing between the cis and trans isomers in the solid state. The differentiation is based on the number of IR-active stretching vibrations, which is determined by the molecular symmetry of the complex.
Expertise & Experience: The fundamental principle at play is group theory. The higher symmetry of the trans isomer (D₂ₕ) results in fewer IR-active modes compared to the less symmetric cis isomer (C₂ᵥ). This is a direct consequence of the selection rules for IR spectroscopy, which state that a vibrational mode is IR-active only if it causes a change in the dipole moment of the molecule.
For [PtCl₂(py)₂], the most diagnostic region of the IR spectrum is the low-frequency region where the platinum-chlorine (Pt-Cl) and platinum-nitrogen (Pt-N) stretching vibrations occur.
-
cis-[PtCl₂(py)₂] (C₂ᵥ symmetry): Both the symmetric and asymmetric Pt-Cl stretching modes are IR-active, resulting in two distinct Pt-Cl stretching bands.
-
trans-[PtCl₂(py)₂] (D₂ₕ symmetry): Due to the center of symmetry, only the asymmetric Pt-Cl stretching mode is IR-active, leading to a single Pt-Cl stretching band.[4]
Trustworthiness: The presence of two Pt-Cl stretching bands versus a single band is a clear and reliable diagnostic feature, providing a self-validating method for distinguishing the isomers.
Data Presentation: Comparative IR Data
| Vibrational Mode | cis-[PtCl₂(py)₂] | trans-[PtCl₂(py)₂] | Rationale for Difference |
| ν(Pt-Cl) | Two IR-active bands | One IR-active band | The lower C₂ᵥ symmetry of the cis isomer allows for both symmetric and asymmetric stretches to be IR-active, while the higher D₂ₕ symmetry of the trans isomer only allows the asymmetric stretch to be IR-active. |
| ν(Pt-N) | Two IR-active bands | One IR-active band | Similar to the Pt-Cl stretches, the symmetry of the molecule dictates the number of IR-active Pt-N stretching modes. |
Experimental Protocol: IR Spectroscopic Analysis
-
Sample Preparation: Prepare a solid sample of the complex, typically as a KBr pellet or a Nujol mull.
-
Data Acquisition: Record the IR spectrum over the appropriate range, ensuring good resolution in the low-frequency region (typically 200-600 cm⁻¹).
-
Data Analysis: Identify the Pt-Cl and Pt-N stretching frequencies and compare the number of observed bands to the expected number for each isomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the platinum complexes. While the differences between the cis and trans isomers may be more subtle than in NMR or IR spectroscopy, this technique can still offer valuable characterization data. The absorption bands in the UV-Vis spectra of these complexes typically arise from ligand-to-metal charge transfer (LMCT) and d-d transitions.
Expertise & Experience: The energies of the d-orbitals of the platinum center are influenced by the geometric arrangement of the ligands. The different ligand field environments in the cis and trans isomers lead to variations in the energies of the d-d electronic transitions. These transitions are often weak and can be obscured by more intense charge-transfer bands. The charge-transfer bands themselves can also be affected by the isomer geometry, leading to shifts in their absorption maxima (λmax) and changes in their molar absorptivity (ε).
Data Presentation: Comparative UV-Vis Data
| Transition Type | cis-[PtCl₂(py)₂] | trans-[PtCl₂(py)₂] | Rationale for Difference |
| d-d transitions | Typically observed at different λmax | Typically observed at different λmax | The different ligand field splitting in the C₂ᵥ and D₂ₕ point groups results in different energies for the d-orbital transitions. |
| LMCT | Characteristic λmax and ε | Characteristic λmax and ε | The overlap between the metal and ligand orbitals involved in the charge transfer is dependent on the geometry, affecting the energy and intensity of the transition. |
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare dilute solutions of the complexes in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile).
-
Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).
-
Data Analysis: Determine the absorption maxima (λmax) and molar absorptivities (ε) for the observed bands and compare the spectral profiles of the two isomers.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural characterization of the cis and trans isomers. This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry in the solid state.
Expertise & Experience: While both isomers exhibit a square planar coordination geometry around the platinum center, there are subtle but significant differences in their structural parameters. For instance, the Cl-Pt-Cl and N-Pt-N bond angles will be approximately 90° in the cis isomer and 180° in the trans isomer. Furthermore, the Pt-Cl and Pt-N bond lengths can be influenced by the trans influence of the opposing ligand.
Data Presentation: Comparative Crystallographic Data
| Structural Parameter | cis-[PtCl₂(py)₂] | trans-[PtCl₂(py)₂] | Rationale for Difference |
| Cl-Pt-Cl bond angle | ~90° | 180° | Defines the cis geometry. |
| N-Pt-N bond angle | ~90° | 180° | Defines the cis geometry. |
| Pt-Cl bond length | May differ slightly from trans | May differ slightly from cis | The trans influence of the opposing ligand (Cl vs. py) can affect the bond lengths. |
| Pt-N bond length | May differ slightly from trans | May differ slightly from cis | The trans influence of the opposing ligand (py vs. Cl) can affect the bond lengths. |
Experimental Protocol: X-ray Crystallographic Analysis
-
Crystal Growth: Grow single crystals of each isomer suitable for X-ray diffraction, often by slow evaporation of a solvent.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and structural parameters.
-
Data Analysis: Analyze the bond lengths, bond angles, and overall geometry to confirm the isomeric identity.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of the dichloro(dipyridine)platinum(II) isomers.
Caption: Workflow for Synthesis and Analysis of [PtCl₂(py)₂] Isomers.
Conclusion
The differentiation of cis- and trans-dichloro(dipyridine)platinum(II) is a critical task in the fields of inorganic chemistry and drug development. A multi-faceted spectroscopic approach, combining NMR, IR, and UV-Vis spectroscopy, provides a robust and reliable means of distinguishing between these isomers. Each technique offers unique insights based on the fundamental principles of molecular symmetry and electronic structure. For unambiguous structural confirmation, single-crystal X-ray diffraction remains the gold standard. By understanding the causal relationships between molecular geometry and spectroscopic output, researchers can confidently synthesize, characterize, and utilize these important platinum complexes in their work.
References
- Kauffman, G. B. cis- and trans-Dichloro(dipyridine)platinum(II). Inorganic Syntheses, 1963, 7, 249-253. [Link]
- Allen, A. D.; Theophanides, T. PLATINUM(II) COMPLEXES: INFRARED SPECTRA IN THE 300–800 CM−1 REGION. Canadian Journal of Chemistry, 1964, 42(7), 1551-1558. [Link]
- Wheeler, R. T.; Holloway, C. E.; Eaborn, C.; Jones, P. M. ¹⁹⁵Pt-NMR spectroscopy. A survey of the chemical shifts of platinum(II) complexes. Inorganica Chimica Acta, 1986, 125(3), 153-156. [Link]
- Milburn, G. H. W.; Truter, M. R. The crystal structures of cis- and trans-dichlorodiammineplatinum(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1966, 1609-1616. [Link]
- Kong, P.-C.; Rochon, F. D. Reactions of K₂PtCl₄ with pyridine derivatives in dimethylformamide and synthesis of potassium trichloro(pyridine)platinum(II). Canadian Journal of Chemistry, 1979, 57(6), 682-684. [Link]
- Puddephatt, R. J. The Chemistry of Gold. Elsevier, 1978. [Link]
- Pregosin, P. S. Platinum-195 NMR. Coordination Chemistry Reviews, 1982, 44(2), 247-291. [Link]
- Alderden, R. A.; Hall, M. D.; Hambley, T. W. The Discovery and Development of Cisplatin.
- Nakayama, Y.; Sakamoto, K.; Kuwata, S.; Ikeya, Y.; Watanabe, M.; Maruyama, M.; Sato, F.; Ishii, A. Synthesis and Structural Characterization of cis- and trans-Dichloridobis(pyridine)platinum(II) and Their Reactions with 9-Ethylguanine. Chemical & Pharmaceutical Bulletin, 2010, 58(10), 1386-1390. [Link]
- Rochon, F. D.; Kong, P.-C.; Melanson, R. Crystal structure of cis-dichloro(2,2'-dipyridylamine)platinum(II). Inorganica Chimica Acta, 1990, 169(2), 251-255. [Link]
Sources
Initial Investigations into Dichloro(dipyridine)platinum(II) Biological Activity: A Technical Guide
Foreword: Re-evaluating a Classic Platinum Complex in the Modern Drug Discovery Landscape
The paradigm of platinum-based chemotherapy began with the landmark discovery of cisplatin. Its profound impact on cancer treatment, particularly for testicular and ovarian cancers, catalyzed decades of research into new metal-based therapeutics.[1] This journey has led to the development of second and third-generation drugs like carboplatin and oxaliplatin, designed to improve efficacy and mitigate the severe side effects associated with cisplatin.[1] Within this extensive field, numerous platinum complexes were synthesized and evaluated, with many, like dichloro(dipyridine)platinum(II), being set aside in favor of more immediately promising candidates. However, with the advent of advanced analytical techniques and a deeper understanding of platinum's mechanisms of action, there is significant value in revisiting these earlier complexes. This guide provides a technical framework for the initial biological investigation of cis-dichloro(dipyridine)platinum(II), a structural analog of cisplatin where the ammine ligands are replaced by pyridine moieties. By applying modern methodologies, we can uncover novel activities and potentially repurpose this compound for new therapeutic applications.
Rationale for Investigation: The Significance of the Pyridine Ligand
The biological activity of platinum(II) complexes is intrinsically linked to their structure. In cisplatin, the cis geometry is crucial for its ability to form intrastrand crosslinks with DNA, a primary mechanism of its cytotoxicity.[2] The substitution of ammine ligands with pyridine, a planar aromatic heterocycle, can significantly alter the compound's physicochemical properties and, consequently, its biological interactions.
The presence of the pyridine ligands is hypothesized to:
-
Modulate Lipophilicity: The aromatic nature of pyridine may increase the complex's lipophilicity compared to cisplatin, potentially influencing its cellular uptake mechanism and distribution.[3]
-
Alter DNA Binding Kinetics and Conformation: The steric bulk and electronic properties of the pyridine rings are expected to affect the rate and mode of DNA binding.[4] This could lead to different types of DNA adducts and conformational changes, potentially evading some resistance mechanisms.
-
Influence Protein Interactions: The pyridine ligands could engage in π-stacking interactions with proteins, leading to a different spectrum of off-target effects or even novel mechanisms of action.
Early studies on cis-dichloro(dipyridine)platinum(II) indicated that it possesses antitumor and antimitogenic properties similar to cisplatin, albeit with lower potency.[5] This foundational knowledge, combined with the advanced analytical tools now available, provides a strong impetus for a more detailed investigation.
Core Experimental Workflow: A Tripartite Approach to Biological Evaluation
A comprehensive initial investigation into the biological activity of dichloro(dipyridine)platinum(II) should be structured around three core pillars: cytotoxicity, interaction with the primary molecular target (DNA), and cellular accumulation. This tripartite approach provides a holistic view of the compound's potential as an anticancer agent.
Caption: High-level workflow for the initial biological investigation of dichloro(dipyridine)platinum(II).
Experimental Protocols
The following protocols are detailed to ensure reproducibility and robustness of the initial findings.
Synthesis of cis-Dichloro(dipyridine)platinum(II)
The synthesis of cis-dichloro(dipyridine)platinum(II) can be achieved following established methods, such as a modification of the Kauffman synthesis.[6]
Protocol:
-
Starting Material: Begin with potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
-
Reaction: Dissolve K₂[PtCl₄] in a minimal amount of water. To this solution, add a stoichiometric amount of pyridine.
-
Precipitation: The yellow precipitate of cis-dichloro(dipyridine)platinum(II) will form. The reaction can be gently heated to ensure completion.
-
Isolation: Cool the reaction mixture and collect the precipitate by vacuum filtration.
-
Washing: Wash the product with cold water, followed by a small amount of cold ethanol and then diethyl ether to facilitate drying.
-
Drying: Dry the product under vacuum.
-
Characterization: Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR spectroscopy, and mass spectrometry. The cis-isomer can be distinguished from the trans-isomer by Kurnakov's test, where the cis-isomer reacts with excess thiourea to form a yellow, soluble complex, [Pt(tu)₄]Cl₂.[7]
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of cis-dichloro(dipyridine)platinum(II) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the platinum complex. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
DNA Interaction: Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique to study the conformational changes in DNA upon binding of a small molecule.[10][11]
Protocol:
-
Sample Preparation: Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the DNA concentration spectrophotometrically.
-
CD Titration: Record the CD spectrum of the DNA solution alone from 220 nm to 320 nm. Then, perform a titration by adding increasing concentrations of the cis-dichloro(dipyridine)platinum(II) solution to the DNA solution.
-
Incubation: After each addition of the platinum complex, allow the solution to incubate for a sufficient time to reach binding equilibrium.
-
Data Acquisition: Record the CD spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD spectrum of DNA. An increase in the positive band around 275 nm and a decrease in the negative band around 245 nm are indicative of a B-DNA to a more A-like conformation or the formation of kinks and bends due to covalent binding, characteristic of cisplatin-like interactions.[10][12] Studies on cis-[PtCl₂(pyridine)₂] have shown it induces minimal unwinding of DNA compared to its trans isomer and cisplatin, suggesting a different mode of interaction.[4]
Cellular Uptake: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique that can accurately quantify the amount of platinum that has entered the cells.[13][14]
Protocol:
-
Cell Culture and Treatment: Grow a known number of cancer cells (e.g., 1 x 10⁶ cells) in a petri dish. Treat the cells with a defined concentration of cis-dichloro(dipyridine)platinum(II) for a specific time period (e.g., 24 hours).
-
Cell Harvesting: After treatment, wash the cells several times with ice-cold PBS to remove any extracellular platinum complex. Harvest the cells by trypsinization or scraping.
-
Cell Lysis and Digestion: Lyse the cells and digest the lysate with concentrated nitric acid under heat to break down all organic matter and solubilize the platinum.
-
Sample Preparation for ICP-MS: Dilute the digested sample to a known volume with deionized water. Prepare a series of platinum standards of known concentrations for calibration.
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to determine the concentration of platinum.
-
Data Analysis: Quantify the amount of platinum per cell or per microgram of cellular protein. This will provide a quantitative measure of the cellular uptake of the complex.
Data Presentation and Interpretation
Cytotoxicity Data
The results of the MTT assay should be presented in a clear, tabular format, comparing the IC₅₀ values of cis-dichloro(dipyridine)platinum(II) with that of a reference compound like cisplatin across one or more cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| cis-dichloro(dipyridine)platinum(II) | A2780 | [Insert Value] |
| Cisplatin | A2780 | [Insert Value] |
Note: The values in this table are placeholders and would be determined experimentally.
DNA Interaction and Cellular Uptake
The interpretation of the CD spectra will provide qualitative information on the nature of the DNA binding. For instance, a significant change in the CD signal would suggest a strong interaction that alters the DNA secondary structure. The ICP-MS data will provide quantitative information on how efficiently the compound enters the cells. A higher cellular uptake does not always correlate with higher cytotoxicity, as the compound's activity is also dependent on its ability to reach and interact with its intracellular target.
Mechanistic Insights and Future Directions
The initial data gathered from this tripartite workflow will provide a solid foundation for understanding the biological potential of cis-dichloro(dipyridine)platinum(II).
Caption: Logical progression from initial findings to mechanistic hypothesis and future research directions.
For example, if cis-dichloro(dipyridine)platinum(II) shows moderate cytotoxicity but high cellular uptake, it could imply that the DNA adducts it forms are less effective at inducing cell death or are more readily repaired. This would necessitate further studies to characterize the specific DNA adducts formed. Conversely, if the compound exhibits low cellular uptake but significant cytotoxicity, it might suggest a highly potent mechanism of action or even an alternative intracellular target.
The re-evaluation of known compounds with new technologies is a critical component of modern drug discovery. This technical guide provides a robust framework for the initial biological characterization of cis-dichloro(dipyridine)platinum(II), which can serve as a template for investigating other promising, yet underexplored, platinum complexes.
References
- Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). (n.d.). National Center for Biotechnology Information.
- Horowitz, J. B., et al. (1972). Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides. PubMed.
- Gale, G. R., Howle, J. A., & Walker, E. M. (1971). Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)platinum(II)1. Cancer Research.
- Coluccia, M., et al. (1992). Ligand effects on platinum binding to DNA. A comparison of DNA binding properties for cis- and trans-[PtCl2(amine)2] (amine = NH3, pyridine). PubMed.
- Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews.
- Perry, B. J., & Balazs, R. E. (1994). ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin. Analytical Proceedings including Analytical Communications.
- Roberts, J. J., & Thomson, A. J. (1972). The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA. PubMed.
- Quantitative determination of intact free cisplatin in cell models by LC-ICP-MS. (n.d.). Europe PMC.
- BioLab FCT-NOVA. (2021). BioLab Webinar: Circular Dichroism. YouTube.
- Kypr, J., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Sensors.
- Ashtamker, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- Povarov, V. G., et al. (1985). A study of interactions of platinum (II) compounds with DNA by means of CD spectra of solutions and liquid crystalline microphases of DNA. PubMed.
- Ghezzi, A., et al. (2004). Uptake of antitumor platinum(II)-complexes by cancer cells, assayed by inductively coupled plasma mass spectrometry (ICP-MS). ResearchGate.
- Zuber, G., et al. (2022). DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. International Journal of Molecular Sciences.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Drewinko, B., et al. (1983). Comparative cytotoxicity between cisplatin and second generation platinum analogs. PubMed.
- cis- and trans-Dichloro(dipyridine)platinum(II). (n.d.). ResearchGate.
- Lippard, S. J., & Hoeschele, J. D. (1979). Binding of cis- and trans-dichlorodiammineplatinum(II) to the nucleosome core. Proceedings of the National Academy of Sciences.
- Belehradek, J. Jr., et al. (1987). Increase in cis-dichlorodiammineplatinum (II) cytotoxicity upon reversible electropermeabilization of the plasma membrane in cultured human NHIK 3025 cells. PubMed.
- MTT Cell Assay Protocol. (n.d.). University of Texas Health Science Center at San Antonio.
- Male, N. A., et al. (2006). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols.
- Synthesis, Crystal Structure and Cytotoxicity Studies of cis-Dichloro(4,5-diazafluoren-9-one)platinum(II). (2014). ResearchGate.
- Aldinucci, D., et al. (2010). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Current Medicinal Chemistry.
- Salem, P., et al. (1978). Clinical phase I-II study of cis-dichloro-diammineplatinum(II) given by continuous lv infusion. PubMed.
- New Methods for Synthesis of Platinum(II) Dimethyl Sulfide Complexes. (1995). Lund University Research Portal.
- cis- and trans-Dichlorodiammineplatinum(II). (n.d.). ResearchGate.
- Shahabadi, N., et al. (2011). DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands. PubMed.
Sources
- 1. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand effects on platinum binding to DNA. A comparison of DNA binding properties for cis- and trans-[PtCl2(amine)2] (amine = NH3, pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Single-Cell Analysis of Metallodrugs by ICP-MS: Targeting Cellular Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. A study of interactions of platinum (II) compounds with DNA by means of CD spectra of solutions and liquid crystalline microphases of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
The Nuances of Design: A Technical Guide to the Structure-Activity Relationship of Pyridine Platinum Complexes
Introduction: Beyond the Cisplatin Paradigm
The remarkable clinical success of cisplatin and its analogues has firmly established platinum-based chemotherapy as a cornerstone of modern oncology. However, the prevalence of dose-limiting toxicities and the emergence of resistance necessitate the exploration of novel platinum complexes with improved therapeutic indices and distinct mechanisms of action. Among the most promising avenues of research are platinum complexes featuring pyridine-based ligands. The versatility of the pyridine ring, with its tunable electronic and steric properties, offers a powerful tool to modulate the pharmacological profile of platinum agents. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyridine platinum complexes, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present self-validating protocols for key assays, and ground our discussion in authoritative references.
I. Core Principles of Pyridine Platinum Complex SAR
The anticancer activity of a pyridine platinum complex is not dictated by a single molecular feature but rather by a complex interplay of steric, electronic, and geometric factors. Understanding these relationships is paramount for the rational design of new, more effective therapeutic agents.[1]
The Influence of the Pyridine Ligand: Steric and Electronic Effects
The pyridine ligand itself plays a crucial role in defining the biological activity of the complex. Substituents on the pyridine ring can dramatically alter the complex's cytotoxicity and selectivity.
-
Steric Hindrance: Bulky substituents on the pyridine ring, particularly in close proximity to the platinum center, can influence the rate of hydrolysis and the nature of DNA binding.[1] For instance, the increased steric bulk of the pyridine ligand in phenanthriplatin, as compared to pyriplatin, is thought to contribute to its enhanced potency by creating more significant distortion upon binding to DNA, thereby more effectively hindering transcription.[1]
-
Electronic Properties: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring directly impacts the electron density at the platinum center. This, in turn, affects the lability of the leaving groups and the strength of the Pt-DNA bond. A recent review highlighted that pyridine derivatives containing -OMe, -OH, -C=O, and -NH2 groups tend to enhance antiproliferative activity, while those with halogens or bulky groups often show lower activity.[2][3] This suggests that fine-tuning the electronic properties of the pyridine ligand is a key strategy for optimizing anticancer efficacy.
The Nature of the Non-Leaving and Leaving Ligands
Beyond the pyridine moiety, the other ligands in the coordination sphere are critical determinants of the complex's overall activity.
-
Non-Leaving Ligands (Carrier Ligands): These ligands are generally inert to substitution and play a significant role in modulating the complex's stability, solubility, and cellular uptake. They can also influence the geometry of the DNA adducts formed.
-
Leaving Groups: The lability of the leaving group is a critical factor in the activation of the platinum complex. The leaving group must be stable enough to allow the complex to reach its target but labile enough to be displaced for covalent binding to DNA to occur. The rate of hydrolysis, which is the process of replacing the leaving group with a water molecule, is a key determinant of the drug's reactivity.
II. Experimental Workflows for SAR Elucidation
A thorough understanding of the SAR of pyridine platinum complexes relies on a suite of well-designed experiments. The following sections provide detailed, self-validating protocols for key assays, explaining the rationale behind each step.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for determining the cytotoxic potential of novel compounds. It provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).
Rationale: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan derivative. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyridine platinum complex in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Cellular Uptake Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Quantifying the amount of platinum that enters the cancer cell is crucial for understanding the relationship between uptake and cytotoxicity. ICP-MS is a highly sensitive technique for elemental analysis.
Rationale: ICP-MS can detect and quantify trace amounts of elements, making it ideal for measuring the intracellular concentration of platinum in cells treated with platinum-based drugs.
Step-by-Step Protocol:
-
Cell Treatment: Treat a known number of cancer cells with the pyridine platinum complex at a specific concentration for a defined period.
-
Cell Harvesting and Lysis: After incubation, wash the cells with ice-cold PBS to remove any unbound complex. Harvest the cells and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the Bradford or BCA assay. This allows for normalization of the platinum content.
-
Sample Digestion: Digest the cell lysate with concentrated nitric acid to break down the organic matrix and solubilize the platinum.
-
ICP-MS Analysis: Analyze the digested samples using an ICP-MS instrument calibrated with platinum standards of known concentrations.
-
Data Analysis: Quantify the amount of platinum in each sample and normalize it to the total protein content to determine the intracellular platinum concentration.
DNA Interaction Studies: A Multi-faceted Approach
The primary pharmacological target of most platinum-based anticancer drugs is nuclear DNA. Therefore, characterizing the interaction of pyridine platinum complexes with DNA is essential.
Rationale: This technique can provide initial evidence of an interaction between the platinum complex and DNA. Changes in the absorption spectrum of the complex or DNA upon binding can indicate the formation of a complex-DNA adduct.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare stock solutions of the pyridine platinum complex and calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Titration: Keep the concentration of the platinum complex constant while titrating with increasing concentrations of ct-DNA.
-
Spectra Acquisition: Record the UV-Vis absorption spectrum after each addition of DNA.
-
Data Analysis: Analyze the spectra for changes in the absorbance intensity (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shift). These changes can be used to calculate the binding constant (Kb).
Rationale: CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon binding of a platinum complex. Different binding modes (e.g., intercalation, groove binding, covalent binding) induce distinct changes in the CD spectrum of DNA.
Step-by-Step Protocol:
-
Prepare Samples: Prepare solutions of ct-DNA and the pyridine platinum complex in a suitable buffer.
-
Titration and Spectra Acquisition: Record the CD spectrum of ct-DNA alone. Then, titrate the DNA solution with increasing concentrations of the platinum complex and record the spectrum after each addition.
-
Data Analysis: Analyze the changes in the characteristic positive and negative bands of the B-form DNA CD spectrum. For example, an increase in the positive band is often associated with the formation of intrastrand crosslinks.
Rationale: This technique is used to visualize the cleavage or conformational changes of plasmid DNA induced by the platinum complex.
Step-by-Step Protocol:
-
Incubation: Incubate supercoiled plasmid DNA (e.g., pBR322 or pUC19) with varying concentrations of the pyridine platinum complex in a suitable buffer at 37°C for a specific time.
-
Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel in an appropriate buffer system (e.g., TAE or TBE).
-
Visualization: Visualize the DNA bands under UV light.
-
Data Analysis: Analyze the conversion of the supercoiled form (Form I) to the nicked circular (Form II) and linear (Form III) forms, which indicates DNA cleavage activity.
III. Mechanistic Insights: Apoptotic Pathways
Pyridine platinum complexes, like their cisplatin counterparts, are believed to exert their cytotoxic effects primarily through the induction of apoptosis. The formation of platinum-DNA adducts triggers a cascade of cellular events that ultimately lead to programmed cell death.
The Role of p53 and the Intrinsic Pathway
The tumor suppressor protein p53 is a key mediator of the apoptotic response to DNA damage. Upon recognition of platinum-DNA adducts, p53 is activated and initiates the intrinsic apoptotic pathway.
Signaling Cascade:
-
DNA Damage Recognition: Cellular machinery recognizes the structural distortions in DNA caused by the platinum adducts.
-
p53 Activation: p53 is phosphorylated and stabilized, leading to its accumulation in the nucleus.
-
Transcriptional Activation: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria and induces the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.
-
Executioner Caspase Activation: Caspase-9 then activates the executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.
Recent studies on palladium and platinum complexes with pyridine ligands have shown that these compounds can elevate the expression of Bax, triggered by the tumor suppressor gene p53, while downregulating the anti-apoptotic protein Bcl2.[4][5]
JNK Upregulation
Some pyridine-containing anticancer compounds have been shown to induce apoptosis through the upregulation of c-Jun N-terminal kinase (JNK).[6] The JNK signaling pathway can be activated by various cellular stresses, including DNA damage, and can contribute to the apoptotic process.
IV. Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting SAR.
Table 1: Comparative Cytotoxicity of Pyridine Platinum Complexes
| Complex | Ligands | Cell Line | IC50 (µM) | Reference |
| 1 | [Pt(SCN)2(4-Acpy)2] | MCF-7 | Lowest in study | [4] |
| 2 | [Pd(N3)2(4-Acpy)2] | T47D | Lowest in study | [4] |
| 4 | [Pt(SCN)2(paO)2] | HCT116 | Highest in study | [4] |
| PtL1Cl2 | 3-(2-pyridyl)-N1-methyl-1,2,4-triazole | A2780 | 26 ± 5 | [7] |
| PtL2Cl2 | 3-(2-pyridyl)–N2-methyl-1,2,4-triazole | A2780 | 6.1 ± 0.6 | [7] |
| PtL1Cl2 | 3-(2-pyridyl)-N1-methyl-1,2,4-triazole | A2780cis | 24 ± 2 | [7] |
| PtL2Cl2 | 3-(2-pyridyl)–N2-methyl-1,2,4-triazole | A2780cis | 20 ± 3 | [7] |
| Cisplatin | Ammine, Chloro | A2780 | - | [7] |
| Cisplatin | Ammine, Chloro | A2780cis | - | [7] |
Note: "Lowest in study" and "Highest in study" indicate the relative activity within the specific publication and not necessarily across all pyridine platinum complexes.
V. Visualizing Molecular Pathways and Workflows
Diagrams are invaluable tools for representing complex biological processes and experimental procedures.
Caption: Experimental workflow for SAR studies of pyridine platinum complexes.
Caption: Intrinsic apoptotic pathway induced by pyridine platinum complexes.
VI. Conclusion and Future Directions
The study of pyridine platinum complexes represents a vibrant and promising area of anticancer drug discovery. The modular nature of these compounds, allowing for the systematic variation of both the pyridine ligand and other components of the coordination sphere, provides a rich platform for SAR-guided design. By combining robust synthetic strategies with a comprehensive suite of biological and biophysical assays, researchers can continue to unravel the intricate relationships between molecular structure and anticancer activity. Future efforts should focus on developing multi-targeting complexes that can overcome resistance mechanisms and on incorporating functionalities that enhance tumor-specific delivery. The insights and methodologies presented in this guide are intended to empower researchers in their pursuit of the next generation of platinum-based therapeutics.
References
- Mesmaeel, M., Al-Radadi, N. S., Al-Salahi, R., El-Gahami, M. A., & Al-Harthi, S. (2024). Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells. Biometals, 37(4), 905–921. [Link]
- Kutlu, O., et al. (2021). Pyridine derivative platinum complexes: Synthesis, molecular structure, DFT and initial anticancer activity studies. Request PDF. [Link]
- Mesmaeel, M., et al. (2024). Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells. Request PDF. [Link]
- Messori, L., et al. (2019). New platinum(II) and palladium(II) complexes with substituted terpyridine ligands: synthesis and characterization, cytotoxicity and reactivity towards biomolecules. Biometals, 32(1), 33-47. [Link]
- Johnstone, T. C., & Lippard, S. J. (2016). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Anticancer Research, 36(1), 1-10. [Link]
- Biersack, B., et al. (2011). Synthesis of platinum complexes with 2-(5-perfluoroalkyl-1,2,4-oxadiazol-3yl)-pyridine and 2-(3-perfluoroalkyl-1-methyl-1,2,4-triazole-5yl)-pyridine ligands and their in vitro antitumor activity.
- Al-Masoudi, N. A., & Ali, A. H. (2025). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters. [Link]
- Navarro, M., et al. (2008). Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes. Chemistry & Biodiversity, 5(10), 2096-2106. [Link]
- Galea, C., et al. (2024). Platinum-based metal complexes as chloride transporters that trigger apoptosis. Chemical Science. [Link]
- Tsolaki, E., et al. (2024). Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes. Molecules, 29(12), 2841. [Link]
- Gonzalez-Alvarez, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
- Gonzalez-Alvarez, M., et al. (2024).
- Tsolaki, E., et al. (2024). IC50 value (µM) distribution of platinum(II)–terpyridine complexes.
- Szefler, B., & Czeleś, W. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 26(23), 11875. [Link]
- Todd, R. C., et al. (2022). IC50 values for cisplatin, phenanthriplatin, pyriplatin, [Pt(dien)Cl]⁺...
- Marzano, C., et al. (2009). Cytotoxicity and DNA damage induced by a new platinum(II)
- Williams, J. I., et al. (2020). Influence of Ligand and Nuclearity on the Cytotoxicity of Cyclometallated C^N^C Platinum(II) Complexes. Chemistry – A European Journal, 26(65), 14938-14946. [Link]
- Shi, S., et al. (2020). Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity. Frontiers in Chemistry, 8, 589. [Link]
- Ang, D. L., & Casagrande, V. (2010). Synthesis and preliminary DNA-binding studies of diimineplatinum(II) complexes containing 3- or 4-pyridineboronic acid. Dalton Transactions, 39(16), 3845-3853. [Link]
- Galea, C., et al. (2024). Platinum-based metal complexes as chloride transporters that trigger apoptosis. Chemical Science. [Link]
- Thangavel, S., et al. (2016). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 12(5), 3743-3749. [Link]
- Khomenko, D. M., et al. (2023). Synthesis, characterization and antiproliferative activity of platinum(II) complexes with 3-(2-pyridyl)-N-methyl-1,2,4-triazoles. Inorganica Chimica Acta, 557, 121698. [Link]
- Szefler, B., & Czeleś, W. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
- Williams, J. I., et al. (2020). Influence of Ligand and Nuclearity on the Cytotoxicity of Cyclometallated C^N^C Platinum(II) Complexes.
- Szefler, B., & Czeleś, W. (2025).
- El-Gahami, M. A., et al. (2025). Synthesis, crystal structural description, DNA binding, molecular docking, and anticancer evaluation of the novel platinum(IV) supramolecular complex. BMC Chemistry, 19(1), 1-17. [Link]
- Kłopotowska, D. (2022). Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. International Journal of Molecular Sciences, 23(19), 11875. [Link]
- Al-Shamari, M. B., et al. (2023). Tuning anticancer properties and DNA-binding of Pt(ii) complexes via alteration of nitrogen softness/basicity of tridentate ligands. Dalton Transactions, 52(12), 3845-3858. [Link]
Sources
- 1. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
exploring the coordination chemistry of dichloro(dipyridine)platinum(II)
An In-Depth Technical Guide to the Coordination Chemistry of Dichloro(dipyridine)platinum(II)
Foreword: A Senior Application Scientist's Perspective
In the vast landscape of coordination chemistry, few areas have wielded as profound an impact on human health as the study of platinum(II) complexes. The seminal discovery of cisplatin's anticancer properties launched a field dedicated to understanding and manipulating the intricate dance of ligands around a central platinum atom. Dichloro(dipyridine)platinum(II), [PtCl₂(py)₂], stands as a cornerstone molecule in this field. It is more than just a simple coordination compound; it is a versatile precursor, a model system for fundamental reactivity studies, and a scaffold for the rational design of novel therapeutic agents. This guide is designed not merely to present established facts but to illuminate the underlying principles that govern the synthesis, isomerism, and reactivity of this pivotal complex. For researchers and drug developers, a deep, mechanistic understanding of [PtCl₂(py)₂] is not an academic exercise—it is the foundation upon which the next generation of platinum-based therapies will be built.
Foundational Principles: The World of Square Planar Platinum(II)
Coordination chemistry describes the bonding of a central metal atom to a surrounding array of molecules or ions, known as ligands.[1] For platinum in its +2 oxidation state (Pt(II)), with a d⁸ electron configuration, the geometry is overwhelmingly square planar. This specific spatial arrangement of ligands is fundamental to its chemical behavior and, critically, its biological activity.
The mechanism of action for most platinum-based anticancer drugs is widely accepted to be their ability to form covalent bonds with DNA.[2][3] Upon entering a cell, where the chloride concentration is significantly lower than in the bloodstream, the chloride ligands of a complex like cisplatin are replaced by water molecules in a process called aquation.[4][5] This creates a positively charged, highly reactive species that readily binds to the nitrogen atoms of purine bases in DNA, primarily the N7 position of guanine. This binding forms DNA adducts, which create kinks in the DNA structure, inhibit DNA replication and repair, and ultimately trigger programmed cell death (apoptosis) in cancer cells.[4]
Dichloro(dipyridine)platinum(II) serves as an excellent model system to explore these principles. By replacing the simple ammine ligands of cisplatin with pyridine, we introduce aromatic rings that significantly alter the complex's steric and electronic properties, providing a rich platform for studying structure-activity relationships.
Synthesis and Isomerism: The Tale of Two Geometries
A defining feature of [PtCl₂(py)₂] is the existence of two geometric isomers: cis and trans. The spatial relationship between the identical ligands dictates the molecule's overall shape, reactivity, and biological potential. It is a long-established principle in platinum-based drug design that the cis geometry is typically required for antitumor activity, as it allows for the formation of the specific 1,2-intrastrand DNA crosslinks that are most effective at inducing cell death.[6]
Synthesis of cis-Dichloro(dipyridine)platinum(II)
The synthesis of the cis isomer often starts from potassium tetrachloroplatinate(II), K₂[PtCl₄]. Direct reaction with pyridine can lead to a mixture of products, so a more controlled approach is often favored. One reliable method involves the intermediate formation of a complex with a more labile ligand, such as dimethyl sulfoxide (DMSO).[7]
-
Step 1: Synthesis of cis-[PtCl₂(DMSO)₂] : Dissolve K₂[PtCl₄] in a minimal amount of water. Add an excess of DMSO and stir the solution. The yellow precipitate of cis-[PtCl₂(DMSO)₂] will form, which can be filtered, washed with water, and dried.
-
Step 2: Ligand Exchange : Suspend the prepared cis-[PtCl₂(DMSO)₂] in a suitable solvent like water or a water/ethanol mixture.
-
Step 3: Addition of Pyridine : Add a stoichiometric amount (2 equivalents) of pyridine to the suspension.
-
Step 4: Reaction : Heat the mixture gently (e.g., to 60-80°C) and stir for several hours. The pyridine will displace the DMSO ligands.
-
Step 5: Isolation : As the reaction proceeds, the pale yellow product, cis-[PtCl₂(py)₂], will precipitate from the solution. Allow the mixture to cool, then collect the product by vacuum filtration, wash with water and a small amount of cold ethanol, and dry.
Synthesis of trans-Dichloro(dipyridine)platinum(II)
The trans isomer is often synthesized through the isomerization of the cis form or by carefully controlling the reaction sequence, leveraging the trans effect. A common route involves first forming the tetrapyridine complex, [Pt(py)₄]Cl₂, and then displacing two pyridine ligands with chloride.
-
Step 1: Synthesis of [Pt(py)₄]Cl₂ : Dissolve K₂[PtCl₄] in water and add an excess of pyridine. Heat the solution to boiling. The initially formed precipitate will redissolve to form a clear solution of [Pt(py)₄]Cl₂.
-
Step 2: Ligand Displacement : To the hot solution of [Pt(py)₄]Cl₂, add a concentrated solution of hydrochloric acid.
-
Step 3: Precipitation : Upon addition of HCl, the less soluble trans-[PtCl₂(py)₂] will precipitate as a yellow solid.
-
Step 4: Isolation : Allow the mixture to cool to room temperature. Collect the product by vacuum filtration, wash thoroughly with water, then ethanol, and finally diethyl ether. Dry the product under vacuum.
Isomer Characterization
Distinguishing between the cis and trans isomers is a critical step that relies on established analytical techniques.
-
Kurnakov's Test : This classic chemical test provides a clear visual distinction. The reaction with thiourea (tu) yields different products. The cis isomer produces [Pt(tu)₄]Cl₂, which is soluble and remains in solution, while the trans isomer forms trans-[Pt(py)₂(tu)₂]Cl₂, which is insoluble and precipitates.[8]
-
Infrared (IR) Spectroscopy : Due to symmetry differences, the number of Pt-Cl stretching bands in the far-IR region differs. The cis isomer (C₂ᵥ symmetry) displays two distinct ν(Pt-Cl) bands, whereas the trans isomer (D₂ₕ symmetry) shows only one.
-
¹H NMR Spectroscopy : While the chemical shifts of the pyridine protons are similar, the coupling constants can sometimes provide clues. More advanced techniques like ¹⁹⁵Pt NMR show distinct chemical shifts for each isomer.
| Property | cis-[PtCl₂(py)₂] | trans-[PtCl₂(py)₂] |
| Symmetry Point Group | C₂ᵥ | D₂ₕ |
| Color | Pale Yellow | Yellow |
| Kurnakov's Test (Thiourea) | Soluble product | Insoluble precipitate |
| IR ν(Pt-Cl) Bands | Two | One |
| Melting Point (°C) | ~282-288 °C (decomposes) | Higher, often isomerizes first |
The Dynamics of Reactivity: Ligand Exchange and the Trans Effect
The reactivity of square planar Pt(II) complexes is dominated by ligand substitution reactions. These reactions do not proceed through a simple dissociation of a ligand (a dissociative mechanism). Instead, they follow an associative mechanism , where the incoming ligand first coordinates to the platinum center to form a five-coordinate intermediate, typically with a trigonal bipyramidal geometry.[9] The original complex then expels one of the existing ligands to return to a four-coordinate square planar product.
A key principle governing the outcome of these substitutions is the trans effect . This is a kinetic phenomenon defined as the effect of a ligand on the rate of substitution of the ligand positioned trans (opposite) to it.[10] Ligands with a strong trans effect will labilize the ligand across from them, making it the preferred leaving group.
The accepted series for the trans effect is approximately: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O
In [PtCl₂(py)₂], both the chloride and pyridine ligands have a moderate trans effect. The reactivity is therefore less stereospecific than in complexes with ligands of vastly different trans-directing abilities. However, the first key reaction for biological activity is aquation.
Aquation: The Gateway to Biological Activity
Inside the cell, the low chloride concentration (~4 mM) compared to the bloodstream (~100 mM) shifts the equilibrium to favor the replacement of chloride ligands with water molecules.[5]
cis-[PtCl₂(py)₂(aq)] + H₂O ⇌ cis-[PtCl(H₂O)(py)₂]⁺(aq) + Cl⁻(aq) cis-[PtCl(H₂O)(py)₂]⁺(aq) + H₂O ⇌ cis-[Pt(H₂O)₂(py)₂]²⁺(aq) + Cl⁻(aq)
These aqua species are the biologically active forms of the drug.[4] The water ligand is much more labile than the chloride ligand, making the subsequent reaction with DNA much faster. The rate of this aquation is a critical parameter for drug design; a complex that aquates too quickly may react with proteins in the blood before reaching the tumor, while one that aquates too slowly may be excreted before it can act. The pyridine ligands, being better σ-donors than ammonia, can influence these aquation rates and the pKa of the coordinated water molecule.[11]
A Precursor for Innovation in Drug Development
While cis-[PtCl₂(py)₂] itself is not used clinically, its true value lies in its role as a versatile precursor and a foundational model for drug design.[6] The pyridine ligands offer a scaffold that can be chemically modified to fine-tune the properties of the resulting platinum complex.
Structure-Activity Relationships
By synthesizing derivatives of [PtCl₂(py)₂] with substituted pyridines, researchers can systematically investigate how changes in the steric bulk or electronic properties of the non-leaving "spectator" ligands affect cytotoxicity, DNA binding, and resistance profiles.[12][13] For example, introducing bulky substituents on the pyridine ring can alter how the complex interacts with the DNA groove, potentially leading to different types of DNA adducts or overcoming resistance mechanisms.[14]
Synthesis of Novel Platinum Agents
[PtCl₂(py)₂] is an excellent starting material for creating new families of platinum compounds. The chloride ligands can be readily substituted to install different leaving groups, such as carboxylates (as seen in carboplatin), which can modulate the drug's reactivity and toxicity profile.[2][15]
Concluding Remarks and Future Horizons
The coordination chemistry of dichloro(dipyridine)platinum(II) is a microcosm of the broader field of medicinal inorganic chemistry. It elegantly demonstrates the critical interplay between synthesis, structure, and function. The ability to selectively prepare and definitively characterize its cis and trans isomers provides an invaluable platform for probing the fundamental mechanisms of platinum-based drugs. As we move into an era of targeted therapies and personalized medicine, the lessons learned from foundational complexes like [PtCl₂(py)₂] remain more relevant than ever. Future research will undoubtedly continue to build upon this knowledge, using its versatile scaffold to develop novel platinum agents with enhanced tumor selectivity, reduced toxicity, and the ability to overcome the persistent challenge of clinical drug resistance.
References
- Title: Platinum-based antineoplastic - Wikipedia Source: Wikipedia URL:[Link]
- Title: Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC - NIH Source: N
- Title: The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - Frontiers Source: Frontiers URL:[Link]
- Title: Exploring Coordination Chemistry: Synthesis and Applications of Platinum Complexes Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Five-Coordination in Platinum(II) and Palladium(II) Chemistry Source: Taylor & Francis Online URL:[Link]
- Title: Influence of amine ligands on the aquation and cytotoxicity of trans-diamine platinum(II) anticancer complexes - PubMed Source: PubMed URL:[Link]
- Title: [ 1H, 15N] NMR studies of the aquation of cis-diamine platinum(II)
- Title: Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology - MDPI Source: MDPI URL:[Link]
- Title: cis‐ and trans‐Dichloro(dipyridine)platinum(II)
- Title: A review on historical developments to current scenario of Pt complexes and their medicinal importance - Allied Academies Source: Allied Academies URL:[Link]
- Title: The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes - PubMed Source: PubMed URL:[Link]
- Title: Reaction of dichlorobis(dirnethy1su1ghoxide)p1atinum(II) with pyridine and isomerizatian of - dichloro(dimetBylsolphoxide)(pysidine)platinum(IP) Source: Canadian Journal of Chemistry URL:[Link]
- Title: Synthesis and reactivity of dichloroboryl complexes of platinum(II) - PubMed Source: PubMed URL:[Link]
- Title: Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - MDPI Source: MDPI URL:[Link]
- Title: 6.6: Problems - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: CHAPTER 3: Ligand Replacement Reactions of Metal Complexes of Coordination Number Four and Higher - Books Source: Books URL:[Link]
- Title: LIGAND SUBSTITUTION REACTIONS OF PLATINUM(II) COMPLEXES. CHLORO(DIETHYLENETRIAMINE)PLATINUM(II)-CHLORIDE EXCHANGE. | Semantic Scholar Source: Semantic Scholar URL:[Link]
- Title: In vitro evaluation of dichloro-bis(pyrazole)palladium(II) and dichloro-bis(pyrazole)platinum(II) complexes as anticancer agents - PubMed Source: PubMed URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology | MDPI [mdpi.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Influence of amine ligands on the aquation and cytotoxicity of trans-diamine platinum(II) anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro evaluation of dichloro-bis(pyrazole)palladium(II) and dichloro-bis(pyrazole)platinum(II) complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Fundamental Electrochemical Properties of Dichloro(dipyridine)platinum(II)
Introduction: Beyond Cytotoxicity - Unveiling the Electrochemical Landscape of a Platinum(II) Scaffold
For decades, platinum-based coordination complexes have been cornerstones of cancer chemotherapy, with their efficacy largely attributed to their ability to form adducts with DNA.[1][2] However, the therapeutic window of these potent agents is often narrowed by systemic toxicity and the emergence of drug resistance.[3] To rationally design the next generation of platinum-based therapeutics with improved selectivity and novel mechanisms of action, a profound understanding of their fundamental chemical properties is paramount. Among these, the electrochemical behavior of the platinum center stands out as a critical determinant of in vivo stability, activation, and potential for redox-mediated therapeutic strategies.
This technical guide provides a comprehensive exploration of the core electrochemical properties of dichloro(dipyridine)platinum(II), [PtCl₂(py)₂]. We will delve into the synthesis of its cis and trans isomers, provide detailed protocols for its electrochemical characterization, and discuss the mechanistic intricacies of its redox transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the electrochemical versatility of this platinum(II) scaffold for innovative therapeutic design.
I. Synthesis and Characterization: Establishing the Isomeric Foundation
The spatial arrangement of the ligands around the platinum(II) center in dichloro(dipyridine)platinum(II) dictates its physical and chemical properties, including its electrochemical behavior. Both cis- and trans-isomers are readily synthesized, and their distinct geometries give rise to different dipole moments, solubilities, and, consequently, redox potentials.
The synthesis of the cis-isomer, cis-dichlorobis(pyridine)platinum(II), typically involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with pyridine in an aqueous solution. The trans-isomer can be obtained through the isomerization of the cis-form in a suitable solvent like dimethylformamide (DMF) or by direct synthesis under specific conditions.[4]
Protocol 1: Synthesis of cis-Dichlorobis(pyridine)platinum(II)
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water to create a saturated solution.
-
Slowly add a stoichiometric amount of pyridine to the K₂[PtCl₄] solution with constant stirring.
-
A yellow precipitate of cis-[PtCl₂(py)₂] will form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Isolate the precipitate by vacuum filtration.
-
Wash the product with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product in a desiccator.
-
Characterize the product using techniques such as ¹H NMR, ¹⁹⁵Pt NMR, and FT-IR spectroscopy to confirm its identity and purity.[2]
II. Probing the Redox Landscape: A Practical Guide to Cyclic Voltammetry
Cyclic voltammetry (CV) is an indispensable technique for elucidating the redox behavior of metal complexes. It provides a wealth of information about the formal reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting oxidized or reduced species.
The electrochemical behavior of dichloro(dipyridine)platinum(II) is dominated by the Pt(II)/Pt(IV) redox couple. The Pt(II) center can be oxidized to Pt(IV), and the resulting Pt(IV) species can be subsequently reduced back to Pt(II). The potentials at which these events occur are sensitive to the isomeric form of the complex and the nature of the solvent and supporting electrolyte.
Protocol 2: Cyclic Voltammetry of Dichloro(dipyridine)platinum(II)
-
Electrochemical Cell Setup:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or gauze.
-
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an appropriate non-aqueous solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve a known concentration (typically 1-5 mM) of cis- or trans-[PtCl₂(py)₂] in the electrolyte solution.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to scan a range that encompasses the expected redox events (e.g., from -2.0 V to +2.0 V vs. Ag/AgCl).
-
Select an appropriate scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Assess the reversibility of the redox process by examining the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K.
-
Caption: The reversible two-electron redox transformation between the square planar Pt(II) and octahedral Pt(IV) states of dichloro(dipyridine)platinum(II). 'S' represents solvent or coordinating anions.
IV. Spectroelectrochemistry: Correlating Electronic Structure and Redox State
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide a more detailed picture of the electronic structure of a complex in its different oxidation states. By monitoring the changes in the UV-Vis absorption spectrum as a function of the applied potential, it is possible to identify the electronic transitions associated with the Pt(II) and Pt(IV) species.
For platinum(II) complexes with diimine ligands, the reduction is often localized on the ligand, leading to the formation of a ligand-based radical anion. [5]While dichloro(dipyridine)platinum(II) lacks a conjugated diimine ligand, spectroelectrochemistry can still provide valuable information about the metal-centered redox processes and any involvement of the pyridine ligands' π-orbitals.
V. Theoretical Framework: Computational Insights into Redox Potentials
Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for predicting the redox potentials of transition metal complexes. By calculating the Gibbs free energy of the oxidized and reduced species, it is possible to estimate the formal reduction potential. These calculations can provide a theoretical framework for understanding the experimentally observed electrochemical behavior and for predicting the properties of novel, yet-to-be-synthesized complexes.
The accuracy of these predictions is highly dependent on the choice of the functional, basis set, and the model used to account for solvation effects. Nevertheless, computational studies can offer valuable insights into the electronic factors that govern the redox properties of dichloro(dipyridine)platinum(II) and its derivatives.
VI. Applications and Future Directions: Leveraging Electrochemistry for Drug Design
The redox properties of dichloro(dipyridine)platinum(II) are not merely of fundamental interest; they have profound implications for its potential as a therapeutic agent. The Pt(II)/Pt(IV) redox couple is central to the concept of Pt(IV) prodrugs. These are kinetically inert Pt(IV) complexes that can be activated by reduction to the cytotoxic Pt(II) species within the hypoxic tumor microenvironment. [6] By tuning the electronic properties of the pyridine ligands, it is possible to modulate the reduction potential of the corresponding Pt(IV) complex. This allows for the design of prodrugs that are stable in the bloodstream but are readily reduced to their active form at the target site.
Future research in this area will likely focus on:
-
Synthesizing and electrochemically characterizing a wider range of dichloro(dipyridine)platinum(II) derivatives with functionalized pyridine ligands.
-
Developing Pt(IV) prodrugs based on the dichloro(dipyridine)platinum(II) scaffold with tailored reduction potentials.
-
Investigating the potential for redox modulation to overcome drug resistance mechanisms.
-
Exploring the use of these complexes in electrochemically-activated cancer therapies.
Conclusion
The fundamental electrochemical properties of dichloro(dipyridine)platinum(II) provide a rich and tunable platform for the development of novel platinum-based therapeutics. A thorough understanding of its redox behavior, accessible through techniques like cyclic voltammetry and supported by computational modeling, is essential for rationally designing the next generation of anticancer agents with enhanced efficacy and reduced side effects. By moving beyond a singular focus on DNA adduction and embracing the electrochemical versatility of the platinum center, new avenues for innovative cancer treatment can be unlocked.
References
- Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,29-bipyridine and arom - RSC Publishing.
- Binuclear platinum(II) and -(III) complexes of pyridine-2-thiol and its 4-methyl analog. Synthesis, structure, and electrochemistry | Inorganic Chemistry - ACS Publications.
- cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF - ResearchGate.
- Kinetics of oxidation of dichlorobis(substituted pyridine)platinum(II) and of reduction of tetrachlorobis(substituted pyridine)platinum(IV) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Synthesis, characterization, and electrochemical relationships of dinuclear complexes of platinum(II) and platinum(III) containing ortho-metalated tertiary arsine ligands - PubMed.
- Luminescent Pt(II) Complexes Using Unsymmetrical Bis(2-pyridylimino)isoindolate Analogues | Inorganic Chemistry - ACS Publications.
- Platinum Complexes of Tetradentate NCCN-Coordinating Ligands: Structures and Photophysical Properties of PtII, Pt2 III and PtIV Compounds - PubMed Central.
- Platinum-based antineoplastic - Wikipedia.
- cis-Dichlorobis(pyridine)platinum(II) 97 15227-42-6 - Sigma-Aldrich.
- Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC - NIH.
- Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide - MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cis-Dichlorobis(pyridine)platinum(II) 97 15227-42-6 [sigmaaldrich.com]
- 3. Synthesis and characterization of platinum(II) complexes containing spiro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and electrochemical relationships of dinuclear complexes of platinum(II) and platinum(III) containing ortho-metalated tertiary arsine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
historical context of dichloro(dipyridine)platinum(II) research
An In-Depth Technical Guide to the Historical Context of Dichloro(dipyridine)platinum(II) Research
Abstract
The study of platinum coordination compounds represents a cornerstone of modern inorganic and medicinal chemistry. While cisplatin is lauded for its revolutionary impact on cancer therapy, the rich history of its analogs provides crucial insights into the nuanced field of drug design and coordination chemistry. This technical guide delves into the historical context of dichloro(dipyridine)platinum(II), a significant analog of cisplatin. We trace its origins from the foundational principles of coordination chemistry established by Alfred Werner, through the serendipitous discovery of platinum's anticancer properties by Barnett Rosenberg, to the specific synthetic methodologies and scientific rationale that positioned this compound within the broader quest for improved chemotherapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also the technical underpinnings and experimental causality that have shaped our understanding of this important molecule.
The Genesis of a Field: Alfred Werner and the Architecture of Coordination Compounds
Before the late 19th and early 20th centuries, the nature of bonding in metal complexes was a chemical enigma.[1] Compounds like hexamminecobalt(III) chloride, with the formula CoCl₃·6NH₃, were known, but the way the constituent parts were held together was a mystery.[2][3] It was the groundbreaking work of Swiss chemist Alfred Werner that brought clarity to this field, for which he was awarded the Nobel Prize in Chemistry in 1913.[2][4][5]
Werner’s revolutionary coordination theory, proposed in 1893, introduced two fundamental concepts of valence[1][2]:
-
Primary Valency (Hauptvalenz): This corresponds to the oxidation state of the central metal ion and is satisfied by anions. In modern terms, this is the ionic charge that is balanced by counter-ions outside the coordination sphere.[1][5]
-
Secondary Valency (Nebenvalenz): This is the coordination number of the metal, representing the number of ligands directly bound to it. These valencies are directional, giving rise to specific geometric arrangements (e.g., octahedral, square planar).[1][2]
Werner's meticulous experiments with platinum and cobalt ammine halides were pivotal. By measuring the molar conductivity of these complexes in solution and observing the number of chloride ions that would precipitate with silver nitrate, he could distinguish between coordinated (inner-sphere) and ionic (outer-sphere) halides.[3][6] This allowed him to correctly formulate compounds like [Co(NH₃)₆]Cl₃, where all six ammonia molecules are directly bound to the cobalt (secondary valency), and the three chloride ions balance the charge (primary valency).[2]
Crucially, his theory explained the existence of isomers—compounds with the same chemical formula but different spatial arrangements. For platinum(II) complexes, he proposed a square planar geometry, which correctly predicted the existence of two geometric isomers for compounds of the type [Pt(L)₂(X)₂], such as the famed cisplatin (cis-diamminedichloroplatinum(II)).[2][7] This theoretical framework was the essential prerequisite for understanding the structure and reactivity of all subsequent platinum complexes, including dichloro(dipyridine)platinum(II).
Caption: Alfred Werner's concept of primary and secondary valencies.
A Fortuitous Breakthrough: The Discovery of Platinum's Anticancer Potential
The transition of platinum complexes from subjects of academic curiosity to life-saving drugs was entirely unintentional. In the 1960s, biophysicist Barnett Rosenberg at Michigan State University was investigating the effects of electric fields on cell division.[8] He observed that images of dividing cells bore a resemblance to the patterns formed by iron filings in a magnetic field and hypothesized that an electrical field might influence mitosis.[8][9]
Using what he believed to be inert platinum electrodes, Rosenberg passed an electric current through a culture of Escherichia coli bacteria.[9][10] To his astonishment, the bacteria ceased to divide and instead grew into long, filamentous strands, a phenomenon known as filamentation.[9] This indicated an inhibition of cell division (cytokinesis) but not cell growth.
The critical insight was realizing the effect was not due to the electric field itself, but to a chemical species being formed in the solution.[11] The platinum electrodes had reacted with the ammonium chloride buffer in the presence of oxygen to form a neutral platinum complex.[9] This compound was identified as cis-diamminedichloroplatinum(II), a molecule first synthesized by Michele Peyrone in 1844 and known as Peyrone's chloride.[9][12] Rosenberg made the deductive leap that a substance capable of inhibiting cell division in bacteria might also be able to halt the uncontrolled proliferation of cancer cells.[13] In 1969, he published a landmark paper in Nature demonstrating that cisplatin was highly effective against sarcoma tumors in mice, launching a new era in cancer chemotherapy.[13]
Caption: Workflow of Barnett Rosenberg's discovery of cisplatin's activity.
Synthesis and Characterization of Dichloro(dipyridine)platinum(II)
Following the discovery of cisplatin's potent anticancer activity, a global effort commenced to synthesize and screen thousands of platinum analogs.[7][14] The goals were to find compounds with a broader spectrum of activity, reduced toxicity, and the ability to overcome cisplatin resistance. Dichloro(dipyridine)platinum(II) emerged as a key analog in these early investigations. Its synthesis follows the fundamental principles of platinum(II) chemistry, typically starting from the common precursor, potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
The synthesis of the cis and trans isomers of dichloro(dipyridine)platinum(II) provides a classic illustration of the trans effect in action. The trans effect describes the tendency of certain ligands to labilize the ligand positioned trans (opposite) to them, facilitating its substitution. For square planar platinum(II) complexes, the general series of trans-directing ability is: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O
Synthesis of cis-Dichloro(dipyridine)platinum(II)
To synthesize the cis isomer, one starts with a precursor where the chloro ligands are already present. The direct reaction of K₂[PtCl₄] with pyridine results in the stepwise substitution of the chloride ligands.
Caption: Synthetic pathway for cis-dichloro(dipyridine)platinum(II).
Experimental Protocol: Synthesis of cis-Dichloro(dipyridine)platinum(II)
-
Objective: To synthesize the cis isomer by direct reaction of a platinum(II) chloride source with pyridine.
-
Materials: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]), pyridine (py), deionized water, ethanol.
-
Procedure:
-
Dissolve a known quantity of K₂[PtCl₄] in a minimal amount of warm deionized water to create a concentrated solution.
-
In a separate flask, prepare an aqueous solution of pyridine (a slight molar excess, typically 2.1 to 2.5 equivalents).
-
Slowly add the pyridine solution dropwise to the stirring K₂[PtCl₄] solution at room temperature.
-
A yellow precipitate of cis-dichloro(dipyridine)platinum(II) will begin to form almost immediately.
-
Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate sequentially with cold water, then cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product in a desiccator or a low-temperature oven.
-
-
Causality and Validation: Starting with [PtCl₄]²⁻ ensures that the first pyridine ligand substitutes a chloride. Since chloride has a stronger trans effect than pyridine, it directs the second incoming pyridine ligand to a cis position, leading to the thermodynamically favored cis product. The formation of a neutral, poorly soluble precipitate drives the reaction to completion. The product can be validated by infrared (IR) spectroscopy, where the cis isomer shows two distinct Pt-Cl stretching bands, whereas the more symmetric trans isomer shows only one.
Synthesis of trans-Dichloro(dipyridine)platinum(II)
The synthesis of the trans isomer requires a different strategy that leverages the trans effect. One must start with a tetrapyridine precursor.
Experimental Protocol: Synthesis of trans-Dichloro(dipyridine)platinum(II)
-
Objective: To synthesize the trans isomer by controlled substitution starting from a tetrapyridine complex.
-
Materials: cis-[PtCl₂(py)₂] (from previous synthesis), pyridine, hydrochloric acid (HCl).
-
Procedure:
-
Step 1: Synthesis of [Pt(py)₄]Cl₂. Suspend the previously synthesized cis-[PtCl₂(py)₂] in water. Add an excess of pyridine (4-5 equivalents) and heat the mixture to reflux. The yellow solid will dissolve to form a colorless solution of tetrapyridineplatinum(II) chloride. This solution can be used directly or the solid can be isolated by cooling and adding a miscible non-solvent.
-
Step 2: Conversion to the trans isomer. Take the aqueous solution of [Pt(py)₄]Cl₂ and add concentrated hydrochloric acid dropwise while heating gently.
-
The strong trans effect of pyridine labilizes the opposing pyridine ligand, allowing it to be replaced by a chloride ion. This happens twice.
-
A pale yellow or white precipitate of trans-dichloro(dipyridine)platinum(II) will form.
-
Cool the mixture, collect the solid by vacuum filtration, wash with cold water and ethanol, and dry.
-
-
Causality and Validation: In the [Pt(py)₄]²⁺ complex, all positions are equivalent. The addition of HCl provides a high concentration of Cl⁻ ions. The first substitution of a pyridine by a chloride is random. However, once the first Cl⁻ is bound, the pyridine trans to it is highly labilized and is preferentially substituted next, leading to the trans product. This kinetic control is essential for forming the less thermodynamically stable trans isomer.
Scientific Rationale: The Quest for Improved Analogs
The intensive research into cisplatin analogs like dichloro(dipyridine)platinum(II) was driven by the significant clinical limitations of the parent drug.[12][15]
Key Drivers for Analog Development:
| Limitation of Cisplatin | Rationale for Dipyridine Ligand Modification |
| Severe Toxicity | The ammine (NH₃) ligands in cisplatin were implicated in its dose-limiting nephrotoxicity. Researchers hypothesized that replacing them with bulkier, more lipophilic ligands like pyridine could alter the drug's biodistribution, potentially reducing accumulation in the kidneys. |
| Acquired and Intrinsic Resistance | Cancer cells can develop resistance to cisplatin through various mechanisms, including reduced drug uptake and increased DNA repair. Modifying the ligand sphere changes the molecule's overall size, shape, and polarity, which can alter its interaction with cellular uptake transporters and recognition by DNA repair proteins.[16] |
| Limited Solubility | Cisplatin has poor aqueous solubility. The introduction of organic ligands like pyridine can increase the lipophilicity of the complex, potentially improving its formulation properties and allowing for different delivery strategies. |
| Narrow Spectrum of Activity | While highly effective against testicular and ovarian cancers, cisplatin is less effective against other common cancers.[16][17] The hope was that analogs would exhibit a different, and possibly broader, spectrum of anticancer activity. |
The pyridine ligands, being more sterically demanding and electronically different from ammine ligands, were expected to modulate the reactivity of the platinum center. This could affect the rate of aquation (the activation step where chloride ligands are replaced by water molecules inside the cell) and the nature of the DNA adducts formed, thereby influencing the ultimate cytotoxic mechanism.[13] While dichloro(dipyridine)platinum(II) itself did not ultimately supplant cisplatin in the clinic, its study and the study of countless other analogs provided the fundamental structure-activity relationship (SAR) data that led to the successful development of second and third-generation drugs like carboplatin and oxaliplatin.[8][17]
References
- Alfred Werner Legacy. Confinity. [Link]
- The Discovery and Development of Cisplatin.
- Werner's coordin
- Effectiveness of Platinum Metal Complex in Cancer and Tumor Therapy: A Review of Existing Liter
- Alfred Werner. Wikipedia. [Link]
- Clinical development of platinum complexes in cancer therapy: an historical perspective and an upd
- What is Werner's Theory of Coordin
- Platinum Complexes for the Treatment of Cancer: Why the Search Goes On.
- Discovery – Cisplatin and The Treatment of Testicular and Other Cancers.
- Werner's Theory of Coordination Compounds. Chemistry LibreTexts. [Link]
- On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy.
- Platinum chemotherapy: a mainstay in drug treatment. Cisplatin – a chance discovery. Royal Society of Chemistry. [Link]
- Cisplatin first metal based anticancer drug. ScienceDirect. [Link]
- What's in a Name?
- Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin.
- Platinum metal complexes in medicine. Chemistry World. [Link]
- Platinum-based drugs for cancer therapy and anti-tumor strategies.
- History of Coordination Compounds. Chemistry LibreTexts. [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Alfred Werner - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. confinity.com [confinity.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. home.iitk.ac.in:443 [home.iitk.ac.in:443]
- 8. Discovery – Cisplatin and The Treatment of Testicular and Other Cancers - NCI [cancer.gov]
- 9. Platinum chemotherapy: a mainstay in drug treatment. Cisplatin – a chance discovery | Oncopedia [oncopedia.wiki]
- 10. Platinum metal complexes in medicine | Article | Chemistry World [chemistryworld.com]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical development of platinum complexes in cancer therapy: an historical perspective and an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rc.gov.bd [rc.gov.bd]
Methodological & Application
Application Note & Protocol: Synthesis of cis-Dichloro(dipyridine)platinum(II)
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Platinum(II) Complexes
Square planar platinum(II) complexes have been a cornerstone of inorganic chemistry and medicine, most notably since the discovery of cisplatin's potent anticancer properties. The specific geometry and ligand sphere of these complexes are critical to their chemical reactivity and biological activity. cis-Dichloro(dipyridine)platinum(II), a structural analogue of cisplatin, serves as an important model compound for studying the principles of coordination chemistry and as a potential platform for the development of new therapeutic agents. The replacement of ammine ligands with pyridine moieties significantly alters the complex's steric and electronic properties, influencing its solubility, stability, and interactions with biological macromolecules.
This document provides a comprehensive guide to the synthesis, characterization, and safe handling of cis-dichloro(dipyridine)platinum(II), grounding the experimental protocol in the fundamental principles of coordination chemistry.
Mechanistic Insights: The Trans Effect in Stereoselective Synthesis
The synthesis of the cis isomer is a direct application of the trans effect, a phenomenon observed in square planar complexes where certain ligands increase the rate of substitution of the ligand positioned trans to them. The trans effect series generally follows the order:
CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py, NH₃ > H₂O
To achieve the desired cis configuration, a strategy analogous to the Dhara synthesis of cisplatin is employed.[1] This method leverages the strong trans-directing influence of the iodide ligand. The synthesis begins with potassium tetrachloroplatinate(II) (K₂PtCl₄), which is first converted to the tetraiodo analogue, K₂[PtI₄]. The subsequent addition of pyridine leads to the substitution of two iodide ligands. Due to the strong trans effect of the remaining iodide ligands, the incoming pyridine molecules are directed to occupy positions cis to each other, resulting in the formation of cis-[Pt(py)₂I₂]. The final step involves the replacement of the iodide ligands with chlorides to yield the target molecule, cis-dichloro(dipyridine)platinum(II).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of cis-dichloro(dipyridine)platinum(II).
Detailed Synthesis Protocol
This protocol is adapted from the well-established methods for preparing cis-platinum complexes and is based on the procedure outlined by Kauffman and Cowan in Inorganic Syntheses.[2][3]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Potassium tetrachloroplatinate(II) | K₂[PtCl₄] | 415.09 | ≥99.9% |
| Potassium iodide | KI | 166.00 | ACS |
| Pyridine | C₅H₅N | 79.10 | ≥99.8% |
| Silver nitrate | AgNO₃ | 169.87 | ACS |
| Potassium chloride | KCl | 74.55 | ACS |
| Deionized water | H₂O | 18.02 | - |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS |
Step-by-Step Procedure:
-
Preparation of Potassium Tetraiodoplatinate(II) Solution: In a 100 mL round-bottom flask, dissolve 1.0 g of potassium tetrachloroplatinate(II) in 20 mL of deionized water. To this solution, add a concentrated aqueous solution of 1.6 g of potassium iodide. The solution will turn a deep brown, indicating the formation of [PtI₄]²⁻.
-
Formation of cis-Diiodo(dipyridine)platinum(II): To the stirred solution of K₂[PtI₄], slowly add 0.38 mL of pyridine. A yellow precipitate of cis-diiodo(dipyridine)platinum(II) will form. Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.
-
Isolation of the Iodo Intermediate: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water, followed by a small amount of cold ethanol, and finally with diethyl ether. Allow the solid to air dry.
-
Conversion to the Dichloro Complex: Suspend the dried cis-[Pt(py)₂I₂] in 20 mL of deionized water in a flask protected from light. In a separate beaker, dissolve 0.82 g of silver nitrate in a minimal amount of deionized water. Add the silver nitrate solution to the suspension of the platinum complex. A pale yellow precipitate of silver iodide will form immediately.
-
Reaction Completion and Filtration: Stir the mixture vigorously in the dark for 2 hours to ensure complete removal of the iodide ligands. After stirring, filter the mixture to remove the silver iodide precipitate. The filtrate contains the diaqua complex, cis-[Pt(py)₂(H₂O)₂]²⁺.
-
Precipitation of the Final Product: To the clear filtrate, add a concentrated aqueous solution of 0.36 g of potassium chloride. A bright yellow precipitate of cis-dichloro(dipyridine)platinum(II) will form.
-
Isolation and Drying: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the yellow product by vacuum filtration. Wash the solid with cold deionized water, then ethanol, and finally diethyl ether. Dry the product in a desiccator under vacuum.
Characterization of cis-Dichloro(dipyridine)platinum(II)
1. Physical Properties: The final product should be a bright yellow crystalline solid. The expected melting point is in the range of 282-288 °C.[4]
2. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the coordinated pyridine ligands. Look for Pt-Cl stretching vibrations in the far-IR region, which are indicative of the cis geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals corresponding to the protons of the pyridine rings. Coordination to the platinum center will cause a downfield shift of these signals compared to free pyridine.
-
¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyridine ligands will be shifted upon coordination.
-
¹⁹⁵Pt NMR: This technique is highly sensitive to the coordination environment of the platinum atom and can confirm the formation of the desired complex.
-
3. Kurnakov Test for Isomer Identification: The Kurnakov test is a classical chemical method to distinguish between cis and trans isomers of platinum(II) complexes.[4]
-
Procedure: A small amount of the synthesized complex is dissolved in hot water and treated with an aqueous solution of thiourea.
-
Expected Result: The cis isomer will react with excess thiourea to form the soluble, yellow tetra(thiourea)platinum(II) complex, [Pt(tu)₄]Cl₂. In contrast, the trans isomer would yield a white, sparingly soluble precipitate of trans-[Pt(py)₂(tu)₂]Cl₂.[4][5]
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling platinum compounds and organic solvents.[6][7][8]
Handling of Platinum Compounds: Platinum compounds are potent sensitizers and can cause severe allergic reactions upon skin contact or inhalation.[7] They are also classified as harmful if swallowed, inhaled, or absorbed through the skin.[4] All manipulations should be performed in a well-ventilated fume hood.
Waste Disposal: All waste containing platinum, including filtrates and contaminated materials, must be collected in a designated hazardous waste container for proper disposal according to institutional and local regulations.[6][9] Do not dispose of platinum-containing waste down the drain.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Platinum.
- Kauffman, G. B., & Cowan, D. O. (1963). Cis- and trans-dichlorodiammine-platinum(H). Inorganic Syntheses, 7, 239-245.
- Carl ROTH. (n.d.). Safety Data Sheet: Platinum.
- ESPI Metals. (n.d.). Platinum - Safety Data Sheet.
- ChemBK. (n.d.). cis-dichloro(dipyridine)platinum(ii).
- ResearchGate. (2007). cis- and trans-Dichloro(dipyridine)platinum(II) | Request PDF.
- ResearchGate. (n.d.). Chemical structure of cis-dichlorobis(pyrazinamido) platinum(II) or cis-[PtCl 2 (PZA) 2 ].
- Wikipedia. (n.d.). Kurnakov test.
- Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin.
- Roberts, J. J., & Thomson, A. J. (1972). The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA. Progress in nucleic acid research and molecular biology, 11, 15-37.
- ResearchGate. (2015). Synthesis, Crystal Structure and Cytotoxicity Studies of cis-Dichloro(4,5-diazafluoren-9-one)platinum(II).
- Johnstone, T. C., & Lippard, S. J. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganic chemistry, 55(15), 7380–7396.
- ResearchGate. (2007). cis- and trans-Dichlorodiammineplatinum(II) | Request PDF.
Sources
- 1. US4335087A - Process for preparing cis-Pt(NH3)2 Cl2 - Google Patents [patents.google.com]
- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis [ch.ic.ac.uk]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. DE69726408T2 - METHOD FOR PRODUCING PLATINUM COMPOUNDS - Google Patents [patents.google.com]
MTT assay protocol for dichloro(dipyridine)platinum(II) cytotoxicity
Application Notes & Protocols
Topic: High-Throughput Cytotoxicity Screening of Dichloro(dipyridine)platinum(II) using the MTT Colorimetric Assay
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening Dichloro(dipyridine)platinum(II)
Platinum-based coordination complexes represent a cornerstone of modern chemotherapy, with compounds like cisplatin demonstrating profound efficacy against various solid tumors.[1][2] The therapeutic action of these drugs is primarily attributed to their ability to form adducts with DNA, subsequently inhibiting replication and inducing apoptosis.[3][4] Dichloro(dipyridine)platinum(II), a square planar Pt(II) complex, belongs to this promising class of molecules.[5][6] Its structural similarity to other active platinum compounds necessitates a thorough evaluation of its cytotoxic potential against cancer cell lines.
This document provides a comprehensive guide to assessing the cytotoxicity of dichloro(dipyridine)platinum(II) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] This protocol is designed to be a self-validating system, incorporating critical considerations specific to platinum-based compounds to ensure data integrity and reproducibility.
Pillar 1: The Biochemical Principle of the MTT Assay
The MTT assay's utility is grounded in a fundamental biochemical process occurring within viable, metabolically active cells. The core principle is the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.
This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria. Therefore, the quantity of formazan produced is directly proportional to the number of living, metabolically active cells.[8][10] Dead or inactive cells lose the ability to reduce MTT. The resulting insoluble formazan crystals are solubilized using an organic solvent, and the absorbance of the colored solution is measured spectrophotometrically. A lower absorbance reading indicates a reduction in metabolic activity, suggesting either cytotoxicity (cell death) or cytostasis (inhibition of cell growth) induced by the test compound.[11]
Caption: Biochemical conversion of MTT to formazan in viable cells.
Pillar 2: Critical Considerations for Platinum(II) Complexes
-
Solubility and Stability: Dichloro(dipyridine)platinum(II) exhibits poor solubility in aqueous solutions.[5] Therefore, a suitable organic solvent, typically Dimethyl Sulfoxide (DMSO), is required to prepare a concentrated stock solution. It is imperative to determine the highest tolerable concentration of the vehicle (DMSO) for the chosen cell line, as the solvent itself can be toxic at higher concentrations. Furthermore, the stability of platinum complexes in culture media can vary; some may hydrolyze or react with media components over time, altering their cytotoxic activity.[2][13]
-
Compound Interference: A crucial control experiment involves incubating the platinum complex in media without cells to check for direct chemical interactions.[14] Some reducing agents can convert MTT to formazan abiotically, leading to a false-positive signal (apparent high viability).[14] Additionally, if the compound itself is colored, it may interfere with the absorbance reading. A "compound-only" blank is essential to correct for this.
-
Metabolic Activity vs. Viability: The MTT assay is a measure of metabolic function, not a direct count of living cells.[11][15] A compound might not kill cells but could induce a quiescent or metabolically inactive state, which would also result in lower formazan production. Therefore, it is often advisable to complement MTT results with a secondary assay that measures a different aspect of cell death, such as membrane integrity (e.g., LDH assay or trypan blue exclusion).[16][17]
Experimental Workflow: A Step-by-Step Overview
The entire process, from cell preparation to data analysis, follows a systematic workflow designed for efficiency and reproducibility, particularly in a 96-well plate format.
Caption: High-level workflow for the MTT cytotoxicity assay.
Detailed Application Protocol
This protocol is optimized for adherent cells in a 96-well format. Modifications for suspension cells are noted where applicable.
Part 1: Materials and Reagents
-
Test Compound: Dichloro(dipyridine)platinum(II)
-
Solvent: Sterile, cell culture grade DMSO
-
Cell Line: Appropriate human cancer cell line (e.g., A549, MCF-7, HCT 116)[8][18]
-
Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[19]
-
Solubilization Solution: 100% DMSO or acidified isopropanol
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate spectrophotometer (plate reader).
Part 2: Preparation of Dichloro(dipyridine)platinum(II) Stock
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of dichloro(dipyridine)platinum(II) in 100% DMSO. Ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Part 3: Cell Seeding
-
Cell Harvest: Culture cells to ~80% confluency. Harvest adherent cells using trypsinization.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Seeding Density: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL of medium).[20] The goal is to ensure cells are in the exponential growth phase during the treatment period.
-
Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[9]
Part 4: Compound Treatment
-
Prepare Dilutions: On the day of treatment, thaw an aliquot of the platinum stock solution. Prepare a series of working solutions by diluting the stock in complete culture medium. For example, create 2X concentrated serial dilutions (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Plate Layout: Design the plate layout carefully to include all necessary controls. (See Table 1).
-
Administer Treatment: Remove the old medium from the cells and add 100 µL of the appropriate treatment or control medium to each well.
-
Incubation: Return the plate to the incubator for the desired exposure period (typically 24, 48, or 72 hours).[17]
| Table 1: Example 96-Well Plate Layout for Cytotoxicity Assay | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Row | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | | A | PBS | Blank | Blank | Blank | Cmpd Ctrl (High) | Cmpd Ctrl (High) | Cmpd Ctrl (Low) | Cmpd Ctrl (Low) | PBS | PBS | PBS | PBS | | B | PBS | Untreated | Untreated | Untreated | Vehicle | Vehicle | Vehicle | Vehicle | PBS | PBS | PBS | PBS | | C | PBS | Conc 1 | Conc 1 | Conc 1 | Conc 5 | Conc 5 | Conc 5 | PBS | PBS | PBS | PBS | PBS | | D | PBS | Conc 2 | Conc 2 | Conc 2 | Conc 6 | Conc 6 | Conc 6 | PBS | PBS | PBS | PBS | PBS | | E | PBS | Conc 3 | Conc 3 | Conc 3 | Conc 7 | Conc 7 | Conc 7 | PBS | PBS | PBS | PBS | PBS | | F | PBS | Conc 4 | Conc 4 | Conc 4 | Conc 8 | Conc 8 | Conc 8 | PBS | PBS | PBS | PBS | PBS | | G | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | | H | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
-
Blank: Medium only.
-
Cmpd Ctrl: Medium + Compound (no cells).
-
Untreated: Cells + Medium.
-
Vehicle: Cells + Medium with max DMSO concentration.
-
Conc X: Cells + Medium with compound concentration X.
Part 5: MTT Assay Procedure
-
Add MTT: After the treatment incubation, carefully remove the culture medium. Add 100 µL of a 1:1 mixture of serum-free medium and 5 mg/mL MTT solution to each well (final MTT concentration 0.5 mg/mL).[19][20]
-
For suspension cells: Centrifuge the plate (e.g., 500 x g for 5 min), carefully aspirate the supernatant, and then add the MTT solution.
-
-
Incubate: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals.
-
Solubilize Formazan: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of DMSO to each well.[20]
-
Mix: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
Part 6: Data Acquisition and Analysis
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Background Subtraction: Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate Percent Viability: Use the following formula to determine the viability for each compound concentration:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the drug that causes a 50% reduction in cell viability. This value can be determined from the dose-response curve using non-linear regression analysis in graphing software (e.g., GraphPad Prism, Origin) or by using the linear equation derived from the two points bracketing the 50% viability mark.[8][21][22]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in blank wells | Contaminated medium or reagents; Phenol red in medium. | Use fresh, high-quality reagents. Use a serum-free, phenol red-free medium during the MTT incubation step. |
| Low absorbance readings in all wells | Insufficient cell number; Low metabolic activity of cell type; MTT reagent is old or degraded. | Optimize initial seeding density. Increase MTT incubation time. Use a fresh, light-protected stock of MTT. |
| Absorbance increases with drug concentration | Compound is directly reducing MTT; Compound is stimulating cell metabolism at low doses (hormesis). | Run a "compound-only" control (no cells) to check for direct reduction.[14] If true, the MTT assay is not suitable. Observe cell morphology under a microscope; if cells appear unhealthy despite high absorbance, the reading is an artifact.[14] |
| High variability between replicate wells | Uneven cell seeding; Edge effects; Incomplete formazan solubilization. | Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate. Ensure thorough mixing after adding the solubilization solvent. |
References
- Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.
- Ghasemi, M., et al. (n.d.). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Springer Nature Experiments.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
- Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed.
- den Engelse, L., et al. (1992). Cellular distribution and cellular reactivity of platinum (II) complexes. PubMed.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- Request PDF. (n.d.). cis‐ and trans‐Dichloro(dipyridine)platinum(II). ResearchGate.
- Łakomska, I., et al. (2020). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI.
- Li, C.-J., et al. (2021). Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4'-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2'-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers. PMC - PubMed Central.
- ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Shevah, O., & Schreiber-Ad, T. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81).
- American Elements. (n.d.). cis-Dichlorobis(pyridine)platinum(II). American Elements.
- Patel, M. N., et al. (2014). Design, synthesis, MTT assay, DNA interaction studies of platinum(II) complexes. Transition Metal Chemistry, 39(8), 925-933.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- Kato, H., et al. (2011). Evaluation of cellular influences of platinum nanoparticles by stable medium dispersion. Toxicology Letters, 205(2), 143-150.
- ResearchGate. (n.d.). Effect of platinum(IV) complexes 1–4 on cell cycle phase distribution. ResearchGate.
- Węglińska, E., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. PMC - NIH.
- van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. Methods in Molecular Biology, 731, 237-245.
- del R. Jurado, M., et al. (2006). Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431. Journal of Inorganic Biochemistry, 100(1), 127-135.
- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate.
- ResearchGate. (n.d.). Appraisal of the MTT-based Assay as a Useful Tool for Predicting Drug Chemosensitivity in Leukemia. ResearchGate.
- de Souza, P. C., et al. (2021). In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line. Molecules, 26(11), 3122.
- Oberoi, H. S., et al. (2012). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. Chemotherapy Research and Practice, 2012, 905796.
- Knox, R. J., et al. (1986). Mechanism of cytotoxicity of anticancer platinum drugs: evidence that cis-diamminedichloroplatinum(II) and cis-diammine-(1,1-cyclobutanedicarboxylato)platinum(II) differ only in the kinetics of their interaction with DNA. Cancer Research, 46(4 Pt 2), 1972-1979.
- Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Protocol Online.
- Fiebiger, W., et al. (2011). In vitro cytotoxicity of novel platinum-based drugs and dichloroacetate against lung carcinoid cell lines. Clinical & Translational Oncology, 13(1), 43-49.
- JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
- Oberoi, H. S., et al. (2012). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II). Semantic Scholar.
- ChemBK. (n.d.). cis-dichloro(dipyridine)platinum(ii). ChemBK.
- ResearchGate. (n.d.). Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. ResearchGate.
Sources
- 1. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular distribution and cellular reactivity of platinum (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of cytotoxicity of anticancer platinum drugs: evidence that cis-diamminedichloroplatinum(II) and cis-diammine-(1,1-cyclobutanedicarboxylato)platinum(II) differ only in the kinetics of their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Is Your MTT Assay the Right Choice? [promega.jp]
- 16. The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. youtube.com [youtube.com]
- 22. ijprajournal.com [ijprajournal.com]
Application Notes & Protocols for the Use of Dichloro(dipyridine)platinum(II) in Animal Tumor Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of dichloro(dipyridine)platinum(II) in animal tumor models. These application notes and protocols are designed to ensure scientific integrity, reproducibility, and the generation of high-quality, translatable data. We will delve into the underlying principles of experimental design, provide detailed step-by-step methodologies, and offer insights grounded in established scientific literature to facilitate the investigation of this promising platinum(II) complex.
Introduction: A New Generation Platinum Complex
Platinum-based chemotherapeutics, such as cisplatin and carboplatin, are mainstays in the treatment of various solid tumors. Their cytotoxic effect is primarily mediated by the formation of covalent adducts with nuclear DNA, which obstructs DNA replication and transcription, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. However, their clinical efficacy is often hampered by significant side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the emergence of drug resistance.[1]
This has driven the exploration of new platinum complexes with potentially improved therapeutic indices. Dichloro(dipyridine)platinum(II) is one such candidate. As a neutral square planar Pt(II) complex, the replacement of cisplatin's ammine ligands with pyridine moieties alters its steric and electronic properties. This modification can influence its cellular uptake, DNA binding kinetics, and the cellular responses it elicits, potentially leading to a different spectrum of activity and a more favorable toxicity profile.[2][3] The systematic evaluation of this compound in relevant animal tumor models is a critical step in assessing its potential as a novel anticancer agent.
Preclinical Evaluation Workflow
A robust preclinical assessment of dichloro(dipyridine)platinum(II) follows a multi-stage workflow, from initial synthesis and characterization to in vivo efficacy and toxicity evaluation. This structured approach ensures that the data generated is reliable and reproducible.
Figure 1: A generalized workflow for the preclinical evaluation of dichloro(dipyridine)platinum(II).
Synthesis and Characterization
The purity and identity of the test compound are paramount for the validity of any biological study. The synthesis of cis-dichloro(dipyridine)platinum(II) can be achieved by adapting established methods for similar platinum complexes.[2][4]
Detailed Synthesis Protocol for cis-Dichloro(dipyridine)platinum(II)
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Pyridine (high purity)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Reaction flask
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a reaction flask, dissolve K₂[PtCl₄] in a minimal amount of warm deionized water with stirring.
-
In a separate beaker, dissolve a slight excess (2.2 to 2.5 molar equivalents) of pyridine in deionized water.
-
Slowly add the pyridine solution dropwise to the stirring K₂[PtCl₄] solution. A yellow precipitate of cis-dichloro(dipyridine)platinum(II) will begin to form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Wash the product on the filter paper sequentially with cold deionized water, then ethanol, and finally a small amount of diethyl ether to facilitate drying.
-
Dry the final product in a vacuum desiccator to a constant weight.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and isomeric form of the synthesized complex.
| Technique | Purpose | Expected Outcome/Reference Data |
| Elemental Analysis (C, H, N) | Confirm the empirical formula. | Theoretical values for C₁₀H₁₀Cl₂N₂Pt: C, 28.31%; H, 2.38%; N, 6.60%. Experimental values should be within ±0.4%. |
| ¹H NMR Spectroscopy | Confirm the presence and coordination of pyridine ligands. | Complex multiplet pattern for the pyridine protons, shifted downfield upon coordination to platinum. |
| ¹⁹⁵Pt NMR Spectroscopy | Confirm the platinum(II) oxidation state and coordination environment. | A single resonance characteristic of a Pt(II) center in a PtN₂Cl₂ environment. |
| Infrared (IR) Spectroscopy | Identify characteristic Pt-N and Pt-Cl stretching vibrations. | Characteristic bands for Pt-N and Pt-Cl stretches, and shifts in the pyridine ring vibrations upon coordination.[5] |
| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the compound. | A single major peak indicating a purity of >98%. |
| Melting Point | A physical constant for purity assessment. | Expected melting point is in the range of 282-288 °C.[6] |
Formulation for In Vivo Administration
Like many neutral platinum complexes, dichloro(dipyridine)platinum(II) is expected to have poor aqueous solubility. Therefore, a suitable formulation is required for in vivo administration.[7][8]
Formulation Development Protocol
Objective: To prepare a sterile, injectable formulation of dichloro(dipyridine)platinum(II) for animal studies.
Materials:
-
cis-Dichloro(dipyridine)platinum(II), characterized and confirmed for purity.
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade.
-
Polyethylene glycol 400 (PEG 400), sterile.
-
Saline (0.9% NaCl), sterile.
-
Sterile vials, syringes, and 0.22 µm syringe filters.
Procedure (Example Formulation):
-
Under aseptic conditions, accurately weigh the required amount of dichloro(dipyridine)platinum(II) into a sterile vial.
-
Add a minimal volume of DMSO to completely dissolve the compound (e.g., to achieve a 10% DMSO concentration in the final volume).
-
Once dissolved, add PEG 400 to aid in solubility and stability (e.g., to achieve a 40% PEG 400 concentration in the final volume).
-
Slowly add sterile saline to the desired final volume while vortexing to ensure homogeneity.
-
Visually inspect the solution for any precipitation.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Crucially, a vehicle control group (e.g., 10% DMSO, 40% PEG 400 in saline) must be included in all in vivo experiments.
In Vivo Efficacy and Toxicity Studies
Animal models are indispensable for evaluating the therapeutic potential and safety profile of a new drug candidate.[9]
Maximum Tolerated Dose (MTD) Protocol
Objective: To determine the highest dose of dichloro(dipyridine)platinum(II) that can be administered without causing life-threatening toxicity.
Procedure:
-
Use healthy, non-tumor-bearing mice of the same strain, age, and sex as those intended for efficacy studies.
-
Establish several dose groups (n=3-5 mice per group) with escalating concentrations of the drug, plus a vehicle control group.
-
Administer the drug via the intended route (e.g., intraperitoneal injection) according to the planned treatment schedule (e.g., once weekly for 3 weeks).
-
Monitor the animals daily for clinical signs of toxicity, including:
-
Body weight: A loss of >20% is a common humane endpoint.
-
Behavioral changes: Lethargy, hunched posture, ataxia.
-
Physical appearance: Ruffled fur, dehydration.
-
-
The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity.
-
At the end of the study, perform a gross necropsy and collect major organs (kidneys, liver, spleen, brain) for histopathological analysis to identify target organs of toxicity.[10]
Tumor Efficacy Protocol (Xenograft Model)
Objective: To assess the anti-tumor activity of dichloro(dipyridine)platinum(II) in a human tumor xenograft model.
Procedure:
-
Implant human cancer cells (e.g., A2780 ovarian cancer cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group) with comparable mean tumor volumes:
-
Group 1: Vehicle Control
-
Group 2: Dichloro(dipyridine)platinum(II) at the MTD
-
Group 3: Positive Control (e.g., Cisplatin at its MTD)
-
-
Administer treatments as scheduled, measuring tumor dimensions with calipers and body weights 2-3 times per week. Tumor volume is calculated using the formula: Volume = (length x width²) / 2 .
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration.
-
At termination, tumors are excised, weighed, and can be processed for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis and Interpretation
The primary endpoint of an efficacy study is the inhibition of tumor growth.
| Parameter | Description | Calculation |
| Tumor Volume | The size of the tumor in mm³. | (length x width²) / 2 |
| % Body Weight Change | An indicator of systemic toxicity. | [(Current Weight - Initial Weight) / Initial Weight] x 100 |
| % Tumor Growth Inhibition (%TGI) | The percentage reduction in tumor growth in the treated group compared to the control group at the end of the study. | [1 - (ΔTumor Volume of Treated Group / ΔTumor Volume of Control Group)] x 100 |
Mechanistic Insights: Signaling Pathways
Platinum drugs exert their cytotoxic effects by inducing DNA damage, which activates complex signaling networks that determine the cell's fate. The p53 tumor suppressor and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this response.[11][12]
Figure 2: Key signaling pathways activated by platinum drug-induced DNA damage leading to apoptosis.
Upon formation of DNA adducts, stress kinases activate the p53 tumor suppressor. Activated p53 can induce cell cycle arrest, primarily through the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21, allowing time for DNA repair.[13] Alternatively, if the damage is too severe, p53 can trigger apoptosis by upregulating pro-apoptotic proteins like Bax and Puma.[14][15] Concurrently, DNA damage activates MAPK signaling cascades, particularly the stress-activated JNK and p38 pathways, which can also promote apoptosis.[12][13]
Conclusion
The protocols and guidelines presented here offer a structured framework for the preclinical evaluation of dichloro(dipyridine)platinum(II). A meticulous approach, encompassing synthesis, characterization, formulation, and well-designed animal studies, is essential for generating robust and reliable data. Such data is critical for determining whether this and other novel platinum complexes possess the potential for further development as next-generation anticancer therapeutics.
References
- Perše, M. (2021). Cisplatin Mouse Models: Treatment, Toxicity and Translatability.
- Jasim, U. J., & Ali, B. N. (2014). Histopathological Study of The Effect of Cisplatin on The Ovaries of Females' Albino Mice. International Journal of Advanced Research, 2(12), 896-903. [Link]
- León, T., et al. (2015). Toxicity of cisplatin. The appearance of histopathological changes in the proximal tubuli is evidence of nephrotoxicity.
- Kauffman, G. B., & Thompson, R. J. (2007). cis- and trans-Dichloro(dipyridine)platinum(II). Inorganic Syntheses, 7, 249-253. [Link]
- el-Shazly, M. O., Afify, M. M., & el-Dieb, M. K. (1989). Histopathological study into side-effect toxicity of some drugs used in treatment of cancer. Archiv für experimentelle Veterinärmedizin, 43(2), 319–326. [Link]
- Wang, X., et al. (2019). Platinum-based drugs for cancer therapy and anti-tumor strategies. Theranostics, 9(23), 7049–7068. [Link]
- Perše, M. (2021). Cisplatin Mouse Models: Treatment, Toxicity and Translatability.
- Ribeiro, N., et al. (2015). Chemical structure of cis-dichlorobis(pyrazinamido) platinum(II) or cis-[PtCl 2 (PZA) 2 ].
- Zierke, M. A. (2018). Increasing the Bioavailability of Poorly Soluble Anti-Cancer Prodrugs through Encapsulation in Platinum Based Nanocages. LSU Scholarly Repository. [Link]
- Heffeter, P., et al. (2012). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Medicinal Chemistry, 55(2), 809–818. [Link]
- Gonzalez-Cisneros, E., et al. (2024). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. International Journal of Molecular Sciences, 25(2), 1009. [Link]
- Wu, G. S. (2004). The functional interactions between the p53 and MAPK signaling pathways. Cancer Biology & Therapy, 3(2), 156–161. [Link]
- Todd, R. C., & Lippard, S. J. (2009). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganic Syntheses, 35, 111–134. [Link]
- Wu, G. S. (2006). The involvement of MAPK signaling pathways in determining the cellular response to p53 activation: cell cycle arrest or apoptosis. Oncogene, 25(7), 981–990. [Link]
- Porter, C. J. H., & Charman, W. N. (2001). Formulation of poorly water-soluble drugs for oral administration. Advanced Drug Delivery Reviews, 50 Suppl 1, S47–S58. [Link]
- Michigan State University Chemistry Department. (n.d.).
- Rajasekharan, M. V., et al. (2014). Synthesis, Crystal Structure and Cytotoxicity Studies of cis-Dichloro(4,5-diazafluoren-9-one)platinum(II). Inorganica Chimica Acta, 423, 34–40. [Link]
- Haupt, S., et al. (2009). The dark side of a tumor suppressor: Anti-apoptotic p53.
- Nayak, S. K., Panesar, P. S., & Kumar, H. (2009). p53-Induced Apoptosis and Inhibitors of p53. Current Medicinal Chemistry, 16(21), 2627–2640. [Link]
- Rochon, F. D., & Melanson, R. (1986). Structure of cis-dichlorobis(4-vinylpyridine)platinum(II).
Sources
- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CIS-DICHLOROBIS(PYRIDINE)PLATINUM(II)(14872-21-0) IR Spectrum [chemicalbook.com]
- 6. 顺-二氯双(吡啶)铂(II) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. future4200.com [future4200.com]
- 9. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histopathological study into side-effect toxicity of some drugs used in treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology [mdpi.com]
- 12. The functional interactions between the p53 and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The involvement of MAPK signaling pathways in determining the cellular response to p53 activation: cell cycle arrest or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p53-Induced apoptosis and inhibitors of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichloro(dipyridine)platinum(II) Administration in In Vivo Studies
This guide provides a comprehensive overview and detailed protocols for the in vivo administration of dichloro(dipyridine)platinum(II), a platinum-based compound with noted antitumor properties. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. The protocols and recommendations herein are synthesized from established practices with platinum-based therapeutics and available literature on the specific compound, emphasizing scientific integrity and best practices in animal research.
Introduction: Understanding Dichloro(dipyridine)platinum(II)
Dichloro(dipyridine)platinum(II) is a square planar platinum(II) complex. Structurally similar to the seminal anticancer drug cisplatin, it features two pyridine ligands in place of the ammine groups. This structural modification influences its chemical properties, including solubility and biological activity. Early studies have indicated its potential as an antitumor agent, demonstrating efficacy in murine models of Ehrlich ascites carcinoma[1].
The primary mechanism of action for many platinum-based anticancer drugs, including likely that of dichloro(dipyridine)platinum(II), involves interaction with DNA. Following cellular uptake, the chloride ligands can be displaced by water molecules in the low-chloride intracellular environment, forming a reactive, aquated species. This electrophilic platinum complex can then form covalent bonds with nucleophilic sites on DNA, particularly the N7 atoms of purine bases, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Critical Consideration: Solvent Selection and Stability
The choice of vehicle for in vivo administration of platinum compounds is of paramount importance. It is crucial to select a solvent that ensures the stability and activity of the compound.
Warning on the Use of Dimethyl Sulfoxide (DMSO): While DMSO is a common solvent for poorly water-soluble compounds, its use with platinum-based drugs like cisplatin is strongly discouraged. DMSO can react with the platinum complex, displacing the chloride ligands and leading to inactivation of the drug. This can render experimental results uninterpretable. Therefore, DMSO should be avoided as a solvent for dichloro(dipyridine)platinum(II) in in vivo studies.
Recommended Vehicle: Based on the known properties of similar platinum(II) complexes and historical in vivo use, a formulation in a non-reactive vehicle is essential. While dichloro(dipyridine)platinum(II) has low aqueous solubility, a suspension in a sterile, isotonic saline solution (0.9% NaCl) is the recommended starting point for in vivo administration, particularly for intraperitoneal injections. For intravenous administration, achieving a stable, particulate-free solution is critical and may require formulation development, such as the use of co-solvents or complexing agents, which should be carefully validated for their lack of interaction with the platinum complex.
Preparation of Dosing Suspension (for Intraperitoneal Administration)
This protocol describes the preparation of a suspension of dichloro(dipyridine)platinum(II) suitable for intraperitoneal injection in mice.
Materials:
-
Dichloro(dipyridine)platinum(II) powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile, amber-colored vials
-
Sterile magnetic stir bar and stir plate
-
Ultrasonic bath (optional)
-
Sterile syringes and needles
Protocol:
-
Aseptic Technique: All procedures should be performed in a laminar flow hood using aseptic techniques to ensure the sterility of the final preparation.
-
Weighing: Accurately weigh the required amount of dichloro(dipyridine)platinum(II) powder in a sterile, amber-colored vial. The use of an amber vial is recommended to protect the compound from light.
-
Initial Wetting: Add a small volume of sterile 0.9% saline to the powder to create a paste. This helps to ensure the powder is thoroughly wetted before adding the full volume of saline.
-
Suspension: Gradually add the remaining volume of sterile 0.9% saline to achieve the desired final concentration.
-
Homogenization: Place a sterile magnetic stir bar in the vial and stir the suspension vigorously on a stir plate for at least 30 minutes in the dark. For poorly dispersing powders, brief sonication in an ultrasonic bath may be beneficial, but care should be taken to avoid heating the suspension.
-
Visual Inspection: The final preparation should be a uniform, homogenous suspension. Visually inspect for any large aggregates.
-
Administration: The suspension should be administered immediately after preparation to prevent settling of the particles. If there is a delay, ensure the suspension is thoroughly re-suspended by gentle agitation before drawing it into the syringe.
Table 1: Recommended Starting Concentrations for Dosing Suspension
| Parameter | Recommendation |
| Compound | Dichloro(dipyridine)platinum(II) |
| Vehicle | Sterile 0.9% Sodium Chloride (Saline) |
| Starting Concentration | 1 - 5 mg/mL |
| Storage | Prepare fresh and use immediately. Protect from light. |
In Vivo Administration Protocols
The following are detailed, step-by-step methodologies for the intraperitoneal and intravenous administration of dichloro(dipyridine)platinum(II) in a mouse model. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Intraperitoneal (IP) Injection
Rationale: IP administration is a common route for preclinical evaluation of anticancer agents, particularly for abdominal tumor models like Ehrlich ascites carcinoma. It allows for direct delivery of the compound to the peritoneal cavity.
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal muscle at a 30-45 degree angle. A slight "pop" may be felt as the needle enters the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure the needle is not in a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.
-
Injection: Slowly inject the prepared suspension. The volume should typically be between 100-200 µL for a 20-25g mouse.
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Monitoring: Monitor the animal for any signs of distress post-injection.
Intravenous (IV) Injection
Rationale: IV administration provides systemic delivery of the compound and is a common clinical route for chemotherapy. This route requires a true solution to prevent embolism.
Important Note: As dichloro(dipyridine)platinum(II) has poor aqueous solubility, achieving a stable solution for IV injection is challenging and may require advanced formulation strategies not covered in this basic protocol. The following is a general procedure assuming a suitable, sterile, and particulate-free solution has been developed and validated.
Procedure:
-
Animal Restraint and Vein Dilation: Place the mouse in a restraining device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Vein Identification: Identify one of the lateral tail veins.
-
Needle Insertion: Using a 27-30 gauge needle attached to the syringe containing the dosing solution, carefully insert the needle into the vein at a shallow angle.
-
Confirmation of Placement: Correct placement is indicated by the absence of resistance upon injection and no swelling at the injection site. If resistance is met or swelling occurs, the needle is not in the vein.
-
Injection: Slowly inject the solution. The typical injection volume is 100-200 µL.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitoring: Monitor the animal for any adverse reactions during and after the injection.
Table 2: Recommended Dosing Ranges and Schedules (Starting Points)
| Route of Administration | Recommended Starting Dose (Single Dose) | Dosing Schedule (Example) |
| Intraperitoneal (IP) | 5 - 20 mg/kg | Single dose on day 1 post-tumor inoculation, or weekly. |
| Intravenous (IV) | 1 - 10 mg/kg | Weekly for 2-3 weeks. |
Note: These are starting recommendations and should be optimized based on tolerability and efficacy in the specific animal model.
Monitoring In Vivo Efficacy and Toxicity
Careful monitoring of both antitumor efficacy and treatment-related toxicity is essential for the evaluation of dichloro(dipyridine)platinum(II).
Efficacy Assessment
-
Tumor Growth Inhibition: For solid tumor models, measure tumor volume using calipers at regular intervals. For ascites models, monitor abdominal distension and collect ascitic fluid to measure tumor cell count and volume.
-
Survival Analysis: Record the survival of all animals in the study and use Kaplan-Meier survival curves to analyze the data.
Table 3: Example Template for Tumor Volume Measurement
| Animal ID | Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | ... |
| 1 | Vehicle Control | |||||
| 2 | Compound X (IP) | |||||
| 3 | Compound X (IV) |
Toxicity Monitoring
-
Body Weight: Record the body weight of each animal at least three times a week. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Clinical Signs: Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, and signs of pain or distress.
-
Hematology and Clinical Chemistry: At the end of the study, or at interim time points, blood samples can be collected for complete blood counts and analysis of kidney and liver function markers.
Table 4: Common Clinical Signs of Toxicity in Mice
| Category | Signs to Monitor |
| General Appearance | Hunched posture, ruffled fur, lethargy, dehydration. |
| Behavior | Decreased activity, social isolation, aggression. |
| Gastrointestinal | Diarrhea, decreased food and water intake. |
| Injection Site | Swelling, redness, irritation (for IP and IV routes). |
Visualizing Experimental Workflow and Mechanism
To aid in the conceptualization of the in vivo study and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo studies.
Caption: Proposed mechanism of action.
References
- Gale, G. R., Howle, J. A., & Walker, E. M. (1971). Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)platinum(II). Cancer Research, 31(7), 950–952.
- Hall, M. D., et al. (2014). Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes. Cancer Research, 74(14), 3913–3922. DOI: 10.1158/0008-5472.CAN-14-0652. ([Link])
- Howle, J. A., & Gale, G. R. (1970). cis-Dichlorodiammineplatinum(II): persistent and selective inhibition of deoxyribonucleic acid synthesis in vivo. Biochemical Pharmacology, 19(9), 2757–2762. DOI: 10.1016/0006-2952(70)90220-x. ([Link])
Sources
Application Notes and Protocols for the Quantification of Dichloro(dipyridine)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloro(dipyridine)platinum(II), a coordination complex of platinum, is a subject of significant interest in medicinal chemistry and materials science. As an analogue of cisplatin, a widely used anticancer drug, its derivatives are explored for potential therapeutic applications.[1] Accurate and precise quantification of this and similar platinum complexes is paramount for a variety of applications, including pharmacokinetic studies, quality control in drug manufacturing, and environmental monitoring.[2][3] This document provides a comprehensive guide to the principal analytical techniques for the quantification of dichloro(dipyridine)platinum(II), offering detailed protocols and insights into the rationale behind experimental choices.
The inherent stability and reactivity of platinum complexes present unique analytical challenges.[1] Therefore, a multi-faceted approach employing various analytical techniques is often necessary to obtain a complete quantitative profile. This guide will focus on three primary methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of the intact molecule, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental platinum quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural and semi-quantitative analysis.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique for the quantification of intact dichloro(dipyridine)platinum(II). It separates the complex from potential impurities and degradation products based on its interaction with a stationary phase, followed by detection using its characteristic UV absorbance. This method is particularly valuable for stability studies and for quantifying the parent compound in various matrices.[4][5]
A. Principle of the Method
The separation is typically achieved using a reversed-phase C18 column. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good resolution and peak shape. The pyridine ligands in dichloro(dipyridine)platinum(II) possess a strong UV chromophore, allowing for sensitive detection at specific wavelengths.[4] Quantification is based on the comparison of the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.
B. Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
C. Detailed Protocol
1. Reagents and Materials:
-
Dichloro(dipyridine)platinum(II) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC vials with septa
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid. The gradient can be optimized to achieve the best separation.
-
Standard Stock Solution: Accurately weigh a known amount of dichloro(dipyridine)platinum(II) reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for dichloro(dipyridine)platinum(II) (typically determined by a UV scan).
5. Data Analysis:
-
Integrate the peak area of dichloro(dipyridine)platinum(II) in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
D. Method Validation
A robust HPLC-UV method should be validated according to established guidelines (e.g., ICH, USP) to ensure its reliability.[6][7] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery within 98-102% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Specificity | No interference from blank or placebo at the retention time of the analyte |
II. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful elemental analysis technique that offers exceptional sensitivity and is the preferred method for determining the total platinum content in a sample.[2][8] This is particularly useful in biological matrices where the platinum complex may have undergone biotransformation.[1]
A. Principle of the Method
Samples are introduced into a high-temperature argon plasma, which atomizes and ionizes the platinum. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. The intensity of the signal for the platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt) is directly proportional to the concentration of platinum in the sample.[9]
B. Experimental Workflow
Caption: Workflow for ICP-MS quantification.
C. Detailed Protocol
1. Reagents and Materials:
-
Platinum standard solution (1000 µg/mL)
-
Internal standard solution (e.g., Iridium, Rhenium, or Bismuth)
-
Concentrated nitric acid (trace metal grade)
-
Concentrated hydrochloric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Deionized water (18.2 MΩ·cm)
-
Microwave digestion vessels
2. Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Microwave digestion system
3. Sample Preparation (Microwave Digestion):
-
Accurately weigh the sample containing dichloro(dipyridine)platinum(II) into a clean microwave digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia). For organic matrices, a small amount of hydrogen peroxide can be added cautiously.
-
Seal the vessels and place them in the microwave digestion system.
-
Run a digestion program with controlled temperature and pressure to completely decompose the sample matrix.
-
After cooling, carefully open the vessels and dilute the digested sample to a known volume with deionized water.
4. ICP-MS Analysis:
-
Prepare a series of platinum calibration standards by diluting the stock standard. Each standard and sample should be spiked with the internal standard to correct for matrix effects and instrumental drift.[10]
-
Tune the ICP-MS instrument to optimize sensitivity and minimize interferences.
-
Analyze the blank, calibration standards, and samples. Monitor the signal for the primary platinum isotopes.
5. Data Analysis:
-
Calculate the ratio of the analyte signal to the internal standard signal.
-
Generate a calibration curve by plotting the signal ratio versus the concentration of the platinum standards.
-
Determine the platinum concentration in the samples from the calibration curve.
D. Method Validation
Similar to HPLC, the ICP-MS method must be rigorously validated.[9]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery within 85-115% in biological matrices[9] |
| Precision (Repeatability & Intermediate) | RSD ≤ 15%[9] |
| Limit of Quantification (LOQ) | Typically in the low ng/L (ppt) to µg/L (ppb) range[10][11] |
| Selectivity | Absence of significant isobaric and polyatomic interferences |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR spectroscopy is a powerful tool for characterizing platinum complexes and can be used for semi-quantitative analysis.[12] While not as precise as chromatographic or mass spectrometric methods for absolute quantification, it provides invaluable structural information and can determine the relative concentrations of different platinum species in a solution.[12]
A. Principle of the Method
The ¹⁹⁵Pt nucleus has a spin of I=1/2 and a natural abundance of 33.8%, making it suitable for NMR analysis.[12][13] The chemical shift of the ¹⁹⁵Pt signal is highly sensitive to the coordination environment of the platinum atom, including the nature of the ligands and the geometry of the complex.[14] For dichloro(dipyridine)platinum(II), a distinct resonance is expected in the ¹⁹⁵Pt NMR spectrum.[15] Quantification can be achieved by comparing the integral of the ¹⁹⁵Pt signal of the analyte to that of a known internal standard.
B. Experimental Workflow
Caption: Workflow for NMR quantification.
C. Detailed Protocol
1. Reagents and Materials:
-
Dichloro(dipyridine)platinum(II) sample
-
Internal standard (e.g., a stable platinum complex with a known concentration and a distinct, non-overlapping ¹⁹⁵Pt signal)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
2. Instrumentation:
-
High-field NMR spectrometer equipped with a broadband probe capable of detecting ¹⁹⁵Pt.
3. NMR Acquisition:
-
Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Acquire the ¹⁹⁵Pt NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. A long relaxation delay is crucial for quantitative analysis to ensure complete relaxation of the nuclei between pulses.
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of the ¹⁹⁵Pt signal for both the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / V_solvent) * (1 / MW_analyte)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of platinum atoms in the molecule
-
M = Mass
-
V = Volume
-
MW = Molecular weight
-
D. Considerations for Quantitative NMR
-
Relaxation Times (T₁): Ensure a sufficiently long relaxation delay (typically 5-7 times the longest T₁) for accurate integration.
-
Internal Standard: The internal standard should be stable, non-reactive with the analyte, and have a known concentration.
-
Signal Overlap: The signals of the analyte and the internal standard should be well-resolved.
-
Semi-Quantitative Nature: While providing valuable information, ¹⁹⁵Pt NMR is generally considered semi-quantitative due to challenges in precisely controlling experimental conditions and potential variations in relaxation times.[12]
IV. Summary of Techniques
| Technique | Analyte | Principle | Advantages | Disadvantages | Typical LOQ |
| HPLC-UV | Intact Molecule | Chromatographic separation and UV absorbance | Speciation, good precision and accuracy, widely available | Requires a chromophore, less sensitive than ICP-MS | ~0.1 µM[4] |
| ICP-MS | Elemental Platinum | Plasma ionization and mass spectrometric detection | Extremely sensitive, elemental specificity, robust | Destructive, provides no structural information | 0.5 - 2.35 ng/L[9][11] |
| ¹⁹⁵Pt NMR | Intact Molecule | Nuclear magnetic resonance of the ¹⁹⁵Pt nucleus | Provides structural information, non-destructive | Lower sensitivity, semi-quantitative, requires specialized equipment | Dependent on concentration and instrument |
V. Conclusion
The choice of analytical technique for the quantification of dichloro(dipyridine)platinum(II) depends on the specific research question and the sample matrix. For the determination of the intact drug and its related impurities, HPLC-UV is the method of choice. For trace-level quantification of total platinum, especially in complex biological samples, ICP-MS is unparalleled in its sensitivity. ¹⁹⁵Pt NMR, while less suited for precise quantification, offers invaluable structural insights that can complement the data from other techniques. A comprehensive understanding and appropriate validation of these methods are essential for generating reliable and accurate data in the research and development of platinum-based compounds.
References
- Verma, M. (1990). Analytical methodologies for the quantitation of platinum anti-cancer drugs and related compounds in biological media. Journal of Pharmaceutical and Biomedical Analysis, 8(1), 1–30. [Link]
- Valencia, D., et al. (2018). VALIDATION OF A METHOD TO QUANTIFY PLATINUM IN CISPLATIN BY INDUCTIVELY-COUPLED PLASMA. Revista Colombiana de Química, 47(3), 5-10. [Link]
- Wang, X., et al. (2017). Comparison of different sample preparation methods for platinum determination in cultured cells by graphite furnace atomic absorption spectrometry. PeerJ, 5, e2883. [Link]
- U.S. EPA. (2004).
- Barefoot, R. R., & Van Loon, J. C. (1999). Determination of Platinum in Clinical Samples. Environmental Research, 80(2), S1-S18. [Link]
- Fedotov, M. A. (2017). Applications of nuclear magnetic resonance to study the structure of platinum-group metal complexes in aqueous solutions. Russian Chemical Reviews, 86(1), 1-28. [Link]
- Fanizzi, F. P., et al. (1992). cis- and trans-Dichloro(dipyridine)platinum(II). Inorganica Chimica Acta, 191(1), 35-39. [Link]
- Dabrowiak, J. C. (1987). 195-Platinum Nuclear Magnetic Resonance Spectroscopy. Johnson Matthey Technology Review, 31(4), 184-191. [Link]
- University of Ottawa. (n.d.). (195Pt)
- Spagou, K., et al. (2021). Modulating the Activity of the Human Organic Cation Transporter 2 Emerges as a Potential Strategy to Mitigate Unwanted Toxicities Associated with Cisplatin Chemotherapy. International Journal of Molecular Sciences, 22(16), 8887. [Link]
- Balcerzak, M. (2011). Methods for the Determination of Platinum Group Elements in Environmental and Biological Materials: A Review. Critical Reviews in Analytical Chemistry, 41(3), 214-233. [Link]
- Fedotov, M. A., et al. (2017). Applications of nuclear magnetic resonance to study the structure of platinum-group metal complexes in aqueous solutions. Russian Chemical Reviews, 86(1), 1-28. [Link]
- Timerbaev, A. R. (2022). Analytical methodology for developing nanomaterials designed for magnetically-guided delivery of platinum anticancer drugs. Talanta, 243, 123371. [Link]
- Berners-Price, S. J., et al. (2003). [1H, 15N] NMR studies of the aquation of cis-diamine platinum(II) complexes. Journal of Inorganic Biochemistry, 96(2-3), 261-270. [Link]
- Horiuchi, T., et al. (1989). HPLC determination of cis-diamminedichloroplatinum(II) in plasma and urine with UV detection and column-switching.
- Mayer, D., et al. (2020). Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands. Inorganic Chemistry, 59(16), 11449-11462. [Link]
- Ahuja, S., & Dong, M. W. (Eds.). (2005).
- West, D. X., et al. (2004). The synthesis and characterization of novel platinum(II) complexes containing bulky aromatic groups. Mount Allison University. [Link]
- Kim, J. H., et al. (2013). Synthesis and characterization of platinum(II) complexes containing spiro system. Journal of Nanoscience and Nanotechnology, 13(6), 4350-4354. [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Rochon, F. D., & Melanson, R. (1978). The Crystal Structure of cis-Dichlorobis(dimethylsulfoxide)platinum(II). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(12), 3683-3685. [Link]
- Nicholson, T. J., et al. (2002). A Comparison of the Quantitative Methods for the Analysis of the Platinum-Containing Anticancer Drug { cis -[Amminedichloro(2-methylpyridine)]- platinum(II)} (ZD0473) by HPLC Coupled to Either a Triple Quadrupole Mass Spectrometer or an Inductively Coupled Plasma Mass Spectrometer. Journal of Analytical Atomic Spectrometry, 17(10), 1285-1291. [Link]
- Liu, J., et al. (2016). Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues. Applied Spectroscopy, 70(12), 2005-2013. [Link]
- Nishida, A., et al. (2023). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Scientific Reports, 13(1), 16568. [Link]
- El-Khoury, R., et al. (2022). Development and Validation of an ICP-MS Method for the Detection of Platinum in the Lebanese Aquatic Environment. Toxics, 10(9), 498. [Link]
- Jiang, Y., et al. (2002). Determination of Platinum in Rat Dorsal Root Ganglion Using ICP-MS. Journal of Analytical Atomic Spectrometry, 17(1), 81-85. [Link]
- Oe, T., et al. (2003). Determination of the Platinum Drug cis-amminedichloro(2-methylpyridine)platinum(II) in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry.
- Fadel, M. A., et al. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ, 10, e13066. [Link]
Sources
- 1. Analytical methodologies for the quantitation of platinum anti-cancer drugs and related compounds in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination of cis-diamminedichloroplatinum(II) in plasma and urine with UV detection and column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. routledge.com [routledge.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. Analytical methodology for developing nanomaterials designed for magnetically-guided delivery of platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of platinum in rat dorsal root ganglion using ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. technology.matthey.com [technology.matthey.com]
- 13. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Dichloro(dipyridine)platinum(II) as a Versatile Precursor for Novel Platinum Compounds
Abstract: This guide provides a comprehensive overview of dichloro(dipyridine)platinum(II), a pivotal precursor in the synthesis of novel platinum(II) and platinum(IV) coordination complexes. We delve into the synthesis of both cis- and trans-dichloro(dipyridine)platinum(II) isomers, detailing the underlying chemical principles that govern their formation. The core of this document is dedicated to illustrating its utility as a strategic starting material for developing next-generation platinum-based therapeutic agents and other functional materials. Detailed, field-tested protocols for ligand substitution reactions are provided, alongside methodologies for the characterization and validation of the resulting compounds. This document is intended for researchers, chemists, and drug development professionals engaged in the field of medicinal inorganic chemistry and materials science.
Introduction: The Strategic Importance of Dichloro(dipyridine)platinum(II)
The landscape of cancer chemotherapy was irrevocably changed by the discovery of cisplatin (cis-diamminedichloroplatinum(II)).[1][2] Its success spurred decades of research into metal-based therapeutics, establishing a paradigm where the rational design of coordination complexes can lead to potent pharmacological agents.[3] However, the clinical utility of first-generation platinum drugs like cisplatin is hampered by significant drawbacks, including severe dose-limiting side effects, and both intrinsic and acquired drug resistance.[1][4]
This clinical challenge has fueled the development of cisplatin analogues and non-classical platinum complexes designed to exhibit a broader spectrum of activity and a more favorable toxicity profile.[5][6] In this context, precursor design is paramount. A well-chosen precursor simplifies synthetic pathways, allows for modular derivatization, and provides control over the stereochemistry of the final product—a critical factor for biological activity.
Dichloro(dipyridine)platinum(II), [PtCl₂(py)₂], emerges as a highly effective and versatile precursor for this purpose. Its pyridine ligands are more labile than the ammine ligands of cisplatin, making them susceptible to substitution by a wide array of incoming ligands, including N-heterocycles, amines, and thiols.[7] This reactivity allows for the systematic modification of the platinum coordination sphere to fine-tune the steric and electronic properties of the resulting complexes, directly influencing their biological interactions and therapeutic potential. This guide will explore the synthesis of this key precursor and its subsequent application in the generation of novel platinum compounds.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are fundamental to successful synthesis. Dichloro(dipyridine)platinum(II) exists as two distinct geometric isomers, cis and trans, each with unique properties.
| Property | cis-Dichlorobis(pyridine)platinum(II) | trans-Dichlorobis(pyridine)platinum(II) |
| Appearance | Yellow crystalline solid | Yellow crystalline solid |
| CAS Number | 15227-42-6[8] | 14024-97-6[9] |
| Molecular Formula | C₁₀H₁₀Cl₂N₂Pt | C₁₀H₁₀Cl₂N₂Pt[9] |
| Molecular Weight | 424.18 g/mol | 424.18 g/mol [9] |
| Melting Point | 282-288 °C (lit.)[8] | 283-286 °C (lit.)[9] |
| Solubility | Sparingly soluble in water, soluble in DMF, DMSO. | Insoluble in water. |
| Hazard Codes | Xn (Harmful)[9] | Xn (Harmful)[9] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[10] | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin.[8][9] |
| Safety Precautions | Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use in a well-ventilated area.[10][11] | Wear suitable protective clothing. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8] |
Note on Safety: Platinum compounds are potent sensitizers and can cause severe allergic reactions. All manipulations should be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[11][12]
Synthesis of the Precursor: cis-Dichloro(dipyridine)platinum(II)
The synthesis of cis-[PtCl₂(py)₂] is a foundational procedure, typically starting from potassium tetrachloroplatinate(II) (K₂PtCl₄). The reaction proceeds via sequential ligand substitution, and the choice of conditions is critical to obtaining the desired cis isomer.
Protocol 3.1: Synthesis of cis-[PtCl₂(py)₂]
Causality: This protocol leverages the greater trans effect of Cl⁻ compared to pyridine. In the square-planar [PtCl₄]²⁻ complex, the substitution of the first Cl⁻ with pyridine is straightforward. The second pyridine ligand will preferentially substitute the Cl⁻ cis to the first pyridine ligand, as the Cl⁻ trans to the first pyridine is labilized to a lesser extent than the cis chlorides. This kinetic control favors the formation of the cis product.
Caption: Workflow for synthesizing a bidentate diamine Pt(II) complex.
Materials:
-
cis-Dichloro(dipyridine)platinum(II) (synthesized in Protocol 3.1)
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Suspension: Suspend 500 mg of cis-[PtCl₂(py)₂] in a mixture of 15 mL DMF and 5 mL deionized water in a 50 mL round-bottom flask.
-
Ligand Addition: Add a slight excess (1.1 equivalents) of (1R,2R)-DACH to the suspension.
-
Reaction: Heat the mixture to 80°C with vigorous stirring for 5 hours. [4]The initial yellow suspension should gradually dissolve and then a new precipitate may form as the product is generated.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, cool further in an ice bath. If the product is soluble, the volume may need to be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid by vacuum filtration. Wash thoroughly with water, followed by ethanol and diethyl ether.
-
Drying: Dry the product in a vacuum desiccator.
Characterization of Synthesized Compounds
Unambiguous characterization is essential to confirm the successful synthesis and purity of the target compounds. A combination of spectroscopic techniques is typically employed.
| Technique | Purpose | Expected Observations for cis-[PtCl₂(py)₂] |
| ¹H NMR | Confirms the presence and coordination of pyridine ligands. | In DMSO-d₆, signals for pyridine protons will be shifted downfield compared to free pyridine due to coordination to the electron-withdrawing platinum center. Characteristic signals appear around 8.5-9.0 ppm (α-protons) and 7.5-8.0 ppm (β,γ-protons). [4] |
| ¹⁹⁵Pt NMR | Confirms the platinum coordination environment and can distinguish between isomers. | The chemical shift is highly sensitive to the ligands in the coordination sphere. For cis-[PtCl₂(N-donor)₂] complexes, the resonance typically appears in a distinct region (e.g., ~ -2100 ppm), which differs from the trans isomer. [13] |
| FT-IR Spectroscopy | Identifies characteristic vibrational modes. | The far-IR region is particularly informative. cis isomers (C₂ᵥ symmetry) show two Pt-Cl stretching bands, while trans isomers (D₂ₕ symmetry) show only one. This is a classic method for stereochemical assignment. [14] |
| Elemental Analysis | Confirms the elemental composition (C, H, N). | The experimentally determined percentages of C, H, and N should match the calculated theoretical values for C₁₀H₁₀Cl₂N₂Pt within an acceptable margin (±0.4%). |
Conclusion
Dichloro(dipyridine)platinum(II) is a cornerstone precursor in modern medicinal inorganic chemistry. Its straightforward synthesis and favorable reactivity profile provide a robust platform for the rational design of novel platinum-based compounds. The protocols and characterization methodologies outlined in this guide offer a validated framework for researchers to explore new chemical space, ultimately contributing to the development of more effective and selective anticancer agents. By understanding the principles of ligand substitution and leveraging the unique properties of this precursor, scientists are well-equipped to engineer the next generation of platinum therapeutics.
References
- ResearchGate. (2025). cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF.
- Mount Allison University. (n.d.). Synthesis of cis-dichloro-(pyridine-2-carboxaldimine)platinum(II) compounds for potential anticancer application.
- National Institutes of Health (NIH). (n.d.). Synthetic Methods for the Preparation of Platinum Anticancer Complexes.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - cis-Dichlorobis(pyridine)platinum(II).
- Royal Society of Chemistry. (n.d.). Photochemical preparation and reactivity of platinum(II) complexes with oxygen-donor ligands. Description and synthesis of di-µ-chloro-dichlorobis(substituted pyridine)diplatinum(II).
- MDPI. (2024). Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes.
- ChemBK. (n.d.). cis-dichloro(dipyridine)platinum(ii).
- PubMed. (n.d.). Synthesis and reactivity of dichloroboryl complexes of platinum(II).
- Royal Society of Chemistry. (n.d.). Reactions of planar pentadentate ligands with palladium and platinum chlorides. Crystal structures of cis-dichlorobis(N′-isopropylidenebenzohydrazide)platinum(II)....
- MDPI. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents.
- National Institutes of Health (NIH). (n.d.). Preclinical Therapeutic Assessment of a New Chemotherapeutics....
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM.
- National Institutes of Health (NIH). (n.d.). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs.
- PubMed. (2013). Synthesis and characterization of platinum(II) complexes containing spiro system.
- ResearchGate. (2025). cis‐ and trans‐Dichlorodiammineplatinum(II) | Request PDF.
- ResearchGate. (n.d.). Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity.
- National Institutes of Health (NIH). (n.d.). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene.
- MDPI. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide.
- Inorganic Syntheses. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium.
Sources
- 1. mta.scholaris.ca [mta.scholaris.ca]
- 2. ijpcbs.com [ijpcbs.com]
- 3. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. 14024-97-6 CAS MSDS (TRANS-DICHLOROBISPYRIDINEPLATINUM(II)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. biosynth.com [biosynth.com]
- 13. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CIS-DICHLOROBIS(PYRIDINE)PLATINUM(II)(14872-21-0) IR Spectrum [m.chemicalbook.com]
Application Notes & Protocols: Dichloro(dipyridine)platinum(II) in Advanced Drug Delivery Systems
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Reimagining Platinum-Based Chemotherapy
Platinum-based drugs are cornerstones of modern oncology, with compounds like cisplatin, carboplatin, and oxaliplatin forming the backbone of treatment regimens for a wide array of solid tumors.[1][2][3] Their primary mechanism of action involves binding to nuclear DNA, which forms adducts that obstruct DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[3] However, the clinical utility of these powerful agents is often curtailed by significant drawbacks, including severe dose-limiting side effects (nephrotoxicity, neurotoxicity), and the development of intrinsic or acquired drug resistance.[1][3]
To mitigate these challenges, the field of drug delivery has turned to nanotechnology.[3] Encapsulating platinum agents within nanocarriers, such as liposomes and polymeric micelles, offers a transformative strategy to improve their therapeutic index.[1][2] These delivery systems can alter the drug's pharmacokinetic profile, shield it from premature degradation or interaction with healthy tissues, and leverage the Enhanced Permeability and Retention (EPR) effect for preferential accumulation in tumor tissue.[2][3]
This guide focuses on dichloro(dipyridine)platinum(II) , a square-planar Pt(II) complex. While not as clinically prevalent as cisplatin, its structural features and cytotoxic potential make it an interesting candidate for development within advanced drug delivery systems.[4] These application notes provide a comprehensive framework, from synthesis and characterization of the complex to its formulation within liposomal and polymeric micelle systems, followed by essential protocols for in vitro evaluation.
Section 1: The Active Agent - A Profile of Dichloro(dipyridine)platinum(II)
Physicochemical Properties and Isomeric Forms
Dichloro(dipyridine)platinum(II), [PtCl₂(py)₂], exists as two geometric isomers: cis and trans. The spatial arrangement of the ligands significantly influences the compound's interaction with biological targets and, consequently, its therapeutic activity.
-
cis-dichloro(dipyridine)platinum(II): In this configuration, the two chloride ligands and the two pyridine ligands are adjacent to each other. Like cisplatin, the cis geometry is generally considered crucial for forming the intrastrand DNA adducts that drive cytotoxic activity.
-
trans-dichloro(dipyridine)platinum(II): Here, the identical ligands are positioned on opposite sides of the platinum center. While trans-platinum complexes have historically been considered less active, some have demonstrated unique biological activities and the ability to overcome cisplatin resistance.[5]
The pyridine ligands, being bulkier than the ammine groups of cisplatin, can alter the complex's lipophilicity, stability, and the kinetics of its aquation, all of which are critical parameters for drug delivery formulation.
| Property | Description | Significance for Drug Delivery |
| Molecular Formula | C₁₀H₁₀Cl₂N₂Pt | Defines the molecular weight for concentration calculations. |
| Isomers | cis and trans | Isomer choice impacts biological activity and formulation strategy. |
| Solubility | Generally low in water, soluble in some organic solvents. | Poor aqueous solubility is a key driver for encapsulation in nanocarriers. |
| Coordination Geometry | Square Planar | Typical for Pt(II) complexes and central to its DNA-binding mechanism. |
Synthesis and Characterization
The synthesis of dichloro(dipyridine)platinum(II) typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with pyridine. The specific isomer obtained can be controlled by the choice of starting material and reaction conditions.
Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are essential for confirming the structure and purity of the synthesized complex.[6][7] ¹⁹⁵Pt NMR is particularly powerful for identifying the platinum environment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the pyridine ligands to the platinum center by observing shifts in characteristic vibrational bands.[6]
-
Elemental Analysis (CHN): To verify the empirical formula of the compound.[6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Mechanism of Action
The cytotoxic mechanism of dichloro(dipyridine)platinum(II) is presumed to be analogous to other square-planar Pt(II) complexes.[4][8][9]
-
Cellular Entry: The complex enters the cell, likely through a combination of passive diffusion and active transport mechanisms mediated by transporters like organic cation transporters (OCTs) and copper transporter 1 (CTR1).[10][11]
-
Aquation: Inside the cell, the much lower chloride concentration (~4-10 mM) compared to the bloodstream (~104 mM) facilitates the hydrolysis of the chloride ligands, replacing them with water molecules.[10][12] This creates highly reactive, positively charged aqua species.
-
DNA Binding: These electrophilic aqua complexes preferentially bind to the N7 position of purine bases in DNA, particularly guanine, forming monofunctional adducts and then stable intrastrand crosslinks.[3]
-
Cell Death: The resulting DNA lesions distort the double helix, inhibiting DNA replication and transcription, which ultimately activates downstream signaling pathways leading to programmed cell death (apoptosis).[3]
Section 2: Liposomal Drug Delivery - Formulation and Protocols
Application Note: Liposomes are an excellent choice for platinum complexes with poor aqueous solubility. The lipid bilayer can effectively house the lipophilic drug, while the aqueous core remains available for other components. This formulation can increase circulation time, reduce exposure to healthy organs like the kidneys, and enhance tumor accumulation via the EPR effect.
Protocol 2.1: Preparation of Dichloro(dipyridine)platinum(II)-Loaded Liposomes
Principle: This protocol uses the thin-film hydration method, a robust and widely used technique for encapsulating lipophilic or amphiphilic drugs.[13] The drug is dissolved with lipids in an organic solvent, which is then evaporated to form a thin film. Hydration of this film with an aqueous buffer causes the lipids to self-assemble into multilamellar vesicles (MLVs). Subsequent extrusion through membranes with defined pore sizes reduces the size and lamellarity, producing small unilamellar vesicles (SUVs) with a uniform size distribution.
Materials:
-
Dichloro(dipyridine)platinum(II)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform or a chloroform/methanol mixture
-
HEPES buffer (20 mM, 150 mM NaCl, pH 7.4)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Analytical balance, vortex mixer
Procedure:
-
Lipid & Drug Dissolution: In a clean round-bottom flask, weigh the desired amounts of DSPC, Cholesterol, and DSPE-PEG2000 (a common molar ratio is 55:40:5). Add the dichloro(dipyridine)platinum(II) at a specific drug-to-lipid weight ratio (e.g., 1:10).
-
Solvent Addition: Add a sufficient volume of chloroform (or solvent mixture) to completely dissolve all components. Gently swirl the flask to ensure a homogenous solution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (for DSPC, >55°C). Evaporate the solvent under reduced pressure until a thin, uniform lipid-drug film is formed on the flask wall.
-
Residual Solvent Removal: Continue to dry the film under high vacuum for at least 2 hours to remove any residual organic solvent. This step is critical for formulation stability and safety.
-
Hydration: Add the pre-warmed (e.g., 60-65°C) HEPES buffer to the flask. Vortex the flask vigorously until the lipid film is fully suspended in the buffer, forming a milky suspension of MLVs. Allow the suspension to hydrate for 1 hour at 60-65°C, with intermittent vortexing.
-
Extrusion: Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Pre-heat the extruder block to 60-65°C.
-
Sizing: Load the MLV suspension into one of the syringes. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process yields a more translucent suspension of SUVs.
-
Purification: To remove unencapsulated drug, the liposomal suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the HEPES buffer.
-
Sterilization & Storage: For in vitro cell work, sterilize the final formulation by passing it through a 0.22 µm syringe filter. Store the liposomes at 4°C.
Protocol 2.2: Characterization of Liposomal Formulations
Rationale: Thorough characterization is essential to ensure the quality, reproducibility, and performance of the drug delivery system.
| Parameter | Technique | Principle & Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution. A monodisperse sample (PDI < 0.2) is desired for predictable in vivo behavior. |
| Zeta Potential | Laser Doppler Velocimetry | Measures the surface charge of the liposomes. A slightly negative zeta potential (from PEG) can reduce protein opsonization and aggregation. |
| Encapsulation Efficiency (EE%) | ICP-MS / HPLC | Quantifies the amount of drug successfully encapsulated. It is calculated after separating free drug from the liposomes. |
| Morphology | Transmission Electron Microscopy (TEM) | Visualizes the shape and lamellarity of the vesicles. |
Calculating Encapsulation Efficiency (EE%):
-
Disrupt a known volume of the purified liposomal suspension using a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Quantify the total platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This is the (Drug)encapsulated.
-
Separately, quantify the amount of drug in the initial formulation before purification to get (Drug)total.
-
EE% = [(Drug)encapsulated / (Drug)total] x 100
Section 3: Polymeric Micelle Drug Delivery - Formulation and Protocols
Application Note: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They possess a hydrophobic core, ideal for encapsulating poorly soluble drugs like dichloro(dipyridine)platinum(II), and a hydrophilic shell (often PEG), which provides stealth properties and stability in circulation. The drug can be loaded via chemical conjugation or physical entrapment.[14][15]
Protocol 3.1: Preparation of Dichloro(dipyridine)platinum(II)-Loaded Polymeric Micelles
Principle: This protocol describes a solvent evaporation/dialysis method for physically entrapping the drug within the micelle core. The polymer and drug are co-dissolved in a water-miscible organic solvent. When this solution is introduced into an aqueous phase, the hydrophobic block collapses to form the core, trapping the drug inside, while the hydrophilic block forms the outer corona. Dialysis removes the organic solvent and any unencapsulated drug.
Materials:
-
Dichloro(dipyridine)platinum(II)
-
Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA) or PEG-b-poly(caprolactone) (PEG-PCL))
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water or PBS (pH 7.4)
-
Dialysis membrane (e.g., MWCO 3.5-5 kDa)
Equipment:
-
Glass vials, magnetic stirrer, beaker
-
Syringe with needle
-
Dialysis tubing clips
Procedure:
-
Dissolution: Dissolve a known amount of the block copolymer and dichloro(dipyridine)platinum(II) in a minimal volume of DMF or DMSO.
-
Micelle Formation: While stirring vigorously, add the polymer-drug solution dropwise to a larger volume of deionized water or PBS. The sudden change in solvent polarity will induce the self-assembly of the polymers into micelles, entrapping the drug. A slightly opalescent solution should form.
-
Solvent Removal & Purification: Transfer the micellar solution to a dialysis bag. Dialyze against a large volume of deionized water or PBS at 4°C for 24-48 hours, with several changes of the external medium. This removes the organic solvent and free, unencapsulated drug.
-
Final Formulation: Collect the contents of the dialysis bag. The solution can be passed through a 0.22 µm filter for sterilization and to remove any large aggregates. Store at 4°C.
Section 4: Essential Downstream Evaluation Protocols
Rationale: Once the drug delivery system is formulated and characterized, its performance must be evaluated. These protocols assess drug release kinetics, stability, and biological activity.
Protocol 4.1: In Vitro Drug Release Study
Principle: This assay measures the rate at which the drug is released from the nanocarrier under simulated physiological conditions (pH 7.4) and endosomal/lysosomal conditions (pH 5.5). A dialysis bag method is commonly used, where the formulation is placed inside the bag, and the amount of drug that diffuses into the surrounding buffer over time is quantified.
Procedure:
-
Place a known volume (e.g., 1-2 mL) of the drug-loaded nanocarrier suspension into a dialysis bag (ensure MWCO is large enough for the free drug to pass but small enough to retain the nanocarrier).
-
Submerge the sealed bag in a larger volume of release buffer (e.g., 50 mL of PBS at pH 7.4 or acetate buffer at pH 5.5) in a beaker. To simulate sink conditions, a small amount of a surfactant like Tween 80 can be added to the buffer.
-
Place the beaker in an incubator shaker at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer.
-
Quantify the platinum concentration in the collected aliquots using ICP-MS.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4.2: Formulation Stability Assessment
Principle: The physical stability of the formulation is assessed by monitoring key parameters (particle size, PDI, and drug leakage) over time under storage conditions (e.g., 4°C). Chemical stability refers to the integrity of the drug itself.[16][17]
Procedure:
-
Store the formulation in sealed vials at 4°C.
-
At specified time points (e.g., Day 0, 7, 14, 30), withdraw an aliquot.
-
Measure the particle size and PDI using DLS to check for aggregation.
-
Separate the nanocarriers from the aqueous phase (e.g., by ultrafiltration) and measure the amount of drug in the supernatant to determine drug leakage.
Protocol 4.3: In Vitro Cytotoxicity Assay (SRB or MTT)
Principle: This assay evaluates the anticancer activity of the drug-loaded nanocarriers compared to the free drug.[18][19] The Sulforhodamine B (SRB) assay, for example, measures cell density based on the staining of total cellular protein.
Procedure:
-
Seed cancer cells (e.g., A549 lung cancer, A2780 ovarian cancer) in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the free drug, the drug-loaded nanocarriers, and the "empty" nanocarriers (as a control).
-
Treat the cells with the different formulations and incubate for a set period (e.g., 72 hours).[20]
-
After incubation, fix the cells (e.g., with trichloroacetic acid), wash, and stain with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ (the concentration required to inhibit cell growth by 50%).
Protocol 4.4: Cellular Uptake Study
Principle: This experiment quantifies how efficiently cancer cells internalize the platinum drug when delivered via nanocarriers compared to the free drug. ICP-MS is used for its high sensitivity in detecting platinum.[21][22]
Procedure:
-
Seed a known number of cancer cells in culture plates (e.g., 6-well plates) and allow them to adhere.
-
Treat the cells with the free drug and the drug-loaded nanocarriers at an equivalent platinum concentration for a specific time (e.g., 4, 12, or 24 hours).
-
After incubation, wash the cells thoroughly with ice-cold PBS to remove any drug that is only surface-bound.
-
Lyse the cells (e.g., using a lysis buffer or by sonication).[20][23]
-
Digest the cell lysates with concentrated nitric acid to prepare them for ICP-MS analysis.
-
Quantify the total intracellular platinum content by ICP-MS.
-
The results can be normalized to the cell number or total protein content to compare the uptake efficiency of different formulations.
References
- Platinum Complex Cytotoxicity Tested by the Electrical Resistance Breakdown Assay. (2004). Cellular Physiology and Biochemistry.
- Cyto- and genotoxic effects of coordination complexes of platinum, palladium and rhodium in vitro. PubMed.
- The Effects of Newly Synthesized Platinum(IV) Complexes on Cytotoxicity and Radiosensitization of Human Tumour Cells In Vitro. Anticancer Research.
- Enhanced cellular uptake of platinum by a tetracationic Pt(II)
- Determination of platinum drug release and liposome stability in human plasma by CE-ICP-MS. PubMed.
- Methodology for characterization of platinum-based drug's targeted delivery nanosystems. PubMed.
- Nanocarriers containing platinum compounds for combin
- Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. PubMed Central.
- Relative cytotoxicity of complexes of platinum(II) and palladium(II)
- Platinum-based chemotherapy: trends in organic nanodelivery systems. RSC Publishing.
- Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. RSC Chemical Biology (RSC Publishing).
- Advances in drug delivery system for platinum agents based combin
- Role of transporters in the distribution of pl
- In vitro cellular uptake of platinum and doxorubicin. Quantification of....
- Targeting and delivery of platinum-based anticancer drugs. Semantic Scholar.
- Advances in drug delivery system for platinum agents based combin
- Platinum-based drugs for cancer therapy and anti-tumor str
- cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF.
- The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9%. PubMed Central.
- Physicochemical stability of Cisplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride solution. GaBI Journal.
- Antileukemia Activity and Mechanism of Pl
- Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes. Unknown Source.
- Changes in the in vitro activity of platinum drugs when administered in two aliquots. PMC - NIH.
- Monofunctional Pl
- Investigating the Anticancer Properties of Novel Functionalized Pl
- Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands.
- Changes in the in vitro activity of platinum drugs when administered in two aliquots. BMC Cancer.
- Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. PMC - PubMed Central.
- Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles.
- Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. PubMed.
- Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Unknown Source.
- Efficient release of pl
- Anticancer Activity of Metal Complexes: Involvement of Redox Processes. PubMed Central.
- The synthesis and characterization of novel platinum(II)
- Synthesis and characterization of platinum(II) complexes containing spiro system. PubMed.
- Liposomal Formulations of Metallodrugs for Cancer Therapy. MDPI.
- Utilizing in vitro drug release assays to predict in vivo drug retention in micelles. PubMed.
- The Crystal Structure of cis-Dichlorobis(dimethylsulfoxide)
- Advances in drug delivery system for platinum agents based combin
- Stable liposomal formulations of lipophilic platinum compounds.
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV)
- Platinum nanoparticles as delivery system in combating various diseases. Journal of Drug Delivery and Therapeutics.
- Application Notes and Protocols for Liposomal Formulation of Hydrophobic Alkaloids. Benchchem.
- Nanoparticles Loaded with Platinum Drugs for Colorectal Cancer Therapy. MDPI.
Sources
- 1. Platinum-based chemotherapy: trends in organic nanodelivery systems - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Advances in drug delivery system for platinum agents based combination therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Advances in drug delivery system for platinum agents based combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mta.scholaris.ca [mta.scholaris.ca]
- 7. Synthesis and characterization of platinum(II) complexes containing spiro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monofunctional Platinum(II) Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanocarriers containing platinum compounds for combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of transporters in the distribution of platinum-based drugs [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physicochemical stability of Cisplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]
- 18. karger.com [karger.com]
- 19. The Effects of Newly Synthesized Platinum(IV) Complexes on Cytotoxicity and Radiosensitization of Human Tumour Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 20. Changes in the in vitro activity of platinum drugs when administered in two aliquots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced cellular uptake of platinum by a tetracationic Pt(II) nanocapsule and its implications to cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
experimental setup for testing dichloro(dipyridine)platinum(II) on resistant cell lines
Application Note & Protocol
Title: A Framework for Evaluating Dichloro(dipyridine)platinum(II) Efficacy in Platinum-Resistant Cancer Cell Lines
Abstract
The clinical efficacy of platinum-based chemotherapeutics, such as cisplatin, is frequently undermined by the development of drug resistance. This necessitates the exploration of novel platinum complexes capable of overcoming these resistance mechanisms. Dichloro(dipyridine)platinum(II) represents a class of platinum compounds with distinct structural properties that may allow it to evade established resistance pathways. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously test the cytotoxic and mechanistic activity of dichloro(dipyridine)platinum(II) on cisplatin-resistant cancer cell lines. We detail an integrated workflow, from cell line selection and drug preparation to a suite of in vitro assays including cytotoxicity, apoptosis, and cell cycle analysis, culminating in mechanistic protein expression studies.
Introduction: The Challenge of Platinum Drug Resistance
Platinum-based drugs, with cisplatin as the progenitor, are cornerstones of chemotherapy for various solid tumors, including ovarian, lung, and testicular cancers. Their primary mechanism of action involves binding to nuclear DNA to form adducts, which obstructs DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1] However, a significant number of tumors exhibit either intrinsic or acquired resistance, leading to treatment failure.[2]
The cellular mechanisms conferring this resistance are multifaceted and complex.[3] Key strategies employed by cancer cells include:
-
Enhanced DNA Repair: Increased capacity to recognize and excise platinum-DNA adducts through pathways like the nucleotide excision repair (NER) system.[4]
-
Reduced Drug Accumulation: Overexpression of drug efflux pumps (e.g., P-glycoprotein) that actively transport the drug out of the cell, or decreased expression of influx transporters.[5]
-
Drug Inactivation: Intracellular detoxification via conjugation with molecules like glutathione, mediated by enzymes such as glutathione S-transferase (GST).[6]
-
Apoptosis Evasion: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or mutations in pro-apoptotic signaling pathways (e.g., p53), which raises the threshold for triggering cell death.[6][7]
The development of novel platinum agents that are not susceptible to these resistance mechanisms is a critical goal in oncology drug discovery. Dichloro(dipyridine)platinum(II), an analogue of cisplatin, possesses organic pyridine ligands which alter its steric and electronic properties.[8][9] This structural modification could potentially influence its cellular uptake, DNA binding kinetics, and recognition by cellular machinery, making it a compelling candidate for overcoming cisplatin resistance.
Safety Precautions for Handling Platinum Compounds
Platinum compounds are potent sensitizers and can cause severe allergic reactions upon inhalation, skin contact, or ingestion.[10] All handling of dichloro(dipyridine)platinum(II) powder and concentrated solutions must be performed within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant nitrile gloves.[11]
-
Eye Protection: Use safety glasses with side shields or goggles.[12]
-
Lab Coat: A buttoned lab coat is required to protect from skin exposure.
-
Respiratory Protection: If there is a risk of aerosolizing the powder, a NIOSH-approved respirator should be used.[13]
Spill & Waste Management:
-
In case of a spill, absorb with an inert material and collect for disposal as hazardous waste.[12]
-
All contaminated materials and waste solutions must be disposed of according to institutional and local hazardous waste regulations.[14]
Experimental Design & Workflow
The following workflow provides a systematic approach to evaluate the efficacy and mechanism of dichloro(dipyridine)platinum(II) in resistant cells compared to their sensitive counterparts. This paired-cell line model is crucial for isolating the effects of acquired resistance.
Caption: High-level experimental workflow.
Protocols & Methodologies
Protocol 1: Cell Line Selection and Maintenance
Principle: The cornerstone of this investigation is an isogenic cell line model, consisting of a parental, drug-sensitive cell line and a derived subline with acquired resistance to cisplatin.[15] This allows for direct comparison of drug effects attributable to the resistance phenotype. The A2780 (sensitive) and A2780cis (cisplatin-resistant) human ovarian cancer cell lines are a widely used and well-characterized model for this purpose.[16]
Materials:
-
A2780 and A2780cis human ovarian cancer cell lines (or other relevant paired lines)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cisplatin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75) and plates (96-well, 6-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Sensitive Cell Line (A2780) Culture: Culture A2780 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Resistant Cell Line (A2780cis) Culture: Culture A2780cis cells in the same medium as the parental line, but with the addition of a maintenance dose of cisplatin (e.g., 1 µM) to maintain the resistance phenotype.[16] Note: Remove cisplatin-containing medium and culture cells in drug-free medium for at least one passage before initiating experiments to avoid interference.
-
Subculturing: Passage cells when they reach 70-80% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.
-
Cell Viability and Counting: Before each experiment, ensure cell viability is >95% using a Trypan Blue exclusion assay and a hemocytometer or automated cell counter.
Protocol 2: Preparation of Dichloro(dipyridine)platinum(II) Stock Solution
Principle: Dichloro(dipyridine)platinum(II) has low aqueous solubility.[17] Dimethyl sulfoxide (DMSO) is a suitable solvent for creating a concentrated stock solution that can be serially diluted in culture medium for experiments. A high-concentration stock minimizes the final DMSO concentration in the culture wells, preventing solvent-induced toxicity.
Materials:
-
Dichloro(dipyridine)platinum(II) powder (CAS 15227-42-6 or 14872-21-0 for cis-isomer)[18]
-
Cisplatin powder (positive control)
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
In a chemical fume hood, accurately weigh the required amount of dichloro(dipyridine)platinum(II) powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare a stock solution of cisplatin in a similar manner (note: cisplatin is more soluble in DMSO or saline).
-
Aliquot the stock solutions into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells must not exceed 0.5% to avoid cytotoxicity.
Protocol 3: Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[19] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cultured A2780 and A2780cis cells
-
96-well flat-bottom plates
-
Dichloro(dipyridine)platinum(II) and cisplatin working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed both A2780 and A2780cis cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Drug Treatment: Prepare 2x concentrated serial dilutions of dichloro(dipyridine)platinum(II) and cisplatin in culture medium. Aspirate the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include "cells only" (untreated) and "vehicle control" (medium with the highest concentration of DMSO) wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[20]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[21]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Presentation 1: Cytotoxicity and IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that causes a 50% reduction in cell viability. It is a standard measure of drug potency. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive cell line.
| Compound | Cell Line | IC50 (µM) [Mean ± SD] | Resistance Index (RI) |
| Cisplatin | A2780 | 2.5 ± 0.3 | 8.0 |
| A2780cis | 20.0 ± 2.1 | ||
| Dichloro(dipyridine)Pt(II) | A2780 | 7.8 ± 0.9 | 1.5 |
| A2780cis | 11.7 ± 1.5 |
Table 1: Hypothetical cytotoxicity data. An RI value close to 1 for Dichloro(dipyridine)platinum(II) would suggest it is effective at overcoming cisplatin resistance.
Protocol 4: Apoptosis Assay via Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Treated cells from 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed A2780 and A2780cis cells in 6-well plates and treat with vehicle, cisplatin, and dichloro(dipyridine)platinum(II) at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing floating cells.
-
Staining: Centrifuge the cell suspension, wash with cold PBS, and resuspend the pellet in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Collect at least 10,000 events per sample.
Data Presentation 2: Apoptosis Quantification
| Treatment (at IC50) | Cell Line | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Vehicle Control | A2780 | 95.1 | 2.5 | 2.4 | 4.9 |
| A2780cis | 94.5 | 3.1 | 2.4 | 5.5 | |
| Cisplatin | A2780 | 45.2 | 35.8 | 19.0 | 54.8 |
| A2780cis | 75.3 | 12.1 | 12.6 | 24.7 | |
| Dichloro(dipyridine)Pt(II) | A2780 | 48.9 | 31.5 | 19.6 | 51.1 |
| A2780cis | 50.1 | 29.8 | 20.1 | 49.9 |
Table 2: Hypothetical apoptosis data. A high percentage of total apoptosis in the A2780cis line treated with Dichloro(dipyridine)platinum(II) would indicate its ability to bypass resistance to apoptosis.
Protocol 5: Cell Cycle Analysis
Principle: DNA-damaging agents often induce cell cycle arrest at specific checkpoints (G1/S or G2/M) to allow time for DNA repair. Failure to repair leads to apoptosis. Propidium iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[22] This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[23] An accumulation of cells in a particular phase suggests drug-induced arrest.
Materials:
-
Treated cells from 6-well plates
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (Protocol 4).
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[24]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (RNase A is essential to prevent staining of double-stranded RNA).[25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity to generate a DNA content histogram.
Protocol 6: Mechanistic Insights via Western Blotting
Principle: Western blotting allows for the detection and semi-quantification of specific proteins to probe the molecular pathways affected by the drug. Key proteins involved in apoptosis and DNA damage response can confirm the mechanism of action.
Caption: Platinum drug action and resistance pathways.
Key Protein Targets:
-
PARP (Poly (ADP-ribose) polymerase): A key enzyme in DNA repair. Its cleavage by caspases is a hallmark of apoptosis. Detecting cleaved PARP (89 kDa fragment) is strong evidence of apoptosis.[26]
-
Caspase-3: An executioner caspase. Detection of its cleaved (active) form (17/19 kDa fragments) confirms the activation of the apoptotic cascade.[27]
-
Bcl-2 Family (Bcl-2, Bax): Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. The ratio of Bax to Bcl-2 can determine a cell's susceptibility to apoptosis.
-
γH2AX (Phospho-Histone H2A.X): A marker for DNA double-strand breaks, indicating the extent of DNA damage.
Procedure:
-
Protein Extraction: Treat cells as in Protocol 4. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to your target protein (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Concluding Remarks
This guide outlines a robust, multi-faceted approach to characterize the activity of dichloro(dipyridine)platinum(II) against cisplatin-resistant cancer cells. By integrating cytotoxicity screening with mechanistic assays, researchers can build a comprehensive profile of the compound's potential. A finding that dichloro(dipyridine)platinum(II) retains significant activity against resistant cells (low Resistance Index) and robustly induces apoptosis and cell cycle arrest would provide a strong rationale for its further preclinical development as a next-generation platinum therapeutic.
References
- Canary Onco. Mechanisms of Cancer Drug Resistance. [Link]
- Housman, G., et al. (2014). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH. [Link]
- Jain, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
- Bukowski, K., et al. (2020). Cellular and molecular mechanisms of cancer drug resistance. Frontiers in Oncology. [Link]
- Bukhari, S. N. A. (2022).
- Chen, Y. C., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
- Fujiwara, Y., et al. (1994). In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice. PubMed. [Link]
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
- O'Neill, M., et al. (2013).
- Perego, P., et al. (1997). Ovarian cancer cisplatin-resistant cell lines: multiple changes including collateral sensitivity to Taxol. PubMed. [Link]
- Visikol. (2019). In vitro Cancer Drug Screening Services. [Link]
- Wikipedia. Cell cycle analysis. [Link]
- Nunez, R. (2001). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- Noble Life Sciences.
- Creative Bioarray. Drug Resistant Cells. [Link]
- Ximbio. A2780cis Cell Line. [Link]
- QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
- Basak, P., & Banerjee, S. (2015). Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]
- Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
- Purdue University Physics Department.
- Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
- Carl ROTH.
- New Jersey Department of Health. (2010).
- Bio-protocol. Apoptosis detection and western blot. [Link]
- Horvath, G., et al. (2008). Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin. PubMed. [Link]
- Atlantic Metals & Alloys, Inc. Platinum (Metal Powder)
- Gale, G. R., et al. (1971). Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)platinum(II). Cancer Research - AACR Journals. [Link]
- Gale, G. R., et al. (1971). Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)
- ResearchGate. cis‐ and trans‐Dichloro(dipyridine)
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Horton, T. MTT Cell Assay Protocol. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- American Elements. cis-Dichlorobis(pyridine)
- Zwelling, L. A., et al. (1981).
- ChemBK. cis-dichloro(dipyridine)
Sources
- 1. Mechanism of action of cis-dichlorodiammineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 6. Ovarian cancer cisplatin-resistant cell lines: multiple changes including collateral sensitivity to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. colonialmetals.com [colonialmetals.com]
- 11. tracesciences.com [tracesciences.com]
- 12. physics.purdue.edu [physics.purdue.edu]
- 13. nj.gov [nj.gov]
- 14. carlroth.com [carlroth.com]
- 15. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A2780cis Cell Line | Cell Lines - Ximbio [ximbio.com]
- 17. Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanelements.com [americanelements.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Apoptosis western blot guide | Abcam [abcam.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Quantifying Apoptosis Induced by Dichloro(dipyridine)platinum(II) Using Flow Cytometry
Introduction
Platinum-based compounds represent a cornerstone of cancer chemotherapy, with cisplatin being the most prominent example.[1] These agents primarily exert their cytotoxic effects by forming adducts with DNA, leading to a cascade of cellular responses that culminate in programmed cell death, or apoptosis.[2][3] Dichloro(dipyridine)platinum(II), a derivative of cisplatin, is a square-planar platinum(II) complex that holds promise as a chemotherapeutic agent. Understanding the precise mechanism and quantifying the extent to which this compound induces apoptosis is critical for its preclinical assessment and potential therapeutic application.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze apoptosis induced by dichloro(dipyridine)platinum(II). We will delve into the mechanistic underpinnings of platinum-induced apoptosis, followed by a comprehensive, step-by-step protocol for the Annexin V and Propidium Iodide (PI) assay, a gold standard for apoptosis detection.[4]
Mechanistic Overview: Platinum Compounds and the Induction of Apoptosis
While the specific signaling pathways activated by dichloro(dipyridine)platinum(II) are a subject of ongoing research, the mechanism can be largely inferred from the extensive studies on other platinum-based drugs. The central event is the binding of the platinum complex to DNA, forming intra- and inter-strand crosslinks.[2][3] This DNA damage triggers a cellular stress response, which can activate intrinsic and extrinsic apoptotic pathways.
A critical downstream event in chemotherapy-induced apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[5] These enzymes are responsible for the systematic dismantling of the cell.[5] For instance, cisplatin has been shown to activate effector caspases like caspase-3/7.[6][7] The activation of these caspases is a hallmark of apoptosis and can be a key indicator of the efficacy of a platinum-based compound.[5]
The following diagram illustrates a probable signaling pathway for dichloro(dipyridine)platinum(II)-induced apoptosis, based on known mechanisms of similar platinum compounds.
Caption: Probable signaling pathway of dichloro(dipyridine)platinum(II)-induced apoptosis.
Principle of the Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is a widely used flow cytometry-based method for the sensitive detection of apoptosis. It relies on two key cellular changes that occur during this process:
-
Phosphatidylserine (PS) Externalization : In healthy cells, PS is located on the inner leaflet of the plasma membrane.[8] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[8][9]
-
Loss of Membrane Integrity : As apoptosis progresses to later stages, the cell membrane loses its integrity.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells.[4][10] However, it can enter late apoptotic and necrotic cells, staining their nuclei.[4][10]
By using both Annexin V-FITC and PI, we can distinguish between four cell populations:
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive (in some cases of primary necrosis).
The following diagram outlines the experimental workflow for this assay.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Detailed Protocol: Flow Cytometry Analysis of Apoptosis
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Dichloro(dipyridine)platinum(II)
-
Cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of dichloro(dipyridine)platinum(II) for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control (vehicle only).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Trypsinize the cells and combine them with the collected culture medium.
-
Suspension cells: Collect the cells by centrifugation.
-
It is crucial to collect both floating and adherent cells to get an accurate representation of the apoptotic population.[11]
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Determine the cell concentration and adjust to approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.[12]
-
Use appropriate laser lines and filters for FITC (excited by a 488 nm laser, emission at ~530 nm) and PI (emission at ~617 nm).
-
Set up proper compensation to correct for spectral overlap between the FITC and PI channels.
-
For each experiment, include the following controls to set up the quadrants for data analysis:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Data Analysis and Interpretation:
The data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to delineate the four populations:
| Quadrant | Annexin V-FITC | Propidium Iodide (PI) | Cell Population |
| Lower Left (Q3) | Negative | Negative | Viable cells |
| Lower Right (Q4) | Positive | Negative | Early apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic cells |
The percentage of cells in each quadrant should be recorded for each treatment condition. A dose- and time-dependent increase in the percentage of early and late apoptotic cells is indicative of apoptosis induction by dichloro(dipyridine)platinum(II).
Self-Validating System and Best Practices
To ensure the trustworthiness and reproducibility of your results, incorporate the following practices:
-
Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine, camptothecin) as a positive control to validate the assay setup and cell response.
-
Time Course and Dose-Response: Perform a comprehensive analysis with multiple time points and a range of dichloro(dipyridine)platinum(II) concentrations to understand the kinetics and potency of apoptosis induction.
-
Biological Replicates: Always perform experiments with at least three biological replicates to ensure statistical significance.
-
Cell Morphology: Correlate flow cytometry data with morphological changes observed by microscopy (e.g., cell shrinkage, membrane blebbing).
-
Multiparametric Analysis: For a more in-depth understanding, consider combining the Annexin V/PI assay with other apoptotic markers, such as caspase activity assays or analysis of mitochondrial membrane potential.[12]
Conclusion
Flow cytometry, particularly the Annexin V/PI assay, provides a robust and quantitative method to assess apoptosis induced by novel chemotherapeutic agents like dichloro(dipyridine)platinum(II). By following the detailed protocol and best practices outlined in this application note, researchers can obtain reliable and reproducible data to characterize the apoptotic potential of this compound, a crucial step in the drug development pipeline. Further investigations into the specific caspase activation profiles and upstream signaling events will provide a more complete picture of the molecular mechanism of action of dichloro(dipyridine)platinum(II).
References
- Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- UC San Diego Health. (n.d.). The Annexin V Apoptosis Assay.
- Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
- University of South Florida Health. (n.d.). Apoptosis Protocols.
- Oreate AI Blog. (2025, December 16). Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry).
- Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (2000). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry.
- BD Biosciences. (2011). Detection of Apoptosis Using the BD Annexin V FITC Assay on the BD FACSVerse™ System.
- Hervouet, E., Vallette, F. M., & Cartron, P. F. (1999). Activation and role of caspases in chemotherapy-induced apoptosis.
- Sancho-Martínez, S. M., et al. (2011). Necrotic Concentrations of Cisplatin Activate the Apoptotic Machinery but Inhibit Effector Caspases and Interfere with the Execution of Apoptosis. Toxicological Sciences, 122(1), 71-82.
- Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
- Leech, M., O'Halloran, S., & Clynes, M. (2009). Mechanisms of cisplatin-induced cell death in malignant mesothelioma cells: Role of inhibitor of apoptosis proteins (IAPs) and caspases. British Journal of Cancer, 100(4), 624-631.
- van de Kooij, B., et al. (2010). Drug-induced caspase 8 upregulation sensitises cisplatin-resistant ovarian carcinoma cells to rhTRAIL-induced apoptosis. British Journal of Cancer, 102(4), 729-738.
- Brown, K. M., et al. (2012). Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies. PLoS ONE, 7(8), e42328.
- Chen, Y. C., et al. (2020). Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4'-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2'-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers. Cancers, 12(10), 2824.
- Díaz, C., et al. (2006). Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431. Journal of Inorganic Biochemistry, 100(1), 126-133.
- Cemazar, M., et al. (2006). Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation. Cancer Chemotherapy and Pharmacology, 58(5), 659-667.
- Gligorijević, N., et al. (2012). Cell death-inducing effect of novel palladium(II) and platinum(II) complexes on non-small cell lung cancer cells in vitro. Journal of Biological Inorganic Chemistry, 17(4), 613-624.
- Wang, Z., et al. (2019). New Platinum(II) agent induces bimodal death of apoptosis and autophagy against A549 cancer cell. Journal of Medicinal Chemistry, 62(17), 7977-7991.
- ResearchGate. (n.d.). Cytotoxicity and DNA damage induced by a new platinum(II) complex with pyridine and dithiocarbamate.
- Mariggio, M. A., et al. (2004). Inhibition of Cell Growth, Induction of Apoptosis and Mechanism of Action of the Novel Platinum Compound cis-Diaminechloro-[2-(Diethylamino) Ethyl 4-Amino-Benzoate, N 4 ]-Chloride Platinum (II)
- Gálico, D. A., et al. (2022). Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO 2 and DAPTA Ligands. Molecules, 27(19), 6537.
- Mariggio, M. A., et al. (2004). Inhibition of cell growth, induction of apoptosis and mechanism of action of the novel platinum compound cis-diaminechloro-[2-(diethylamino)ethyl 4-amino-benzoate, N4]-chlorideplatinum (II)
- National Institutes of Health. (n.d.). Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes.
Sources
- 1. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 5. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of cisplatin-induced cell death in malignant mesothelioma cells: Role of inhibitor of apoptosis proteins (IAPs) and caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Measuring the Cellular Uptake of Dichloro(dipyridine)platinum(II): A Guide to Quantitative and Qualitative Techniques
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based compounds are a cornerstone of modern chemotherapy, with drugs like cisplatin, carboplatin, and oxaliplatin used in the treatment of numerous solid tumors.[1] The cytotoxic mechanism of these drugs is primarily attributed to their ability to form adducts with nuclear DNA, which inhibits DNA replication and transcription, ultimately inducing apoptosis.[2] Dichloro(dipyridine)platinum(II) and its derivatives belong to this important class of square-planar platinum(II) complexes. A critical determinant of their therapeutic efficacy is the extent to which they accumulate within cancer cells.[3][4] Reduced cellular accumulation is a well-established mechanism of drug resistance, making the accurate measurement of platinum uptake an essential step in the preclinical evaluation of novel platinum drug candidates.[2][5]
This application note provides a detailed guide to the principal analytical methods for quantifying the cellular uptake of dichloro(dipyridine)platinum(II) and other platinum-based drugs. We will explore the causality behind experimental choices for two major approaches: highly sensitive elemental analysis techniques for absolute quantification and fluorescence-based methods for visualization and relative quantification. Each section includes field-proven insights and step-by-step protocols to ensure robust and reproducible results.
Part 1: Elemental Analysis for Absolute Quantification of Intracellular Platinum
The most accurate and widely accepted methods for determining cellular drug accumulation involve measuring the total elemental platinum content within a known number of cells. These techniques offer exceptional sensitivity and are considered the gold standard.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle & Rationale: ICP-MS is an elemental analysis technique capable of detecting metals at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt).[6][7] The method involves digesting the cell sample in strong acid to break down all organic matter and release the platinum ions. The resulting solution is then introduced into a high-temperature argon plasma, which ionizes the atoms. A mass spectrometer then separates and quantifies these ions based on their mass-to-charge ratio. The unparalleled sensitivity of ICP-MS makes it the preferred method for accurately measuring platinum from a relatively small number of cells, which is crucial for in vitro experiments.[5][6][8]
Caption: Workflow for quantifying intracellular platinum using ICP-MS.
Protocol 1: Cellular Platinum Quantification by ICP-MS
This protocol is adapted for a typical experiment using an adherent cancer cell line.[6]
A. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549) in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting (e.g., 0.5 x 10^6 cells/well). Culture overnight.
-
Prepare fresh solutions of dichloro(dipyridine)platinum(II) in an appropriate vehicle (e.g., DMSO, saline).
-
Remove culture medium and treat cells with the platinum compound at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
B. Cell Harvesting and Sample Preparation:
-
Aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular platinum.
-
Harvest the cells by trypsinization. Quench the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in a known volume of PBS (e.g., 1 mL).
-
Take an aliquot for cell counting using a hemocytometer or automated cell counter. This step is critical for data normalization.
-
Pellet the remaining cells and carefully remove all supernatant. The cell pellet is now ready for digestion.
C. Sample Digestion: CAUTION: This step must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.
-
To the cell pellet (from a known number of cells, e.g., 1-2 x 10^6), add 200-500 µL of high-purity 70% nitric acid.[6][8]
-
Heat the samples at 80-95°C for at least 4 hours (or until the solution is clear and colorless). This can be done in a heating block or using a microwave digestion system for faster, more complete digestion.[7]
-
Allow the samples to cool to room temperature.
-
Dilute the digested sample to a final volume (e.g., 5 mL) with ultrapure water to bring the acid concentration to <5%. The sample is now ready for ICP-MS analysis.
D. ICP-MS Analysis and Data Quantification:
-
Prepare a series of platinum calibration standards (e.g., 0, 1, 5, 10, 50, 100 ppb) from a certified Pt standard solution, using the same final acid concentration as the samples.[6]
-
Analyze the standards and samples on the ICP-MS instrument according to the manufacturer's instructions.
-
Generate a linear regression standard curve from the calibration standards (R² value should be >0.99).[6]
-
Use the standard curve to determine the platinum concentration (in ng/mL or ppb) in the diluted cell digestate.
-
Calculate the total mass of platinum per sample and normalize it to the number of cells used for that sample. The final result is typically expressed as pg of Pt per cell or ng of Pt per 10^6 cells.
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
Principle & Rationale: GFAAS is another highly sensitive elemental analysis technique.[3][9] While typically less sensitive than ICP-MS, it is more accessible in many laboratories. In GFAAS, a small volume of the digested sample is injected into a graphite tube. The tube is heated in a programmed series of steps to dry, char (ash), and finally atomize the sample at a very high temperature. A light beam of a specific wavelength passes through the tube, and the ground-state platinum atoms absorb this light. The amount of light absorbed is proportional to the concentration of platinum in the sample. This method is a robust alternative to ICP-MS for quantifying total cellular platinum.[9][10] The sample preparation and digestion protocol is identical to that used for ICP-MS.
| Feature | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) |
| Principle | Ionization in plasma followed by mass-based separation. | Atomization in a graphite tube and light absorption. |
| Sensitivity (LOD) | Very High (ppt to low ppb range)[6][7] | High (low to mid ppb range)[9][10] |
| Sample Throughput | High (autosamplers are common) | Moderate to Low (sequential analysis) |
| Multi-element Capability | Yes, simultaneous analysis of multiple elements. | No, single element analysis. |
| Cost & Complexity | High initial cost, complex operation. | Lower initial cost, simpler operation. |
| Primary Application | Gold standard for trace metal analysis; ideal for low uptake. | Robust quantification when ICP-MS is unavailable. |
Part 2: Fluorescence-Based Methods for Spatiotemporal Analysis
While elemental analysis provides the absolute amount of platinum, it offers no information about the drug's subcellular location or its uptake in live cells over time. Fluorescence-based methods fill this gap by allowing for visualization and relative quantification.
Principle & Rationale: This approach involves chemically attaching a fluorescent molecule (fluorophore) to the dichloro(dipyridine)platinum(II) complex.[11][12] The resulting fluorescent analog can then be administered to cells, and its uptake and distribution can be monitored using fluorescence microscopy or flow cytometry. It is crucial to recognize that adding a bulky fluorophore can significantly alter the compound's size, lipophilicity, and mechanism of cellular entry.[11] Therefore, these analogs should be considered new chemical entities, and findings should ideally be correlated with elemental analysis of the parent, unlabeled drug. However, for studying transport dynamics and identifying intracellular targets, these tools are invaluable.[13][14]
Caption: Dual pathways for analyzing fluorescent platinum analog uptake.
Protocol 2: Analysis of a Fluorescent Platinum Analog
A. Cell Preparation and Incubation:
-
For microscopy, seed cells on glass-bottom dishes or chamber slides. For flow cytometry, seed cells in a 6-well or 12-well plate.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the fluorescently-labeled dichloro(dipyridine)platinum(II) analog at various concentrations and for different time points (e.g., 1, 4, 12, 24 hours) to assess uptake kinetics.
B. Sample Preparation for Analysis:
-
Aspirate the medium containing the fluorescent analog.
-
Wash cells twice with PBS to remove any non-internalized compound.
-
(Optional for Microscopy) Add a live-cell nuclear stain (e.g., Hoechst 33342) or organelle-specific trackers (e.g., MitoTracker for mitochondria) and incubate according to the manufacturer's protocol to assess co-localization.
-
Add fresh medium or PBS to the cells for immediate imaging or prepare cells for flow cytometry.
C. Flow Cytometry for Relative Quantification:
-
Harvest the washed cells via trypsinization and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cell suspension on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
-
Gate on the live, single-cell population.
-
Record the Mean Fluorescence Intensity (MFI) for at least 10,000 cells per sample. The MFI is directly proportional to the average amount of fluorescent analog taken up by the cell population.[11]
D. Confocal Microscopy for Subcellular Localization:
-
Place the glass-bottom dish or slide on the stage of a confocal microscope.
-
Acquire images using the appropriate laser lines and emission filters for the platinum analog's fluorophore and any counterstains.
-
Capture Z-stack images to confirm that the fluorescence signal is intracellular and not just bound to the cell surface.
-
Analyze images to determine the primary location of the fluorescence signal (e.g., diffuse in cytoplasm, concentrated in the nucleus, or in punctate vesicular structures).[13]
Conclusion and Future Perspectives
The choice of method for measuring the cellular uptake of dichloro(dipyridine)platinum(II) depends on the specific research question. ICP-MS and GFAAS provide the most accurate, absolute quantification of total intracellular platinum and are essential for dose-response studies and for validating drug accumulation in resistant versus sensitive cell lines.[3][6][9] Fluorescence-based techniques, while requiring careful validation, offer invaluable spatial and temporal insights into the drug's journey into and within the cell.[11][12]
For a comprehensive understanding, a dual approach is recommended: using a fluorescent analog to visualize the uptake pathway and subcellular fate, and using ICP-MS to quantify the accumulation of the parent, therapeutically relevant compound. Emerging technologies such as single-cell ICP-MS (SC-ICP-MS) promise to further revolutionize this field by enabling the quantification of platinum uptake on a cell-by-cell basis, revealing population heterogeneity that is missed by bulk analysis methods.[2][7]
References
- Krishnaraj, A., & Nair, S. J. (2024). Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC. Current protocols, 4(9), e70012.
- Krishnaraj, A., & Nair, S. J. (2024). Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry. PubMed.
- Hartinger, C. G., & Dyson, P. J. (2009). Development and validation of an ICP-MS method for quantification of total carbon and platinum in cell samples and comparison of open-vessel and microwave-assisted acid digestion methods.
- Pinto, A. L., & Lippard, S. J. (1985).
- Lovejoy, K. S., et al. (2011).
- Stephan, C. (2018). Cisplatin Efficacy: The Importance of Measuring Uptake in Cancer Cells. Technology Networks.
- Johnstone, T. C., et al. (2014). Platinum compounds for high-resolution in vivo cancer imaging. PMC - NIH.
- Perry, B. J., & Balazs, R. E. (1994).
- Hall, M. D., et al. (2008). Platinum Drug Distribution in Cancer Cells and Tumors. Chemical Reviews.
- Błaszczyk-Bębenek, E., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. PMC - NIH.
- Reece, P. A., et al. (1987). Direct analysis of platinum in plasma and urine by electrothermal atomic absorption spectrophotometry. PubMed.
- Li, J., et al. (2021).
- Theiner, S., et al. (2017). Assessing the intracellular concentration of platinum in medulloblastoma cell lines after Cisplatin incubation.
- Yuan, Y., et al. (2023). Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. RSC Chemical Biology.
- Yuan, Y., et al. (2023). Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. PMC - NIH.
- Hall, M. D., et al. (2008). The Role of Cellular Accumulation in Determining Sensitivity to Platinum-Based Chemotherapy.
Sources
- 1. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin Efficacy: The Importance of Measuring Uptake in Cancer Cells | Technology Networks [technologynetworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Analysis for platinum in biological material by flameless atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct analysis of platinum in plasma and urine by electrothermal atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of fluorophore-tethered platinum complexes to monitor the fate of cisplatin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platinum compounds for high-resolution in vivo cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00087G [pubs.rsc.org]
- 14. Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Dichloro(dipyridine)platinum(II)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge encountered during experimental work: the limited aqueous solubility of dichloro(dipyridine)platinum(II). This guide is structured to offer not just procedural steps, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental designs effectively.
I. Understanding the Challenge: Why is Dichloro(dipyridine)platinum(II) Sparingly Soluble?
Dichloro(dipyridine)platinum(II), in both its cis and trans isomeric forms, is a neutral, square-planar coordination complex. Its poor aqueous solubility is primarily attributed to its molecular structure and the nature of its ligands. The complex lacks significant charge and the pyridine ligands, while containing a nitrogen atom, are predominantly aromatic and hydrophobic. This results in weak interactions with polar water molecules, favoring aggregation and precipitation.
Several key factors influence the stability and, consequently, the solubility of platinum complexes:
-
Nature of the Metal Ion: The charge, size, and oxidation state of the central platinum ion are crucial.[1]
-
Ligand Properties: The type, charge, and steric hindrance of the coordinated ligands play a significant role.[1]
-
Environmental Conditions: Factors such as pH, temperature, and the dielectric constant of the solvent can alter complex stability.[1]
II. Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with dichloro(dipyridine)platinum(II) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve dichloro(dipyridine)platinum(II) in water for my experiment, but it's not dissolving. What am I doing wrong?
A1: This is a common observation due to the compound's inherent low water solubility. Direct dissolution in pure water is often unsuccessful. Several strategies can be employed to overcome this, which will be detailed in the subsequent sections. These include pH adjustment, the use of co-solvents, and chemical modification.
Q2: Can I use DMSO to dissolve my dichloro(dipyridine)platinum(II) complex for an aqueous-based assay?
A2: While dichloro(dipyridine)platinum(II) is often soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), using them for aqueous assays requires caution.[2] DMSO can sometimes react with platinum complexes, potentially altering their chemical structure and biological activity.[3] It is crucial to assess the stability of your specific complex in DMSO over the time course of your experiment.[2][3] Whenever possible, preparing a concentrated stock in a minimal amount of an appropriate organic solvent and then diluting it into your aqueous medium is a common practice. However, be mindful of the final solvent concentration in your assay, as it can also affect your experimental outcome.[4]
Q3: What is the difference in solubility between the cis and trans isomers of dichloro(dipyridine)platinum(II)?
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of an organic stock solution into aqueous buffer. | The concentration of the platinum complex exceeds its solubility limit in the final aqueous medium. The change in solvent polarity causes the compound to crash out. | - Decrease the concentration of the platinum complex in the final solution.- Increase the percentage of the organic co-solvent, if permissible for the experiment.- Explore the use of solubilizing agents like cyclodextrins.[6] |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to inaccurate concentrations. The complex may be degrading or reacting with the solvent or buffer components over time. | - Visually inspect solutions for any particulate matter before use.- Prepare fresh solutions for each experiment.- Evaluate the stability of the complex in the chosen solvent and buffer system using techniques like NMR or HPLC.[7] |
| Low yield during synthesis of water-soluble derivatives. | The reaction conditions (e.g., solvent, temperature, pH) may not be optimal for the desired transformation. The starting material may not be sufficiently soluble in the reaction medium. | - Utilize a solvent mixture (e.g., water/alcohol) to improve the solubility of the starting complex.[8]- Consider using a phase-transfer catalyst for biphasic reactions. |
III. Strategies for Enhancing Aqueous Solubility
Improving the aqueous solubility of dichloro(dipyridine)platinum(II) can be approached through several key strategies, ranging from simple formulation adjustments to more complex chemical modifications.
A. Formulation Strategies
These methods involve altering the solvent environment to better accommodate the platinum complex without chemically modifying the complex itself.
1. pH Adjustment
The solubility of platinum complexes can be influenced by pH.[9][10][11][12] Hydrolysis of the chloride ligands to form aqua or hydroxo species can alter the charge and polarity of the complex, potentially increasing its solubility.[7][9][13][14]
-
Mechanism: In aqueous solution, the chloride ligands can be displaced by water molecules in a process called aquation. This can lead to the formation of charged species, such as [PtCl(H2O)(dipyridine)]+ and [Pt(H2O)2(dipyridine)]2+, which are generally more soluble than the neutral parent complex. The extent of aquation is influenced by the chloride ion concentration and pH.[15] Lowering the pH can favor the formation of these more soluble aqua complexes.[10][16]
-
Protocol:
-
Prepare a stock solution of the desired buffer at a specific pH (e.g., phosphate or acetate buffer).
-
Attempt to dissolve a small, known amount of dichloro(dipyridine)platinum(II) in the buffer with stirring.
-
Systematically vary the pH of the buffer (e.g., from acidic to neutral) and observe the solubility.
-
It is crucial to monitor the stability of the complex at different pH values, as hydrolysis can also lead to degradation over time.[7]
-
2. Use of Co-solvents
Introducing a water-miscible organic solvent can increase the solubility of a poorly soluble compound by reducing the overall polarity of the solvent system.[17]
-
Common Co-solvents:
-
Experimental Workflow:
Caption: Co-solvent method for solubilization.
3. Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate nonpolar molecules or moieties, thereby increasing their aqueous solubility.[18]
-
Mechanism: The hydrophobic pyridine ligands of dichloro(dipyridine)platinum(II) can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire host-guest complex.[6] A study has shown that encapsulating trans-dichloro(dipyridine)platinum(II) with beta-cyclodextrin increased its solubility to 1.6 mg/mL.[6]
-
Protocol for Encapsulation:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., beta-cyclodextrin).
-
Add the dichloro(dipyridine)platinum(II) complex to the cyclodextrin solution.
-
Stir the mixture, potentially with gentle heating, for a sufficient period to allow for complex formation.
-
Filter the solution to remove any undissolved material.
-
The formation of the inclusion complex can be confirmed by techniques such as ¹H NMR, FT-IR, and TGA.[6]
-
B. Chemical Modification Strategies
These approaches involve altering the chemical structure of the dichloro(dipyridine)platinum(II) complex to introduce more hydrophilic functional groups.
1. Ligand Substitution
Replacing the chloride or pyridine ligands with more polar or charged ligands is a direct way to enhance aqueous solubility.
-
Substitution of Chloride Ligands: The chloride ligands can be replaced by more labile, water-soluble groups. For example, reacting the complex with a silver salt (e.g., silver nitrate) can precipitate silver chloride and introduce nitrate ligands, which can then be further substituted.[8][19]
-
Modification of Pyridine Ligands: Introducing hydrophilic substituents onto the pyridine rings can significantly improve water solubility.[20]
-
Examples of Substituents:
-
Hydroxyl groups (-OH)
-
Carboxylic acid groups (-COOH)
-
Amine groups (-NH2)
-
Sulfonate groups (-SO3H)
-
-
-
Synthetic Approach:
Caption: Synthesis of water-soluble derivatives.
2. Formation of Cationic Complexes
By removing one or both of the chloride ligands and replacing them with neutral ligands like water or other donor molecules, a cationic complex can be formed. These charged species generally exhibit higher aqueous solubility.
-
Mechanism: The reaction of dichloro(dipyridine)platinum(II) with a silver salt like silver nitrate or silver perchlorate in an aqueous medium will precipitate silver chloride and generate the corresponding dinitrate or diperchlorate salt of the diaqua complex, [Pt(dipyridine)(H2O)2]2+.[8]
IV. Conclusion
Improving the aqueous solubility of dichloro(dipyridine)platinum(II) is a multifaceted challenge that can be addressed through a systematic and informed approach. By understanding the fundamental principles of coordination chemistry and employing the formulation and chemical modification strategies outlined in this guide, researchers can successfully prepare solutions of this important platinum complex for their experimental needs. Always remember to characterize your final product and assess its stability in the chosen medium to ensure the integrity of your results.
V. References
-
Azaroual, M., et al. (2001). Solubility of platinum in aqueous solutions at 25°C and pHs 4 to 10 under oxidizing conditions. Geochimica et Cosmochimica Acta, 65(24), 4453-4466.
-
Bierbach, U., et al. (1995). A rapid method for the synthesis of water-soluble platinum(II) amine and pyridine complexes. Journal of the Chemical Society, Dalton Transactions, (1), 121-125.
-
Brabec, V., et al. (2020). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 25(23), 5641.
-
Cheng, R., et al. (2016). Platinum-based drugs for cancer therapy and anti-tumor strategies. Journal of Cancer, 7(11), 1513-1524.
-
Horvath, G., et al. (2008). Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin. Molecular Pharmaceutics, 5(2), 358-363.
-
Ilie, M., & Thompson, D. H. (2017). Drug Delivery Strategies for Platinum Based Chemotherapy. Molecules, 22(8), 1345.
-
Kroos, S., et al. (2025). Water-soluble luminescent platinum(II) complexes for guanine quadruplex binding. Chemical Science, Advance Article.
-
Lassoued, A., et al. (2018). Solubility of platinum in aqueous solutions at 25°C and pHs 4 to 10 under oxidizing conditions. Chemosphere, 202, 386-394.
-
Lippard, S. J., & Hoeschele, J. D. (1979). cis- and trans-Dichloro(dipyridine)platinum(II). Inorganic Syntheses, 19, 110-113.
-
Liu, Y., et al. (2016). Advances in drug delivery system for platinum agents based combination therapy. Chinese Journal of Cancer Research, 28(1), 118-129.
-
Lovejoy, K. S., & Lippard, S. J. (2010). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Accounts of Chemical Research, 43(6), 729-739.
-
Mitsushima, S., et al. (2005). Solubility of Platinum in Acidic Media (I) – in Sulfuric Acid. Journal of the Electrochemical Society, 152(10), E324-E328.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 498600, cis-Dichlorobis(pyridine)platinum(II). Retrieved from [Link]_.
-
Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganic Chemistry, 55(15), 7747-7763.
-
Kowalski, K., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5625.
-
Lord, S. J., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 28(23), 7899.
-
Motswainyana, M. M., & Darkwa, J. (2017). Platinum complexes of terpyridine: Synthesis, structure and reactivity. Coordination Chemistry Reviews, 352, 247-268.
-
Hall, M. D., et al. (2014). Effects of Solvents on In Vitro Potencies of Platinum Compounds. Cancer Research and Treatment, 46(2), 205-207.
-
Borisov, A., & Palme, H. (1995). Experimental Determination of the Solubility of Platinum in Silicate Melts. Geochimica et Cosmochimica Acta, 59(3), 481-485.
-
Solubility of Things. (n.d.). Factors Affecting Stability of Complexes. Retrieved from [Link].
-
Al-Duaij, O. K., et al. (2012). Synthesis and reactivity of dichloroboryl complexes of platinum(II). Dalton Transactions, 41(4), 1334-1342.
-
ChemBK. (n.d.). cis-dichloro(dipyridine)platinum(ii). Retrieved from [Link].
-
Gilyazeva, A. R., et al. (2024). Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. Fine Chemical Technologies, 19(4), 316-326.
-
Eremenko, I. L., et al. (1993). Platinum Complexes Suitable as Precursors for Synthesis in Nonaqueous Solvents. Russian Chemical Bulletin, 42(10), 1746-1748.
-
Topalov, A. A., et al. (2013). Towards a comprehensive understanding of platinum dissolution in acidic media. Chemical Science, 4(12), 4344-4352.
-
Elding, L. I., & Gröning, A. B. (1986). Stabilities, solubility, and kinetics and mechanism for formation and hydrolysis of some palladium(II)and platinum(II) iodo complexes in aqueous solution. Inorganica Chimica Acta, 119(2), 159-167.
-
American Elements. (n.d.). cis-Dichlorobis(pyridine)platinum(II). Retrieved from [Link].
-
Louisiana State University Scholarly Repository. (2019). Increasing the Bioavailability of Poorly Soluble Anti-Cancer Prodrugs through Encapsulation in Platinum Based Nanocages. Retrieved from [Link].
-
Mitsushima, S., et al. (2005). Dissolution Mechanism of Platinum in Acidic Media. ECS Transactions, 1(8), 17-27.
-
Kono, S., et al. (2021). Complexation–Distribution Separated Solvent Extraction Process Designed for Rapid and Efficient Recovery of Inert Platinum Group Metals. ACS Omega, 6(33), 21591-21599.
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(2), 1-10.
-
Platts, J. A., & Deeth, R. J. (2007). The hydrolysis process of the second generation platinum-based anticancer drug cis-amminedichlorocyclohexylamineplatinum(II). Journal of Inorganic Biochemistry, 101(9), 1218-1226.
-
Wueppenhorst, N., et al. (2018). Analysis of platinum complexes formed in different solvents. Scientific Reports, 8(1), 1-13.
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 057-068.
-
Fuyura, T., et al. (2007). Influence of Electrolyte Composition and pH on Platinum Electrochemical and/or Chemical Dissolution in Aqueous Acidic Media. Journal of The Electrochemical Society, 154(10), B1019-B1028.
-
Yam, V. W., et al. (2024). Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes. International Journal of Molecular Sciences, 25(12), 6511.
-
De Almeida, A. C., et al. (2003). The hydrolysis process of the cis-dichloro(ethylenediamine)platinum(II): A theoretical study. Journal of Molecular Structure: THEOCHEM, 664-665, 13-22.
-
Noro, S., et al. (2013). Crystal Structure of cis-[PtCl2(PyCN)2] (PyCN = 4-Cyanopyridine) Showing Temperature Dependent Single-Crystal-to-Single-Crystal Transformation. Crystal Structure Theory and Applications, 2(2), 69-74.
-
Noro, S., et al. (2013). Crystal Structure of cis-[PtCl2(PyCN)2] (PyCN = 4-Cyanopyridine) Showing Temperature Dependent Single-Crystal-to-Single-Crystal Transformation. ResearchGate.
-
Gonsalvi, L., et al. (2003). 1H NMR spectrum (PTA region) of cis,cis-Ru(bpy)Cl2(PTA)2 (16) in... ResearchGate.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Towards a comprehensive understanding of platinum dissolution in acidic media - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52411F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis process of the second generation platinum-based anticancer drug cis-amminedichlorocyclohexylamineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wjbphs.com [wjbphs.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. A rapid method for the synthesis of water-soluble platinum(II) amine and pyridine complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
overcoming dichloro(dipyridine)platinum(II) insolubility in biological media
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Insolubility in Biological Media
Welcome to the technical support center for dichloro(dipyridine)platinum(II). As Senior Application Scientists, we understand the frustration that arises when a promising compound's poor solubility hinders critical experiments. Dichloro(dipyridine)platinum(II), with its significant therapeutic potential, is notoriously challenging to work with in aqueous environments typical of biological research. Its planar, neutral structure contributes to low water solubility, leading to precipitation in cell culture media, buffers, and in vivo models.
This guide is designed to provide you with a logical, in-depth framework for troubleshooting and overcoming these solubility challenges. We will move from immediate troubleshooting to advanced formulation strategies, explaining the scientific principles behind each recommendation to empower you to make informed decisions for your specific application.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My dichloro(dipyridine)platinum(II) powder won't dissolve when I add it directly to my cell culture medium or PBS. What's wrong?
A: This is expected behavior. Dichloro(dipyridine)platinum(II) is a poorly water-soluble compound. Direct addition to aqueous solutions will not achieve a sufficient concentration for most biological assays and will result in a non-homogenous suspension. A concentrated stock solution must first be prepared in a suitable organic solvent.
Q2: Can I use DMSO to make my stock solution? I'm seeing precipitation when I dilute it into my aqueous media.
A: While DMSO is a common solvent, it can be problematic for platinum complexes. Cisplatin, a related compound, is known to react with DMSO, where DMSO can displace a chloride ligand, altering the compound's structure and potentially its biological activity.[1][2] While you can use DMSO, it is critical to prepare fresh stock solutions and use them immediately. The precipitation you are observing upon dilution is likely due to the compound crashing out once the solvent environment becomes predominantly aqueous, a phenomenon known as "fall-out."
Q3: Is there a better solvent than DMSO for my stock solution?
A: Dimethylformamide (DMF) is often a preferable alternative for platinum compounds. Studies have shown that platinum complexes can be more stable in DMF over time compared to DMSO.[1][2] However, like DMSO, DMF is an organic solvent, and you must still be mindful of the final concentration in your assay to avoid solvent-induced toxicity. A final concentration of <0.5% is a standard starting point.
Q4: What are the main strategies to reliably increase the aqueous solubility and stability of dichloro(dipyridine)platinum(II) for in vitro and in vivo studies?
A: Beyond simple co-solvent systems, the most robust methods involve advanced formulation strategies. These are designed to encapsulate the drug, protecting it from the aqueous environment and improving its pharmacokinetic properties. The primary approaches include:
-
Supramolecular Encapsulation: Using host molecules like cyclodextrins to form inclusion complexes.[3]
-
Lipid-Based Nanoparticles (Liposomes): Encapsulating the drug within a lipid bilayer vesicle.[4][5][6]
-
Polymeric Nanoparticles and Micelles: Using amphiphilic polymers to form a core-shell structure that carries the drug.[7][8][9]
Troubleshooting Guide: Common Experimental Issues
Use this decision tree to diagnose and resolve common solubility-related problems during your experiments.
Caption: Troubleshooting decision tree for dichloro(dipyridine)platinum(II) insolubility.
Protocols and Advanced Formulation Strategies
For experiments requiring stable, homogenous solutions, especially for multi-day assays or in vivo studies, a simple co-solvent approach is often insufficient. The following protocols provide detailed methodologies for advanced formulation.
Protocol 1: Supramolecular Encapsulation with β-Cyclodextrin
Principle: β-cyclodextrins are truncated cone-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like dichloro(dipyridine)platinum(II), forming a water-soluble inclusion complex that improves stability and bioavailability.[3] This method has been successfully demonstrated for the trans-isomer of the title compound, increasing its solubility to 1.6 mg/mL.[3]
Caption: General workflow for preparing drug-loaded liposomes.
Step-by-Step Methodology (Thin-Film Hydration Method):
-
Lipid Selection: Choose a lipid composition. A common starting point consists of a primary phospholipid (e.g., soy phosphatidylcholine, SPC-3), cholesterol (to modulate membrane fluidity), and a charged lipid (e.g., dipalmitoyl phosphatidylglycerol, DPPG) to improve stability. [5][10]PEGylated lipids (e.g., mPEG-DSPE) are often included to increase circulation time in vivo. [5][6]2. Dissolution: In a round-bottom flask, dissolve the lipids and dichloro(dipyridine)platinum(II) in a suitable organic solvent, typically a chloroform/methanol mixture.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum while gently heating (water bath temperature should be above the lipid transition temperature) to remove the organic solvent, resulting in a thin, dry lipid film on the flask wall.
-
Hydration: Add your desired aqueous phase (e.g., PBS, HEPES buffer) to the flask. Agitate the flask by vortexing or shaking to hydrate the lipid film. This process will cause the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the drug.
-
Sizing: To achieve a uniform size distribution (typically ~100 nm for cancer targeting)[8], the MLV suspension must be downsized. This is most commonly achieved by repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. Alternatively, sonication can be used.
-
Purification: Remove any unencapsulated, free drug from the final liposome suspension. This is typically done by dialysis against the hydration buffer or by size exclusion chromatography.
-
Characterization: The final formulation should be characterized to determine particle size and distribution (Dynamic Light Scattering), encapsulation efficiency (separating free from encapsulated drug and quantifying Pt content), and stability over time.
By implementing these scientifically-grounded strategies, researchers can effectively overcome the solubility limitations of dichloro(dipyridine)platinum(II), enabling the progression of crucial biological and preclinical studies.
References
- Cabral, H., Nishiyama, N., & Kataoka, K. (2011). Nanocarriers for delivery of platinum anticancer drugs. Journal of Controlled Release, 156(3), 268-278. [Link]
- Sun, T., Zhang, Y. S., Pang, B., Hyun, D. C., & Yang, M. (2014). Nanoparticle-based drug delivery systems with platinum drugs for overcoming cancer drug resistance. Journal of Materials Chemistry B, 2(43), 7476-7490. [Link]
- Serpe, L., Giovannoli, C., & Gasco, M. R. (2013). Application of liposomal technologies for delivery of platinum analogs in oncology. Journal of Liposome Research, 23(4), 251-262. [Link]
- El-Sayed, N. S., & El-Sawy, H. S. (2017). Nanoparticles Loaded with Platinum Drugs for Colorectal Cancer Therapy. Molecules, 22(10), 1693. [Link]
- Muthu, M. S., Leong, D. T., & Feng, S. S. (2017). Drug Delivery Strategies for Platinum-Based Chemotherapy. ACS Nano, 11(8), 7624–7639. [Link]
- Ma, P., & Mumper, R. J. (2013). Nanocarriers for delivery of platinum anticancer drugs. ACS Nano, 7(11), 9416-9431. [Link]
- ChemBK. (n.d.). cis-dichloro(dipyridine)
- Boulikas, T. (2009). Lipoplatin Formulation Review Article.
- Johnstone, S., Tardi, P., & Mayer, L. (2009). Optimizing Liposomal Cisplatin Efficacy through Membrane Composition Manipulations. Journal of Drug Delivery, 2009, 834943. [Link]
- Wang, D., & Lippard, S. J. (2020). Nanocarriers containing platinum compounds for combination chemotherapy. Frontiers in Chemistry, 8, 592. [Link]
- Di Francesco, M., & Caruso, F. (2021). Liposomal Formulations of Metallodrugs for Cancer Therapy. Molecules, 26(16), 4983. [Link]
- Horvath, G., Toth, F., & Barabas, J. (2008). Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin. Molecular Pharmaceutics, 5(2), 358-363. [Link]
- Poret, A. J. (2019). Increasing the Bioavailability of Poorly Soluble Anti-Cancer Prodrugs through Encapsulation in Platinum Based Nanocages. LSU Scholarly Repository. [Link]
- Li, Y., & Wang, J. (2015). Advances in drug delivery system for platinum agents based combination therapy. Journal of Drug Targeting, 23(7-8), 629-638. [Link]
- American Elements. (n.d.). cis-Dichlorobis(pyridine)
- Ingrosso, C., Povia, A., & Corricelli, M. (2019). Novel synthesis of platinum complexes and their intracellular delivery to tumor cells by means of magnetic nanoparticles. Nanoscale, 11(47), 22913-22927. [Link]
- Carugo, D., Owen, J., & Stride, E. (2017). Drug Delivery Strategies for Platinum Based Chemotherapy. UCL Discovery. [Link]
- Wexselblatt, E., & Gibson, D. (2012). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Journal of Biological Inorganic Chemistry, 17(7), 957-972. [Link]
- Choi, S., & Kim, S. (2012). Effects of Solvents on In Vitro Potencies of Platinum Compounds.
- Kukushkin, Y. N., & Iretskii, A. V. (2018). Platinum Complexes Suitable as Precursors for Synthesis in Nonaqueous Solvents. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 19(3), 229-233. [Link]
- World Pharma Today. (n.d.).
- Zhang, L., & Li, H. (2021). Complexation–Distribution Separated Solvent Extraction Process Designed for Rapid and Efficient Recovery of Inert Platinum Group Metals. ACS Omega, 6(33), 21569–21577. [Link]
- Soni, K., & Sharma, G. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(8), 3045-3054. [Link]
- Pion Inc. (2024).
- Wüthrich, D., & Hilbi, H. (2019). Analysis of platinum complexes formed in different solvents.
Sources
- 1. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of liposomal technologies for delivery of platinum analogs in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoplatin Formulation Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanocarriers for delivery of platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Nanocarriers containing platinum compounds for combination chemotherapy [frontiersin.org]
- 9. Advances in drug delivery system for platinum agents based combination therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for dichloro(dipyridine)platinum(II) synthesis
Welcome to the technical support center for the synthesis of dichloro(dipyridine)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important platinum complex. Our goal is to equip you with the expertise and practical insights needed to optimize your reaction conditions and achieve high-quality, reproducible results.
Introduction to Dichloro(dipyridine)platinum(II) Synthesis
Dichloro(dipyridine)platinum(II), with the chemical formula [PtCl₂(py)₂], exists as two geometric isomers: cis-dichloro(dipyridine)platinum(II) and trans-dichloro(dipyridine)platinum(II). The stereochemistry of the final product is critical as it significantly influences the complex's chemical reactivity and biological activity. The synthesis typically involves the reaction of a platinum(II) precursor, most commonly potassium tetrachloroplatinate(II) (K₂PtCl₄), with pyridine. The choice of reaction conditions, including solvent, temperature, and stoichiometry, plays a pivotal role in selectively synthesizing the desired isomer.
This guide will walk you through common challenges and frequently asked questions, providing you with the knowledge to troubleshoot and optimize your synthetic protocols effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of dichloro(dipyridine)platinum(II) in a question-and-answer format.
Question 1: My reaction yielded a mixture of cis and trans isomers. How can I improve the isomeric purity?
Answer:
Achieving high isomeric purity is a common challenge. The formation of cis versus trans isomers is governed by the trans effect, where certain ligands increase the rate of substitution of the ligand positioned opposite to them. In the synthesis of [PtCl₂(py)₂], the chloride and pyridine ligands have different trans-directing abilities.
Root Causes and Solutions:
-
Incorrect Starting Material or Reaction Pathway:
-
For cis-[PtCl₂(py)₂]: The standard and most reliable method is the direct reaction of K₂PtCl₄ with pyridine in an aqueous solution. The chloride ions have a stronger trans effect than pyridine. This directs the incoming pyridine ligands to occupy cis positions.
-
For trans-[PtCl₂(py)₂]: A common route is to first synthesize tetra(pyridine)platinum(II) chloride, [Pt(py)₄]Cl₂, by reacting K₂PtCl₄ with an excess of pyridine. This intermediate is then heated in a solvent like dimethylformamide (DMF) to displace two pyridine ligands with chloride ions, yielding the trans isomer.[1]
-
-
Isomerization During Reaction:
-
Prolonged reaction times or elevated temperatures can lead to the isomerization of the initially formed cis product to the more thermodynamically stable trans isomer. Monitor the reaction progress and aim for the shortest effective reaction time.
-
-
Purification Strategy:
-
If a mixture is obtained, separation can be challenging due to similar physical properties. Fractional crystallization can be attempted, exploiting minor solubility differences in various solvents.
-
Chromatographic methods, such as column chromatography on silica gel or C18 reverse-phase columns, can also be employed for separation, although this may lead to reduced yields.[2]
-
Question 2: The yield of my desired product is consistently low. What are the potential reasons and how can I improve it?
Answer:
Low yields can be frustrating and are often multifactorial. A systematic approach to identifying the cause is essential.
Root Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed to completion. For the synthesis of cis-[PtCl₂(py)₂] from K₂PtCl₄, gentle heating can increase the reaction rate, but excessive heat can promote side reactions or isomerization.
-
Poor Solubility of Reactants: K₂PtCl₄ has limited solubility in some organic solvents. Using an aqueous medium or a co-solvent system can improve reactant solubility and reaction efficiency.
-
-
Side Reactions:
-
Formation of Magnus's Green Salt: When using an ammine-containing platinum precursor, reacting with K₂PtCl₄ can lead to the precipitation of [Pt(NH₃)₄][PtCl₄], an insoluble green salt. This is less of a concern with pyridine but highlights the importance of controlling stoichiometry and reaction conditions.
-
Reduction of Pt(II) to Pt(0): At higher temperatures (> 95 °C), especially in the presence of certain ligands or impurities, Pt(II) can be reduced to platinum metal (black precipitate), significantly lowering the yield of the desired complex.[2]
-
-
Product Loss During Workup:
-
Precipitation and Filtration: Ensure complete precipitation of the product before filtration. Cooling the reaction mixture in an ice bath can maximize the recovery of the solid product.
-
Washing: Use minimal amounts of cold solvent for washing the precipitate to avoid significant product loss due to dissolution.
-
-
Stoichiometry:
-
Carefully control the molar ratio of pyridine to the platinum precursor. A slight excess of pyridine is often used to ensure complete reaction, but a large excess can lead to the formation of [Pt(py)₄]²⁺, especially when targeting the cis isomer.
-
Question 3: I am having difficulty dissolving my final product for characterization or further reactions. What can I do?
Answer:
The solubility of dichloro(dipyridine)platinum(II) isomers can be limited, particularly for the trans isomer in aqueous solutions.
Root Causes and Solutions:
-
trans Isomer Insolubility: trans-[PtCl₂(py)₂] is notoriously poorly soluble in water.[3]
-
Solvent Selection: For characterization, use solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) where solubility is higher.
-
Solubilization with Cyclodextrins: For biological applications requiring aqueous solutions, encapsulation of the trans isomer within β-cyclodextrin has been shown to significantly enhance its water solubility.[3][4]
-
-
cis Isomer Solubility: While generally more soluble than the trans isomer, the cis form can also exhibit limited solubility.
-
Solvent Screening: Test a range of polar aprotic solvents (e.g., acetone, acetonitrile) for optimal solubility for your specific application.
-
Experimental Workflow Diagram
Caption: Synthetic pathways for cis- and trans-dichloro(dipyridine)platinum(II).
Frequently Asked Questions (FAQs)
Q1: What is the role of the trans effect in determining the isomer of the product?
A1: The trans effect is a kinetic phenomenon observed in square planar complexes. It describes the ability of a ligand to direct an incoming ligand to the position trans (opposite) to itself. The accepted series for the trans effect is: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O. In the reaction of [PtCl₄]²⁻ with pyridine, the Cl⁻ ligand has a stronger trans effect than the newly coordinated pyridine. This means that the chloride ligand will direct the second incoming pyridine to the cis position, leading to the formation of cis-[PtCl₂(py)₂].
Q2: What are the key characterization techniques for distinguishing between the cis and trans isomers?
A2: Several spectroscopic and analytical techniques can be used:
-
¹⁹⁵Pt NMR Spectroscopy: The chemical shifts for the cis and trans isomers are typically different. For dichloride platinum(II) complexes with pyridine derivatives, the cis isomers generally appear at a different chemical shift range compared to the trans isomers.[5]
-
¹H NMR Spectroscopy: The chemical environment of the pyridine protons will be different in the cis and trans isomers, leading to distinct patterns in the aromatic region of the spectrum.
-
Infrared (IR) Spectroscopy: The Pt-Cl stretching vibrations are a key diagnostic tool. The cis isomer has C₂ᵥ symmetry and will show two IR-active Pt-Cl stretching bands, while the trans isomer has D₂ₕ symmetry and will ideally show only one IR-active Pt-Cl stretching band.
-
Kurnakov Test: This is a classical chemical test. The reaction of the isomers with thiourea (tu) yields different products. The cis isomer forms [Pt(tu)₄]Cl₂, which is yellow and soluble, while the trans isomer gives trans-[Pt(py)₂(tu)₂]Cl₂, which is a white, insoluble precipitate.[6]
Q3: How can I purify the crude product?
A3: The most common purification method is recrystallization.
-
For cis-[PtCl₂(py)₂], recrystallization from hot water containing a small amount of HCl or NaCl can be effective.[6]
-
For the less soluble trans-[PtCl₂(py)₂], recrystallization from a high-boiling polar solvent like DMF or DMSO followed by precipitation with a less polar solvent may be necessary.
-
Washing the isolated solid with cold water, followed by ethanol and then diethyl ether, helps remove soluble impurities and residual solvent.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, platinum compounds can be potent allergens and sensitizers.
-
Always handle K₂PtCl₄ and the final platinum products in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or aerosols of platinum compounds.
Standard Operating Procedure: Synthesis of cis-Dichloro(dipyridine)platinum(II)
This protocol provides a reliable method for the synthesis of the cis isomer.
Materials and Reagents:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Pyridine (py)
-
Deionized water
-
Ethanol
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolve K₂PtCl₄ (1.0 g, 2.4 mmol) in 20 mL of deionized water in a round-bottom flask with stirring. The solution should be a clear, reddish-brown.
-
Gently heat the solution to 40-50 °C.
-
Slowly add pyridine (0.42 mL, 5.2 mmol, approximately 2.1 equivalents) dropwise to the stirred solution.
-
A yellow precipitate of cis-[PtCl₂(py)₂] will begin to form.
-
Continue stirring the mixture at 40-50 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the yellow crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the product sequentially with small portions of cold deionized water, then cold ethanol, and finally diethyl ether.
-
Dry the product in a desiccator under vacuum.
Expected Yield: 70-80%
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues in dichloro(dipyridine)platinum(II) synthesis.
Quantitative Data Summary
| Parameter | cis-[PtCl₂(py)₂] | trans-[PtCl₂(py)₂] | Reference |
| Molar Mass | 424.18 g/mol | 424.18 g/mol | [4] |
| Appearance | Yellow crystalline solid | Pale yellow crystalline solid | General Observation |
| Melting Point | 282-288 °C (decomposes) | Decomposes at high temp. | [4] |
| Solubility (Water) | Sparingly soluble | Poorly soluble | [3] |
| Solubility (DMF/DMSO) | Soluble | Soluble | General Observation |
References
- Synthesis, characterization and biological activity of trans-platinum(II) complexes with chloroquine. PMC - NIH.
- cis- and trans-Dichloro(dipyridine)platinum(II).
- Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II)
- Synthetic Methods for the Preparation of Pl
- Synthesis of cis- and trans- Diamminedichloropl
- cis-Dichlorobis(pyridine)
- Synthesis, characterization and biological activity of trans-platinum(II) and trans-platinum(IV) complexes with 4-hydroxymethylpyridine. PubMed.
- Synthesis, Crystal Structure and Cytotoxicity Studies of cis-Dichloro(4,5-diazafluoren-9-one)platinum(II).
- Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. PMC - NIH.
- Preparation method of dichloro(1,5-cyclooctadiene) platinum (II).
- Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs. Fine Chemical Technologies.
- Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI.
- Synthesis and Characterisation of Platinum(II)
- Determination of the Platinum Drug cis-amminedichloro(2-methylpyridine)platinum(II) in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- cis- and trans-Dichlorodiammineplatinum(II).
- Synthesis and reactivity of dichloroboryl complexes of pl
- Adducts of co-ordination compounds. Part XI. Isomerism and solvation of dichlorobis(triphenylphosphine)platinum(II). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Combined NMR and Molecular Mechanics Study of the Isomers Formed in the Reaction of Dichloro(1,4-diazacycloheptane)platinum(II) with the Dinucleotide d(GpG). Semantic Scholar.
- Synthesis and Characterisation of Platinum(II)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 3. Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-Dichlorobis(pyridine)platinum(II) 97 15227-42-6 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
preventing isomerization of cis-dichloro(dipyridine)platinum(II) during experiments
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Isomerization During Experiments
Welcome to the technical support center for cis-dichloro(dipyridine)platinum(II). This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the isomeric stability of this important platinum complex. As Senior Application Scientists, we understand that maintaining the integrity of the cis isomer is paramount for reproducible and reliable experimental outcomes, particularly in the context of drug development where stereochemistry dictates biological activity.
This guide is structured to address common questions and critical issues related to the unwanted isomerization of cis-dichloro(dipyridine)platinum(II) to its trans counterpart. We will delve into the underlying mechanisms of this transformation and provide field-proven protocols to ensure the isomeric purity of your compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is cis-dichloro(dipyridine)platinum(II), and why is its isomeric purity important?
cis-Dichloro(dipyridine)platinum(II) is a square planar platinum(II) complex. The geometric arrangement of the ligands around the central platinum atom is crucial for its chemical and biological properties. In the cis isomer, the two chloride ligands and the two pyridine ligands are adjacent to each other. This specific arrangement is often essential for its intended therapeutic effect, as seen in analogous platinum-based anticancer agents like cisplatin. The trans isomer, where like ligands are opposite to each other, is generally biologically inactive or exhibits a different activity profile.[1] Therefore, maintaining isomeric purity is critical for ensuring the desired biological response and for the validity of experimental results.
Q2: What are the primary factors that can induce the isomerization of cis-dichloro(dipyridine)platinum(II)?
The conversion of the cis isomer to the thermodynamically more stable trans isomer can be triggered by several factors:
-
Light: Photochemical isomerization is a significant contributor to the conversion of cis to trans isomers in platinum(II) complexes.[2][3] Exposure to UV or even visible light can provide the energy needed to overcome the activation barrier for isomerization.[4][5]
-
Heat: Thermal energy can also promote isomerization. Elevated temperatures during reactions, purification, or storage can lead to the formation of the trans isomer.
-
Solvent: The choice of solvent plays a critical role in the rate of isomerization.[6][7] Coordinating solvents can facilitate isomerization through associative mechanisms.
-
Catalysts: Trace amounts of impurities or certain reagents can act as catalysts, accelerating the isomerization process.
Q3: How can I detect if my sample of cis-dichloro(dipyridine)platinum(II) has isomerized?
Several analytical techniques can be employed to assess the isomeric purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between cis and trans isomers. The chemical shifts of the pyridine protons will differ between the two isomers. While ¹⁹⁵Pt NMR chemical shifts can be very similar for cis and trans isomers, ³J(Pt,H) coupling constants can be used for differentiation.[8]
-
High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method can separate the cis and trans isomers, allowing for their quantification.[9]
-
UV-Visible Spectroscopy: The cis and trans isomers exhibit different UV-Vis absorption spectra.[6] This can be used for a quick qualitative check, and in some cases, for quantitative analysis if the spectra are sufficiently distinct.
-
Kurnakow Test: This is a classical chemical test to distinguish between cis and trans isomers of platinum(II) amine complexes.[8] The reaction with thiourea yields different products with distinct appearances for the cis and trans isomers.[8][10]
Troubleshooting Guide: Preventing Isomerization
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My freshly synthesized cis-dichloro(dipyridine)platinum(II) shows the presence of the trans isomer.
Root Cause Analysis:
Isomerization during synthesis is a common issue. The reaction conditions, particularly temperature and light exposure, are likely the primary culprits. The choice of solvent for the reaction and subsequent workup is also a critical factor.
Preventative Measures & Protocol:
-
Strict Light Exclusion: Conduct the synthesis and all subsequent handling steps in the dark or under red light. Wrap reaction vessels and storage containers in aluminum foil. Photochemical isomerization is a well-documented pathway for platinum(II) complexes.[2][4]
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good yield without promoting thermal isomerization. Avoid prolonged heating.
-
Solvent Selection: Use non-coordinating solvents whenever possible. If a coordinating solvent is necessary, choose one that is known to have a lower impact on isomerization rates.
Diagram: Isomerization Prevention Workflow
Caption: Workflow for minimizing isomerization during synthesis and handling.
Issue 2: My cis-dichloro(dipyridine)platinum(II) solution changes over time, showing an increasing amount of the trans isomer.
Root Cause Analysis:
Isomerization in solution is often driven by solvent interactions and exposure to light. The stability of the complex is highly dependent on the solvent environment.[11][12]
Preventative Measures & Protocol:
-
Solvent Choice for Experiments: The choice of solvent is critical for maintaining the isomeric integrity of your compound in solution. The table below provides a summary of solvent suitability.
| Solvent Class | Examples | Suitability for cis-PtCl₂(py)₂ | Rationale |
| Non-Coordinating | Dichloromethane, Chloroform | High | Minimal interaction with the platinum center, reducing the likelihood of associative isomerization pathways. |
| Weakly Coordinating | Acetone, Acetonitrile | Moderate | Can potentially interact with the platinum complex, but isomerization is generally slow. Use for short-term experiments. |
| Strongly Coordinating | DMSO, DMF | Low | These solvents can actively participate in ligand exchange and promote isomerization.[10] Avoid for long-term storage or prolonged reactions. |
| Protic Solvents | Water, Alcohols | Variable | Can lead to solvolysis, forming aqua complexes which may have different isomerization pathways. The presence of chloride ions can suppress this.[8] |
-
Freshly Prepared Solutions: Always use freshly prepared solutions of cis-dichloro(dipyridine)platinum(II) for your experiments. Avoid storing solutions for extended periods.
-
Inert Atmosphere: When working with solutions, particularly for extended experiments, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation that could indirectly influence isomerization.
Issue 3: I am performing a reaction with cis-dichloro(dipyridine)platinum(II) and another nucleophile, and I am observing the formation of the trans product.
Root Cause Analysis:
The reaction conditions, including the nature of the incoming nucleophile, can influence the stereochemistry of the product. The mechanism of ligand substitution on square planar complexes can proceed through associative pathways that may allow for isomerization.
Preventative Measures & Protocol:
-
Understanding the Trans Effect: The trans effect describes the ability of a ligand to direct an incoming ligand to the position trans to it. While the pyridine ligands in your starting material have a moderate trans effect, the incoming nucleophile might have a strong trans effect, potentially influencing the stereochemical outcome of subsequent reactions.
-
Control of Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a nucleophile with a strong trans effect could lead to multiple substitution reactions and potential isomerization.
-
Monitoring the Reaction: Use in-situ monitoring techniques like NMR or rapid HPLC analysis to track the progress of your reaction and identify the formation of any undesired isomers as they appear. This allows for timely optimization of reaction conditions.
Diagram: Troubleshooting Isomerization During Reactions
Caption: A logical approach to troubleshooting unwanted isomerization in reactions.
References
- Synthesis of trans-platinum(II) complexes by photochemical isomerization.
- Photo-isomerisation of alkenyl complexes of platinum(II)
- Solvent effect on the rates of uncatalyzed isomerization and ligand substitution at a square-planar pl
- Photo-isomerisation of alkenyl complexes of platinum( ii )
- Photo-isomerisation of alkenyl complexes of platinum(II): structural, spectroscopic, kinetic and computational investigations.
- Platinum(IV)
- Solvent effect on the reactivity of CIS‐platinum (II) complexes: A density functional approach.
- Solvent effect on the rates of uncatalyzed isomerization and ligand substitution at a square-planar platinum(II) complex.
- Advances in technical strategies for monitoring the reduction of pl
- Synthetic Methods for the Preparation of Pl
- cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF.
- Contribution of Cis and Trans-platinum (II)
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of trans-platinum(II) complexes by photochemical isomerization - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Photo-isomerisation of alkenyl complexes of platinum(II): structural, spectroscopic, kinetic and computational investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-isomerisation of alkenyl complexes of platinum( ii ): structural, spectroscopic, kinetic and computational investigations - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT32354D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Platinum(IV) DMSO Complexes: Synthesis, Isomerization, and Agostic Intermediates -ORCA [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
troubleshooting dichloro(dipyridine)platinum(II) cytotoxicity assay variability
Welcome to the technical support center for researchers utilizing dichloro(dipyridine)platinum(II) in cytotoxicity assays. This guide is designed to provide in-depth, field-proven insights into the common challenges of experimental variability. As a platinum-based compound, dichloro(dipyridine)platinum(II) shares a mechanistic framework with classic chemotherapeutics like cisplatin, primarily inducing cell death by forming adducts with nuclear DNA[1][2]. However, its unique physicochemical properties, particularly its limited solubility, present specific challenges that can lead to inconsistent and unreliable results.
This document is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to design robust, self-validating experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section A: Compound Handling and Preparation
Question 1: I'm seeing precipitate in my culture medium after adding the compound. Why is this happening and how can I fix it?
This is the most common issue encountered with dichloro(dipyridine)platinum(II) and is directly related to its poor aqueous solubility[3]. Precipitation leads to inconsistent dosing and can physically interfere with colorimetric or fluorometric readouts[4].
Causality and Solution:
The core issue is that the compound is crashing out of solution when the concentrated stock (usually in an organic solvent) is diluted into the aqueous culture medium.
-
Solvent Choice is Critical: While Dimethyl Sulfoxide (DMSO) is a common solvent, many platinum compounds, including the well-studied cisplatin, exhibit instability and lose potency when stored in DMSO[5]. The solvent can displace the chloride ligands, altering the compound's activity. Dimethylformamide (DMF) is often a more stable choice for platinum compounds[5].
-
Final Solvent Concentration: The final concentration of any organic solvent in your cell culture wells should be kept to a minimum, typically well below 0.5%, to prevent solvent-induced cytotoxicity[4]. Always include a "vehicle control" (medium + solvent at the highest concentration used) to validate that the solvent itself is not affecting cell viability.
-
Preparation Protocol: Never dilute the compound directly into the final volume of medium. Instead, perform a serial dilution, ensuring the compound is fully dissolved at each step before proceeding to the next.
| Problem | Primary Cause | Recommended Solution |
| Compound precipitation in wells | Poor aqueous solubility and improper dilution technique. | Use the step-wise dilution protocol provided below. Prepare fresh dilutions for each experiment from a stable stock solution. |
| Inconsistent IC50 values | Degradation of compound in stock solution. | Avoid long-term storage in DMSO. Prepare stock solutions in DMF, aliquot into small volumes, and store at -80°C under an inert gas like argon[6]. |
See Protocol 1 for a detailed methodology on preparing and handling the compound stock solution.
Section B: Cell Culture and Seeding
Question 2: My IC50 values are highly variable between experiments, even when I use the same protocol. What's causing this?
Inconsistent IC50 values are frequently traced back to variability in the biological system—the cells themselves. Cells are not static reagents, and their physiological state can profoundly impact their sensitivity to cytotoxic agents.
Causality and Solution:
-
Cell Passage Number: This is a critical, often overlooked, factor. As cell lines are repeatedly subcultured, they can undergo genetic drift, leading to changes in morphology, growth rates, and drug sensitivity[7][8]. High-passage cells may acquire resistance or, conversely, become more sensitive[9][10]. Best Practice: Use cells within a consistent, low-passage number range for all related experiments (e.g., passages 5-15)[7]. Create a large master cell bank at a low passage and generate new working banks from it to ensure a consistent starting population[11].
-
Cell Confluency and Health: Cells should be in the logarithmic growth phase when treated. Over-confluent cultures can exhibit altered metabolism and growth arrest, making them less susceptible to drugs that target proliferating cells[4][12]. Conversely, seeding too few cells can lead to poor growth and high variability.
-
Inconsistent Seeding Density: An uneven number of cells across the wells of your microplate is a primary driver of well-to-well variability[13][14]. This directly impacts the final assay signal. Best Practice: Ensure your cell suspension is completely homogenous by gently swirling or pipetting before and during plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes before moving to the incubator to allow cells to settle evenly.
Question 3: My untreated control wells show low viability or high variability. What should I investigate?
Your control wells set the baseline for the entire experiment. If they are unreliable, your entire dataset is compromised.
-
Edge Effects: Wells on the perimeter of a 96-well plate are susceptible to increased evaporation, which concentrates media components and can stress cells[13]. Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill these "moat" wells with sterile PBS or medium to create a humidity barrier[13].
-
Pipetting Technique: Small inaccuracies in pipetting cells or reagents are magnified in a 96-well format. Use calibrated pipettes and a consistent technique (e.g., same speed, tip depth) for all additions[13]. For cell seeding, use a reverse pipetting technique to ensure a more accurate volume is dispensed.
Section C: Assay Protocol and Execution
Question 4: My absorbance readings are very low, even in the healthy control wells.
A low signal across the entire plate suggests a systemic issue with the assay chemistry or cell metabolism.
Causality and Solution:
-
Suboptimal Cell Number: You may not have enough metabolically active cells to generate a strong signal. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration[13].
-
Reagent Issues: The assay reagent (e.g., XTT, MTT) may be degraded. Ensure reagents are stored correctly, protected from light, and are not expired. For XTT assays, the electron-coupling reagent must be mixed with the XTT solution immediately before use[15]. For MTT assays, ensure the formazan crystals are fully solubilized before reading the plate, which can require extended incubation or shaking[16].
-
Incubation Times: Incubation with the assay reagent may be too short. While manufacturers provide a range (e.g., 2-4 hours for XTT), the optimal time can be cell-line dependent[15][16].
Question 5: I'm seeing high background absorbance in my "no cell" or "media only" control wells.
High background can mask the true signal and reduce the dynamic range of your assay.
-
Media Interference: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings[4]. Solution: Use a phenol red-free medium during the final assay incubation step.
-
Compound Interference: The compound itself might absorb light at the same wavelength as the assay readout or chemically interact with the assay reagent. Solution: Run a control plate with the compound dilutions in cell-free media to check for any direct effect on the assay reagents.
Section D: Data Analysis and Interpretation
Question 6: My dose-response curve doesn't look sigmoidal or doesn't reach 0% viability.
A non-ideal curve shape can be a result of experimental artifacts or reflect the compound's true biological activity.
Causality and Solution:
-
Incomplete Curve: The concentration range tested may be too narrow. If you don't see a top and bottom plateau, the fitted IC50 value will be an inaccurate extrapolation[17][18]. Solution: Widen your concentration range. A common approach is to use a semi-log dilution series spanning several orders of magnitude (e.g., 0.01 µM to 100 µM).
-
Normalization Issues: The curve shape is highly dependent on how you define 100% and 0% viability. Best Practice: The 100% viability control should be your "vehicle control" wells (cells + medium + highest solvent concentration), not just "cells + medium". The 0% viability control should be cells treated with a potent cytotoxic agent (e.g., a high concentration of doxorubicin or staurosporine) or lysed with a detergent like Triton X-100. Normalize your data to these controls before fitting the curve[19].
-
Compound-Specific Effects: Not all compounds produce a 100% kill. Some may be cytostatic (inhibit growth) rather than cytotoxic, leading to a plateau above 0% viability. This is a valid biological result. In such cases, the parameter to report is the GI50 (concentration for 50% growth inhibition) rather than the IC50.
Key Experimental Protocols
Protocol 1: Preparation of Dichloro(dipyridine)platinum(II) Stock Solution
This protocol is designed to maximize compound stability and minimize precipitation during experimental use.
-
Weighing: Carefully weigh out the required amount of dichloro(dipyridine)platinum(II) powder[6][20] in a fume hood using appropriate personal protective equipment (PPE).
-
Initial Solubilization: Dissolve the compound in high-purity Dimethylformamide (DMF) to create a high-concentration primary stock (e.g., 25-50 mM). Warm gently (to 37°C) and vortex or sonicate if necessary to ensure it is fully dissolved.
-
Aliquoting and Storage: Immediately dispense the primary stock into small, single-use aliquots in amber vials to protect from light. Purge the vials with an inert gas (argon or nitrogen) before capping to displace oxygen. Store at -80°C.
-
Working Stock Preparation: For each experiment, thaw a single aliquot of the primary stock. Create a high-concentration working stock by diluting the primary stock in complete culture medium. This is a critical step. For example, dilute the 50 mM DMF stock to 500 µM in medium (a 1:100 dilution). Ensure it is mixed thoroughly. This intermediate dilution helps prevent precipitation.
-
Serial Dilutions: Perform your serial dilutions for the dose-response curve from this 500 µM working stock using complete culture medium as the diluent.
Protocol 2: Standard XTT Cytotoxicity Assay Workflow
The XTT assay is recommended over MTT as it produces a water-soluble formazan product, eliminating the need for a solubilization step and reducing a potential source of error.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Allow cells to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO₂).[16]
-
Compound Treatment: Prepare serial dilutions of dichloro(dipyridine)platinum(II) as described in Protocol 1. Carefully remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Include vehicle control and untreated control wells[13].
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
XTT Reagent Preparation: Immediately before use, thaw the XTT reagent and the electron-coupling solution. Prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions[15].
-
Assay Incubation: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Readout: Incubate the plate for 2-4 hours at 37°C, protected from light. Measure the absorbance on a microplate reader at a wavelength of 450 nm. A reference wavelength of ~650 nm should be used to subtract background absorbance[15][16].
-
Data Analysis: Subtract the background absorbance. Normalize the data using your 0% and 100% viability controls. Plot the normalized response vs. log[concentration] and fit to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for a cytotoxicity assay, highlighting critical points where variability is often introduced.
Caption: A decision tree for troubleshooting common sources of variability in cytotoxicity assays.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- ATCC. (n.d.). ATCC Primary Cell Culture Guide.
- Benchchem. (n.d.). Technical Support Center: Navigating Variability in Cell-Based Assays with Cytotoxic Compounds.
- ATCC. (n.d.). ATCC Culture Guides.
- American Type Culture Collection. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
- ChemBK. (n.d.). cis-dichloro(dipyridine)platinum(ii).
- ATCC. (2021). Culturing Cells.
- ResearchGate. (2013). Does the number of cell passages affect the activity of drug?.
- On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- Cytion. (n.d.). Impact of Passage Number on Cell Line Phenotypes.
- Al-Bayati, F. A., & Al-Azzoy, M. F. (2023). Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines.
- Ivanov, V. N., et al. (2008). Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3. Clinical Cancer Research.
- Popelová, A., et al. (2019). The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds. Physiological Research.
- ResearchGate. (n.d.). cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF.
- Lee, S. Y., et al. (2012). Effects of Solvents on In Vitro Potencies of Platinum Compounds.
- GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187.
- Siddik, Z. H. (2003). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells.
- ChemicalBook. (n.d.). 14024-97-6(TRANS-DICHLOROBISPYRIDINEPLATINUM(II)) Product Description.
- American Elements. (n.d.). cis-Dichlorobis(pyridine)platinum(II).
- Sigma-Aldrich. (n.d.). cis-Dichlorobis(pyridine)platinum(II) 97 15227-42-6.
- ChemicalBook. (2022). CIS-DICHLOROBIS(PYRIDINE)PLATINUM(II) | 14872-21-0.
- Thakkar, D., et al. (2018).
- Bielawska, A., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- Abcam. (n.d.). MTT assay protocol.
- Łakomska, I., et al. (2020). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules.
- Reddit. (2021). Who else is struggling with getting reproducible IC50 curves for cancer cells?.
- ATCC. (n.d.). Passage Number Effects in Cell Lines.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- ResearchGate. (n.d.). Cisplatin cytotoxicity. Cell survival determined by MTT assays in A2780....
- Chen, Y.-J., et al. (2021). Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4'-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2'-Bipryridine)
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Takahashi, A., et al. (2011). Evaluation of cellular influences of platinum nanoparticles by stable medium dispersion. Toxicology Letters.
- Talebi, M., et al. (2020). Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells. Advanced Pharmaceutical Bulletin.
- ResearchGate. (2015). Is it normal that IC50 curve is not sigmoidal at all?.
- GraphPad. (n.d.). Incomplete dose-respone curves - GraphPad Prism 10 Curve Fitting Guide.
- K. Pathak, R., et al. (2016). Changes in the in vitro activity of platinum drugs when administered in two aliquots.
- ResearchGate. (n.d.). Structures of platinum(IV) reference compounds for cell culture investigations.
- ResearchGate. (n.d.). How do I solve variability issues with my MM1.S cell line.
- Macquet, J. P., & Theophanides, T. (1975).
- Promega Connections. (2018). How to Reduce Cell Culture Variability.
- Quiroga, A. G., et al. (2006). Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431. Journal of Inorganic Biochemistry.
- ResearchGate. (2011). In vitro cytotoxicity of novel platinum-based drugs and dichloroacetate against lung carcinoid cell lines | Request PDF.
- Colonial Metals Inc. (n.d.). Dichloro(2,2'-bipyridine) platinum(II): CAS No. 13965-31-6.
- Johnstone, T. C., et al. (2014). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Neurotherapeutics.
Sources
- 1. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cis-dichlorodiammineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 18. graphpad.com [graphpad.com]
- 19. reddit.com [reddit.com]
- 20. 顺-二氯双(吡啶)铂(II) 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of Dichloro(dipyridine)platinum(II) In Vitro
Welcome to the technical support center for researchers working with dichloro(dipyridine)platinum(II). This guide is designed to provide you with in-depth technical and practical advice to minimize off-target effects and ensure the scientific integrity of your in vitro experiments. As scientists, we understand that achieving clean, reproducible data is paramount. This resource, grounded in established research, offers field-proven insights to help you navigate the complexities of working with this platinum-based compound.
Part 1: Foundational Knowledge - Understanding Dichloro(dipyridine)platinum(II) and Its Off-Target Effects
Dichloro(dipyridine)platinum(II) is a platinum(II) complex that, like its well-known analogue cisplatin, is investigated for its potential as an anticancer agent.[1][2] Its cytotoxic mechanism is primarily believed to involve binding to nuclear DNA, forming adducts that inhibit replication and transcription, ultimately leading to apoptosis.[3] However, the journey from the culture medium to the nuclear DNA is fraught with potential off-target interactions.
Off-target effects arise when a compound interacts with unintended biological molecules, leading to unforeseen cellular responses and toxicity. For platinum-based drugs, these effects can manifest as cytotoxicity in non-cancerous cells or confounding results in your assays.[4][5] The primary sources of off-target effects for dichloro(dipyridine)platinum(II) in vitro include:
-
Reactivity with Extracellular and Intracellular Proteins: Platinum complexes are electrophilic and can react with nucleophilic sites on proteins, particularly those with sulfur-containing amino acids (cysteine and methionine).[6] This binding can sequester the drug, reducing its effective concentration at the target, or alter protein function, leading to unintended biological consequences.
-
Interaction with Other Cellular Nucleophiles: Besides DNA, platinum compounds can bind to RNA, lipids, and small molecules like glutathione, which can inactivate the drug.[7]
-
Compound Instability and Degradation: The stability of platinum complexes in aqueous solutions can be a significant issue. Degradation products may have different activity profiles and contribute to off-target effects.[8]
-
Poor Solubility and Precipitation: Dichloro(dipyridine)platinum(II) has limited aqueous solubility.[9] Precipitation in culture media can lead to inconsistent dosing and physical stress on cells, causing non-specific cytotoxicity.
The following sections will provide you with the tools and knowledge to proactively address these challenges.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during in vitro studies with dichloro(dipyridine)platinum(II).
Q1: What is the best solvent for preparing a stock solution of dichloro(dipyridine)platinum(II)?
A1: Due to its limited aqueous solubility, the recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[2] However, it is crucial to be aware that platinum compounds can degrade in DMSO over time.[8] Therefore, it is best practice to prepare fresh stock solutions for each experiment or store small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
Q2: My compound precipitates when I add it to the cell culture medium. How can I prevent this?
A2: Precipitation is a common issue and can be addressed through several strategies:
-
Pre-warm the media: Adding the compound to pre-warmed (37°C) culture media can help maintain solubility.[10]
-
Serial dilutions: Perform serial dilutions in the culture medium to reach the final desired concentration. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.[10]
-
Use of co-solvents or solubilizers: For particularly challenging solubility issues, consider using a co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant like Tween 80 in your final dilution.[10] However, always run a vehicle control to ensure the solubilizing agent itself is not causing any cellular effects.
-
Encapsulation: For advanced applications, encapsulation with cyclodextrins has been shown to improve the water solubility of similar compounds.[9]
Q3: I'm observing high variability in my cytotoxicity assay results between experiments. What could be the cause?
A3: High variability often points to issues with compound stability or experimental technique.[11] Consider the following:
-
Compound Stability: As mentioned, prepare fresh stock solutions. The stability of platinum compounds in aqueous media can be limited.[8]
-
Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension and are seeding the same number of cells in each well. Use a cell counter for accuracy.[11]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of your compound. It is advisable to fill the outer wells with sterile phosphate-buffered saline (PBS) or medium and not use them for experimental data points.[11]
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially for serial dilutions.
Q4: How can I differentiate between on-target (e.g., DNA damage-induced apoptosis) and off-target cytotoxicity?
A4: This is a critical question in drug development. A multi-pronged approach is necessary:
-
Control Compounds: Include a well-characterized platinum drug like cisplatin as a positive control. The trans-isomer of dichloro(dipyridine)platinum(II), if available, can serve as a useful negative control as trans-platinum complexes are often less active.[12]
-
Mechanism of Action Assays: To confirm on-target effects, you can perform assays to measure DNA platination (e.g., using ICP-MS on isolated DNA), DNA damage response (e.g., Western blot for γH2AX), and apoptosis (e.g., caspase activity assays, Annexin V staining).[13][14]
-
Off-Target Cytotoxicity Assays: To assess off-target effects, you can co-culture your target cancer cells with a non-target cell line (e.g., normal fibroblasts) in a multi-organ-on-a-chip system or a simpler co-culture model.[15] This can help determine if your compound has selective cytotoxicity.
Part 3: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed. | 1. Poor compound solubility. 2. Compound instability/degradation. 3. Incorrect concentration range. 4. Cell line is resistant. | 1. Visually inspect for precipitation. Re-evaluate your dissolution method (see FAQ 2). 2. Prepare fresh stock solutions for each experiment.[11] 3. Test a broader and higher range of concentrations. 4. Verify the sensitivity of your cell line to a positive control like cisplatin. |
| High background in viability assay. | 1. Contamination (bacterial or fungal). 2. Vehicle (e.g., DMSO) toxicity. | 1. Visually inspect cultures for signs of contamination. Practice good aseptic technique. 2. Ensure the final concentration of the vehicle is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle-only control.[10] |
| Inconsistent IC50 values. | 1. Variations in cell passage number. 2. Inconsistent incubation times. 3. Compound instability in media over time. | 1. Use cells within a consistent and low passage number range. 2. Ensure precise and consistent incubation times for all experiments. 3. Assess the stability of the compound in your specific culture medium over the duration of the assay. |
| Observed cytotoxicity in non-cancerous control cells. | 1. Off-target toxicity. 2. Non-specific cellular stress. | 1. This may indicate a lack of selectivity. Consider strategies to improve targeting (e.g., conjugation to a targeting moiety).[4] 2. Ensure the compound is fully dissolved and not causing physical stress to the cells. |
Part 4: Experimental Protocols
Here are detailed protocols for key in vitro assays to assess and minimize the off-target effects of dichloro(dipyridine)platinum(II).
Protocol 1: Preparation of Dichloro(dipyridine)platinum(II) Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the desired amount of dichloro(dipyridine)platinum(II) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[10] Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Visually inspect each dilution for any signs of precipitation before adding to the cells.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies.[16][17]
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter. Assess viability using Trypan Blue.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a range of working concentrations of dichloro(dipyridine)platinum(II) as described in Protocol 1.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., cisplatin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the % viability against the compound concentration to determine the IC₅₀ value.[11]
-
Protocol 3: Cellular Platinum Uptake Assay (ICP-MS)
This protocol allows for the quantification of intracellular platinum, providing a direct measure of compound accumulation.[14][18]
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of dichloro(dipyridine)platinum(II) for a specific time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Trypsinize the cells and pellet them by centrifugation.
-
Lyse one aliquot of the cell pellet for protein quantification (e.g., using a BCA assay) to normalize the platinum content.
-
Wet ash the other aliquot of the cell pellet by overnight incubation in 70% nitric acid at 60°C.
-
-
ICP-MS Analysis:
-
Dilute the digested samples with deionized water to a suitable volume.
-
Analyze the platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Express the results as ng of platinum per mg of cellular protein.
-
Part 5: Data Presentation
Table 1: Recommended Solvent and Storage Conditions for Platinum Compounds
| Compound | Recommended Solvent | Stock Solution Storage | Reference(s) |
| Dichloro(dipyridine)platinum(II) | DMSO | -20°C or -80°C, protected from light, single-use aliquots | [2][8] |
| Cisplatin | 0.9% NaCl | 4°C, protected from light | [8] |
| Carboplatin | 5% Glucose | 4°C, protected from light | [8] |
| Oxaliplatin | 5% Glucose | 4°C, protected from light | [8] |
Part 6: Visualizations
Caption: Workflow for in vitro cytotoxicity testing.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Platinum-DNA interactions and subsequent cellular processes controlling sensitivity to anticancer platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00087G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effects of platinum antitumor agents on in vitro assays of human antitumor immunity. II. Effects of cis-[Pt(NH3)2Cl2] on spontaneous cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in the in vitro activity of platinum drugs when administered in two aliquots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-Target/On-Target Cytotoxicity Assay | React4Life [react4life.com]
- 16. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification of Dichloro(dipyridine)platinum(II) Isomers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification and separation of dichloro(dipyridine)platinum(II) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting assistance for common challenges encountered during the purification process. Our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reproducible separation protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of dichloro(dipyridine)platinum(II) and why is their separation critical?
Dichloro(dipyridine)platinum(II), [PtCl₂(py)₂], exists as two geometric isomers: cis-dichloro(dipyridine)platinum(II) (cis-[PtCl₂(py)₂]) and trans-dichloro(dipyridine)platinum(II) (trans-[PtCl₂(py)₂]). The spatial arrangement of the ligands around the central platinum atom is different in each isomer, leading to distinct physical and chemical properties.
The separation of these isomers is paramount, particularly in drug development, because their biological activity can differ dramatically. For instance, in the analogous and famous platinum-based drug, cisplatin (cis-diamminedichloroplatinum(II)), it is the cis isomer that exhibits potent anticancer activity, while the trans isomer is inactive.[1] This stark difference in efficacy underscores the necessity for isomerically pure compounds in research and clinical applications to ensure predictable results and patient safety.
Q2: What are the primary methods for separating cis and trans isomers of [PtCl₂(py)₂]?
The separation of these isomers leverages their differing physical properties, primarily polarity and solubility. The main techniques employed are:
-
Fractional Crystallization: This classical method exploits the subtle differences in solubility between the cis and trans isomers in a specific solvent or solvent mixture.
-
Adsorption Column Chromatography: This is a highly effective method that separates the isomers based on their differential adsorption to a stationary phase (like silica gel or alumina) due to their significant difference in polarity.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for separating platinum isomers and is particularly useful for analytical quantification and small-scale preparative separations.[3][4]
Q3: How can I confirm the identity and purity of the separated isomers?
Several analytical techniques can be used to confirm which isomer you have isolated and to assess its purity:
-
Kurnakov's Test: This is a classic chemical test to distinguish between cis and trans isomers of platinum(II) complexes. The test involves reacting the isomer with thiourea (tu). The cis isomer typically forms a soluble, yellow complex, [Pt(tu)₄]Cl₂, while the trans isomer forms an insoluble, white precipitate of trans-[Pt(py)₂(tu)₂]Cl₂.[1]
-
NMR Spectroscopy: ¹⁹⁵Pt NMR spectroscopy can be a powerful tool, as the chemical shifts for cis and trans isomers of dichloride platinum(II) complexes with pyridine derivatives are often sufficiently different to allow for clear identification.[1]
-
Infrared (IR) Spectroscopy: The Pt-Cl stretching frequencies in the far-IR region can help distinguish between the isomers due to their different symmetry.
-
X-ray Crystallography: For an unambiguous structural determination, single-crystal X-ray diffraction is the gold standard, providing precise information on bond lengths and angles.[5][6][7]
Troubleshooting and Protocol Guide
This section provides detailed troubleshooting advice and step-by-step protocols for the most common purification techniques.
Workflow for Selecting a Purification Strategy
Before diving into specific issues, it's helpful to have a logical workflow for choosing the right purification method based on your experimental needs.
Caption: A decision-making workflow for selecting the appropriate purification technique.
Fractional Crystallization
Principle: This technique relies on the differing solubilities of the cis and trans isomers. Generally, the less symmetric cis isomer is more soluble than the more symmetric trans isomer in many organic solvents. However, this is not a universal rule and must be determined empirically.
Troubleshooting Guide: Fractional Crystallization
-
Q: My product is "oiling out" instead of crystallizing. What's wrong?
-
A: "Oiling out" occurs when the solution becomes supersaturated too quickly or at a temperature above the solute's melting point in that solvent.
-
Causality: The solute has a higher affinity for the solvent than for itself, preventing the formation of an ordered crystal lattice.
-
Solution:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator. Avoid placing a hot solution directly into an ice bath.
-
Use a More Dilute Solution: The concentration may be too high. Add more solvent to the heated mixture until the oil redissolves, then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.
-
-
-
-
Q: The yield is very low, or no crystals are forming at all.
-
A: This suggests either the compound is too soluble in the chosen solvent or the concentration is too low.
-
Causality: The solution is not reaching a state of supersaturation upon cooling.
-
Solution:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to recrystallize.
-
Use an Anti-Solvent: If your compound is highly soluble in solvent A, try adding a second solvent (an "anti-solvent") in which it is insoluble, dropwise, until the solution becomes turbid. Then, warm slightly to redissolve and cool slowly. For platinum complexes, adding a non-polar solvent like hexane to a more polar solution (e.g., dichloromethane) can induce precipitation.
-
-
-
-
Q: The recovered crystals are still a mix of isomers. How can I improve separation?
-
A: The solubility difference between the isomers in your chosen solvent may not be large enough for effective separation in a single step.
-
Causality: Both isomers are co-precipitating.
-
Solution:
-
Repeat the Recrystallization: Purity is increased with each successive recrystallization. However, this comes at the cost of yield.
-
Solvent Screening: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the isomers.
-
-
-
Protocol: Fractional Crystallization of [PtCl₂(py)₂]
-
Dissolution: Dissolve the crude isomeric mixture in a minimum amount of a suitable hot solvent (e.g., N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)). Purification of related platinum complexes has been shown to be effective using amide solvents.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. The less soluble isomer (often the trans isomer) should crystallize out first.
-
Isolation: Collect the first crop of crystals by vacuum filtration. Wash them with a small amount of cold solvent. This crop will be enriched in the less soluble isomer.
-
Second Crop: Transfer the filtrate to a new flask and reduce the volume by evaporation. Cool the concentrated solution (perhaps to 0°C or lower) to obtain a second crop of crystals, which will be enriched in the more soluble isomer (often the cis isomer).
-
Purity Assessment: Analyze each crop using an appropriate method (e.g., HPLC, NMR) to determine isomeric purity.
-
Re-crystallize: Repeat the process on each crop to achieve the desired purity. A single recrystallization from 0.1 N HCl can also be an effective method for purifying related platinum compounds.[9]
Adsorption Column Chromatography
Principle: This is a powerful technique that separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (adsorbent). For dichloro(dipyridine)platinum(II), the large difference in dipole moment between the polar cis isomer and the non-polar trans isomer makes this an ideal separation method.[2] The polar cis isomer will adsorb more strongly to a polar stationary phase (like silica gel) and will elute later than the non-polar trans isomer.
Troubleshooting Guide: Column Chromatography
Caption: A decision tree for diagnosing and solving common column chromatography problems.
-
Q: Both isomers are coming off the column at the same time.
-
A: Your mobile phase is too polar, causing both compounds to travel with the solvent front instead of interacting with the stationary phase.
-
Causality: The eluent is competing too effectively with the solute for binding sites on the adsorbent.
-
Solution: Decrease the polarity of the mobile phase. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Use Thin Layer Chromatography (TLC) first to determine an optimal solvent system where the two isomers have distinct Rf values.
-
-
-
Q: Nothing is eluting from the column.
-
A: Your mobile phase is not polar enough to displace the highly polar cis isomer from the silica gel.
-
Causality: The solute has a much stronger affinity for the stationary phase than for the mobile phase.
-
Solution: Gradually increase the polarity of the mobile phase. If the trans isomer has eluted and the cis isomer remains, you can switch to a much more polar solvent system to flush it from the column. A study on separating non-electrolytic geometric isomers of Platinum(II) successfully used a non-polar solvent to elute the trans isomer first, followed by a more polar solvent to elute the cis isomer.[2]
-
-
-
Q: The colored band is streaking down the column.
-
A: This can be caused by several factors, including column overloading, poor sample loading, or partial insolubility of the sample in the eluent.
-
Causality: Non-ideal interactions are occurring, preventing the formation of tight, well-defined bands.
-
Solution:
-
Reduce Sample Load: Use less material for the amount of adsorbent. A general rule is a 1:30 to 1:100 ratio of sample to stationary phase by weight.
-
Improve Loading: Dissolve the sample in the minimum amount of solvent (ideally the eluent itself or a slightly more polar solvent) and load it onto the column in a narrow band. Alternatively, use "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
-
Table 1: Example Solvent Systems for Silica Gel Chromatography
| Stage | Solvent System (v/v) | Isomer Eluted | Rationale |
| Equilibration | 100% Hexane or Heptane | None | Prepares the column with a non-polar environment. |
| Elution 1 | 1-5% Ethyl Acetate in Hexane | trans-[PtCl₂(py)₂] | The non-polar trans isomer has low affinity for silica and elutes with a low-polarity mobile phase. |
| Elution 2 | 20-50% Ethyl Acetate in Hexane | cis-[PtCl₂(py)₂] | The polar cis isomer requires a more polar mobile phase to be displaced from the silica. |
| Column Flush | 100% Ethyl Acetate or Acetone | Impurities | Removes any remaining highly polar substances. |
Note: These are starting points. The optimal solvent system should be determined by TLC analysis prior to running the column.
Protocol: Column Chromatography Separation
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired packing height is reached. Do not let the top of the silica bed run dry.
-
-
Sample Loading:
-
Dissolve the crude mixture in the minimum volume of dichloromethane or the initial eluent.
-
Carefully pipette the solution onto the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica, just until the liquid level meets the top of the bed.
-
Carefully add a small layer of the initial eluent, and repeat until the sample is fully loaded into the top of the column. Add a protective layer of sand on top.
-
-
Elution:
-
Fill the column with the initial eluent.
-
Begin collecting fractions. Start with the low-polarity mobile phase to elute the trans isomer.
-
Monitor the elution using TLC.
-
Once the first isomer has completely eluted, gradually increase the polarity of the mobile phase (gradient elution) or switch to a more polar solvent mixture (step elution) to elute the cis isomer.
-
-
Analysis: Combine the fractions containing the pure isomers (as determined by TLC) and remove the solvent by rotary evaporation. Confirm the identity and purity of each isomer.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly efficient form of column chromatography. For separating platinum isomers, reversed-phase (RP-HPLC) is common, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this setup, the more polar cis isomer will elute before the less polar trans isomer. Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer unique selectivity for isomers through π-π interactions.[10]
Troubleshooting Guide: HPLC
-
Q: I am seeing poor peak shape (fronting or tailing).
-
A: This can be due to a mismatch between the sample solvent and the mobile phase, column degradation, or secondary interactions.
-
Causality: Non-ideal chromatographic behavior is occurring.
-
Solution:
-
Solvent Mismatch: Dissolve your sample in the mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
Secondary Interactions: Platinum complexes can interact with residual silanols on the silica support. Try adding a competing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase to improve peak shape.
-
Column Health: Flush the column or, if necessary, replace it.
-
-
-
-
Q: The resolution between the two isomer peaks is poor.
-
A: The selectivity of your current method is insufficient.
-
Causality: The mobile phase and stationary phase combination is not adequately differentiating between the two isomers.
-
Solution:
-
Optimize Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile) to water. A shallower gradient or an isocratic run with a lower percentage of organic solvent will increase retention times and may improve resolution.
-
Change Organic Modifier: Try switching from acetonitrile to methanol, or vice-versa. They have different selectivities.
-
Change Column: If optimizing the mobile phase is insufficient, a different stationary phase is needed. A phenyl-hexyl or biphenyl column may provide the necessary π-π interactions to resolve the isomers.[10] HPLC-ICP-MS is a powerful technique for the quantitative determination of platinum compounds in various samples.[3]
-
-
-
Protocol: Analytical RP-HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both isomers absorb (e.g., 254 nm or 280 nm).
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
-
Injection: Inject a dilute solution of your isomeric mixture (approx. 1 mg/mL) dissolved in the initial mobile phase composition.
-
Optimization: Based on the initial chromatogram, adjust the gradient. If peaks are poorly resolved, make the gradient shallower. If peaks are too retained, make the gradient steeper or increase the initial percentage of solvent B. Convert to an isocratic method for routine analysis once optimal separation is achieved.
References
- Bednarski, P. J., S. P. Mackay, and S. M. Ronconi. "Synthetic Methods for the Preparation of Platinum Anticancer Complexes." PMC - NIH. [Link]
- Sitek, A., and R. Łobiński.
- "Facile Synthesis of Isomerically Pure cis‐Dichlorodiammineplatinum(II), Cisplatin.
- Chakraborty, S., et al. "Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic." NIH. [Link]
- Johnstone, T. C., K. J. Suntharalingam, and S. J. Lippard.
- Nemati Kharat, A., et al. "SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM." International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
- "cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF.
- Kauffman, G. B., R. P. Pinnell, and L. T. Takahashi. "The Separation of Inorganic Stereoisomers by Adsorption Chromatography. I. Non-electrolytic Geometric Isomers of Platinum(II).
- "HPLC columns Pl
- Gliński, M., et al. "Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide." PMC - NIH. [Link]
- "Instructions for Refining Platinum with Aqua Regia.
- Smith, C. J., et al. "A comparison of the quantitative methods for the analysis of the platinum-containing anticancer drug [cis-[amminedichloro(2-methylpyridine)]platinum(II)] (ZD0473) by HPLC coupled to either a triple quadrupole mass spectrometer or an inductively coupled plasma mass spectrometer." PubMed. [Link]
- "[Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Nolan, K. B., et al. "Preparation and Crystal Structure of a Platinum(II) Complex of[CH2N(CH2COOH)CH2CONH2]2, the Hydrolysis Product of an Anti-Tumour." SciSpace. [Link]
- Liu, E. "Column Chromatography for the Separation of Complex Mixtures." Longdom Publishing. [Link]
- Banti, C. N., et al. "Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene." PMC - NIH. [Link]
- El-Gahami, M. A., et al.
- Smith, C. J., et al. "A Comparison of the Quantitative Methods for the Analysis of the Platinum-Containing Anticancer Drug { cis -[Amminedichloro(2-methylpyridine)]- platinum(II)} (ZD0473) by HPLC Coupled to Either a Triple Quadrupole Mass Spectrometer or an Inductively Coupled Plasma Mass Spectrometer.
- "Process for preparing cis-Pt(NH3)2 Cl2.
Sources
- 1. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comparison of the quantitative methods for the analysis of the platinum-containing anticancer drug [cis-[amminedichloro(2-methylpyridine)]platinum(II)] (ZD0473) by HPLC coupled to either a triple quadrupole mass spectrometer or an inductively coupled plasma mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4335087A - Process for preparing cis-Pt(NH3)2 Cl2 - Google Patents [patents.google.com]
- 10. welch-us.com [welch-us.com]
Technical Support Center: Addressing Acquired Resistance to Dichloro(dipyridine)platinum(II) in Cancer Cells
Welcome to the technical support center for researchers encountering acquired resistance to dichloro(dipyridine)platinum(II) in cancer cell models. This resource is designed to provide in-depth troubleshooting guidance and practical, step-by-step protocols to help you navigate the complexities of your experiments. As scientists, we understand that unexpected results are a common part of the research process. This guide is structured to help you diagnose the underlying causes of resistance and implement effective strategies to address them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when dealing with resistance to dichloro(dipyridine)platinum(II).
Q1: My cancer cells are no longer responding to dichloro(dipyridine)platinum(II) at concentrations that were previously effective. How can I quantitatively confirm that they have developed resistance?
A1: The definitive method to confirm acquired resistance is to determine and compare the half-maximal inhibitory concentration (IC50) of dichloro(dipyridine)platinum(II) in your experimental cell line against the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically achieved through a cell viability assay, such as the MTT or resazurin assay.
Q2: What are the primary molecular mechanisms that drive acquired resistance to platinum-based drugs like dichloro(dipyridine)platinum(II)?
A2: Acquired resistance to platinum compounds is a multifaceted phenomenon. The primary mechanisms include:
-
Reduced Intracellular Drug Accumulation: This can be due to decreased drug influx or, more commonly, increased drug efflux. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs), actively pump the drug out of the cell.[1]
-
Increased Drug Detoxification: Elevated levels of intracellular thiols, particularly glutathione (GSH), can bind to and inactivate the platinum complex, preventing it from reaching its primary target, DNA.[1]
-
Enhanced DNA Repair: Cancer cells can upregulate their DNA repair machinery, particularly the nucleotide excision repair (NER) and homologous recombination (HR) pathways.[2][3] These pathways recognize and remove the platinum-DNA adducts, mitigating the drug's cytotoxic effects.
-
Evasion of Apoptosis: Resistant cells often exhibit alterations in apoptotic signaling pathways. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak), which raises the threshold for triggering programmed cell death.
Q3: Is resistance to dichloro(dipyridine)platinum(II) different from cisplatin resistance?
A3: The core mechanisms of resistance are largely conserved between dichloro(dipyridine)platinum(II) and cisplatin, as both exert their anticancer effects by forming DNA adducts. However, the pyridine ligands in dichloro(dipyridine)platinum(II) can influence its physicochemical properties, such as lipophilicity and cellular uptake, which may lead to subtle differences in the resistance profile.[4][5] For instance, alterations in specific influx or efflux transporters might have a more pronounced effect on one compound over the other.
Q4: I want to create a resistant cell line for my studies. What is the general procedure?
A4: Developing a resistant cell line involves exposing a parental, sensitive cell line to gradually increasing concentrations of dichloro(dipyridine)platinum(II) over a prolonged period. This process selects for cells that can survive and proliferate in the presence of the drug. A common method is the "pulse" method, where cells are treated for a short period, followed by a recovery phase in drug-free media.[6]
Troubleshooting Guides
This section provides detailed guidance for specific experimental issues you may encounter. Each guide includes the scientific rationale behind the troubleshooting steps and is accompanied by a detailed experimental protocol.
Troubleshooting Issue 1: Inconsistent or Unchanged IC50 Values in Suspected Resistant Cells
Scenario: You have been treating your cells with dichloro(dipyridine)platinum(II) for an extended period, and they appear to be proliferating despite the treatment. However, when you perform a cell viability assay, the IC50 value is not significantly different from the parental cell line.
Possible Causes and Solutions:
-
Suboptimal Assay Conditions: The duration of the viability assay or the cell seeding density may not be optimal for detecting differences in sensitivity.
-
Solution: Optimize your cell viability assay. Ensure you are using a logarithmic growth phase cell population and that the assay duration is sufficient to observe the full cytotoxic effect of the drug (typically 48-72 hours).
-
-
Heterogeneous Cell Population: Your cell culture may be a mix of sensitive and resistant cells.
-
Solution: Consider single-cell cloning to isolate a purely resistant population.
-
-
Transient Resistance: The resistance phenotype may not be stable in the absence of the drug.
-
Solution: Maintain a low concentration of dichloro(dipyridine)platinum(II) in the culture medium of your resistant cell line to ensure selective pressure.
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of dichloro(dipyridine)platinum(II) that inhibits 50% of cell growth.
Materials:
-
96-well plates
-
Parental and suspected resistant cancer cells
-
Complete culture medium
-
Dichloro(dipyridine)platinum(II) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of dichloro(dipyridine)platinum(II) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with drug-free medium as a control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Sensitive Cells (Expected) | Resistant Cells (Expected) |
| IC50 Value | Lower (e.g., 1-5 µM) | Higher (e.g., >10 µM) |
| Dose-Response Curve | Steep decline in viability | Right-shifted and shallower curve |
Troubleshooting Issue 2: No Apparent Increase in Drug Efflux in Resistant Cells
Scenario: You have confirmed resistance via an IC50 assay, but when you assess the expression of common ABC transporters like P-gp, you do not observe a significant difference between your sensitive and resistant cell lines.
Possible Causes and Solutions:
-
Alternative Resistance Mechanisms: The primary resistance mechanism may not be drug efflux.
-
Solution: Investigate other potential mechanisms, such as increased glutathione levels, enhanced DNA repair, or evasion of apoptosis.
-
-
Involvement of Other Transporters: Less common or novel transporters may be responsible for the efflux of dichloro(dipyridine)platinum(II).
-
Solution: Perform a broader screen of ABC transporters or use functional efflux assays with fluorescent substrates.
-
-
Post-translational Modifications: The activity of efflux pumps can be regulated by post-translational modifications, which may not be reflected in total protein expression levels.
-
Solution: Use functional assays that measure the activity of the transporters directly.
-
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes a colorimetric method to quantify intracellular GSH.
Materials:
-
Parental and resistant cells
-
Lysis buffer (e.g., RIPA buffer)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
GSH standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest a known number of cells (e.g., 1 x 10^6) from both sensitive and resistant lines.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
GSH Assay:
-
In a 96-well plate, add a known amount of protein lysate from each sample.
-
Prepare a standard curve using the GSH standard solution.
-
Add DTNB solution to all wells.
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm.
-
Calculate the GSH concentration in your samples based on the standard curve and normalize to the protein concentration.
-
| Cell Line | Expected Relative GSH Level |
| Sensitive | 1x |
| Resistant | >1.5x |
Troubleshooting Issue 3: Apoptosis is Not Induced in Resistant Cells Following Treatment
Scenario: After treating your resistant cells with a high concentration of dichloro(dipyridine)platinum(II), you do not observe the characteristic markers of apoptosis, such as caspase cleavage.
Possible Causes and Solutions:
-
Upregulation of Anti-Apoptotic Proteins: The resistant cells may have elevated levels of proteins like Bcl-2 or Bcl-xL, which inhibit apoptosis.
-
Solution: Perform a western blot to assess the expression levels of key pro- and anti-apoptotic proteins.
-
-
Downregulation of Pro-Apoptotic Proteins: The expression of proteins like Bax or Bak may be reduced in resistant cells.
-
Solution: Analyze the expression of these proteins by western blot.
-
-
Defects in the Apoptotic Machinery: There may be mutations or epigenetic silencing of key components of the apoptotic pathway.
-
Solution: Sequence key apoptosis-related genes or assess their promoter methylation status.
-
Protocol 3: Western Blot for Apoptosis Markers
This protocol details the detection of key apoptotic proteins by western blotting.
Materials:
-
Parental and resistant cells, treated with dichloro(dipyridine)platinum(II)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and untreated cells in lysis buffer.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Incubate with ECL substrate and visualize the protein bands using an imaging system.
-
| Protein | Sensitive Cells (Treated) | Resistant Cells (Treated) |
| Cleaved Caspase-3 | Increased | No significant increase |
| Cleaved PARP | Increased | No significant increase |
| Bcl-2 | Unchanged or decreased | Increased |
| Bax | Unchanged or increased | Decreased |
Visualizing Resistance Mechanisms
To aid in understanding the complex interplay of factors leading to resistance, the following diagrams illustrate key pathways and experimental workflows.
Caption: Overview of Acquired Resistance Mechanisms.
Caption: Experimental Troubleshooting Workflow.
References
- protocols.io. (2019). Assessment of intracellular glutathione (GSH) level using Ellman's reagent.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Toyokuni, S., et al. (2002). Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay. Biochimica et Biophysica Acta (BBA) - General Subjects, 1570(1), 47-52.
- Robinson, A. (2016). IC50 or cell viability experiment [Video]. YouTube. [Link]
- Alvero, A. B., et al. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2281, pp. 1-11). Humana, New York, NY.
- Invitrogen. (2025). Detection of Intracellular Glutathione Using ThiolTracker Violet Stain and Fluorescence Microscopy.
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
- Abazari, M. F., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(3), 1234.
- Li, Y., et al. (2015). A hybrid platinum drug dichloroacetate-platinum(II) overcomes cisplatin drug resistance through dual organelle targeting. Anti-cancer drugs, 26(7), 698–705.
- LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.
- ResearchGate. (2022). How to create resistant cell line?.
- Kasparkova, J., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs. International Journal of Molecular Sciences, 26(24), 11875.
- Lord, R. M., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 28(24), 7999.
- ResearchGate. (2025). Generation of Cisplatin-Resistant Ovarian Cancer Cell Lines.
- Kasparkova, J., et al. (2025).
- Lord, R. M., et al. (2023). Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies. Cancer and Metastasis Reviews, 42(4), 1165-1191.
- Mellish, K. J., et al. (1994). Mechanisms of Acquired Resistance to the Orally Active Platinum-Based Anticancer Drug Bis-Acetato-Ammine-Dichloro-Cyclohexylamine Platinum (i.v.) (JM216) in Two Human Ovarian Carcinoma Cell Lines. Cancer Research, 54(23), 6143-6149.
- Hedman, H., et al. (2020). Overcoming Limitations of Cisplatin Therapy by Additional Treatment With the HSP90 Inhibitor Onalespib. Frontiers in Oncology, 10, 532285.
- Zhang, J., et al. (2020). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology, 11, 343.
- Reed, E. (1998). Platinum-DNA Adduct, Nucleotide Excision Repair and Platinum Based Anti-Cancer Chemotherapy.
- ResearchGate. (2025). (PDF)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Pyridine derivative platinum complexes: Synthesis, molecular structure, DFT and initial anticancer activity studies | Request PDF.
- Bio-protocol. (2022). Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines.
- Wijesinghe, P. A. S. N., et al. (2022). Cisplatin for cancer therapy and overcoming chemoresistance. Journal of Drug Delivery and Therapeutics, 12(5), 164-177.
- ResearchGate. (2020). (PDF) Overcoming Limitations of Cisplatin Therapy by Additional Treatment With the HSP90 Inhibitor Onalespib.
- Shen, D. W., et al. (2012). New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment. Frontiers in Pharmacology, 3, 172.
- ResearchGate. (2025). (PDF)
- Cepeda, V., et al. (2007). Cisplatin Resistance: Genetic and Epigenetic Factors Involved. International Journal of Molecular Sciences, 8(2), 122-134.
- Cooke, S. L., et al. (2014). Modeling Platinum Sensitive and Resistant High-Grade Serous Ovarian Cancer: Development and Applications of Experimental Systems. Frontiers in Oncology, 4, 90.
- Siddik, Z. H. (2003). Mechanisms of resistance to cisplatin and carboplatin. In Drug Resistance in Cancer Cells (pp. 165-197). Humana Press.
- Wang, D., et al. (2021). The Mechanisms of Current Platinum Anticancer Drug Resistance in the Glioma. Frontiers in Pharmacology, 12, 665411.
- Wenzel, M., et al. (2023). Trans-[bis(benzimidazol-2-ylidene)dichlorido]platinum(II) complexes with peculiar modes of action and activity against cisplatin-resistant cancer cells. Journal of Inorganic Biochemistry, 238, 112028.
- Horvath, G., et al. (2008). Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin. Molecular Pharmaceutics, 5(2), 358-363.
- Zhang, J., et al. (2020). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology, 11, 343.
- Zdraveski, Z. Z., et al. (2013). PARP1 impact on DNA repair of platinum adducts: preclinical and clinical read-outs. Lung Cancer, 80(2), 147-155.
- Li, J., et al. (2021). Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions. Cancers, 13(16), 4051.
- Yokoo, H., et al. (2020). Role of Organic Cation Transporter 2 in Autophagy Induced by Platinum Derivatives. International Journal of Molecular Sciences, 21(18), 6699.
- Kong, X., et al. (2013). Trans-dichloro(dimethyl sulfide-kappa S)(pyridine-kappa N)platinum(II). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), m598.
- Reed, E., et al. (1993). Platinum-DNA adducts in leukocyte DNA correlate with disease response in ovarian cancer patients receiving platinum-based chemotherapy. Proceedings of the National Academy of Sciences, 90(14), 6465-6469.
Sources
- 1. Advances in technical strategies for monitoring the reduction of platinum( iv ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00459K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. trans-Dichloro(triphenylarsino)(N,N-dialkylamino)platinum(II) Complexes: In Search of New Scaffolds to Circumvent Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decreased accumulation as a mechanism of resistance to cis-diamminedichloroplatinum(II) in human non-small cell lung cancer cell lines: relation to DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metallothionein-like proteins and cell resistance to cis-dichlorodiammineplatinum(II) in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce dichloro(dipyridine)platinum(II) toxicity to normal cells
A Guide for Researchers on Mitigating Toxicity to Normal Cells
Welcome to the technical support center for dichloro(dipyridine)platinum(II) and related platinum-based anticancer agents. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of mitigating toxicity to normal cells during your experiments. As Senior Application Scientists, we have compiled this guide based on established research and field-proven insights to ensure the scientific integrity and practical applicability of the information provided.
Understanding the Challenge: The Double-Edged Sword of Platinum(II) Complexes
Dichloro(dipyridine)platinum(II), like its well-known predecessor cisplatin, exerts its anticancer effects primarily by forming adducts with DNA, which obstructs replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2][3] However, this mechanism is not entirely specific to cancer cells. Normal, healthy cells can also be affected, leading to significant side effects such as nephrotoxicity, neurotoxicity, and ototoxicity.[2][4][5] The core challenge lies in enhancing the therapeutic window: maximizing the cytotoxic effect on tumor cells while minimizing damage to healthy tissues.
This guide is structured to walk you through the primary strategies to achieve this, from innovative drug delivery systems to the rational design of combination therapies. Each section is presented in a question-and-answer format to directly address the practical issues you may encounter in your research.
Part 1: FAQs and Troubleshooting for Targeted Drug Delivery Strategies
Targeted drug delivery aims to concentrate the platinum compound at the tumor site, thereby reducing systemic exposure and protecting normal tissues.[6][7] This can be achieved through passive or active targeting.
Q1: My nanoparticle-encapsulated dichloro(dipyridine)platinum(II) shows high toxicity in my in vitro healthy cell line controls. What could be the issue?
A: This is a common issue that can stem from several factors related to your nanoparticle formulation. Here’s a troubleshooting guide:
-
Premature Drug Leakage: The platinum complex may be leaking from your nanoparticles before reaching the target cells.
-
Causality: Insufficiently stable nanoparticle core or surface can lead to premature release of the cytotoxic payload.
-
Troubleshooting:
-
Characterize Nanoparticle Stability: Use techniques like Dynamic Light Scattering (DLS) to assess the stability of your nanoparticles in culture media over time. Look for changes in size or polydispersity index (PDI).
-
Strengthen the Core: For polymeric micelles or nanoparticles, consider using core cross-linking strategies to enhance stability and prevent premature drug release.[8]
-
Optimize Drug Loading: High drug loading can sometimes compromise nanoparticle stability. Try reducing the drug-to-polymer ratio and re-evaluating stability and toxicity.
-
-
-
Non-Specific Uptake: Your nanoparticles might be taken up by healthy cells through non-specific endocytosis.
-
Causality: The physicochemical properties of your nanoparticles (e.g., surface charge, size) can influence their interaction with different cell types.
-
Troubleshooting:
-
Surface Modification: PEGylation (coating with polyethylene glycol) is a common strategy to create a "stealth" effect, reducing non-specific uptake by the reticuloendothelial system and other normal cells.[9]
-
Evaluate Surface Charge: A neutral or slightly negative surface charge is often preferred to minimize non-specific interactions with negatively charged cell membranes. Use zeta potential measurements to characterize your nanoparticle surface charge.
-
-
Q2: I'm developing an active targeting strategy using a ligand-conjugated nanocarrier, but I'm not seeing enhanced efficacy in my cancer cell lines compared to the non-targeted carrier. Why might this be?
A: A lack of enhanced efficacy in an active targeting system usually points to an issue with the ligand-receptor interaction or the subsequent intracellular trafficking.
-
Receptor Expression Levels:
-
Causality: The target receptor may not be sufficiently overexpressed on your cancer cell line of choice, or the expression may be heterogeneous.
-
Troubleshooting:
-
Validate Receptor Expression: Use techniques like flow cytometry, Western blot, or immunofluorescence to quantify the expression of the target receptor on your cancer cells and compare it to your normal cell line controls.
-
Cell Line Selection: Ensure you are using a cell line known to highly express the target receptor.
-
-
-
Ligand Orientation and Density:
-
Causality: The conjugation chemistry may have altered the conformation of your targeting ligand, or the density of the ligand on the nanoparticle surface may be suboptimal for receptor binding.
-
Troubleshooting:
-
Optimize Conjugation Chemistry: Use linkers that provide sufficient flexibility for the ligand to interact with its receptor.[9]
-
Vary Ligand Density: Synthesize batches of nanoparticles with varying ligand densities to find the optimal concentration for receptor-mediated endocytosis.
-
-
Experimental Protocol: Assessing Nanoparticle Stability in Biological Media
-
Prepare Nanoparticle Suspension: Disperse your dichloro(dipyridine)platinum(II)-loaded nanoparticles in a suitable buffer (e.g., PBS).
-
Incubate with Media: Mix the nanoparticle suspension with cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) to mimic physiological conditions. A typical ratio is 1:10 (nanoparticles to media).
-
Time-Course Measurement: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.
-
DLS Analysis: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering.
-
Data Interpretation: A significant increase in size or PDI over time suggests nanoparticle aggregation and instability.
Part 2: FAQs and Troubleshooting for Prodrug and Combination Therapy Approaches
Platinum(IV) prodrugs are an innovative strategy to reduce toxicity. These compounds are more inert than their Pt(II) counterparts and are designed to be reduced to the active Pt(II) form within the tumor microenvironment.[7][10]
Q3: My Pt(IV) prodrug of dichloro(dipyridine)platinum(II) is not showing significant cytotoxicity in cancer cells, even at high concentrations. What's the likely cause?
A: The lack of activity from a Pt(IV) prodrug often indicates a failure in its activation to the cytotoxic Pt(II) form.
-
Insufficient Intracellular Reduction:
-
Causality: The reducing environment within the cancer cells may not be sufficient to efficiently reduce the Pt(IV) complex. Key reducing agents include glutathione (GSH) and ascorbic acid.[4]
-
Troubleshooting:
-
Measure Intracellular GSH: Use a commercially available kit to measure and compare the intracellular glutathione levels in your target cancer cell line and a control cell line where the prodrug might be active.
-
Modulate the Redox Environment: Consider co-treatment with a non-toxic agent that can enhance the intracellular reducing environment, but be cautious of potential off-target effects.
-
Redesign the Prodrug: Modify the axial ligands of the Pt(IV) complex to alter its reduction potential, making it more susceptible to intracellular reducing agents.
-
-
Q4: I'm testing a combination of dichloro(dipyridine)platinum(II) with an antioxidant to protect normal cells, but I'm also seeing a reduction in its anticancer efficacy. How can I troubleshoot this?
A: This is a critical challenge in chemo-protection strategies. The antioxidant, intended to neutralize reactive oxygen species (ROS) in normal cells, may also be interfering with the ROS-dependent apoptosis pathways in cancer cells.[11][12]
-
Mechanism of Interference:
-
Causality: Many platinum drugs, including dichloro(dipyridine)platinum(II), induce apoptosis in cancer cells partly through the generation of ROS.[11] A broad-spectrum antioxidant can neutralize this effect.
-
Troubleshooting:
-
Dose and Schedule Optimization: Experiment with different concentrations of the antioxidant and the timing of its administration relative to the platinum drug. For instance, administering the antioxidant after the platinum drug has had time to form DNA adducts might be more effective.
-
Targeted Antioxidant Delivery: Consider encapsulating the antioxidant in a delivery system that targets normal tissues, for example, by exploiting differences in pH or enzyme expression.
-
Alternative Protective Agents: Explore protective agents that do not primarily rely on ROS scavenging. For example, agents that enhance DNA repair mechanisms specifically in normal cells or that modulate drug uptake/efflux.
-
-
Visualization of Key Pathways and Workflows
Signaling Pathway: Platinum Drug-Induced Apoptosis and ROS
Caption: Platinum drug-induced apoptosis pathway.
Experimental Workflow: Developing Targeted Nanoparticles
Sources
- 1. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in drug delivery system for platinum agents based combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting and delivery of platinum-based anticancer drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Targeted delivery of platinum-based anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meschinohealth.com [meschinohealth.com]
Technical Support Center: Scale-Up Synthesis of Dichloro(dipyridine)platinum(II)
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of dichloro(dipyridine)platinum(II) complexes. This guide is designed for researchers, scientists, and drug development professionals navigating the challenges of scaling this synthesis from the benchtop to larger-scale production. We will address common pitfalls, provide in-depth troubleshooting, and offer validated protocols to ensure the consistent and successful synthesis of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during the synthesis of dichloro(dipyridine)platinum(II).
Q1: What is the typical starting material for this synthesis?
The most common and commercially available starting material is potassium tetrachloroplatinate(II) (K₂PtCl₄).[1][2] The reaction involves the displacement of two chloride ligands by pyridine.
Q2: What is the expected color and melting point of the final product?
For the cis-isomer, cis-dichloro(dipyridine)platinum(II), you should expect a bright yellow crystalline solid.[3] Its reported melting point is in the range of 282-288 °C.[4] The trans-isomer is typically a pale-yellow solid.
Q3: How can I distinguish between the cis and trans isomers?
While both are dichlorodipyridineplatinum(II), they have distinct physical and spectroscopic properties.
-
Infrared (IR) Spectroscopy: According to group theory, the cis-isomer will exhibit two Pt-Cl stretching vibrations in the far-IR region, whereas the trans-isomer, having a higher degree of symmetry, will only show one.[5]
-
¹⁹⁵Pt NMR Spectroscopy: This is a highly effective method. The chemical shifts for the cis and trans isomers are typically well-separated, allowing for clear identification and quantification of isomeric purity.[5] For pyridine derivatives, cis isomers generally appear at a different chemical shift range than trans isomers.[5]
Q4: Is the product soluble in common organic solvents?
Solubility can be a significant challenge. These complexes are generally poorly soluble in water and many common organic solvents. The trans-isomer, in particular, is known for its low solubility, which can hinder its use in biological applications.[6] For purification, solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) can be effective.[7][8]
Q5: What are the primary safety concerns for this synthesis?
Platinum compounds, including K₂PtCl₄ and the final product, are classified as harmful if swallowed, inhaled, or absorbed through the skin and can be irritating to the eyes, skin, and respiratory system.[3][4] Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: Synthesis Workflow & Standard Protocol
A clear understanding of the reaction pathway is critical for successful scale-up. The synthesis proceeds by the direct reaction of K₂PtCl₄ with pyridine.
Workflow Diagram
Caption: General synthesis workflow.
Detailed Experimental Protocol: Synthesis of cis-Dichloro(dipyridine)platinum(II)
This protocol is adapted from established methods for synthesizing platinum-amine complexes.[2][3]
-
Preparation of Reactants:
-
In a suitable reaction vessel equipped with a magnetic stirrer, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in deionized water. The concentration should be managed to prevent precipitation of the starting material.
-
In a separate container, prepare a solution of pyridine in deionized water. An excess of pyridine (e.g., 2.5-3 equivalents) is typically used.
-
-
Reaction:
-
Slowly add the pyridine solution dropwise to the stirring aqueous solution of K₂PtCl₄ at room temperature.
-
To prevent potential photoreactions, it is good practice to stir the reaction mixture in the dark or in a vessel protected from light.[2]
-
Upon addition of the ligand, a yellow precipitate of the desired platinum complex should begin to form.
-
Continue stirring the mixture at room temperature for 12-24 hours to ensure the reaction proceeds to completion.[2]
-
-
Isolation and Purification:
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with ample amounts of deionized water, followed by ethanol, and finally a small amount of diethyl ether to facilitate drying.[2]
-
Dry the resulting solid under vacuum to a constant weight.
-
For higher purity, the complex can be recrystallized. Dissolving the crude product in hot N,N-dimethylacetamide (DMA) followed by the addition of a non-polar co-solvent or cooling can yield analytically pure material.[7]
-
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during scale-up, providing potential causes and actionable solutions.
Q: My reaction yield is significantly lower than expected upon scale-up. What are the likely causes and solutions?
This is a classic scale-up challenge. The transition from a round-bottom flask to a larger reactor introduces complexities in heat and mass transfer.[9]
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Mixing | In larger volumes, magnetic stirring becomes ineffective. This leads to localized concentration gradients and "hot spots," causing side reactions or incomplete conversion. | Switch to mechanical overhead stirring. Ensure the impeller is correctly sized and positioned to create a vortex and ensure homogeneity. |
| Poor Temperature Control | Exothermic or endothermic events that are negligible at a small scale can become significant. Poor heat dissipation can lead to side product formation. | Use a reactor with a jacketed cooling/heating system. Monitor the internal reaction temperature closely and control the rate of reagent addition to manage any exotherms. |
| Product Loss During Workup | The product may be more soluble in the mother liquor at higher temperatures maintained in a large reactor, or fine particles may pass through the filter medium. | Allow the reaction mixture to cool completely and slowly before filtration to maximize precipitation. Use a finer porosity filter paper or a filter press for large-scale isolation. |
| Impure Starting Materials | The impact of impurities in K₂PtCl₄ or pyridine is magnified at a larger scale. | Always use reagents of the highest possible purity. Consider analyzing the starting materials before use in a large-scale run. |
Q: The final product is off-color (e.g., greenish, brownish, or black). How do I resolve this?
An off-color product is a clear indicator of impurities.
Caption: Decision tree for off-color product.
-
Greenish Tinge: Often indicates the presence of Magnus' green salt, an insoluble [Pt(py)₄][PtCl₄] complex. This can form if there are localized areas of high pyridine concentration upon addition.
-
Solution: Ensure very slow, controlled addition of the pyridine solution into a vigorously stirred K₂PtCl₄ solution.
-
-
Brown or Black Particles: This is typically finely divided platinum metal, resulting from the reduction of Pt(II).
-
Solution: This is difficult to reverse. Prevention is key: use high-purity reagents and avoid excessive heating. During purification, these insoluble particles can often be removed by filtering the hot recrystallization solution.
-
Q: My product is contaminated with the undesired isomer (trans when I want cis, or vice versa). How can I improve isomeric purity?
Isomer control is a common challenge in square planar platinum chemistry. Often, the trans-isomer forms kinetically, which then isomerizes to the thermodynamically more stable cis-isomer.[10]
-
Maximize cis-Isomer Formation:
-
Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) to allow for the complete isomerization from trans to cis.
-
Temperature: Gently heating the reaction mixture can sometimes facilitate the conversion to the thermodynamic product, but must be done cautiously to avoid decomposition.
-
Selective Crystallization: A very effective method involves dissolving the crude mixture of isomers in DMSO. Upon the slow addition of water, the cis-isomer, being less soluble in the mixed solvent system, will preferentially crystallize, leaving the trans-isomer in solution.[10]
-
-
Isolate trans-Isomer:
-
Shorter Reaction Time: The trans-product is the initial kinetic product.[10] Therefore, using shorter reaction times and lower temperatures can favor its formation before significant isomerization occurs.
-
Purification: Careful column chromatography or fractional crystallization may be required, though this can be challenging on a large scale due to the poor solubility of the complexes.
-
Q: My final product shows poor solubility, making further reactions or biological testing difficult. What are my options?
This is an inherent property of the compound, especially the trans-isomer.[6]
-
Recrystallization Solvents: As mentioned, high-boiling polar aprotic solvents like DMF or DMA can be used.[7][8]
-
Formulation Strategies: For biological applications, formulation can enhance solubility. One published method successfully used supramolecular nanoencapsulation with β-cyclodextrin to create a water-soluble inclusion complex of trans-dichloro(dipyridine)platinum(II), which also showed higher cytotoxic activity.[6]
Part 4: Characterization Data
Proper characterization is essential to confirm the identity, purity, and isomeric integrity of your scaled-up product.
| Technique | Parameter | Expected Result for cis-Dichloro(dipyridine)platinum(II) |
| Appearance | Physical State | Bright yellow crystalline solid[3] |
| Elemental Analysis | %C, %H, %N | Calculated for C₁₀H₁₀Cl₂N₂Pt: C, 28.32%; H, 2.38%; N, 6.60%. Found values should be within ±0.4%. |
| ¹H NMR | Aromatic Protons | Signals corresponding to the pyridine ligands. Coordination to platinum typically causes a downfield shift of the protons, especially those ortho to the nitrogen atom.[2] |
| ¹⁹⁵Pt NMR | Chemical Shift (δ) | A single resonance is expected. The chemical shift is highly indicative of the coordination sphere and stereochemistry (cis vs. trans).[2][5] |
| IR Spectroscopy | Pt-Cl Stretch | Two distinct Pt-Cl stretching bands in the far-IR region (~330-350 cm⁻¹), confirming the cis geometry.[5] |
| Mass Spectrometry | Molecular Ion | The mass spectrum should show a molecular ion peak exhibiting the characteristic isotopic pattern for platinum.[2] |
References
- Kong, P.-C., Iyamuremye, D., & Rochon, F. D. (1976). Reaction of dichlorobis(dimethylsulphoxide)platinum(II) with pyridine and isomerization of cis- and trans-dichloro(dimethylsulphoxide)(pyridine)platinum(II). Canadian Journal of Chemistry, 54(21), 3224-3228. [Link]
- ChemBK. (n.d.). cis-dichloro(dipyridine)platinum(ii).
- ResearchGate. (n.d.). cis- and trans-Dichloro(dipyridine)platinum(II) | Request PDF.
- Montagner, D., et al. (2024). Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes. Molecules, 29(12), 2849. [Link]
- Hanulewicz, M., et al. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 26(11), 3395. [Link]
- Wiśniewska, J., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5626. [Link]
- Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II).
- Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganic Chemistry, 55(11), 5231-5245. [Link]
- Horvath, G., et al. (2008). Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin. Molecular Pharmaceutics, 5(2), 358-363. [Link]
- Coombs, D. L., et al. (2005). Synthesis and reactivity of dichloroboryl complexes of platinum(II). Dalton Transactions, (15), 2631-2639. [Link]
- ResearchGate. (2015). What is the standard procedure to synthesize trans-bis(substituted pyridine) dichloro platinum(II) complex starting from my ligand and K2PtCl4?
- Google Patents. (n.d.). Preparation method of dichloro(1,5-cyclooctadiene) platinum (II).
- Rodrigues, J. F., et al. (2023). Effective and scalable mechanochemical synthesis of platinum(ii) heteroleptic anticancer complexes. Green Chemistry, 25(1), 223-233. [Link]
- Barbanente, A., et al. (2023). “Non-Classical” Platinum Complexes: A Concise Review. Molecules, 28(14), 5340. [Link]
- Grushin, V. V., et al. (2002). Difluoro Complexes of Platinum(II) and -(IV) with Monodentate Phosphine Ligands: An Exceptional Stability of d6 Octahedral Organometallic Fluorides. Inorganic Chemistry, 41(24), 6336-6349. [Link]
- Chen, J., et al. (2012). trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies. European Journal of Medicinal Chemistry, 53, 256-265. [Link]
- ResearchGate. (n.d.). Scaled up synthesis of platinum-nanowires using microfluidics.
- Drew, D., & Doyle, J. R. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 13, 47-55. [Link]
- ResearchGate. (n.d.). Synthesis and Characterization of [(1,4-diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity.
Sources
- 1. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Dichloro(dipyridine)platinum(II) Synthesis
Welcome to the technical support center for the synthesis of dichloro(dipyridine)platinum(II). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to improve the yield and purity of your target compound. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of dichloro(dipyridine)platinum(II), providing systematic approaches to diagnose and resolve them.
Q1: I am experiencing a very low yield of my final product. What are the likely causes and how can I improve it?
A low yield can be attributed to several factors, from reaction conditions to the quality of your starting materials. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions
| Possible Cause | Recommended Actions & Explanations |
| Incomplete Reaction | Reaction Time and Temperature: The reaction between potassium tetrachloroplatinate(II) (K₂PtCl₄) and pyridine to form dichloro(dipyridine)platinum(II) may require sufficient time to go to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.[1] Reaction times can range from a few hours to overnight. Gentle heating (e.g., 40-60 °C) can increase the reaction rate, but excessive heat may lead to the formation of side products or isomerization. |
| Suboptimal Stoichiometry | Molar Ratios: Ensure the correct molar ratio of pyridine to the platinum salt. A common protocol for the synthesis of the cis isomer involves the reaction of K₂PtCl₄ with two molar equivalents of pyridine.[2] Using a slight excess of pyridine can help drive the reaction to completion, but a large excess may lead to the formation of the tetrapyridineplatinum(II) complex, [Pt(py)₄]Cl₂. |
| Poor Quality of Starting Materials | Purity of Reactants: The purity of your K₂PtCl₄ and pyridine is crucial. Impurities in the platinum salt can lead to side reactions, while water in the pyridine can affect the reaction medium. Use high-purity reagents from a reputable supplier. If necessary, pyridine can be distilled from a suitable drying agent like potassium hydroxide before use. |
| Precipitation of Undesired Species | pH Control: The pH of the reaction mixture can influence the formation of the desired product. In some syntheses of platinum complexes, the pH needs to be controlled to prevent the precipitation of platinum hydroxides, especially if the reaction is run in an aqueous medium.[1] |
| Loss During Workup and Purification | Filtration and Washing: The product is typically isolated by filtration. Ensure that the precipitate is washed with appropriate solvents to remove unreacted starting materials and soluble byproducts. For dichloro(dipyridine)platinum(II), washing with cold water, followed by a small amount of a cold organic solvent like ethanol or diethyl ether, is common to remove impurities without dissolving a significant amount of the product.[1][3] |
Q2: My product has an oily consistency or is difficult to crystallize. How can I obtain a solid, crystalline material?
The formation of an oil instead of a crystalline solid often points to the presence of impurities or residual solvent.
Strategies for Solidification and Crystallization
-
Recrystallization: This is the most effective method for purifying solid organic and inorganic compounds.[4] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Selection: For dichloro(dipyridine)platinum(II), which has limited solubility in many common solvents, a mixed solvent system might be necessary. A common technique is to dissolve the compound in a solvent in which it is sparingly soluble (e.g., dimethylformamide or dimethyl sulfoxide) and then add a miscible anti-solvent (e.g., water or diethyl ether) dropwise until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can promote the growth of pure crystals.[5][6]
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator, generally yields purer crystals.[6]
-
-
Trituration: If recrystallization is challenging, trituration can be an effective alternative. This involves repeatedly washing the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This process can often induce crystallization.
Q3: My product is contaminated with the undesired isomer (cis or trans). How can I improve the isomeric purity?
Controlling the stereochemistry is a common challenge in the synthesis of square planar complexes like dichloro(dipyridine)platinum(II).
Controlling and Improving Isomeric Purity
-
Isomerization During Synthesis: The cis isomer is generally the kinetic product, while the trans isomer is the thermodynamically more stable product. The cis isomer can isomerize to the trans isomer, especially at elevated temperatures or in certain solvents like DMSO.[7] To favor the cis isomer, it is advisable to carry out the reaction at lower temperatures and for shorter durations, if possible. Conversely, to obtain the trans isomer, thermal isomerization of the cis form can be employed.[2]
-
Synthetic Strategy:
-
For cis-dichloro(dipyridine)platinum(II): A common method is the direct reaction of an aqueous solution of K₂PtCl₄ with two equivalents of pyridine.[2]
-
For trans-dichloro(dipyridine)platinum(II): One route involves the synthesis of the tetrapyridine complex, [Pt(py)₄]Cl₂, followed by reaction with hydrochloric acid to displace two pyridine ligands.[8] Another method is the thermal isomerization of the cis isomer.[2]
-
-
Fractional Crystallization: If a mixture of isomers is obtained, they can sometimes be separated by fractional crystallization, taking advantage of slight differences in their solubility in a particular solvent. This process involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize first and can be separated by filtration.
Frequently Asked Questions (FAQs)
Q1: What is a reliable protocol for the synthesis of cis-dichloro(dipyridine)platinum(II)?
A widely used and reliable method starts from potassium tetrachloroplatinate(II).
Experimental Protocol: Synthesis of cis-dichloro(dipyridine)platinum(II)
-
Dissolve K₂PtCl₄: In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in a minimal amount of distilled water.
-
Add Pyridine: To this solution, add two molar equivalents of pyridine dropwise with stirring.
-
Reaction: Stir the reaction mixture at room temperature. A yellow precipitate of the cis isomer should start to form. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion, but avoid excessive heating to minimize isomerization.
-
Isolation: After the reaction is complete (typically monitored by the cessation of precipitate formation or by TLC), cool the mixture in an ice bath.
-
Filtration and Washing: Collect the yellow precipitate by vacuum filtration. Wash the solid with cold distilled water, followed by a small amount of cold ethanol and then diethyl ether to facilitate drying.
-
Drying: Dry the product in a desiccator or under vacuum.
Caption: Workflow for the synthesis of cis-dichloro(dipyridine)platinum(II).
Q2: How can I synthesize the trans isomer?
The trans isomer is typically obtained through isomerization of the cis form or by a different synthetic route that favors its formation.
Experimental Protocol: Synthesis of trans-dichloro(dipyridine)platinum(II) via Isomerization
-
Prepare a solution of the cis isomer: Dissolve the synthesized cis-dichloro(dipyridine)platinum(II) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Thermal Isomerization: Heat the solution (e.g., to 100-120 °C) and monitor the isomerization process, for instance by ¹H NMR spectroscopy.
-
Isolation: Once the isomerization is complete, the trans isomer can often be precipitated by the addition of an anti-solvent like water or by cooling the solution.
-
Purification: The resulting solid can be purified by recrystallization.
Q3: How do I confirm the isomeric purity of my sample using NMR spectroscopy?
¹H NMR and ¹⁹⁵Pt NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers.
NMR Spectroscopic Analysis
-
¹H NMR Spectroscopy: The chemical shifts of the pyridine protons will be different for the cis and trans isomers due to the different anisotropic effects of the chloride and platinum ligands. In the cis isomer, the two pyridine ligands are chemically equivalent, leading to a single set of signals. Similarly, in the trans isomer, the two pyridine ligands are also equivalent. However, the chemical shifts of the corresponding protons will differ between the two isomers.
-
¹⁹⁵Pt NMR Spectroscopy: The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the coordination environment. The cis and trans isomers will have distinct ¹⁹⁵Pt NMR chemical shifts.[9][10] Generally, the resonance for the cis isomer appears at a slightly lower field compared to the trans isomer.[9]
| Isomer | Expected ¹⁹⁵Pt NMR Chemical Shift Range (relative to K₂PtCl₄) |
| cis | ~ -2100 ppm |
| trans | ~ -2120 ppm |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Caption: Logic for isomer characterization using NMR spectroscopy.
Q4: What are the potential side products, and how can they be minimized?
The primary side product of concern is the tetrapyridineplatinum(II) complex, [Pt(py)₄]Cl₂.
Minimizing Side Product Formation
-
[Pt(py)₄]Cl₂: This complex can form if a large excess of pyridine is used. To avoid its formation, carefully control the stoichiometry and add the pyridine dropwise to the platinum salt solution. If formed, this complex is generally more soluble in water than the desired product and can be removed during the washing step.
-
Polymeric Platinum Species: In some cases, poorly characterized polymeric platinum species can form, especially if the reaction conditions are not well-controlled. Using a well-defined starting material like K₂PtCl₄ and following a reliable protocol can minimize the formation of these byproducts.
Q5: What is the Kurnakow test?
The Kurnakow test is a classical chemical test used to distinguish between cis and trans isomers of [PtA₂X₂] type complexes (where A is an amine and X is a halide).
Principle of the Kurnakow Test
The test is based on the differential reactivity of the isomers with thiourea (tu).
-
cis-isomer: When the cis-isomer reacts with excess thiourea, all four ligands (two pyridines and two chlorides) are replaced by thiourea to form the stable, water-soluble, yellow complex [Pt(tu)₄]Cl₂.
-
trans-isomer: In the trans-isomer, only the chloride ligands are replaced by thiourea, resulting in the formation of a white, poorly soluble precipitate of trans-[Pt(py)₂(tu)₂]Cl₂. This is due to the strong trans-effect of thiourea, which labilizes the ligands opposite to it (in this case, the chlorides), but not the mutually trans pyridine ligands.[8]
Q6: What are the recommended storage conditions for dichloro(dipyridine)platinum(II)?
Dichloro(dipyridine)platinum(II) is a relatively stable solid. However, to ensure its long-term integrity, the following storage conditions are recommended:
-
Container: Store in a tightly sealed, well-labeled container.
-
Environment: Keep in a cool, dry place, away from light. Light can potentially induce photochemical reactions over long periods.
-
Inert Atmosphere: For long-term storage or for very high-purity samples, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent any potential degradation from atmospheric moisture or oxygen.
References
- ResearchGate. cis- and trans-Dichloro(dipyridine)
- Kong, P. C., Iyamuremye, D., & Rochon, F. D. (1976). Reaction of dichlorobis(dimethylsulphoxide)platinum(II) with pyridine and isomerization of cis-dichloro(dimethylsulphoxide)(pyridine)platinum(II). Canadian Journal of Chemistry, 54(20), 3224-3227. [Link]
- Małecki, M., Leśniewska, M., & Ochocki, J. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5643. [Link]
- Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical reviews, 116(5), 3436–3486. [Link]
- Michigan State University Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Angerer, E. von, & Schönenberger, H. (1984). The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes. Archiv der Pharmazie, 317(8), 649–655. [Link]
- Bancroft, D. P., Lepre, C. A., & Lippard, S. J. (1990). Platinum-195 NMR kinetic and mechanistic studies of cis- and trans-diamminedichloroplatinum(II) binding to DNA. Journal of the American Chemical Society, 112(19), 6860–6871. [Link]
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
- Vassar. (2007, November 28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dosage and Treatment Schedules for In-vivo Studies
Welcome to the technical support center for in-vivo study design. This guide is intended for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for the critical process of optimizing dosage and treatment schedules. The causality behind experimental choices is emphasized to ensure your protocols are self-validating systems.
Frequently Asked Questions (FAQs)
Q1: Where do I even begin with selecting a starting dose for my in-vivo study?
A: Selecting a safe and potentially efficacious starting dose is a foundational step. The goal is to begin at a dose that is unlikely to cause severe toxicity but is still within a range that might produce a biological effect. Several key concepts guide this decision:
-
No Observed Adverse Effect Level (NOAEL): This is the highest dose of a substance administered in a study that does not produce any statistically or biologically significant adverse effects compared to a control group.[1][2] It's a cornerstone of regulatory toxicology and a common starting point for dose-range finding studies.[3]
-
Minimum Anticipated Biological Effect Level (MABEL): This approach aims to identify the lowest dose that is expected to produce a minimal biological effect.[4] It is particularly useful for biologics or compounds with novel mechanisms of action where toxicology studies in animals may not be fully predictive of the human response.[5][6]
-
Pharmacologically Active Dose (PAD): This is the lowest dose that demonstrates the intended pharmacological activity in animal models.[7][8] Comparing the PAD to the NOAEL-derived dose can help refine the starting dose.[9]
A common practice is to start with a dose that is a fraction of the NOAEL. For novel compounds, a literature review for similar molecules can provide valuable initial dosing information.[10]
Q2: How can I translate a dose from one animal species to another, or to humans?
A: Direct conversion of doses based on body weight alone is often inaccurate due to differences in metabolism and other physiological parameters. The most widely accepted method for interspecies dose translation is allometric scaling , which is based on the principle that many physiological processes scale with body size in a predictable manner.[11][12]
The fundamental equation for allometric scaling is: Y = a * W^b
Where:
-
Y is the physiological parameter (e.g., clearance, metabolic rate).
-
W is the body weight.
-
a is a species-specific constant.
-
b is the scaling exponent, which is often empirically determined.
For converting doses, body surface area (BSA) normalization is a common application of allometric scaling.[10] It's important to recognize that while allometric scaling is a powerful tool, it has its limitations and the accuracy of its predictions can vary.[11][13]
Q3: What is a dose-range finding (DRF) study and why is it important?
A: A dose-range finding (DRF) study is a preliminary in-vivo experiment designed to identify a range of doses that are both safe and effective for a new compound.[14] It is a critical step before embarking on larger, more definitive efficacy studies. The primary goals of a DRF study are to:
-
Determine the Maximum Tolerated Dose (MTD): This is the highest dose that can be administered without causing unacceptable toxicity.[15]
-
Identify a preliminary effective dose range: This helps in selecting appropriate dose levels for subsequent, more detailed studies.[16]
A well-designed DRF study typically involves administering a wide range of doses to small groups of animals and monitoring them closely for signs of toxicity and, if possible, preliminary evidence of efficacy.[17]
Q4: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD)?
A: Pharmacokinetics (PK) and pharmacodynamics (PD) are two distinct but interconnected disciplines that are fundamental to understanding a drug's action in the body.[18][19]
-
Pharmacokinetics (PK): In simple terms, PK is what the body does to the drug .[19] It encompasses the processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME).[20] PK studies help determine a drug's concentration in the blood and tissues over time.[18]
-
Pharmacodynamics (PD): Conversely, PD is what the drug does to the body .[19] It describes the relationship between drug concentration at the site of action and the resulting biological effect.[21]
Understanding the PK/PD relationship is crucial for optimizing dosing schedules to maintain therapeutic drug concentrations while minimizing toxicity.[22]
Troubleshooting Guide
Issue 1: High variability in experimental results within the same treatment group.
Potential Causes & Solutions:
-
Animal Variability: Ensure all animals are of the same sex, age, and weight range. Source animals from a reputable vendor. Increasing the sample size per group can also help to mitigate the impact of individual biological differences.[16]
-
Inconsistent Dosing Formulation: The stability of your compound in its vehicle may be poor, leading to inconsistent concentrations being administered. Always prepare fresh formulations and assess their stability under experimental conditions.[16]
-
Inaccurate Administration: The technique of administration (e.g., oral gavage, intravenous injection) can significantly impact the amount of drug that reaches the systemic circulation. Standardize your administration procedures with a detailed Standard Operating Procedure (SOP).[16]
Issue 2: Lack of therapeutic efficacy at the tested doses, despite promising in-vitro data.
Potential Causes & Solutions:
-
Poor Pharmacokinetics: The compound may be rapidly cleared from the body, preventing it from reaching therapeutic concentrations at the target site. A pilot PK study is essential to understand the drug's half-life and bioavailability.[16] This information will guide the optimization of the dosing schedule (e.g., more frequent administration).[22]
-
Suboptimal Route of Administration: The chosen route of administration may not be providing adequate drug exposure. Consider alternative routes and conduct PK studies to compare their bioavailability.[10]
-
Metabolic Instability: The compound may be rapidly metabolized into inactive forms. In-vitro metabolic stability assays can provide an early indication of this, and subsequent in-vivo studies can confirm the metabolic profile.[23]
Issue 3: Unexpected toxicity observed at doses predicted to be safe.
Potential Causes & Solutions:
-
Species-Specific Toxicity: The animal model may have a different sensitivity to the compound compared to the species used for initial toxicology screening. It's crucial to select a pharmacologically relevant species for your studies.[24]
-
Vehicle-Related Toxicity: The vehicle used to dissolve the compound may itself be causing adverse effects. Always include a vehicle-only control group to assess this possibility.[25]
-
Accumulation with Repeated Dosing: If the dosing interval is shorter than the drug's half-life, the compound can accumulate in the body, leading to toxicity. PK studies are necessary to determine the appropriate dosing frequency.[22]
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study for a Novel Compound
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) relevant to the therapeutic indication.
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the test compound.[16]
-
Dose Selection:
-
The starting dose should be based on the No Observed Adverse Effect Level (NOAEL) from preliminary toxicology studies, if available.
-
Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[16]
-
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous, oral).
-
Monitoring:
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity (e.g., >20% weight loss, severe clinical signs).[26]
Protocol 2: Basic Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[16]
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of the compound at a therapeutically relevant level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.[22]
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[16]
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve (total drug exposure).
-
t1/2: Half-life.
-
Data Presentation
Table 1: Example of a 3+3 Dose-Escalation Design
The "3+3" design is a common rule-based approach used in early-phase clinical trials and can be adapted for preclinical studies to determine the MTD.[27][28]
| Dose Level | Number of Animals | Number with Dose-Limiting Toxicity (DLT) | Action |
| 1 | 3 | 0 | Escalate to Dose Level 2 |
| 2 | 3 | 1 | Add 3 more animals to Dose Level 2 |
| 2 | 6 | 1 | Escalate to Dose Level 3 |
| 3 | 3 | 2 | MTD is Dose Level 2. Stop escalation. |
This table illustrates a hypothetical scenario of a 3+3 dose-escalation design. The decision to escalate, expand the cohort, or stop is based on the number of animals experiencing a dose-limiting toxicity (DLT).[29][30]
Visualizations
Diagram 1: The Interplay of Pharmacokinetics and Pharmacodynamics
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 3. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia [anilocus.com]
- 4. toolbox.eupati.eu [toolbox.eupati.eu]
- 5. Use of pharmacokinetic/ pharmacodynamic modelling for starting dose selection in first-in-human trials of high-risk biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vennlifesciences.com [vennlifesciences.com]
- 7. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allucent.com [allucent.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 12. allucent.com [allucent.com]
- 13. All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 15. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nc3rs.org.uk [nc3rs.org.uk]
- 18. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 19. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 20. labtoo.com [labtoo.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. m.youtube.com [m.youtube.com]
- 24. certara.com [certara.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. dctd.cancer.gov [dctd.cancer.gov]
- 27. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 28. premier-research.com [premier-research.com]
- 29. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ascopubs.org [ascopubs.org]
resolving inconsistencies in dichloro(dipyridine)platinum(II) experimental results
Technical Support Center: Dichloro(dipyridine)platinum(II) Experimental Protocols
Welcome to the technical support center for dichloro(dipyridine)platinum(II) complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common inconsistencies encountered during experimentation with these platinum compounds. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Synthesis & Isomer Control — Why did my synthesis of dichloro(dipyridine)platinum(II) yield a mixture of cis and trans isomers, and how can I control the outcome?
A1: This is a frequent challenge rooted in the coordination chemistry of platinum(II). The formation of cis and trans isomers is governed by both kinetic and thermodynamic factors, which are highly sensitive to reaction conditions.
-
The Underlying Mechanism: The synthesis typically starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The first pyridine ligand substitution is straightforward. However, the position of the second pyridine ligand is directed by the "trans effect" of the ligands already present. The chloride ligand has a stronger trans-directing effect than pyridine. Consequently, when a second pyridine molecule approaches the [PtCl₃(py)]⁻ intermediate, it is preferentially directed to the position cis to the first pyridine (trans to a chloride), leading to the kinetic product, cis-dichloro(dipyridine)platinum(II). However, the trans isomer is often the thermodynamically more stable product and can be formed through isomerization, especially at elevated temperatures or in certain solvents.[1]
-
Troubleshooting & Strategic Synthesis:
-
For cis-[PtCl₂(py)₂]: To favor the kinetic product, use mild reaction conditions. The reaction of K₂[PtCl₄] with pyridine in an aqueous medium at room temperature or slightly elevated temperatures will predominantly yield the cis isomer.[2] Rapid precipitation and isolation are key to prevent isomerization.
-
For trans-[PtCl₂(py)₂]: To obtain the thermodynamic product, you can either synthesize it directly or isomerize the cis form. A common method involves reacting tetrapyridineplatinum(II) chloride, [Pt(py)₄]Cl₂, with hydrochloric acid. Alternatively, heating the cis isomer in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can induce isomerization to the more stable trans form.[1][2]
-
Q2: Characterization — My NMR spectrum is ambiguous. How can I definitively identify the cis and trans isomers?
A2: Distinguishing between the cis and trans isomers is critical, as their biological activities can differ significantly. While several techniques are useful, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt) is one of the most powerful tools.
-
¹H NMR Spectroscopy: The symmetry of the isomers leads to distinct patterns. The trans isomer possesses a higher degree of symmetry (D₂h point group) compared to the cis isomer (C₂v point group). In the cis isomer, the two pyridine rings are chemically equivalent but the protons on each ring are not symmetrically equivalent with respect to the Pt-N axis, leading to more complex splitting patterns. In the trans isomer, all pyridine protons are equivalent, often resulting in a simpler spectrum. However, the most telling feature can be the coupling constants. For instance, the coupling constant ²J(¹⁹⁵Pt–¹HN) has been observed to be slightly smaller in the trans configuration.[2]
-
¹⁹⁵Pt NMR Spectroscopy: This is often the most conclusive method. The chemical environment around the platinum nucleus is highly sensitive to the geometry of the ligands. Although the exact chemical shifts can vary with solvent and concentration, a general trend is observed for dichloride platinum(II) complexes with pyridine derivatives: the cis isomers resonate at a different field than the trans isomers.[3] For many pyridine-type complexes, the cis isomers are found at chemical shifts between -1998 and -2021 ppm, while the trans isomers appear between -1948 and -1973 ppm.[3]
-
Kurnakov's Test (Chemical Method): This classical chemical test provides a visual confirmation of the isomer identity. It relies on the differential reactivity of the isomers with thiourea (tu).
The following table summarizes the expected characterization data:
| Property | cis-dichloro(dipyridine)platinum(II) | trans-dichloro(dipyridine)platinum(II) | Reference |
| Symmetry | C₂v | D₂h | General Chemistry Principles |
| Color | Bright Yellow | Pale Yellow / White | [4] |
| ¹⁹⁵Pt NMR Shift | Typically between -1998 and -2021 ppm | Typically between -1948 and -1973 ppm | [3] |
| Kurnakov's Test | Forms yellow, soluble [Pt(tu)₄]Cl₂ | Forms white, insoluble trans-[Pt(py)₂(tu)₂]Cl₂ | [2][3] |
Q3: Solubility Issues — My dichloro(dipyridine)platinum(II) complex is insoluble in aqueous buffers for my biological assays. What can I do?
A3: This is a well-documented limitation of this class of compounds, particularly the trans isomer.[5] Their neutral, square planar structure often leads to strong intermolecular packing in the solid state, making them difficult to dissolve in polar solvents like water.
-
Understanding the "Why": The low solubility stems from a combination of the compound's lack of charge and its planar geometry, which facilitates efficient crystal lattice packing. Overcoming this requires disrupting these intermolecular forces.
-
Troubleshooting Workflow:
-
Solvent Screening: While water solubility is low, the complexes may have limited solubility in organic solvents like DMSO or DMF. For biological assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay medium. Caution: Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher levels (typically >0.5%).
-
Use of Co-solvents: A mixture of water and a water-miscible organic solvent can sometimes improve solubility.
-
Encapsulation Strategies: For drug delivery applications, more advanced formulation strategies can be employed. Research has shown that encapsulating trans-dichloro(dipyridine)platinum(II) within β-cyclodextrin can significantly enhance its aqueous solubility and cytotoxic activity.[5] This approach creates a water-soluble host-guest complex.
-
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
refinement of protocols for dichloro(dipyridine)platinum(II) DNA interaction studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the interaction of dichloro(dipyridine)platinum(II) with DNA. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and refined protocols to ensure the accuracy and reproducibility of your experimental findings.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the experimental setup for studying dichloro(dipyridine)platinum(II)-DNA interactions.
Q1: What are the critical initial steps before beginning my DNA interaction studies?
A1: Before initiating any DNA interaction experiments, it is crucial to meticulously synthesize and characterize your dichloro(dipyridine)platinum(II) complex. The synthesis can be performed following established procedures, often involving the reaction of K₂PtCl₄ with the corresponding dipyridine ligand.[1][2][3][4] Characterization should include techniques such as NMR (¹H, ¹³C, ¹⁹⁵Pt), IR spectroscopy, and elemental analysis to confirm the purity and isomeric form (cis or trans) of your complex.[1][4][5][6] The isomeric configuration is critical as it significantly influences the DNA binding properties and subsequent biological activity.[7][8]
Q2: How do I prepare and handle dichloro(dipyridine)platinum(II) solutions for experiments?
A2: Dichloro(dipyridine)platinum(II) complexes can have limited aqueous solubility. It is recommended to prepare stock solutions in a suitable solvent where the complex is stable, such as DMF or DMSO, and then dilute into your aqueous experimental buffer. Be mindful that high concentrations of organic solvents can affect DNA structure. The stability of the platinum complex in the aqueous buffer is a critical factor.[6] The chloride ligands can undergo hydrolysis (aquation), which is often a prerequisite for DNA binding.[9] It is advisable to freshly prepare solutions and consider pre-incubating the complex in a chloride-free buffer if the aquated species is desired for the interaction studies.[10]
Q3: What are the most common techniques to study the interaction between dichloro(dipyridine)platinum(II) and DNA?
A3: A multi-faceted approach employing several biophysical and biochemical techniques is recommended for a comprehensive understanding of the interaction. Commonly used methods include:
-
UV-Visible Spectroscopy: To monitor changes in the absorption spectra of the platinum complex and DNA upon binding.[11][12][13]
-
Fluorescence Spectroscopy: To study binding through quenching or enhancement of intrinsic fluorescence of DNA or the platinum complex, or by using fluorescent probes.[11][14]
-
Circular Dichroism (CD) Spectroscopy: To probe conformational changes in the DNA secondary structure upon platinum binding.[7][11][15]
-
Electrophoretic Mobility Shift Assay (EMSA): A powerful technique to visualize the formation of platinum-DNA adducts and to assess binding affinity.[15][16][17][18]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For accurate quantification of platinum bound to DNA.[19][20]
-
Atomic Force Microscopy (AFM): To visualize morphological changes in DNA, such as bending or shortening, upon complex binding.[21][22]
Q4: How does dichloro(dipyridine)platinum(II) typically interact with DNA?
A4: Like other platinum(II) complexes, dichloro(dipyridine)platinum(II) is expected to bind covalently to DNA, primarily at the N7 position of purine bases, particularly guanine.[10][12] The binding can result in various adducts, including monoadducts, and intrastrand and interstrand crosslinks.[10][23] The nature of the dipyridine ligand can influence the kinetics and sequence specificity of binding.[7] Non-covalent interactions, such as intercalation or groove binding, may also occur, depending on the aromatic surface area of the dipyridine ligand.[24]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during your experiments.
Troubleshooting Electrophoretic Mobility Shift Assay (EMSA)
| Problem | Potential Cause | Recommended Solution |
| No visible band shift | Insufficient binding of the platinum complex. | Increase the concentration of the platinum complex or the incubation time. Ensure the binding buffer conditions (pH, ionic strength) are optimal for the interaction. Consider pre-activating the complex by aquation in a low-chloride buffer.[9][10] |
| Issues with gel electrophoresis. | Optimize the percentage of the agarose or polyacrylamide gel. Run the gel at a lower voltage for a longer duration to improve resolution. Ensure the running buffer is fresh.[25] | |
| Smeared bands | Degradation of DNA or the complex. | Handle DNA solutions with care to avoid shearing. Prepare fresh solutions of the platinum complex. Reduce the incubation time or temperature. |
| Non-specific binding or aggregation. | Include a non-specific competitor DNA (e.g., poly(dI-dC)) in the binding reaction. Adjust the ionic strength of the binding buffer. | |
| Unexpected band shifts | Formation of multiple adducts or DNA conformational changes. | This may be a valid result. Characterize the different bands using other techniques. Consider that platinum binding can unwind supercoiled DNA, leading to changes in mobility.[7][16] |
Troubleshooting Spectroscopic Assays (UV-Vis, Fluorescence, CD)
| Problem | Potential Cause | Recommended Solution |
| No significant spectral changes | Low binding affinity or insufficient concentrations. | Increase the concentrations of the platinum complex and/or DNA. Ensure that the wavelength range scanned is appropriate for both the complex and DNA. |
| Inappropriate buffer conditions. | Check the pH and ionic strength of the buffer. Some buffers can interfere with the spectroscopic measurements. | |
| Precipitation in the cuvette | Poor solubility of the complex or aggregation upon binding. | Decrease the concentrations of the reactants. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent is low. Consider using a buffer with a small amount of a non-interfering solubilizing agent. |
| High background noise in fluorescence | Impurities in the buffer or sample. | Use high-purity reagents and solvents. Filter your buffer before use. Check for intrinsic fluorescence of the buffer components at the excitation and emission wavelengths used.[26] |
| Fluorescence quenching not due to binding | Inner filter effect. | This occurs when the titrant absorbs at the excitation or emission wavelength of the fluorophore. Correct for the inner filter effect mathematically or use lower concentrations.[14] |
III. Detailed Experimental Protocols
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for Dichloro(dipyridine)platinum(II)-DNA Interaction
This protocol is designed to qualitatively and semi-quantitatively assess the binding of dichloro(dipyridine)platinum(II) to plasmid DNA.
Materials:
-
Dichloro(dipyridine)platinum(II)
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 1 mM EDTA)
-
Agarose
-
1x TAE or TBE buffer
-
DNA loading dye (6x)
-
Ethidium bromide or other DNA stain
-
Distilled, deionized water
Procedure:
-
Prepare a stock solution of dichloro(dipyridine)platinum(II) in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Prepare working solutions of the platinum complex by diluting the stock solution in the binding buffer.
-
Set up binding reactions in microcentrifuge tubes as follows:
-
Plasmid DNA (final concentration 5-10 ng/µL)
-
Dichloro(dipyridine)platinum(II) at various concentrations (e.g., 0-100 µM)
-
Binding buffer to a final volume of 20 µL.
-
-
Incubate the reactions at 37°C for a specified time (e.g., 1-24 hours). The incubation time may need to be optimized based on the reactivity of the complex.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing ethidium bromide (0.5 µg/mL).
-
Load the samples into the wells of the agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA bands under UV illumination.
Expected Results:
-
The untreated plasmid DNA should show two main bands: the faster-migrating supercoiled form (Form I) and the slower-migrating open circular form (Form II).
-
Upon binding of the platinum complex, the supercoiled DNA band is expected to decrease in mobility (shift upwards) due to unwinding of the DNA.[16]
-
At higher concentrations of the platinum complex, further changes in mobility and the appearance of new, slower-migrating bands corresponding to different adducts may be observed. The intensity of the supercoiled band may decrease, while the open circular form may increase in intensity.
Diagram of EMSA Workflow:
Caption: Workflow for EMSA of platinum-DNA binding.
Protocol 2: Fluorescence Quenching Assay for Dichloro(dipyridine)platinum(II)-DNA Interaction
This protocol uses the quenching of an intercalating dye's fluorescence to determine the binding of the platinum complex to DNA.
Materials:
-
Dichloro(dipyridine)platinum(II)
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl)
-
Fluorometer
Procedure:
-
Prepare a stock solution of CT-DNA in the assay buffer. Determine the concentration spectrophotometrically.
-
Prepare a stock solution of EtBr in the assay buffer.
-
Prepare a stock solution of the platinum complex in a suitable solvent.
-
In a cuvette, prepare a solution of CT-DNA and EtBr. The concentrations should be chosen such that the EtBr is saturated with DNA, resulting in a high fluorescence signal.
-
Record the initial fluorescence emission spectrum of the DNA-EtBr solution (excitation ~520 nm, emission ~600 nm).
-
Add small aliquots of the dichloro(dipyridine)platinum(II) stock solution to the cuvette.
-
After each addition, incubate for a few minutes to allow for binding equilibrium to be reached.
-
Record the fluorescence emission spectrum after each addition.
-
Correct the fluorescence intensity for the dilution effect.
Expected Results:
-
The platinum complex, upon binding to DNA, will displace the intercalated EtBr.
-
The displaced EtBr will have a much lower fluorescence quantum yield in solution compared to when it is intercalated in DNA.
-
This will result in a quenching of the fluorescence intensity of the solution as the concentration of the platinum complex increases.
-
The quenching data can be used to calculate the binding constant of the platinum complex for DNA.
Diagram of Fluorescence Quenching Mechanism:
Caption: Mechanism of fluorescence quenching in a competitive binding assay.
IV. References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of platinum(II) complexes containing spiro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mta.scholaris.ca [mta.scholaris.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand effects on platinum binding to DNA. A comparison of DNA binding properties for cis- and trans-[PtCl2(amine)2] (amine = NH3, pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of cis- and trans-dichlorodiammineplatinum(II) to the nucleosome core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chesci.com [chesci.com]
- 10. Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Interaction Studies of a New Platinum(II) Complex Containing Different Aromatic Dinitrogen Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platinum(IV)-Gold(I) Agents with Promising Anticancer Activity. Selected Studies in 2D and 3D Triple Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of proteins that recognize platinum-modified DNA using gel mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 19. Nucleic Acid-based Electrochemical Sensors Facilitate the Study of DNA Binding by Platinum (II)-based Antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, DNA interaction and cytotoxicity studies of cis-{[1, 2-bis(aminomethyl)cyclohexane]dihalo}platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Principles and problems of the electrophoretic mobility shift assay. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Raman spectroscopic evaluation of DNA adducts of a platinum containing anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. twu-ir.tdl.org [twu-ir.tdl.org]
- 30. Platinum drug-DNA interactions in human tissues measured by cisplatin-DNA enzyme-linked immunosorbent assay and atomic absorbance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
- 32. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Interaction of DNA and purine nucleosides with cis-dichlorodiammineplatinum(II) and antimitotic activity of the complexes on meristematic root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding [mdpi.com]
- 35. Effect of radiation on cis-dichlorodiammineplatinum (II) and DNA in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 36. scispace.com [scispace.com]
- 37. Fluorescence Recovery Assay for the Detection of Protein–DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. pubs.acs.org [pubs.acs.org]
- 42. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing cytotoxicity of dichloro(dipyridine)platinum(II) vs cisplatin
An In-Depth Comparative Guide to the Cytotoxicity of Dichloro(dipyridine)platinum(II) vs. Cisplatin
Authored by a Senior Application Scientist
In the landscape of cancer chemotherapy, platinum-based coordination complexes represent a cornerstone of treatment. Cisplatin, or cis-diamminedichloroplatinum(II), was the trailblazing compound in this class, and its profound impact on the treatment of various solid tumors is well-documented.[1][2] Its clinical success, however, is frequently shadowed by significant side effects and the onset of drug resistance.[3][4][5] This has fueled extensive research into analogues, aiming to broaden the therapeutic window by enhancing cytotoxicity against resistant cancers or mitigating toxicity.
This guide provides a direct, evidence-based comparison between cisplatin and one such analogue: cis-dichloro(dipyridine)platinum(II). By substituting the ammine ligands of cisplatin with pyridine rings, the resulting complex exhibits altered physicochemical properties that directly influence its biological activity. We will dissect their mechanisms of action, present comparative cytotoxicity data, and provide a detailed protocol for the experimental validation of these findings.
Mechanistic Framework: A Tale of Two Ligands
The cytotoxic effects of cisplatin are primarily attributed to its ability to form covalent adducts with nuclear DNA.[3][6] The journey from administration to cell death is a multi-step process that serves as a foundational model for understanding its pyridine-based analogue.
Cisplatin's Path to Cytotoxicity:
-
Cellular Ingress: As a neutral molecule in the high-chloride environment of the bloodstream, cisplatin can enter the cell, often through passive diffusion or potentially via copper transporters.[3][7]
-
Aquation: Inside the cell, the low intracellular chloride concentration (~3-20 mM) facilitates the hydrolysis of cisplatin.[7] One or both chloride ligands are replaced by water molecules, creating a positively charged, highly reactive electrophilic species.[3][7][8]
-
DNA Binding: This activated complex preferentially binds to the N7 position of purine bases, particularly guanine.[1][7] It forms various DNA adducts, with 1,2-intrastrand cross-links between adjacent guanines being the most common and therapeutically relevant lesion.[1]
-
Cellular Response: These DNA adducts create significant distortions in the double helix, kinking the DNA structure.[4][7] This structural damage inhibits critical cellular processes like DNA replication and transcription, ultimately triggering signaling cascades that lead to programmed cell death, or apoptosis.[1][7]
Dichloro(dipyridine)platinum(II): An Analogue's Action:
As an aryl congener of cisplatin, cis-dichloro(dipyridine)platinum(II) is presumed to follow a similar pharmacological pathway.[9][10] The central platinum(II) ion remains the active center, and the ultimate mechanism of cell killing is expected to involve DNA binding and the subsequent induction of apoptosis.
The critical difference lies in the ligands. The replacement of the two ammine (NH₃) groups with two pyridine (C₅H₅N) rings alters the complex's steric bulk, lipophilicity, and electronic properties. These changes can influence its stability, rate of aquation, cellular uptake, and the specific geometry of its DNA adducts, all of which collectively determine its overall cytotoxic potency.
Caption: Generalized mechanism of action for platinum(II) complexes.
Comparative Cytotoxicity: Experimental Evidence
Direct experimental comparisons are essential to evaluate the efficacy of new platinum analogues relative to the clinical standard, cisplatin. Studies assessing cis-dichloro(dipyridine)platinum(II) have consistently shown it to possess similar, though generally less potent, antitumor properties.
An early comparative study evaluated its effects on Ehrlich ascites carcinoma cells both in vivo and in vitro. The results indicated that while the pyridine derivative shared the same mechanisms of action—inhibiting nucleic acid and protein synthesis—it was less potent than its ammine-ligated counterpart, cisplatin.[9][10]
While specific IC₅₀ data for cis-dichloro(dipyridine)platinum(II) is not as widely reported as for other analogues, the broader class of pyridine- and pyrazole-ligated platinum complexes has been extensively studied. This research highlights the critical role of the heterocyclic ligand in modulating cytotoxicity. For instance, some trans-platinum complexes with substituted pyridine ligands have demonstrated cytotoxicity comparable to cisplatin in specific cell lines, such as HeLa cells.[11] Furthermore, certain dichlorobis(pyrazole)platinum(II) complexes have been shown to be significantly more active than cisplatin, with one derivative exhibiting a threefold higher cytotoxicity.[12]
These findings underscore a key principle in medicinal inorganic chemistry: subtle structural modifications can lead to dramatic changes in biological activity.
Data Summary: Cytotoxicity Profile
| Compound | Key Findings | Relative Potency vs. Cisplatin | Reference |
| Cisplatin | Broad-spectrum activity against various human cancer cell lines. Clinical standard. | Benchmark | [1],[13],[14] |
| cis-Dichloro(dipyridine)platinum(II) | Pharmacological actions are similar to cisplatin. | Less Potent | [9],[10] |
| trans-[PtCl₂(4-acetylpyridine)₂] | Showed comparable cytotoxicity to cisplatin in HeLa cervical cancer cells. | Comparable (in specific cell lines) | [11] |
| [(3,5-H₂pz)₂PtCl₂] (Pyrazole analogue) | Demonstrated a threefold higher cytotoxic activity in CHO cells. | More Potent | [12] |
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of platinum compounds, the MTT assay is a robust, reliable, and widely adopted colorimetric method.[14][15] It provides a quantitative measure of cell viability and metabolic activity.
Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases in metabolically active, i.e., living, cells. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology
1. Reagent and Material Preparation:
-
Cell Culture: Select and maintain the desired cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: Prepare stock solutions of cisplatin and dichloro(dipyridine)platinum(II) in a suitable solvent (e.g., DMSO or 0.9% NaCl solution) and sterilize by filtration.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Protect this solution from light and store at 4°C.[16]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use neat isopropanol or DMSO to dissolve the formazan crystals.[15]
-
Equipment: 96-well flat-bottom sterile plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (spectrophotometer).
2. Experimental Procedure:
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the platinum complexes in culture medium. After the 24-hour incubation, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells for a "no-treatment" control (cells with medium only) and a "blank" control (medium only, no cells).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the treatment period, remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[15] Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan, visible as purple precipitates.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15][17] Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[16] A reference wavelength of 630 nm can be used to subtract background noise.
3. Data Analysis:
-
Correct Absorbance: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage of the no-treatment control:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response) to calculate the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The comparison between cis-dichloro(dipyridine)platinum(II) and cisplatin provides a clear illustration of structure-activity relationships in platinum-based drug design. While both compounds operate through a similar DNA-damaging mechanism, the substitution of ammine with pyridine ligands results in a discernible reduction in cytotoxic potency.[9][10]
This does not render dichloro(dipyridine)platinum(II) and its derivatives obsolete. On the contrary, they are vital tools for research. The study of such analogues provides crucial insights into how ligand modifications affect cellular uptake, aquation kinetics, and DNA binding, which can be leveraged to design next-generation compounds. The promising activity of other pyridine- and pyrazole-based complexes, some of which outperform cisplatin in certain contexts, confirms that the heterocyclic ligand space is a fertile ground for discovering drugs with improved efficacy, a different spectrum of activity, or the ability to circumvent cisplatin resistance mechanisms.[11][12][18]
For researchers in drug development, the path forward involves a rational design approach, using the foundational knowledge gleaned from compounds like dichloro(dipyridine)platinum(II) to synthesize and screen novel platinum complexes with finely tuned properties for targeted and more effective cancer therapy.
References
- Dasari, S. & Tchounwou, P. B. Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. [Link]
- Drewinko, B., et al. Comparative cytotoxicity between cisplatin and second generation platinum analogs.
- Avendaño, C. & González, F. A.
- Patsnap Synapse.
- Flanagan, K. & Baser, R. E. Cisplatin.
- Chemistry LibreTexts. Cisplatin 12.
- Čemažar, M., et al. Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation. Cancer Chemotherapy and Pharmacology. [Link]
- Johnstone, T. C., et al.
- Abdel-Rahman, L. H., et al. “Non-Classical” Platinum Complexes: A Concise Review. MDPI. [Link]
- Gale, G. R., Howle, J. A., & Walker, E. M., Jr. Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)
- Gale, G. R., Howle, J. A., & Walker, E. M., Jr. Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)
- Petrović, B., et al. Biological evaluation of transdichloridoplatinum(II)
- Galanski, M., et al. Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-platinum(IV) on global gene expression of NCI-H526 cells. Taylor & Francis Online. [Link]
- ResearchGate. cis‐ and trans‐Dichloro(dipyridine)
- Chen, Y., et al. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4'-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2'-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers. PMC - PubMed Central. [Link]
- Patel, M. N., et al. Design, synthesis, MTT assay, DNA interaction studies of platinum(II) complexes. SpringerLink. [Link]
- Lee, Y-S., et al. Synthesis, characterization and cytotoxicity of dihalogeno-platinum(II) complexes with L-histidine ligand. PubMed. [Link]
- van der Watt, P. J., et al. In vitro evaluation of dichloro-bis(pyrazole)palladium(II) and dichloro-bis(pyrazole)platinum(II) complexes as anticancer agents. PubMed. [Link]
- E.S. Rachmil, N.T. et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
- Thong, P. V., et al. Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II).
- University of Texas
- Roberts, J. J.
- Lee, Y-S., et al. Synthesis, characterization and cytotoxicity of dihalogeno-platinum(II) complexes with L-histidine ligand. Semantic Scholar. [Link]
- Wiśniewska, J., et al. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. MDPI. [Link]
- Al-karkhi, A. M. H. Theoretical Study of the Anticancer Properties of Iproplatin Drug and Comparison with Cis-Diamine-dichloro Platinum (II) (CDDP).
Sources
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology | MDPI [mdpi.com]
- 4. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 5. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanism of action of cis-dichlorodiammineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of dichloro-bis(pyrazole)palladium(II) and dichloro-bis(pyrazole)platinum(II) complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative cytotoxicity between cisplatin and second generation platinum analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. mdpi.com [mdpi.com]
A Comparative In Vitro Efficacy Analysis: Dichloro(dipyridine)platinum(II) vs. Carboplatin
This guide provides an in-depth, objective comparison of the in vitro performance of two platinum(II) coordination complexes: the well-established anticancer agent Carboplatin and the less-characterized Dichloro(dipyridine)platinum(II). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the cytotoxic mechanisms and efficacy of these compounds at the cellular level. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for key validation assays.
Introduction: The Platinum Standard and its Analogs
Platinum-based drugs are a cornerstone of modern chemotherapy, with cisplatin, carboplatin, and oxaliplatin being widely used in clinical practice.[1][2] These agents exert their cytotoxic effects primarily by forming adducts with nuclear DNA, which obstructs DNA replication and transcription, ultimately triggering cell death.[3][4] Carboplatin was developed as a second-generation analog of cisplatin to mitigate the severe nephrotoxicity associated with the parent compound.[2][5] It features a more stable bidentate dicarboxylate ligand, which slows its reaction kinetics, altering its efficacy and toxicity profile.[2][5]
Dichloro(dipyridine)platinum(II), an aryl congener of cisplatin, replaces the ammine ligands with pyridine rings.[6][7] This structural modification significantly alters the compound's lipophilicity and electronic properties, which can influence cellular uptake, DNA binding affinity, and overall biological activity. While not clinically established, understanding its properties in relation to a standard-of-care drug like carboplatin provides valuable insights for the rational design of novel platinum-based therapeutics.
Mechanism of Action: A Tale of Two Ligands
Both compounds must undergo intracellular activation via aquation to exert their cytotoxic effects, but the nature of their leaving groups dictates the rate and nature of this process.
Carboplatin: Slow and Steady Activation
Carboplatin is a prodrug that remains relatively inert in the bloodstream, where the chloride concentration is high.[8] Upon entering a cancer cell, the low intracellular chloride concentration facilitates the slow hydrolysis of the cyclobutane dicarboxylate ligand.[3][5] This process yields a reactive, aquated platinum species that readily binds to the N7 positions of purine bases in DNA, forming primarily 1,2-intrastrand cross-links.[9][10] This DNA damage distorts the double helix, inhibits DNA synthesis, and triggers cell cycle arrest and apoptosis.[9][10][11] The slower aquation rate compared to cisplatin means that higher concentrations or longer exposure times are often needed to achieve an equivalent cytotoxic effect.[2][12]
Dichloro(dipyridine)platinum(II): A Cisplatin-like Pathway
Structurally, cis-dichloro(dipyridine)platinum(II) is more analogous to cisplatin, featuring two labile chloride ligands.[6][7] Similar to cisplatin, these chloride ligands are displaced by water molecules within the cell's low-chloride environment. The resulting positively charged, aquated platinum species is highly reactive towards nucleophilic sites on DNA. The primary mechanism is expected to involve the formation of DNA adducts, leading to downstream consequences such as the inhibition of nucleic acid synthesis, cell cycle arrest, and apoptosis, mirroring the general mechanism of other cis-platinum complexes.[4][6] The pyridine ligands, being more lipophilic than the ammine groups of cisplatin and carboplatin, may influence the compound's passage across the cell membrane.
Figure 1. Comparative mechanistic pathways of Carboplatin and Dichloro(dipyridine)platinum(II).
Comparative In Vitro Efficacy
Direct, side-by-side comparative studies of these two specific compounds using modern assays are limited in the public literature. However, by synthesizing data from individual studies, a comparative profile can be constructed.
Cytotoxicity Profile
Carboplatin generally exhibits lower potency (higher IC50 values) than cisplatin across a range of cell lines, a direct consequence of its slower activation kinetics.[2] For example, in ovarian cancer cell lines, IC50 values for carboplatin can range from sensitive (<40 µM) to highly resistant (>85 µM).[13]
Early studies on cis-dichloro(dipyridine)platinum(II) showed that it possessed pharmacological actions similar to cisplatin, including inhibition of DNA, RNA, and protein synthesis in Ehrlich ascites carcinoma cells in vitro.[6][7] However, it was found to be "somewhat less potent" than the inorganic parent compound, cis-dichlorodiammineplatinum(II) (cisplatin).[6][7] This suggests its potency may be in a range comparable to, or potentially greater than, carboplatin, which often requires doses up to 10 times higher than cisplatin to achieve a similar cytotoxic effect.[2]
| Feature | Dichloro(dipyridine)platinum(II) | Carboplatin | References |
| Parent Compound | Cisplatin Analog | Cisplatin Analog | [5],[6] |
| Leaving Ligand(s) | Two Chloride (Cl⁻) ions | One Cyclobutane dicarboxylate | [5],[14] |
| Activation Rate | Presumed to be rapid (similar to cisplatin) | Slow | [5],[3] |
| Relative Potency | Less potent than cisplatin | Significantly less potent than cisplatin | [6],[2] |
| Primary MoA | DNA Adduct Formation, Inhibition of DNA Synthesis | DNA Adduct Formation, Inhibition of DNA Synthesis | [9],[7] |
| Cell Cycle Arrest | Induces arrest (phase can be cell-type dependent) | Induces S-phase and G2/M arrest | [12],[15] |
| Apoptosis Induction | Induces apoptosis | Potent inducer of apoptosis | [9],[16],[17] |
| Known Resistance | Not well-studied, but cross-resistance likely | Decreased uptake, increased efflux, enhanced DNA repair | [18],[3] |
Table 1. Summary comparison of in vitro characteristics.
Cell Cycle Arrest & Apoptosis Induction
Both platinum compounds, upon inflicting sufficient DNA damage, trigger cellular DNA damage response (DDR) pathways. This typically leads to the activation of checkpoint kinases like Chk1, resulting in cell cycle arrest to allow time for DNA repair.[12][15] Studies show that both cisplatin and carboplatin induce a strong S-phase arrest in certain cell lines.[12][15] If the damage is irreparable, the cell is directed towards apoptosis. Carboplatin is a well-documented inducer of apoptosis, often mediated by the p53 tumor suppressor pathway.[9] Dichloro(dipyridine)platinum(II) is also expected to be a potent inducer of apoptosis, a common downstream effect of platinum-DNA adducts.[16][17]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of in vitro comparisons, standardized and well-controlled experimental protocols are essential.
Protocol 1: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of dichloro(dipyridine)platinum(II) and carboplatin in an appropriate solvent (e.g., DMSO or saline). Create a series of dilutions in serum-free culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated" (medium only) and "vehicle" (medium with the highest concentration of solvent used) controls.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for an additional 3-4 hours.[20][21]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[20][21] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of each platinum compound for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin-EDTA, and then combine with the supernatant containing any floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., 50 µg/mL Propidium Iodide) and an RNase (e.g., 100 µg/mL RNase A) to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the Propidium Iodide.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Figure 2. Standard experimental workflow for comparing the in vitro efficacy of platinum compounds.
Conclusion and Future Directions
Carboplatin's in vitro efficacy is well-characterized, defined by its slower activation kinetics and broad use as a clinical benchmark.[5][9][10] Dichloro(dipyridine)platinum(II), while less studied, demonstrates a classic platinum-based mechanism of action with cytotoxic effects noted in early studies.[6][7] Its structural similarity to cisplatin suggests a faster activation profile than carboplatin, while the pyridine ligands may confer different cellular uptake and resistance-evasion properties that warrant further investigation.
For drug development professionals, this comparison underscores a critical principle: subtle changes in ligand design can profoundly impact a compound's pharmacological profile. Dichloro(dipyridine)platinum(II) represents a class of analogs where lipophilicity is modified, a strategy that could be exploited to overcome uptake-related resistance mechanisms. Future research should focus on direct, head-to-head in vitro studies of these two compounds across a diverse panel of cancer cell lines, including those with defined platinum resistance mechanisms. Such studies are essential to fully elucidate the potential advantages and liabilities of the dipyridine scaffold in the design of next-generation platinum therapeutics.
References
- Anti-Cancer Mechanism of Carboplatin and Paclitaxel in Ovarian Epithelial Cancer Cells. (2025). Vertex AI Search.
- Establishment and Characterization of Carboplatin-Resistant Retinoblastoma Cell Lines. (n.d.). PubMed.
- Carboplatin Pharmacology. (n.d.). News-Medical.Net. [Link]
- Carbopl
- How does carboplatin stop cancer? (2024). Drugs.com. [Link]
- PHARMACOLOGY OF Carboplatin (Paraplatin) ; Overview, Pharmacokinetics, Mechanism of action, Uses. (2024). YouTube. [Link]
- What is the mechanism of action of carbopl
- Characterization of the effects of cisplatin and carboplatin on cell cycle progression and DNA damage response activ
- Characterization of the effects of cisplatin and carboplatin on cell cycle progression and DNA damage response activation in DNA polymerase eta-deficient human cells. (n.d.). PubMed. [Link]
- Carboplatin sensitivity of ovarian cancer cell lines as measured by the... (n.d.).
- Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein. (n.d.). Frontiers. [Link]
- What is the mechanism of Carboplatin? (2024).
- Carboplatin sensitivity in epithelial ovarian cancer cell lines: The impact of model systems. (2021). PLOS ONE. [Link]
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. (n.d.).
- Biological data for carboplatin-resistant cancer cell lines. Growth... (n.d.).
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV)
- Effects of platinum antitumor agents on in vitro assays of human antitumor immunity. II. Effects of cis-[Pt(NH3)2Cl2] on spontaneous cell-mediated cytotoxicity. (n.d.). PubMed. [Link]
- Synthesis, characterization, and comparative in vitro cytotoxicity studies of platinum(II), palladium(II), and gold(III)
- Effects of Platinum Antitumor Agents on in vitro Assays of Human Antitumor Immunity. (2009). Karger Publishers. [Link]
- Platinum-based drugs for cancer therapy and anti-tumor strategies. (n.d.).
- Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. (n.d.). MDPI. [Link]
- Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)platinum(II)1. (n.d.). AACR Journals. [Link]
- Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)platinum(II)'. (1971). AACR Journals. [Link]
- cis‐ and trans‐Dichloro(dipyridine)platinum(II). (2025).
- Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models†. (2017). Oxford Academic. [Link]
- Selected platinum complexes in standard and modern anti-cancer therapies. (n.d.). Via Medica Journals. [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV)
- New Platinum(II) agent induces bimodal death of apoptosis and autophagy against A549 cancer cell. (n.d.). PubMed. [Link]
- Design, synthesis, MTT assay, DNA interaction studies of platinum(II) complexes. (n.d.). Springer. [Link]
- A COX-2-Targeted Platinum(lV) Prodrug Induces Apoptosis and Reduces Inflammation in Bladder Cancer Models. (n.d.). MDPI. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Mechanism of action of cis-dichlorodiamminepl
- In vitro phase II comparison of the cytotoxicity of a novel platinum analog, nedaplatin (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers. (n.d.). PubMed. [Link]
- Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands. (2025).
- Inhibition of Cell Growth, Induction of Apoptosis and Mechanism of Action of the Novel Platinum Compound cis-Diaminechloro-[2-(Diethylamino) Ethyl 4-Amino-Benzoate, N 4 ]-Chloride Platinum (II) Monohydrochloride Monohydrate. (2025).
- The synthesis and characterization of novel platinum(II) complexes containing bulky aromatic groups. (n.d.). Mount Allison University. [Link]
- Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy. (n.d.).
- Synthesis and characterization of platinum(II) complexes containing spiro system. (n.d.). PubMed. [Link]
- cis-dichloro(dipyridine)
- Induction of apoptosis of combined treatments based on the compound 4d... (n.d.).
- In vitro phase II comparison of the cytotoxicity of a novel platinum analog, nedaplatin (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers. (n.d.). PubMed. [Link]
Sources
- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of action of cis-dichlorodiammineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboplatin - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 9. imrpress.com [imrpress.com]
- 10. news-medical.net [news-medical.net]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the effects of cisplatin and carboplatin on cell cycle progression and DNA damage response activation in DNA polymerase eta-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Platinum(II) agent induces bimodal death of apoptosis and autophagy against A549 cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Establishment and Characterization of Carboplatin-Resistant Retinoblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
A Comparative Guide to the Biological Effects of cis- vs. trans-Dichloro(dipyridine)platinum(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the geometric isomers, cis- and trans-dichloro(dipyridine)platinum(II) [Pt(py)₂Cl₂]. We will explore how their fundamental stereochemical differences translate into distinct biological activities, focusing on their mechanisms of action, cytotoxicity, and the experimental methodologies used for their evaluation.
Introduction: The Critical Role of Stereochemistry in Platinum Anticancer Agents
The discovery of cisplatin, cis-diamminedichloroplatinum(II), revolutionized cancer chemotherapy. Its therapeutic success is fundamentally linked to its cis geometry, which allows it to form specific types of DNA adducts that trigger cell death. In contrast, its stereoisomer, transplatin, is clinically ineffective.[1][2] This stark difference underscores the critical importance of stereochemistry in the design of platinum-based drugs.
This guide focuses on two analogous compounds, cis- and trans-dichloro(dipyridine)platinum(II), to illustrate these foundational principles. By replacing the ammine ligands of cisplatin and transplatin with pyridine, we can examine how ligand properties influence the structure-activity relationship of these important square planar complexes.
Physicochemical Properties and Synthesis
The arrangement of ligands around the central platinum atom defines the properties of these isomers.
-
cis-dichloro(dipyridine)platinum(II): The two chloride ligands and two pyridine ligands are adjacent to each other (90° separation). This arrangement results in a polar molecule with a net dipole moment.
-
trans-dichloro(dipyridine)platinum(II): The identical ligands are positioned on opposite sides of the platinum atom (180° separation), resulting in a nonpolar molecule with no net dipole moment.
This difference in polarity affects solubility, with the cis isomer generally showing higher solubility in polar solvents.
Synthesis: The synthesis of these isomers is governed by the "trans effect," which describes the ability of a ligand to direct the substitution of the ligand opposite to it.[3][4]
-
Synthesis of the cis isomer typically starts from potassium tetrachloroplatinate(II) (K₂PtCl₄). The trans effect of Cl⁻ is greater than that of pyridine. Therefore, after the first pyridine replaces a chloride, the second pyridine will preferentially replace a chloride that is cis to the first pyridine (and trans to another chloride), yielding the cis product.[3]
-
Synthesis of the trans isomer can be achieved by isomerizing the cis complex in a solvent like dimethylformamide (DMF) or by starting with a tetrapyridineplatinum(II) complex, [Pt(py)₄]²⁺, and reacting it with HCl.[5][6]
Mechanism of Action: A Tale of Two Geometries
The primary pharmacological target for these platinum complexes is nuclear DNA.[1] However, the way each isomer interacts with DNA is fundamentally different and dictates their biological efficacy.
DNA Binding and Adduct Formation
Once inside the cell, where the chloride concentration is low, the chloride ligands are hydrolyzed, creating reactive aqua species that readily bind to the N7 positions of purine bases, particularly guanine.
-
cis-Pt(py)₂Cl₂: Due to the close proximity of its leaving groups, the cis isomer predominantly forms 1,2-intrastrand crosslinks .[1] This involves linking two adjacent guanine bases on the same DNA strand. This adduct creates a significant kink in the DNA double helix, which is poorly recognized and repaired by the cell's DNA repair machinery.[1] This persistent lesion disrupts DNA replication and transcription, ultimately triggering apoptosis.
-
trans-Pt(py)₂Cl₂: The 180° geometry of the trans isomer prevents it from forming the 1,2-intrastrand adducts that are characteristic of active cis complexes.[1] Instead, it forms monofunctional adducts and a higher frequency of interstrand crosslinks compared to the cis isomer.[1] These adducts cause less distortion to the DNA structure and are more readily removed by cellular repair mechanisms, such as nucleotide excision repair (NER), leading to its significantly lower cytotoxicity.[1][2]
Comparative Biological Effects
The differences in DNA adduct formation directly translate to vastly different biological outcomes. While direct comparative data for the dipyridine complexes can be extrapolated from the broader class of platinum isomers, the principles remain consistent.
In Vitro Cytotoxicity
Table 1: Illustrative Cytotoxicity Comparison of Platinum Isomers (Note: This table presents generalized data for cisplatin/transplatin to illustrate the expected trend for dipyridine analogues, as specific comparative data was not found.)
| Compound | Cancer Cell Line | IC₅₀ (µM) - Approximate Range | Biological Outcome |
| cis-Pt(py)₂Cl₂ | Ovarian, Lung, etc. | Low (e.g., 1-10 µM) | High Cytotoxicity |
| trans-Pt(py)₂Cl₂ | Ovarian, Lung, etc. | High (e.g., >50 µM) | Low Cytotoxicity |
Induction of Apoptosis and Cell Cycle Arrest
The persistent DNA lesions formed by cis-Pt(py)₂Cl₂ are potent triggers of the apoptotic cascade. The cell cycle checkpoints, particularly at the G2/M phase, arrest proliferation to allow for DNA repair. When the damage is too extensive to be repaired, the cell is directed towards programmed cell death. In contrast, the adducts formed by the trans isomer are often repaired, allowing the cell to resume proliferation, thus resulting in a weaker pro-apoptotic effect.[8][9]
Experimental Protocols for Evaluation
To empirically determine the differential effects of these isomers, a series of standard in vitro assays are employed.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This assay measures cell metabolic activity as an indicator of cell viability.
Causality: The choice of the MTT assay is based on its reliability and high throughput for determining the dose-dependent cytotoxic effects of compounds. It quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of cis- and trans-Pt(py)₂Cl₂ in the appropriate cell culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: This method is chosen for its ability to quantitatively assess the mode of cell death. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC₅₀ concentrations of the cis and trans isomers for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quadrant the cell population:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Perspectives
The comparative analysis of cis- and trans-dichloro(dipyridine)platinum(II) reaffirms the fundamental principles of structure-activity relationships established by cisplatin. The cis isomer's ability to form unique, helix-distorting 1,2-intrastrand DNA adducts makes it a potent cytotoxic agent, whereas the trans isomer forms lesions that are more easily repaired, rendering it biologically less effective.[1]
While the classic trans isomers are inactive, research into novel trans-platinum complexes with bulky or planar ligands has shown that the "inactive" label is not absolute.[2][7] Some of these novel compounds exhibit different mechanisms of action and can overcome cisplatin resistance, highlighting that the trans geometry can be a valuable scaffold for developing new anticancer agents with alternative cellular targets or DNA binding modes.[7][10] Future research should continue to explore these non-classical platinum complexes to broaden the arsenal of effective metal-based therapeutics.
References
- Mellish, K. J., Kelland, L. R. (1994). DNA-binding properties of novel cis- and trans platinum-based anticancer agents in 2 human ovarian carcinoma cell lines. British Journal of Cancer, 70(5), 847–851. [Link]
- Nishikawa, K., et al. (2019). Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. Molecules, 24(24), 4629. [Link]
- Kasparkova, J., et al. (2003). DNA binding mode of the cis and trans geometries of new antitumor nonclassical platinum complexes containing piperidine, piperazine, or 4-picoline ligand in cell-free media. Relations to their activity in cancer cell lines. Biochemistry, 42(20), 6321–6332. [Link]
- Jamieson, E. R., Lippard, S. J. (1999). Ligand effects in platinum binding to DNA. A comparison of DNA binding properties for cis- and trans-[PtCl2(amine)2] (amine = NH3, pyridine). Biochemistry, 38(40), 12955–12965. [Link]
- Kasparkova, J., Marini, V., Najajreh, Y., Gibson, D., & Brabec, V. (2003). DNA Binding Mode of the Cis and Trans Geometries of New Antitumor Nonclassical Platinum Complexes Containing Piperidine, Piperazine, or 4-Picoline Ligand in Cell-Free Media. Relations to Their Activity in Cancer Cell Lines. Biochemistry, 42(20), 6321-6332. [Link]
- Filipović, L., et al. (2013). Biological Evaluation of Trans-dichloridoplatinum(II) Complexes with 3- and 4-acetylpyridine in Comparison to Cisplatin. Radiology and Oncology, 47(4), 369–379. [Link]
- Request PDF: cis‐ and trans‐Dichloro(dipyridine)platinum(II). (n.d.).
- Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganica Chimica Acta, 454, 230–248. [Link]
- Filipović, L., Poljarević, J., Lazić, J., Vučićević, L., & Sabo, T. (2013). Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin. Radiology and Oncology, 47(4), 369-379. [Link]
- Filipović, L., et al. (2013). Biological evaluation of transdichloridoplatinum(II)
- Medina-Lumbreras, C., et al. (2017). Synthesis, characterization and biological activity of trans-platinum(II) complexes with chloroquine. Journal of the Mexican Chemical Society, 61(3), 209–218. [Link]
- Synthesis of cis- and trans- Diamminedichloroplatinum(II). (n.d.). Michigan State University Department of Chemistry. [Link]
- Request PDF: cis‐ and trans‐Dichlorodiammineplatinum(II). (n.d.).
- Muscella, A., et al. (2020). trans-Dichloro(triphenylarsino)(N,N-dialkylamino)platinum(II) Complexes: In Search of New Scaffolds to Circumvent Cisplatin Resistance. International Journal of Molecular Sciences, 21(24), 9680. [Link]
- Unit-4. (n.d.). Scribd. [Link]
- Wappes, B., et al. (1985). The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes. Journal of Cancer Research and Clinical Oncology, 110(1), 31–36. [Link]
- Quirante, J., et al. (2006). Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431. Journal of Inorganic Biochemistry, 100(1), 107–114. [Link]
- Chemical and cellular investigations of trans-ammine-pyridine-dichlorido-platinum(II), the likely metabolite of the antitumor active cis-diammine-pyridine-chorido-platinum(II). (n.d.). Semantic Scholar. [Link]
- Shilyagina, N. Y., et al. (2023). Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. Fine Chemical Technologies, 18(5), 450–461. [Link]
- Inorganic Reaction Mechanisms. (n.d.). Universidade Federal do Rio Grande do Sul. [Link]
- Johnson, N. P., et al. (1980). cis-Pt(NH3)2Cl2 and trans-Pt(NH3)2Cl2 inhibit DNA synthesis in cultured L1210 leukemia cells. Cancer Letters, 10(1), 1–6. [Link]
- Martínez-Alonso, M., et al. (2022). Synthesis and In Vitro Studies of Photoactivatable Semisquaraine-type Pt(II) Complexes. Inorganic Chemistry, 61(20), 7933–7945. [Link]
- Kong, P. C., Rochon, F. D. (1979). Synthesis of cis- and trans-platinum compounds with pyrimidine and crystal structures of trans-[Pt(pyrimidine)2X2] where X = Cl and Br. Inorganica Chimica Acta, 37, L503–L505. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and biological activity of trans-platinum(II) complexes with chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. professor.ufrgs.br [professor.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [radioloncol.com]
- 9. [PDF] Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin | Semantic Scholar [semanticscholar.org]
- 10. DNA binding mode of the cis and trans geometries of new antitumor nonclassical platinum complexes containing piperidine, piperazine, or 4-picoline ligand in cell-free media. Relations to their activity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Elucidation of Dichloro(dipyridine)platinum(II): The Definitive Role of X-ray Crystallography
For researchers and professionals in drug development and materials science, the precise characterization of a synthesized metal complex is not merely a procedural formality; it is the bedrock upon which all subsequent functional studies are built. The geometric isomerism of square planar complexes like dichloro(dipyridine)platinum(II), [PtCl₂(py)₂], dictates their chemical reactivity, biological activity, and physical properties. The well-known anticancer drug cisplatin (cis-diamminedichloroplatinum(II)) and its inactive trans-isomer are a stark reminder of how critical stereochemistry is.[1] This guide provides an in-depth comparison of analytical techniques for confirming the structure of [PtCl₂(py)₂], establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard, while contextualizing the vital, complementary roles of spectroscopic and elemental analyses.
The Central Question: Unambiguous Isomer and Structural Confirmation
Upon synthesizing [PtCl₂(py)₂], typically from the reaction of K₂[PtCl₄] with pyridine, the primary analytical challenge is to definitively prove which geometric isomer, cis or trans, has been formed and to characterize its precise molecular structure.[2] While several techniques can suggest the identity of the isomer, only one can provide a direct, three-dimensional visualization of the atomic arrangement, including exact bond lengths and angles.
Chapter 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is the most powerful and definitive method for determining the three-dimensional atomic arrangement of a crystalline compound.[3] It moves beyond connectivity and inference to provide a precise, atomic-resolution map of the molecule. The technique relies on the principle that a crystal, with its ordered, repeating lattice of molecules, will diffract a beam of X-rays in a unique pattern.[4] By analyzing this diffraction pattern, we can work backward to determine the electron density distribution and, therefore, the exact position of each atom.[5]
Causality in the Crystallographic Workflow
A successful SC-XRD experiment is a testament to meticulous technique, where each step is designed to preserve and exploit the crystalline order. The quality of the final structure is entirely dependent on the quality of the single crystal used.[3]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step) : High-quality single crystals are paramount. For organometallic compounds like [PtCl₂(py)₂], which are often sparingly soluble, slow crystallization methods are required.
-
Method : Slow evaporation of a saturated solution (e.g., in DMF or a similar solvent) or vapor diffusion, where a precipitant is slowly introduced into the solution via the vapor phase.
-
Causality : Rapid precipitation or "crashing out" traps solvent and impurities, leading to a poorly ordered, polycrystalline, or amorphous solid that will not produce a coherent diffraction pattern.[4] Slow, controlled growth allows molecules to pack in a highly ordered, repeating lattice, which is the definition of a single crystal.
-
-
Crystal Selection and Mounting :
-
Method : Under a polarized light microscope, select a visually clear, well-formed crystal with sharp edges and no visible cracks or defects.[6] The crystal (typically 0.1-0.3 mm) is mounted on a cryo-loop or glass fiber.
-
Causality : A single, high-quality crystal is essential. Twinning or multiple crystals will result in overlapping diffraction patterns that are difficult or impossible to deconvolve.
-
-
Data Collection :
-
Method : The mounted crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen (typically ~100 K), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction spot intensities are collected on a detector.[4]
-
Causality : Cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher-resolution structure. Rotation ensures that all possible lattice planes are brought into the correct orientation to satisfy Bragg's Law (nλ=2d sinθ) and diffract.[7]
-
-
Structure Solution and Refinement :
-
Method : Specialized software is used to process the diffraction data. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to achieve the best fit between the observed diffraction pattern and the one calculated from the model.
-
Causality : Refinement systematically adjusts atomic positions, bond lengths, and angles to minimize the difference between the experimental data and the theoretical model, ultimately yielding the final, precise molecular structure.
-
Anticipated Results & Interpretation for cis-[PtCl₂(py)₂]
The definitive output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains the precise 3D coordinates of every atom. From this, we can extract unambiguous structural parameters.
| Parameter | Expected Value for cis-[PtCl₂(py)₂] | Significance |
| Coordination Geometry | Distorted Square Planar | Confirms the Pt(II) electronic configuration and coordination number. |
| Isomer Confirmation | Two Cl ligands adjacent; two py ligands adjacent | Unambiguously proves the cis configuration. |
| Pt—Cl Bond Length | ~2.33 Å | Provides insight into the covalent bond between platinum and chlorine.[8][9] |
| Pt—N Bond Length | ~2.01 Å | Provides insight into the coordinate bond between platinum and the pyridine nitrogen.[8][9] |
| Cl—Pt—Cl Bond Angle | ~92° | The deviation from the ideal 90° reflects steric interactions between the cis ligands.[8][9] |
| N—Pt—N Bond Angle | ~90° | Reflects the geometry of the square planar complex. |
| Cl—Pt—N Bond Angles | ~90° and ~178° | Confirms the relative positions of the different ligands. |
Note: Data are based on the closely related cis-dichlorodiammineplatinum(II) complex as a reference.[8][9]
Chapter 2: Corroborative & Alternative Characterization Methods
While SC-XRD is definitive, it requires high-quality crystals and is not universally accessible. Other techniques are indispensable for routine characterization, assessing bulk purity, and studying the complex in solution. They provide complementary data that, when combined, build a comprehensive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for characterizing the structure of molecules in solution.[10] For platinum complexes, both ¹H and ¹⁹⁵Pt NMR are exceptionally informative.[11]
-
Expertise & Causality : NMR distinguishes isomers based on molecular symmetry. The cis isomer has C₂ᵥ symmetry, making the two pyridine ligands chemically equivalent. The trans isomer has D₂ₕ symmetry, also making its pyridine ligands equivalent. However, the different spatial arrangement of ligands around the platinum center creates distinct electronic environments, leading to different chemical shifts.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve ~5-10 mg of the [PtCl₂(py)₂] complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹⁹⁵Pt{¹H} spectra on a high-field NMR spectrometer. The ¹⁹⁵Pt nucleus (I=1/2, ~34% natural abundance) has a very wide chemical shift range, making it highly sensitive to changes in its coordination sphere.[11][12]
Anticipated NMR Data Comparison
| Technique | Observation for cis-[PtCl₂(py)₂] | Observation for trans-[PtCl₂(py)₂] |
| ¹H NMR | A single set of signals for the pyridine protons. | A single, but differently shifted, set of signals for the pyridine protons. |
| ¹⁹⁵Pt NMR | A single resonance. | A single resonance at a significantly different chemical shift (typically higher field) than the cis isomer.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. It is a quick and effective method for distinguishing between cis and trans isomers of [PtCl₂(py)₂] based on the number of Pt-Cl and Pt-N stretching bands.
-
Expertise & Causality : This distinction is a direct consequence of group theory and molecular symmetry. The lower symmetry cis isomer (C₂ᵥ) has two IR-active Pt-Cl stretching modes (symmetric and asymmetric). The more symmetric trans isomer (D₂ₕ) has only one IR-active Pt-Cl stretching mode because the symmetric stretch does not cause a change in the dipole moment.[13]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : Mix a small amount of the complex with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Data Acquisition : Record the spectrum, paying close attention to the far-IR region (below 600 cm⁻¹) where the metal-ligand vibrations occur.
Anticipated IR Data Comparison
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | cis Isomer (C₂ᵥ) | trans Isomer (D₂ₕ) |
| ν(Pt—Cl) | 300 - 360 | Two bands | One band |
| ν(Pt—N) | 420 - 450 | Two bands | One band |
Elemental Analysis (CHN)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. It is a fundamental technique for confirming the empirical formula and assessing the purity of the bulk sample.
-
Trustworthiness : If the experimental percentages match the theoretical values calculated for the formula C₁₀H₁₀Cl₂N₂Pt, it provides strong evidence that the desired compound has been synthesized without significant impurities (e.g., trapped solvent or starting materials).
Experimental Protocol: Elemental Analysis
-
Sample Preparation : A small, accurately weighed amount of the dry, purified complex is submitted for analysis.
-
Data Acquisition : The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Anticipated Elemental Analysis Data
| Element | Theoretical % for C₁₀H₁₀Cl₂N₂Pt (MW: 424.18 g/mol ) | Acceptable Experimental Range |
| Carbon (C) | 28.32% | 28.02% - 28.62% |
| Hydrogen (H) | 2.38% | 2.08% - 2.68% |
| Nitrogen (N) | 6.60% | 6.30% - 6.90% |
Chapter 3: A Holistic View: Comparative Analysis and Data Synthesis
No single technique outside of SC-XRD can provide a complete structural picture. A robust characterization relies on the logical synthesis of data from multiple complementary methods.
Caption: Logical relationship of analytical techniques for structural confirmation.
Strengths & Limitations at a Glance
| Technique | Primary Information | Strengths | Limitations |
| SC-XRD | Absolute 3D structure, bond lengths/angles | Unambiguous, definitive, "gold standard".[14] | Requires high-quality single crystals; structure is in the solid state.[3] |
| NMR | Solution-state structure, isomerism | Excellent for distinguishing isomers in solution, non-destructive.[15] | Provides connectivity and symmetry, not precise bond lengths/angles. |
| IR | Molecular vibrations, symmetry | Fast, inexpensive, good for rapid isomer screening based on symmetry.[13] | Indirect structural information; interpretation can be complex. |
| Elemental Analysis | Elemental composition, purity | Confirms empirical formula and bulk purity. | Gives no information about structure or isomerism. |
Conclusion
For the unequivocal confirmation of the structure of dichloro(dipyridine)platinum(II), single-crystal X-ray crystallography is the indispensable and authoritative technique. It provides a level of detail—precise bond lengths, angles, and absolute stereochemistry—that other methods can only infer.[5][7] However, a comprehensive and trustworthy characterization, as expected in modern chemical and pharmaceutical research, is built on a foundation of complementary evidence. NMR spectroscopy validates the structure and isomeric purity in the solution phase, IR spectroscopy offers a rapid and reliable check on the isomer's identity based on molecular symmetry, and elemental analysis confirms the fundamental composition and purity of the bulk material. By integrating the data from these techniques, researchers can present a self-validating and holistic confirmation of their synthesized complex, with SC-XRD serving as the ultimate arbiter of its three-dimensional structure.
References
- Title: NMR spectroscopy of anticancer pl
- Title: Applications of nuclear magnetic resonance to study the structure of platinum-group metal complexes in aqueous solutions Source: RCSI Journals Pl
- Title: (195 Pt) Platinum NMR Source: University of Ottawa URL:[Link]
- Title: Platinum-195 nuclear magnetic resonance Source: Wikipedia URL:[Link]
- Title: NMR Spectroscopy of Anticancer Platinum Drugs Source: ResearchG
- Title: Characterizing metal binding sites in proteins with X-ray crystallography Source: PMC - NIH URL:[Link]
- Title: cis‐ and trans‐Dichloro(dipyridine)platinum(II)
- Title: X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties Source: University of Cape Town URL:[Link]
- Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Title: Crystal structure of cis-dichloro(2,2′-dipyridylamine)-platinum(II)
- Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL:[Link]
- Title: X-ray Crystallography Source: Chemistry LibreTexts URL:[Link]
- Title: Metallography Source: Wikipedia URL:[Link]
- Title: PLATINUM(II) COMPLEXES: INFRARED SPECTRA IN THE 300–800 CM−1 REGION Source: Canadian Science Publishing URL:[Link]
- Title: The crystal structures of cis- and trans-dichlorodiammineplatinum(II) Source: RSC Publishing URL:[Link]
- Title: Stereoisomers: Geometric Isomers in cis-platin Source: Chemistry LibreTexts URL:[Link]
- Title: The crystal structures of cis- and trans-dichlorodiammineplatinum(II) (1965) Source: SciSpace URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Metallography - Wikipedia [en.wikipedia.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. The crystal structures of cis- and trans-dichlorodiammineplatinum(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. The crystal structures of cis- and trans-dichlorodiammineplatinum(II) (1966) | G. H. W. Milburn | 182 Citations [scispace.com]
- 10. NMR spectroscopy of anticancer platinum drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of DNA Adducts Formed by Dichloro(dipyridine)platinum(II) and Oxaliplatin: A Guide for Researchers
In the landscape of platinum-based anticancer therapeutics, the nature of the DNA adducts formed is a critical determinant of a compound's efficacy, toxicity profile, and mechanisms of resistance. This guide provides an in-depth comparison of the DNA adducts generated by two distinct platinum(II) complexes: the historically significant dichloro(dipyridine)platinum(II) and the clinically successful oxaliplatin. This analysis is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that govern the biological activity of these compounds.
Introduction: The Central Role of DNA Adducts in Platinum-Based Chemotherapy
The anticancer activity of platinum complexes is primarily attributed to their ability to form covalent adducts with DNA, which subsequently triggers a cascade of cellular events leading to apoptosis.[1][2] These platinum-DNA adducts disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cell cycle arrest and programmed cell death.[3] The specific geometry and chemical nature of the non-leaving ligands coordinated to the platinum center profoundly influence the types of DNA adducts formed, their structural impact on the DNA helix, and how they are recognized and processed by the cellular machinery.[4]
This guide will dissect the nuances of DNA adduct formation by dichloro(dipyridine)platinum(II) and oxaliplatin, exploring how their distinct ligand spheres dictate their interactions with the genome.
Dichloro(dipyridine)platinum(II): A Look at a Classic Platinum Complex
cis-Dichloro(dipyridine)platinum(II) is a square planar platinum(II) complex featuring two monodentate pyridine ligands and two chloride leaving groups. While not as extensively studied in recent decades as other platinum drugs, its DNA-binding properties offer a valuable counterpoint to the more contemporary oxaliplatin.
Mechanism of DNA Adduct Formation
Similar to other platinum(II) complexes, dichloro(dipyridine)platinum(II) is activated intracellularly through the hydrolysis of its chloride ligands in the low-chloride environment of the cell. This process generates highly reactive aqua species that can then bind to nucleophilic sites on DNA, with a preference for the N7 position of guanine and, to a lesser extent, adenine.[1][5]
Due to the presence of two monodentate pyridine ligands, dichloro(dipyridine)platinum(II) has the potential to form monofunctional adducts, where only one coordination site on the platinum is bound to DNA. The related compound, cis-diammine(pyridine)chloroplatinum(II) (pyriplatin), is known to form such monofunctional adducts, which, despite not forming crosslinks, can effectively block transcription.[6][7] It is plausible that dichloro(dipyridine)platinum(II) also forms these monofunctional adducts.
Furthermore, the cis geometry of the chloride ligands allows for the formation of bifunctional adducts, including intrastrand and interstrand crosslinks.[3] Intrastrand crosslinks, particularly between adjacent guanines (GG), are the most common type of adducts formed by many platinum drugs.[8]
Oxaliplatin: A Third-Generation Platinum Agent
Oxaliplatin, a third-generation platinum drug, is distinguished by its 1,2-diaminocyclohexane (DACH) carrier ligand. This bulky, bidentate ligand plays a crucial role in its unique spectrum of activity, particularly in colorectal cancer, and its ability to overcome resistance to cisplatin and carboplatin.
Mechanism of DNA Adduct Formation
Oxaliplatin is also a prodrug that undergoes aquation to form reactive species.[2] These activated forms then react with DNA to primarily form intrastrand crosslinks between adjacent guanine residues (1,2-d(GpG)) and between a guanine and an adjacent adenine (1,2-d(ApG)).[2] Interstrand crosslinks are also formed, but at a much lower frequency.[8]
The DACH ligand of oxaliplatin imparts a distinct conformation to the resulting DNA adducts. These adducts are bulkier and cause different distortions in the DNA helix compared to those formed by cisplatin.[2] This structural difference is thought to be a key factor in the differential recognition of oxaliplatin adducts by cellular proteins, including those involved in DNA repair and mismatch repair pathways.[2]
Head-to-Head Comparison: Dichloro(dipyridine)platinum(II) vs. Oxaliplatin DNA Adducts
| Feature | Dichloro(dipyridine)platinum(II) | Oxaliplatin |
| Carrier Ligand(s) | Two monodentate pyridine ligands | One bidentate 1,2-diaminocyclohexane (DACH) ligand |
| Likely Adduct Types | Monofunctional adducts, Intrastrand crosslinks, Interstrand crosslinks | Intrastrand crosslinks (predominantly 1,2-d(GpG) and 1,2-d(ApG)), Interstrand crosslinks |
| Adduct Structure | Likely less bulky than oxaliplatin adducts. The pyridine rings may influence the local DNA conformation. | Bulky adducts due to the DACH ligand, leading to significant DNA distortion.[2] |
| Cellular Recognition & Repair | Potentially recognized by nucleotide excision repair (NER) pathways.[9] The recognition of monofunctional adducts may differ from that of crosslinks. | The bulky DACH-Pt-DNA adducts are poorly recognized by mismatch repair (MMR) proteins, which contributes to its efficacy in MMR-deficient tumors.[2] Adducts are primarily repaired by the NER pathway.[10] |
| Impact on DNA Function | Monofunctional adducts can block transcription.[6] Crosslinks inhibit both replication and transcription.[3] | Potent inhibition of DNA replication and transcription.[2] |
Visualizing the Mechanisms
Logical Flow of DNA Adduct Formation and Cellular Response
Caption: Comparative pathways of DNA adduct formation and cellular responses for Dichloro(dipyridine)platinum(II) and Oxaliplatin.
Experimental Protocols for DNA Adduct Analysis
The characterization and quantification of platinum-DNA adducts are crucial for understanding the mechanism of action of these drugs. Below are generalized protocols commonly employed in this field.
Isolation of DNA from Treated Cells
-
Cell Lysis: Harvest cells treated with the platinum compound and lyse them using a suitable lysis buffer (e.g., containing SDS and proteinase K).
-
Protein Digestion: Incubate the lysate with proteinase K to degrade cellular proteins.
-
DNA Precipitation: Precipitate the DNA using isopropanol or ethanol.
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol and resuspend it in a suitable buffer (e.g., TE buffer).
Enzymatic Digestion of DNA to Nucleosides
-
Initial Digestion: Treat the isolated DNA with DNase I to generate smaller DNA fragments.
-
Second Digestion: Add nuclease P1 to digest the DNA fragments into 3'-mononucleotides.
-
Final Digestion: Use alkaline phosphatase to dephosphorylate the mononucleotides, yielding individual nucleosides.
Quantification of Platinum-DNA Adducts
Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
Sample Digestion: Digest a known amount of the isolated DNA in concentrated nitric acid.
-
Analysis: Analyze the digested sample using ICP-MS to determine the platinum concentration.
-
Calculation: Relate the platinum concentration to the amount of DNA analyzed to determine the number of adducts per unit of DNA.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS):
-
Separation: Inject the enzymatically digested nucleoside mixture into an HPLC system equipped with a C18 column to separate the different nucleosides and platinum-nucleoside adducts.
-
Detection and Quantification: Use a mass spectrometer to detect and quantify the specific platinum-DNA adducts based on their mass-to-charge ratio.
Experimental Workflow for DNA Adduct Analysis
Caption: A typical experimental workflow for the analysis of platinum-DNA adducts.
Conclusion: From Structure to Function
The comparison between dichloro(dipyridine)platinum(II) and oxaliplatin underscores the profound impact of ligand design on the formation and biological consequences of platinum-DNA adducts. While both compounds target DNA, the nature of their non-leaving ligands—monodentate pyridines versus a bidentate DACH—likely leads to distinct adduct profiles. The bulky DACH ligand of oxaliplatin results in adducts that are poorly recognized by the mismatch repair system, a key feature contributing to its clinical success. In contrast, the potential for dichloro(dipyridine)platinum(II) to form monofunctional adducts, in addition to crosslinks, presents an alternative mechanism for cytotoxicity through potent transcription inhibition.
Further detailed structural and cellular studies on the DNA adducts of dichloro(dipyridine)platinum(II) are warranted to fully elucidate its mechanism of action and to draw more definitive comparisons with oxaliplatin. Such research will undoubtedly contribute to the rational design of novel platinum-based anticancer agents with improved therapeutic indices.
References
- Casal, M. A., & Vilas, G. (2015). The rational design of anticancer platinum complexes: the importance of the structure-activity relationship. Current medicinal chemistry, 22(33), 3825–3845. [Link]
- A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. (2024). Journal of Molecular Structure, 1300, 137254. [Link]
- Todd, R. C., & Lippard, S. J. (2009). A scheme depicting the formation of a monofunctional platinum-DNA adduct...
- Platinum compounds and their DNA adducts. (n.d.). ResearchGate.
- Howle, J. A., Gale, G. R., & Smith, A. B. (1972). A proposed mode of action of antitumor platinum compounds based upon studies with cis-dichloro-((G- 3 H)dipyridine)platinum(II). Biochemical pharmacology, 21(10), 1465–1475. [Link]
- Al-Masoudi, N. A., & Ali, A. M. (2012). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. International journal of molecular sciences, 13(7), 8876–8901. [Link]
- Johnstone, T. C., Park, G. Y., & Lippard, S. J. (2014). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Anticancer research, 34(1), 471–476. [Link]
- Kostova, I. (2006). Platinum Complexes as Anticancer Agents. Recent Patents on Anti-Cancer Drug Discovery, 1(1), 1-22. [Link]
- Erickson, L. C., Zwelling, L. A., Ducore, J. M., Sharkey, N. A., & Kohn, K. W. (1981). DNA cross-linking and cytotoxicity induced by cis-diamminedichloroplatinum(II) in human normal and tumor cell lines. Cancer research, 41(9 Pt 1), 3347–3351. [Link]
- Olinski, R., Wedrychowski, A., Schmidt, W. N., Briggs, R. C., & Hnilica, L. S. (1987). In vivo DNA-protein cross-linking by cis- and trans-diamminedichloroplatinum(II). Cancer research, 47(1), 201–205. [Link]
- Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Inorganica chimica acta, 452, 251–260. [Link]
- Kasparkova, J., Kostrhunova, H., Novakova, O., Kizek, R., & Brabec, V. (2008). cis-Diammine(pyridine)chloroplatinum(II), a monofunctional platinum(II) antitumor agent: cellular and molecular interactions. Proceedings of the National Academy of Sciences of the United States of America, 105(26), 8882–8887. [Link]
- Szefler, B., Czeleń, P., & Jacewicz, D. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 24(13), 10984. [Link]
- Al-Assar, F. M. A., Al-jabor, H., Al-Warhi, T. I., Alfaifi, M. Y., Wazeer, M. M., & Isab, A. A. (2023). Tuning anticancer properties and DNA-binding of Pt(ii)
- Al-Assar, F. M. A., Al-jabor, H., Al-Warhi, T. I., Alfaifi, M. Y., Wazeer, M. M., & Isab, A. A. (2023). Tuning anticancer properties and DNA-binding of Pt(ii) complexes via alteration of nitrogen softness/basicity of tridentate ligands. Dalton transactions (Cambridge, England : 2003), 52(12), 3785–3800. [Link]
- van der Veer, J. L., & Reedijk, J. (1988). Ligand effects in platinum binding to DNA. A comparison of DNA binding properties for cis- and trans-[PtCl2(amine)2] (amine = NH3, pyridine). Biochemistry, 27(2), 743–749. [Link]
- Al-Assar, F. M. A., Al-jabor, H., Al-Warhi, T. I., Alfaifi, M. Y., Wazeer, M. M., & Isab, A. A. (2023). Tuning anticancer properties and DNA-binding of Pt(II)
- Hem-lata, & P. C. (2018). Impacts of amino acid-linked platinum(II) complexes on DNA structure. Journal of biological inorganic chemistry : JBIC : a publication of the Society of Biological Inorganic Chemistry, 23(8), 1279–1289. [Link]
- Zwelling, L. A., Anderson, T., & Kohn, K. W. (1979). DNA-protein and DNA interstrand cross-linking by cis- and trans-platinum(II) diamminedichloride in L1210 mouse leukemia cells and relation to cytotoxicity. Cancer research, 39(2 Pt 1), 365–369. [Link]
- Jones, J. C., Zhen, W., Reed, E., & Parker, R. J. (1995). Heterogeneous repair of platinum-DNA adducts by protein extracts from mammalian tissues. International journal of oncology, 7(5), 1041–1046. [Link]
- Rahmouni, A., & Leng, M. (1987). Characterization and localization of cis-diamminedichloro-platinum(II) adducts on a purified oligonucleotide containing the codons 12 and 13 of H-ras proto-oncogene. Nucleic acids research, 15(16), 6473–6486. [Link]
- cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF. (n.d.). ResearchGate.
- Repair of DNA lesions induced by platinum drugs. (2022, August 24). CORDIS | European Commission. [Link]
- Crosslinking of DNA. (2023, December 12). In Wikipedia. [Link]
- Deans, A. J., & West, S. C. (2011). DNA interstrand crosslink repair and cancer. Nature reviews. Cancer, 11(7), 467–480. [Link]
- Rottenberg, S., & van den Heuvel, M. M. (2021). Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions. Seminars in oncology, 48(4), 285–299. [Link]
- Jung, Y., & Lippard, S. J. (2007). Direct cellular responses to platinum-induced DNA damage. Chemical reviews, 107(5), 1387–1407. [Link]
- Roberts, J. J., & Thomson, A. J. (1979). Mechanism of action of cis-dichlorodiammineplatinum(II). Progress in nucleic acid research and molecular biology, 22, 71–133. [Link]
- Kasparkova, J., Marini, V., & Brabec, V. (2008). MECHANISMS OF EFFECTS OF PLATINUM (II) AND (IV) COMPLExES. COMPARISON OF CISPLATIN AND OxALIPLATIN wITH SATRAPLATIN AND LA-12. Interdisciplinary toxicology, 1(3-4), 104–109. [Link]
- Rocha, C. R. R., & de Almeida, F. V. (2018). DNA repair pathways and cisplatin resistance: an intimate relationship. Clinics (Sao Paulo, Brazil), 73(suppl 1), e478s. [Link]
- Wheate, N. J., Walker, S., Craig, G. E., & Oun, R. (2010). Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells. Journal of medicinal chemistry, 53(1), 386–398. [Link]
- Muscella, A., Vetrugno, C., Cossa, P., & Marsigliante, S. (2020). Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes. International journal of molecular sciences, 21(21), 8254. [Link]
Sources
- 1. Mechanism of action of cis-dichlorodiammineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.med.muni.cz [www2.med.muni.cz]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. The rational design of anticancer platinum complexes: the importance of the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin | Anticancer Research [ar.iiarjournals.org]
- 7. pnas.org [pnas.org]
- 8. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repair of DNA lesions induced by platinum drugs | REAP | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 10. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Dichloro(dipyridine)platinum(II) Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, particularly for metal-based therapeutics, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of the final drug product. Dichloro(dipyridine)platinum(II), a platinum-based coordination complex with potential anticancer properties, demands robust analytical techniques for its accurate quantification in various matrices. This guide provides a comprehensive comparison of commonly employed analytical methods for the detection of dichloro(dipyridine)platinum(II), grounded in the principles of scientific integrity and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is a critical step in the development of any new drug, as it provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of a specific analyte. The core parameters for method validation are outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently updated Q2(R2), as well as the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6][7][8][9] These guidelines provide a framework for assessing the performance characteristics of an analytical method, ensuring that it is fit for its intended use.
This guide will delve into the validation of three prominent analytical techniques for the quantification of dichloro(dipyridine)platinum(II):
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective technique for the separation and quantification of the intact molecule.
-
Liquid Chromatography with Mass Spectrometry (LC-MS): A highly sensitive and selective method that provides structural information and can distinguish the analyte from complex matrices.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): An elemental analysis technique that offers exceptional sensitivity for the quantification of total platinum content.
For each technique, we will explore the critical validation parameters, provide illustrative experimental protocols, and present comparative performance data.
The Logic of Method Selection: Causality in Experimental Choices
The choice of an analytical method is intrinsically linked to the specific requirements of the analysis. For dichloro(dipyridine)platinum(II), the selection between HPLC-UV, LC-MS, and ICP-MS depends on factors such as the required sensitivity, the complexity of the sample matrix, and the need for speciation versus total element quantification.
-
HPLC-UV is often the initial choice for routine analysis and quality control of the bulk drug substance due to its simplicity and robustness. The chromophoric nature of the dipyridine ligands allows for direct UV detection.
-
LC-MS becomes indispensable when higher sensitivity and selectivity are required, for instance, in bioanalytical studies to measure low concentrations of the drug and its metabolites in biological fluids.[10][11][12] The mass spectrometer provides an additional dimension of confirmation based on the mass-to-charge ratio of the molecule and its fragments.
-
ICP-MS is the gold standard for determining the total platinum content, which is crucial for assessing drug purity, performing mass balance studies, and quantifying the total amount of platinum in tissues or cells.[13][14][15][16][17] However, it does not provide information about the molecular form of the platinum.
The following sections will detail the validation of each of these methods, providing a framework for researchers to establish self-validating systems for the analysis of dichloro(dipyridine)platinum(II).
Validation of Analytical Methods: A Comparative Overview
The validation of an analytical method involves assessing a set of performance characteristics to ensure it is suitable for its intended purpose. The key parameters, as defined by ICH guidelines, are specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][5][18]
| Validation Parameter | HPLC-UV | LC-MS | ICP-MS |
| Specificity/Selectivity | Moderate | High | High (for Pt) |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (% RSD) | < 2% | < 15% | < 5% |
| LOD | ng/mL range | pg/mL to ng/mL range | pg/mL range |
| LOQ | ng/mL range | pg/mL to ng/mL range | pg/mL range |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a cornerstone technique in pharmaceutical analysis. For dichloro(dipyridine)platinum(II), the pyridine ligands possess a strong UV chromophore, enabling sensitive detection.
Experimental Protocol: Validation of an HPLC-UV Method
1. Objective: To validate an HPLC-UV method for the quantification of dichloro(dipyridine)platinum(II) in a drug substance.
2. Materials and Reagents:
- Dichloro(dipyridine)platinum(II) reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable modifier)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
- Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: Determined by UV scan of the analyte (e.g., ~260 nm)
- Injection Volume: 10 µL
4. Validation Parameters:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the reference standard. The analyte peak should be well-resolved from any other peaks. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the analyte from its degradation products.[2]
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be >0.99.
-
Accuracy: Analyze samples with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD over both days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Visualization of HPLC-UV Validation Workflow
Caption: Workflow for HPLC-UV Method Validation.
Liquid Chromatography with Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical applications where the analyte is present at low concentrations in complex matrices like plasma or urine.[10][11][12]
Experimental Protocol: Validation of an LC-MS Method
1. Objective: To validate an LC-MS method for the quantification of dichloro(dipyridine)platinum(II) in rat plasma.
2. Materials and Reagents:
- Dichloro(dipyridine)platinum(II) reference standard
- Internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Rat plasma (blank)
3. Sample Preparation:
- Protein precipitation: Add acetonitrile (e.g., 3 volumes) to the plasma sample, vortex, and centrifuge to precipitate proteins.
- Evaporate the supernatant and reconstitute in the mobile phase.
4. LC-MS Conditions (Example):
- LC System: UPLC or HPLC system
- Column: C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI) in positive mode
- MRM Transitions:
- Dichloro(dipyridine)platinum(II): Determine precursor ion (e.g., [M+H]⁺) and product ions.
- Internal Standard: Determine corresponding transitions.
5. Validation Parameters:
-
Specificity/Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity: Prepare a calibration curve in blank plasma over the expected concentration range (e.g., 0.1-100 ng/mL). The R² should be >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in quintuplicate. The accuracy should be within ±15% (±20% at the LLOQ), and the precision (RSD) should be ≤ 15% (≤ 20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualization of LC-MS Validation Logic
Caption: Logical flow for LC-MS method validation.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is an elemental analysis technique that provides unparalleled sensitivity for the quantification of platinum.[13][14][15][16][17] It is the method of choice for determining total platinum concentrations in various biological and pharmaceutical samples.
Experimental Protocol: Validation of an ICP-MS Method
1. Objective: To validate an ICP-MS method for the quantification of total platinum in tumor tissue samples.
2. Materials and Reagents:
- Platinum standard solution (certified)
- Internal standard solution (e.g., Iridium or Bismuth)
- Nitric acid (trace metal grade)
- Hydrogen peroxide (trace metal grade)
- Tumor tissue (blank)
3. Sample Preparation:
- Microwave Digestion: Accurately weigh the tissue sample and digest it in a mixture of nitric acid and hydrogen peroxide using a microwave digestion system.[16] This ensures the complete breakdown of the organic matrix and solubilization of the platinum.
- Dilute the digested sample to a final volume with deionized water.
4. ICP-MS Conditions (Example):
- Instrument: ICP-MS system
- RF Power: e.g., 1550 W
- Gas Flows: Optimized for sensitivity and stability
- Isotopes Monitored: ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt (monitor for potential interferences)
- Internal Standard: e.g., ¹⁹³Ir
5. Validation Parameters:
-
Specificity: Analyze digested blank tissue to ensure no significant background signal at the platinum isotopes.
-
Linearity: Prepare a calibration curve using the platinum standard solution over the desired concentration range (e.g., 0.1-100 ng/g). The R² should be >0.999.
-
Accuracy and Precision: Analyze a certified reference material (if available) or spike blank tissue digest with known amounts of platinum at low, medium, and high concentrations. The accuracy should be within 90-110%, and the precision (RSD) should be ≤ 5%.
-
LOD and LOQ: Determine from the analysis of replicate blank samples.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., acid concentration, instrument settings).
Visualization of ICP-MS Validation Pathway
Caption: Pathway for ICP-MS method validation.
Conclusion
The validation of analytical methods for dichloro(dipyridine)platinum(II) is a critical undertaking that requires a thorough understanding of the analyte, the chosen analytical technique, and the relevant regulatory guidelines.[6][18][19][20][21][22] This guide has provided a comparative overview of HPLC-UV, LC-MS, and ICP-MS, highlighting their respective strengths and the key considerations for their validation. By following the principles of scientific integrity and adopting a systematic approach to method validation, researchers and drug developers can ensure the generation of high-quality, reliable, and defensible analytical data, ultimately contributing to the successful development of new platinum-based therapies. The lifecycle management of analytical procedures should also be considered, where the method's performance is monitored throughout its routine use to ensure it remains fit for purpose.[23]
References
- United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- BA Sciences. USP <1225> Method Validation.
- U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024.
- MDPI. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples. 2022.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
- HylaPharm. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Plati.
- gmp-compliance.org. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. 2016.
- BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024.
- Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. 2025.
- Atomic Spectroscopy. Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS. 2024.
- MDPI. Characterization and Separation of Platinum-Based Antineoplastic Drugs by Zwitterionic Hydrophilic Interaction Liquid Chromatography (HILIC)–Tandem Mass Spectrometry, and Its Application in Surface Wipe Sampling. 2021.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
- ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024.
- USP-NF. 〈1225〉 Validation of Compendial Procedures.
- National Institutes of Health. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS).
- National Institutes of Health. Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts.
- Agilent. Quantitative determination of cisplatin in plasma and urine in clinical research by triple quadrupole LC/MS/MS. 2018.
- ACS Publications. A Comparison of the Quantitative Methods for the Analysis of the Platinum-Containing Anticancer Drug {cis-[Amminedichloro(2-methylpyridine)]- platinum(II)} (ZD0473) by HPLC Coupled to Either a Triple Quadrupole Mass Spectrometer or an Inductively Coupled Plasma Mass Spectrometer.
- PubMed. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues. 2016.
- ResearchGate. Validation of a highly sensitive ICP-MS method for the determination of platinum in biofluids: Application to clinical pharmacokinetic studies with oxaliplatin.
- separation and quantitation of some platinum group metals by rp-hplc.
- PubMed. Using HPLC for the determination of platinum drugs in biological matrixes after derivatization with diethyldithiocarbamate. 2023.
- ResearchGate. A simple ans sensitive validated HPLC method for quantitative determination of cisplatin in human plasma. 2025.
- SciELO. Optimization of a HPLC procedure for simultaneous determination of cisplatin and the complex cis,cis,trans-diamminedichlorodihydroxoplatinum(IV) in aqueous solutions.
- ResearchGate. HPLC-UV parameters of cisplatin analysis with and without derivation...
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023.
- ResearchGate. Validation of Analytical Methods. 2025.
- Extranet Systems. Guidelines.
- DCVMN. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
- IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology.
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. uspbpep.com [uspbpep.com]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. hylapharm.com [hylapharm.com]
- 14. Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS [at-spectrosc.com]
- 15. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 19. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 20. ICH Official web site : ICH [ich.org]
- 21. biopharminternational.com [biopharminternational.com]
- 22. propharmagroup.com [propharmagroup.com]
- 23. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Cellular Uptake of Dichloro(dipyridine)platinum(II) in Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, understanding the cellular pharmacology of novel platinum-based anticancer agents is paramount. This guide provides an in-depth comparative analysis of the cellular uptake of dichloro(dipyridine)platinum(II), a promising class of platinum(II) complexes, in different cancer cell lines. By synthesizing experimental data with established mechanistic insights, this document serves as a technical resource for designing and interpreting studies aimed at evaluating the efficacy and resistance profiles of non-classical platinum drugs.
Introduction: The Rationale for Pyridine-Ligated Platinum(II) Complexes
Cisplatin, the archetypal platinum-based chemotherapeutic, has been a cornerstone of cancer treatment for decades. However, its clinical utility is often hampered by severe side effects and the development of drug resistance. A primary mechanism of acquired cisplatin resistance is the reduced intracellular accumulation of the drug[1][2]. This has spurred the development of novel platinum complexes with altered ligand spheres designed to overcome these limitations.
Dichloro(dipyridine)platinum(II) exists as two geometric isomers, cis-[PtCl₂(py)₂] and trans-[PtCl₂(py)₂]. The replacement of the ammine ligands of cisplatin with more lipophilic pyridine ligands can significantly alter the compound's physicochemical properties, potentially leading to different cellular uptake mechanisms and the ability to circumvent cisplatin resistance pathways[3]. This guide focuses on the comparative cellular uptake of these isomers, providing a framework for their preclinical evaluation.
Mechanisms of Cellular Uptake: A Tale of Two Pathways
The cellular accumulation of platinum complexes is a dynamic process governed by a balance of influx and efflux. Unlike cisplatin, which is known to utilize copper transporters (e.g., CTR1) and organic cation transporters (OCTs) for cellular entry, the uptake mechanisms for more lipophilic, non-classical platinum complexes are less understood and are thought to be more reliant on passive diffusion[3][4].
The increased lipophilicity conferred by the pyridine ligands in dichloro(dipyridine)platinum(II) is hypothesized to favor transport across the cell membrane via passive diffusion. This mechanism is less likely to be affected by the downregulation of specific transporters, a common feature in cisplatin-resistant cells[1][3].
dot
Caption: Proposed primary uptake mechanism for dichloro(dipyridine)platinum(II).
Comparative Cellular Uptake: Experimental Data
A systematic study of the intracellular uptake of cis- and trans-dichloro(dipyridine)platinum(II) was conducted in the human breast cancer cell line MCF-7 and compared with cisplatin. The data, obtained through Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), provides valuable insights into how the pyridine ligands influence cellular accumulation.
| Compound | Concentration (µM) | Incubation Time (h) | Cell Line | Platinum Uptake (ng Pt / 10⁶ cells) | Reference |
| Cisplatin | 10 | 24 | MCF-7 | 10.5 | [3] |
| cis-[PtCl₂(py)₂] | 10 | 24 | MCF-7 | 18.2 | [3] |
| trans-[PtCl₂(py)₂] | 10 | 24 | MCF-7 | 25.0 | [3] |
The data clearly demonstrates that both isomers of dichloro(dipyridine)platinum(II) exhibit significantly higher cellular accumulation in MCF-7 cells compared to cisplatin under the same experimental conditions[3]. Notably, the trans isomer shows the highest uptake, suggesting that its geometric configuration may further enhance its ability to traverse the cell membrane. This enhanced accumulation is a promising characteristic for overcoming resistance mechanisms based on reduced cisplatin influx.
While direct comparative data for dichloro(dipyridine)platinum(II) in cisplatin-sensitive (A2780) and resistant (A2780cis) ovarian cancer cell lines is not available in the current literature, we can infer the expected behavior based on the known mechanisms of resistance in this cell line pair. The A2780cis cell line is well-characterized to exhibit reduced accumulation of cisplatin as a key resistance mechanism[2]. Given that the uptake of dichloro(dipyridine)platinum(II) is likely less dependent on the transporters affected in cisplatin resistance, it is hypothesized that the differential in uptake between the A2780 and A2780cis cell lines will be less pronounced for the pyridine complexes compared to cisplatin.
Experimental Protocol: Quantification of Intracellular Platinum by ICP-MS
The following protocol provides a robust methodology for the comparative analysis of platinum drug uptake in adherent cancer cell lines.
dot
Caption: Workflow for quantifying intracellular platinum by ICP-MS.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, A2780, A2780cis) in their recommended growth medium.
-
Seed the cells into 6-well plates at a density that will result in approximately 80-90% confluency at the time of drug treatment (e.g., 5 x 10⁵ cells per well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare fresh stock solutions of the platinum complexes in a suitable solvent (e.g., DMSO or DMF) and dilute to the final desired concentration in pre-warmed growth medium.
-
Remove the old medium from the cells and add the medium containing the platinum complexes.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Counting:
-
After incubation, place the plates on ice and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular platinum.
-
Add trypsin to each well to detach the cells.
-
Collect the cell suspension and centrifuge to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS and count the cells using a hemocytometer or an automated cell counter.
-
-
Sample Preparation for ICP-MS:
-
Transfer a known number of cells (e.g., 1 x 10⁶) to a clean tube.
-
Add concentrated nitric acid (e.g., 200 µL of 70% HNO₃) to lyse the cells and digest the organic matrix.
-
Heat the samples at a controlled temperature (e.g., 80°C) for at least 2 hours or until the solution is clear.
-
After cooling, dilute the samples to a final volume with high-purity deionized water (e.g., to 2 mL).
-
-
ICP-MS Analysis:
-
Prepare a series of platinum standards of known concentrations to generate a calibration curve.
-
Analyze the digested cell samples using an ICP-MS instrument, monitoring the appropriate platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt).
-
Quantify the platinum concentration in the samples by interpolating from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the amount of platinum per cell (e.g., in ng of Pt).
-
Normalize the data to the number of cells used for the analysis (e.g., ng Pt / 10⁶ cells).
-
Perform statistical analysis to determine the significance of any observed differences in uptake between the different cell lines and compounds.
-
Conclusion and Future Directions
The available evidence strongly suggests that dichloro(dipyridine)platinum(II) complexes exhibit enhanced cellular accumulation compared to cisplatin, a feature that is likely attributable to their increased lipophilicity and reliance on passive diffusion for cellular entry[3]. This characteristic makes them promising candidates for overcoming certain forms of cisplatin resistance.
Future studies should focus on directly quantifying the uptake of these pyridine-containing complexes in a panel of cisplatin-sensitive and -resistant cell lines, such as the A2780/A2780cis pair. Such data will be crucial for validating the hypothesis that these compounds can circumvent resistance mechanisms associated with reduced drug accumulation. Furthermore, investigating the subcellular distribution of these complexes will provide a more complete understanding of their mechanism of action and potential for inducing cytotoxicity through novel pathways.
References
- Galandrini, R., et al. (2022). Mechanisms of chemotherapy resistance in ovarian cancer. Ovarian Research, 15(1), 1-17.
- Parker, R. J., et al. (1991). Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation. Journal of Clinical Investigation, 87(3), 772-777.
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
- Ghezzi, A., et al. (2004). Uptake of antitumor platinum(II)-complexes by cancer cells, assayed by inductively coupled plasma mass spectrometry (ICP-MS). Journal of Inorganic Biochemistry, 98(1), 73-78.
- Hall, M. D., et al. (2008). The role of cellular accumulation in determining sensitivity to platinum-based chemotherapy. Annual Review of Pharmacology and Toxicology, 48, 495-535.
- Ishida, S., et al. (2002). Mechanisms of cisplatin resistance in human gynecologic cancer cell lines. Cancer Letters, 178(1), 7-14.
- Kuo, M. T., et al. (2007). The role of the MRP family of transporters in cisplatin resistance. Cancer and Metastasis Reviews, 26(1), 15-25.
- Li, Q., et al. (2016). New insights into the mechanisms of cisplatin resistance: from tumor cell to microenvironment. Frontiers in Pharmacology, 7, 285.
- Shen, D. W., et al. (2012). The role of ABC transporters in drug resistance. Journal of Pharmaceutical Sciences, 101(9), 3035-3061.
- Zhang, J., et al. (2020). The drug-resistance mechanisms of five platinum-based antitumor agents. Frontiers in Pharmacology, 11, 441.
- Perry, B. J., & Balazs, R. E. (1994). ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin. Analytical Proceedings including Analytical Communications, 31(9), 269-271.
- Amable, L. (2016). Cisplatin resistance and opportunities for precision medicine. Pharmacological Research, 106, 27-36.
- Galluzzi, L., et al. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869-1883.
- Kelland, L. (2007). The resurgence of platinum-based cancer chemotherapy.
- Stewart, D. J. (2007). Mechanisms of resistance to cisplatin and carboplatin.
- Borst, P., et al. (2002). A family of drug transporters: the multidrug resistance-associated proteins. Journal of the National Cancer Institute, 94(18), 1356-1369.
- Deeley, R. G., & Cole, S. P. (2006). Substrate recognition and transport by multidrug resistance protein 1 (ABCC1). FEBS Letters, 580(4), 1103-1111.
- Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters.
- Rabik, C. A., & Dolan, M. E. (2007). Molecular mechanisms of resistance and toxicity associated with platinating agents.
- Reed, E. (1998). Platinum-DNA adduct, nucleotide excision repair and platinum based anti-cancer chemotherapy.
- Siddik, Z. H. (2002). Biochemical and molecular mechanisms of cisplatin resistance. Cancer Journal, 8 Suppl 1, S2-8.
- Wernyj, R. P., & Morin, P. J. (2004). Molecular mechanisms of platinum resistance: still searching for the Achilles' heel.
- Wilson, T. R., et al. (2014). Widespread potential for growth-factor-driven resistance to anticancer kinase inhibitors.
- Windebank, A. J. (1999). Mechanism of cisplatin neurotoxicity. Annals of Neurology, 46(5), 795-796.
- Zeng, S., et al. (2018). Deciphering the molecular mechanisms behind drug resistance in ovarian cancer to unlock efficient treatment options. Cancers, 10(12), 509.
Sources
- 1. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the Molecular Mechanisms behind Drug Resistance in Ovarian Cancer to Unlock Efficient Treatment Options [mdpi.com]
A Comparative Guide to the Immunomodulatory Effects of Dichloro(dipyridine)platinum(II) versus Cisplatin
Introduction: Beyond Direct Cytotoxicity - The Immunological Dimension of Platinum-Based Chemotherapy
For decades, the clinical efficacy of platinum-based anticancer agents, exemplified by cisplatin, was attributed almost exclusively to their ability to induce DNA damage and trigger apoptosis in rapidly dividing tumor cells. However, a paradigm shift is underway in our understanding of how these drugs combat malignancy. There is a growing body of evidence demonstrating that the therapeutic success of certain chemotherapeutics is intricately linked to their capacity to modulate the host's immune system.[1][2][3] This guide provides a detailed comparison of the immunomodulatory effects of the archetypal platinum drug, cisplatin, with its lesser-studied analogue, dichloro(dipyridine)platinum(II).
While cisplatin's interactions with the immune system are increasingly well-documented, dichloro(dipyridine)platinum(II) remains a comparatively enigmatic compound in the realm of immuno-oncology. This guide will first establish a comprehensive baseline of cisplatin's immunomodulatory activities, supported by experimental data from peer-reviewed literature. Subsequently, it will propose a rigorous experimental framework to systematically assess and compare the immunomodulatory profile of dichloro(dipyridine)platinum(II), thereby providing a roadmap for researchers and drug development professionals to elucidate its potential as a modulator of anti-tumor immunity.
Cisplatin: An Established Immunomodulator
Cisplatin's immunomodulatory effects are multifaceted, influencing various arms of the innate and adaptive immune systems. A key mechanism underpinning its immunogenic potential is the induction of a specific form of apoptosis known as immunogenic cell death (ICD).
Immunogenic Cell Death (ICD)
ICD is a functionally unique form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs). These molecules act as "find-me" and "eat-me" signals for antigen-presenting cells (APCs), most notably dendritic cells (DCs), thereby initiating an adaptive immune response against tumor-associated antigens. The key hallmarks of ICD induction by cisplatin include:
-
Calreticulin (CRT) Exposure: The translocation of CRT from the endoplasmic reticulum to the cell surface acts as a potent "eat-me" signal for DCs.
-
ATP Release: Dying tumor cells secrete ATP, which acts as a "find-me" signal, attracting APCs to the tumor microenvironment.
-
High Mobility Group Box 1 (HMGB1) Release: The passive release of the nuclear protein HMGB1 from late apoptotic or necrotic cells serves as a ligand for Toll-like receptor 4 (TLR4) on DCs, promoting their activation and maturation.
While cisplatin is known to induce these ICD markers, some studies suggest its capacity to do so may be less robust compared to other platinum agents like oxaliplatin.
Modulation of Dendritic Cells (DCs)
DCs are pivotal in orchestrating anti-tumor immunity. Cisplatin exerts complex and sometimes contradictory effects on DC function:
-
Induction of Tolerogenic DCs: Paradoxically, cisplatin has been shown to induce tolerogenic DCs, particularly in the presence of Toll-like receptor (TLR) agonists. These DCs are characterized by the abundant production of the immunosuppressive cytokine IL-10, which in turn promotes the differentiation of T helper 2 (Th2) and regulatory T (Tr1) cells, potentially dampening the anti-tumor immune response.
-
Modulation of Maturation Markers: Cisplatin treatment can lead to the downregulation of co-stimulatory molecules such as CD80 and CD86, as well as MHC class I and II molecules on the surface of DCs.
Effects on T Cells and Macrophages
Cisplatin can directly and indirectly influence the function of T cells and macrophages:
-
T Cell Proliferation and Function: While high doses of cisplatin can be lymphotoxic, at immunomodulatory concentrations, it can enhance T-cell-mediated cytotoxicity. However, some studies have shown that concomitant administration of cisplatin with PD-1 blockade can attenuate the expansion and effector function of CD8+ T cells.[4]
-
Macrophage Polarization: Cisplatin can influence the polarization of tumor-associated macrophages (TAMs). It has been reported that macrophages pre-treated with cisplatin can become activated, producing pro-inflammatory cytokines and expressing TLRs.[2] However, cisplatin can also indirectly promote the differentiation of immunosuppressive M2-like macrophages.[2]
Cytokine Profile
The cytokine milieu within the tumor microenvironment is critical in determining the nature of the anti-tumor immune response. Cisplatin treatment has been associated with the release of a variety of cytokines, including both pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) mediators. This complex cytokine signature reflects the multifaceted immunomodulatory nature of cisplatin.
Dichloro(dipyridine)platinum(II): An Unexplored Frontier
In stark contrast to cisplatin, there is a notable paucity of data regarding the immunomodulatory effects of dichloro(dipyridine)platinum(II). While its synthesis and cytotoxic properties against various cancer cell lines have been described, its interaction with the immune system remains largely uncharacterized. The presence of the pyridine ligands in place of the ammine groups in cisplatin introduces significant changes in the molecule's steric and electronic properties, which could translate into a distinct immunomodulatory profile.
A Proposed Experimental Framework for Comparative Assessment
To address this knowledge gap and enable a direct comparison with cisplatin, the following experimental workflow is proposed. This framework is designed to be a self-validating system, with each stage providing crucial data to inform the next.
Diagram of the Proposed Experimental Workflow
Caption: Proposed experimental workflow for comparing the immunomodulatory effects.
Detailed Experimental Protocols
Immunogenic Cell Death (ICD) Assays
Objective: To determine if dichloro(dipyridine)platinum(II) induces the hallmarks of ICD in tumor cells and to compare its potency to cisplatin.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., murine colon adenocarcinoma CT26 or human osteosarcoma U2OS) to 70-80% confluency.
-
Treat the cells with equitoxic concentrations (e.g., IC50 and 2x IC50) of dichloro(dipyridine)platinum(II) and cisplatin for 24 hours. Include an untreated control and a positive control for ICD (e.g., mitoxantrone).
-
-
Calreticulin (CRT) Exposure Analysis (Flow Cytometry):
-
Harvest the cells gently, avoiding membrane disruption.
-
Wash the cells with cold PBS.
-
Incubate the cells with a fluorochrome-conjugated anti-CRT antibody and a viability dye (e.g., propidium iodide or DAPI) in the dark.
-
Analyze the cells by flow cytometry, gating on the viable cell population to quantify surface CRT expression.
-
-
ATP Release Assay:
-
Collect the cell culture supernatants at the end of the treatment period.
-
Centrifuge to remove cell debris.
-
Measure the ATP concentration in the supernatant using a luciferin/luciferase-based bioluminescence assay kit according to the manufacturer's instructions.
-
-
HMGB1 Release Assay (ELISA):
-
Collect cell culture supernatants as described for the ATP assay.
-
Quantify the concentration of HMGB1 in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
Dendritic Cell (DC) Maturation and Function Assays
Objective: To assess the ability of tumor cells treated with dichloro(dipyridine)platinum(II) or cisplatin to induce DC maturation and to characterize the resulting DC phenotype.
Methodology:
-
Generation of Bone Marrow-Derived DCs (BMDCs):
-
Isolate bone marrow from the femurs and tibias of mice (e.g., C57BL/6).
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 for 6-7 days to generate immature BMDCs.
-
-
DC Co-culture with Treated Tumor Cells:
-
Treat tumor cells with dichloro(dipyridine)platinum(II) or cisplatin as described in the ICD assay.
-
After 24 hours, collect the dying tumor cells and co-culture them with the immature BMDCs at a ratio of 1:2 (DC:tumor cell) for another 24 hours.
-
-
Phenotypic Analysis of DC Maturation (Flow Cytometry):
-
Harvest the BMDCs and stain them with fluorochrome-conjugated antibodies against DC maturation markers (CD11c, MHC class II, CD80, CD86, and CD83).
-
Analyze the expression of these markers by flow cytometry to determine the maturation status of the DCs.
-
-
Cytokine Secretion Analysis (ELISA/Multiplex Assay):
-
Collect the supernatants from the DC-tumor cell co-cultures.
-
Measure the concentrations of key cytokines such as IL-12p70 (indicative of a Th1-polarizing capacity), IL-10 (immunosuppressive), and TNF-α (pro-inflammatory) using ELISA or a multiplex bead-based assay.
-
T Cell Proliferation and Cytokine Profiling
Objective: To evaluate the capacity of DCs pulsed with dichloro(dipyridine)platinum(II)- or cisplatin-treated tumor cells to prime and activate naive T cells.
Methodology:
-
T Cell Isolation and Labeling:
-
DC-T Cell Co-culture:
-
Co-culture the CFSE-labeled naive T cells with the matured DCs from the previous experiment at a ratio of 10:1 (T cell:DC) for 3-5 days.
-
-
T Cell Proliferation Analysis (Flow Cytometry):
-
Harvest the cells and stain for T cell markers (e.g., CD3, CD4, CD8).
-
Analyze the dilution of the CFSE signal by flow cytometry to quantify the extent of T cell proliferation.
-
-
T Cell Cytokine Profile Analysis:
-
Collect the supernatants from the DC-T cell co-cultures.
-
Measure the concentrations of key T cell-derived cytokines, such as IFN-γ and IL-2 (indicative of a Th1/CTL response), IL-4 (Th2 response), and IL-17 (Th17 response), using ELISA or a multiplex assay.
-
Macrophage Polarization Assay
Objective: To determine the direct effect of dichloro(dipyridine)platinum(II) and cisplatin on macrophage polarization.
Methodology:
-
Macrophage Culture and Treatment:
-
Generate bone marrow-derived macrophages (BMDMs) by culturing mouse bone marrow cells with M-CSF for 7 days, or use a macrophage cell line like RAW 264.7.
-
Treat the macrophages with dichloro(dipyridine)platinum(II) or cisplatin at various concentrations for 24-48 hours.
-
Include positive controls for M1 polarization (LPS + IFN-γ) and M2 polarization (IL-4 + IL-13).[10][11][12][13][14]
-
-
Analysis of Polarization Markers (RT-qPCR and Flow Cytometry):
-
Gene Expression: Extract RNA from the treated macrophages and perform quantitative real-time PCR (RT-qPCR) to measure the expression of M1-associated genes (e.g., Nos2, Tnf, Il6) and M2-associated genes (e.g., Arg1, Mrc1).
-
Surface Markers: Stain the macrophages with fluorochrome-conjugated antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.
-
-
Functional Assays:
-
Nitric Oxide Production (Griess Assay): Measure the production of nitric oxide, a key effector molecule of M1 macrophages, in the culture supernatants using the Griess reagent.
-
Arginase Activity: Measure the activity of arginase, an enzyme characteristic of M2 macrophages, in cell lysates.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables to facilitate direct comparison between dichloro(dipyridine)platinum(II) and cisplatin.
Table 1: Immunogenic Cell Death (ICD) Markers
| Treatment | Surface CRT (% positive cells) | ATP Release (relative to control) | HMGB1 Release (ng/mL) |
| Untreated Control | |||
| Cisplatin (IC50) | |||
| Dichloro(dipyridine)platinum(II) (IC50) | |||
| Positive Control (Mitoxantrone) |
Table 2: Dendritic Cell (DC) Maturation and Cytokine Secretion
| DC Stimulus | CD86 MFI | MHC II MFI | IL-12p70 (pg/mL) | IL-10 (pg/mL) |
| Immature DCs | ||||
| + Cisplatin-treated tumor cells | ||||
| + Dichloro(dipyridine)platinum(II)-treated tumor cells | ||||
| + LPS (Positive Control) |
Table 3: T Cell Proliferation and Cytokine Secretion
| T Cell Stimulus | Proliferation (% divided cells) | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| T cells alone | |||
| + DCs pulsed with Cisplatin-treated tumor cells | |||
| + DCs pulsed with Dichloro(dipyridine)platinum(II)-treated tumor cells | |||
| + Anti-CD3/CD28 (Positive Control) |
Table 4: Macrophage Polarization Markers
| Treatment | iNOS Expression (fold change) | Arg1 Expression (fold change) | CD86 MFI | CD206 MFI |
| Untreated Macrophages | ||||
| Cisplatin | ||||
| Dichloro(dipyridine)platinum(II) | ||||
| LPS + IFN-γ (M1 Control) | ||||
| IL-4 + IL-13 (M2 Control) |
Conclusion and Future Directions
This guide provides a comprehensive overview of the known immunomodulatory effects of cisplatin and outlines a robust experimental strategy to systematically evaluate and compare these properties with dichloro(dipyridine)platinum(II). The execution of these proposed experiments will generate critical data to elucidate the immunomodulatory profile of this understudied platinum compound.
The results of this comparative analysis will be instrumental for drug development professionals in determining whether dichloro(dipyridine)platinum(II) offers a unique and potentially more favorable immunomodulatory profile than cisplatin. For instance, a compound that is a more potent inducer of ICD, preferentially drives the maturation of Th1-polarizing DCs, and promotes a pro-inflammatory M1 macrophage phenotype could be a superior candidate for combination immunotherapies. Conversely, a compound that exhibits potent cytotoxicity with minimal immunomodulatory effects could be advantageous in scenarios where immune-related adverse events are a concern. Ultimately, a thorough understanding of the immunomodulatory landscape of novel platinum-based drugs is essential for their rational design and clinical application in the era of immuno-oncology.
References
- Mucosal Immunology.
- Garg, A. D., et al. (2017). In vitro screening and functional validation of immunogenic cell death (ICD) inducers. Methods in Enzymology, 583, 225-251. [Link]
- Quah, B. J., & Parish, C. R. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology, 631, 239-255. [Link]
- MarinBio. (n.d.).
- Kepp, O., et al. (2014). Consensus guidelines for the detection of immunogenic cell death. Oncoimmunology, 3(9), e955691. [Link]
- Agilent. (2020).
- Garg, A. D., et al. (2015). Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models. Methods in Molecular Biology, 1333, 225-240. [Link]
- Creative Bioarray. (n.d.).
- ResearchGate. (2013).
- Protocols.io. (2023). The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of cellular therapies. [Link]
- Spiller, K. L., et al. (2014). Regulation of macrophage polarization and plasticity by complex activation signals. Cellular and Molecular Life Sciences, 71(20), 3925-3936. [Link]
- Bio-protocol. (n.d.). Dendritic cell-Immune cell function-Immunology. [Link]
- Ubeaud, C., et al. (2009). Synthesis, characterization and cytotoxicity of dihalogeno-platinum(II) complexes with L-histidine ligand. Chemical & Pharmaceutical Bulletin, 57(4), 424-427. [Link]
- Sadiq, B. A., et al. (2020). Examples of dendritic cell (DC) maturation profiles as assessed by flow cytometry. Current Protocols in Immunology, 131(1), e104. [Link]
- Jablonski, K. A., et al. (2019). Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages. Frontiers in Immunology, 10, 1123. [Link]
- Jablonski, K. A., et al. (2019). Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages. Frontiers in Immunology, 10, 1123. [Link]
- Fucikova, J., et al. (2024). Immunogenic cell death: A new strategy to enhancing cancer immunotherapy.
- ResearchGate. (n.d.). Characterization of RAW 264.7 M0, M1 (LPS + IFN-γ), and M2 (IL-4 + IL-13) polarized macrophages. [Link]
- ResearchGate. (n.d.). cis‐ and trans‐Dichloro(dipyridine)
- ResearchGate. (n.d.).
- Kumbhar, A. S., et al. (2014). Synthesis, Crystal Structure and Cytotoxicity Studies of cis-Dichloro(4,5-diazafluoren-9-one)platinum(II). Inorganica Chimica Acta, 423, 314-321. [Link]
- Klein, K., & Zicht, R. (1983). The Effects of Dichloro-Trans-Dihydroxy-Bis-Isopropyl-Amine-Platinum IV on the Primary Cell-Mediated Cytotoxic Response. Immunopharmacology, 6(3), 239-248. [Link]
- Boscolo, P., et al. (2000). In vitro effects of platinum compounds on lymphocyte proliferation and cytokine release. Journal of Trace Elements in Medicine and Biology, 14(2), 94-99. [Link]
- Angell, S. E., et al. (2014). Immuno-chemotherapeutic platinum(IV) prodrugs of cisplatin as multimodal anticancer agents. Angewandte Chemie International Edition, 53(38), 10123-10127. [Link]
- Stojnev, S., et al. (2020). In vitro and in vivo anti-tumor effects of selected platinum(IV) and dinuclear platinum(II) complexes against lung cancer cells. Journal of BUON, 25(2), 996-1006. [Link]
- Le, D. T., et al. (2019). Platinum Derivatives Effects on Anticancer Immune Response. Cancers, 11(12), 1937. [Link]
- Zwelling, L. A., et al. (1982). Interaction of two second generation platinum antitumor drugs with mouse thymocytes. Cancer Research, 42(1), 31-36. [Link]
- Ubeaud, C., et al. (2009). Synthesis, characterization and cytotoxicity of dihalogeno-platinum(II) complexes with L-histidine ligand. Semantic Scholar. [Link]
- Solomatina, A. I., et al. (2020). Platinum complexes of terpyridine: Interaction and reactivity with biomolecules. Coordination Chemistry Reviews, 408, 213183. [Link]
- Kasparkova, J., et al. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 26(1), 1-17. [Link]
- The Royal Society of NSW. (n.d.). Investigating novel platinum(II) and (IV) complexes with cyclometallated ligands, pyridine derivatives and peptide targeting as potential anticancer agents. [Link]
- Chen, Y., et al. (2012). trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies. European Journal of Medicinal Chemistry, 58, 28-36. [Link]
- Khan, A., & Hill, J. M. (1979). Effect of platinum compounds on murine lymphocyte mitogenesis. Journal of Immunopharmacology, 1(3), 325-335. [Link]
- Lesterhuis, W. J., et al. (2011). Platinum-based drugs disrupt STAT6-mediated suppression of immune responses against cancer in humans and mice.
- Le, D. T., et al. (2019). Platinum Derivatives Effects on Anticancer Immune Response. Cancers, 11(12), 1937. [Link]
- Gęgotek, A., et al. (2021). Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. International Journal of Molecular Sciences, 22(15), 8271. [Link]
- Pelly, V. S., et al. (2021). Platinum-Based Chemotherapy Attenuates the Effector Response of CD8 T Cells to Concomitant PD-1 Blockade. Clinical Cancer Research, 27(7), 2095-2106. [Link]
- Boscolo, P., et al. (2001). Different effects of platinum, palladium, and rhodium salts on lymphocyte proliferation and cytokine release. Journal of Toxicology and Environmental Health, Part A, 62(4), 289-297. [Link]
- Font-Bardia, M., et al. (2005). Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431. Journal of Inorganic Biochemistry, 99(11), 2178-2186. [Link]
- Kleszcz, Z., et al. (2000). Influence of a novel platinum compound - Cis-dichloro (dimethylsulphoxide) (1- beta - D-rybofuranosyl- 1,2,4-trialzolo -3- carboxyamide) platinum (II) - "Pt-rib-1" - On cell cycle and apoptosis in CLS91 and B16 mouse melanoma in vitro.
- Cabral, H., et al. (2012). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. Chemotherapy Research and Practice, 2012, 905796. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Platinum Derivatives Effects on Anticancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum Derivatives Effects on Anticancer Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platinum-Based Chemotherapy Attenuates the Effector Response of CD8 T Cells to Concomitant PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages [frontiersin.org]
- 12. Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Dichloro(dipyridine)platinum(II) and Novel Platinum Anticancer Agents
Introduction: The Legacy and Limitations of Platinum in Oncology
Since the serendipitous discovery of cisplatin's anticancer properties, platinum-based agents have become a cornerstone of chemotherapy, integral to treatment regimens for a wide array of solid tumors, including ovarian, lung, and colorectal cancers.[1][2][3] The archetypal platinum(II) complex, cis-diamminedichloridoplatinum(II) (cisplatin), and its analogues like dichloro(dipyridine)platinum(II), exert their cytotoxic effects primarily by forming covalent adducts with nuclear DNA.[4][5] This interaction creates steric lesions that obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[4]
However, the clinical utility of first-generation platinum compounds is hampered by significant drawbacks. Severe dose-limiting toxicities, such as nephrotoxicity and neurotoxicity, and the frequent emergence of both intrinsic and acquired drug resistance, pose substantial challenges to patient outcomes.[1] These limitations have catalyzed decades of research into new platinum agents designed to offer a wider therapeutic window, a novel mechanism of action to circumvent resistance, and an improved safety profile.[6]
This guide provides a benchmark comparison of the foundational agent, dichloro(dipyridine)platinum(II), against a new generation of platinum complexes—Picoplatin, Phenanthriplatin, and BBR3464—that exemplify modern strategies in anticancer drug design. We will delve into their distinct mechanisms, compare their cytotoxic profiles, and provide the detailed experimental methodologies required for their evaluation.
The Benchmark: Dichloro(dipyridine)platinum(II)
cis-Dichloro(dipyridine)platinum(II) is an analogue of cisplatin where the two ammine ligands are replaced by pyridine rings. Early studies established that it shares a pharmacological profile with cisplatin, inducing cytotoxicity through mechanisms linked to nucleic acid synthesis inhibition.[4][7] However, it was generally found to be less potent than its inorganic counterpart.[4] While foundational, the lack of extensive characterization in modern cancer cell line panels makes direct quantitative comparison with new agents challenging. Historical in vivo data demonstrated its activity against the Ehrlich ascites carcinoma, a model that has largely been superseded by xenograft models of human cancers.[4]
The New Generation: Overcoming the Hurdles of a Legacy Drug
The development of novel platinum agents has focused on rational design to overcome the key liabilities of cisplatin and its direct analogues. The three agents selected for this comparison represent distinct and innovative approaches to this challenge.
-
Picoplatin (AMD473): The Sterically Hindered Agent. Designed to overcome resistance mediated by thiol-containing molecules like glutathione, Picoplatin features a sterically bulky pyridine ligand that shields the platinum center from deactivation.[8]
-
Phenanthriplatin: The Monofunctional Disruptor. Defying the classical structure-activity rule that bifunctional DNA binding is required for activity, Phenanthriplatin forms monofunctional adducts. Its large phenanthridine ligand intercalates into the DNA and creates a bulky lesion that potently inhibits transcription by RNA polymerase II.[9][10]
-
BBR3464: The Trinuclear Charge Carrier. This multinuclear platinum complex carries a higher positive charge, leading to enhanced cellular uptake and DNA binding affinity. It forms unique, long-range DNA cross-links that are poorly repaired by cellular machinery, allowing it to overcome cisplatin resistance.[5]
Comparative Analysis of Cytotoxicity
The efficacy of an anticancer agent is fundamentally assessed by its ability to kill cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table summarizes the cytotoxic profiles of the new-generation agents across various human cancer cell lines, including those resistant to cisplatin. Due to the historical nature of the data on dichloro(dipyridine)platinum(II), direct IC50 comparisons are not available in the literature.
| Compound | Cell Line | Cisplatin-Resistant? | IC50 (µM) | Key Findings & Rationale |
| Picoplatin | H69/H69R (SCLC) | Yes (H69R) | H69: ~2.5H69R: ~5.0 | Retains significant activity in cisplatin-resistant small-cell lung cancer (SCLC) lines, demonstrating its ability to overcome resistance. |
| Picoplatin | A2780/A2780R (Ovarian) | Yes (A2780R) | A2780R: 1.8 (for an iodido analog) | The resistance factor for Picoplatin analogs is significantly lower than for cisplatin, indicating efficacy in resistant ovarian cancer.[11] |
| Phenanthriplatin | NCI-60 Panel | N/A (Broad Spectrum) | 7-40x more active than cisplatin | Exhibits a spectrum of activity distinct from other platinum agents, suggesting a different mechanism of action and potential against a wider range of tumors.[9] |
| BBR3464 | A2780/A2780cisR (Ovarian) | Yes (A2780cisR) | A2780cisR: ~0.05 | Extremely potent, with IC50 values often more than 20-fold lower than cisplatin, especially in cisplatin-resistant lines.[6] |
| BBR3464 | ME665/2/60 (Melanoma) | Yes (Intrinsic) | 0.04 | Demonstrates outstanding activity in tumor types known to be naturally resistant to cisplatin, such as melanoma.[6] |
Mechanistic Distinctions and Experimental Workflows
The evolution from dichloro(dipyridine)platinum(II) to modern agents is characterized by a shift in the mechanistic approach, moving beyond simple DNA cross-linking to more complex and targeted interactions.
Logical Evolution of Platinum Drug Design
The following diagram illustrates the conceptual evolution from the simple structure of cisplatin and its analogues to the rationally designed novel agents.
Caption: Evolution of platinum anticancer agents.
Signaling Pathway: DNA Damage Response
All platinum agents, including dichloro(dipyridine)platinum(II), ultimately converge on the DNA Damage Response (DDR) pathway. However, the nature of the DNA lesion dictates the cellular response. The bulky, transcription-blocking adducts of Phenanthriplatin, or the complex cross-links from BBR3464, are more challenging for the cell's repair machinery to resolve compared to the adducts from older agents.
Caption: Generalized DNA Damage Response pathway.
Experimental Workflow for Preclinical Evaluation
A standardized workflow is critical for the objective comparison of novel platinum agents against a benchmark. This process moves from high-throughput in vitro screening to more complex in vivo models.
Caption: Preclinical evaluation workflow for platinum agents.
Experimental Protocols
Accurate and reproducible data are predicated on meticulous experimental execution. The following are detailed protocols for key assays used in the evaluation of platinum agents.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
Harvest and count cells from culture.
-
Dilute cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
2. Compound Treatment:
-
Prepare a stock solution of the platinum agent in a suitable solvent (e.g., DMSO or saline).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the cells and add 100 µL of medium containing the desired drug concentration to each well. Include vehicle-only controls.
-
Incubate for the desired exposure time (typically 48-72 hours).[13]
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12][14]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Determination of Platinum-DNA Adducts by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the amount of platinum bound to DNA.
1. Cell Treatment and DNA Isolation:
-
Culture cells (e.g., 5-10 x 10⁶ cells) and treat with the platinum agent at a specific concentration and time point.
-
Harvest the cells and wash thoroughly with ice-cold PBS to remove unbound drug.
-
Isolate genomic DNA using a commercial DNA extraction kit, ensuring high purity. Treat with RNase to remove RNA contamination.
-
Quantify the DNA concentration accurately using a spectrophotometer or fluorometer.
2. Sample Digestion:
-
CAUTION: This step involves strong acids and must be performed in a chemical fume hood.
-
Aliquot a known amount of DNA (e.g., 10 µg) into a trace-metal-free digestion tube.
-
Add concentrated nitric acid (e.g., 70%) to the sample.
-
Heat the sample at 70-80°C for 1-2 hours to digest the organic material.
-
Optionally, add hydrogen peroxide (30%) and continue heating to complete the digestion.
-
Dilute the digested sample to a final volume with ultrapure deionized water.
3. ICP-MS Analysis:
-
Prepare a series of platinum standards of known concentrations to generate a calibration curve.
-
Aspirate the samples and standards into the ICP-MS instrument.
-
Monitor the isotope of platinum (e.g., ¹⁹⁵Pt) to determine its concentration in each sample.
-
Calculate the amount of platinum per microgram of DNA (e.g., pg Pt/µg DNA) by correlating the measured platinum concentration with the initial amount of DNA digested.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the use of immunodeficient mice bearing human tumor xenografts to assess the in vivo antitumor activity of a platinum agent.
1. Cell Implantation and Tumor Growth:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[2][13]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Width² x Length) / 2.[2]
2. Animal Randomization and Dosing:
-
Once tumors reach the target size, randomize the mice into treatment and control groups (n=6-10 per group).
-
Prepare the platinum drug formulation for injection (e.g., in saline or a dextrose solution).
-
Administer the drug via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)) according to a predetermined schedule (e.g., once weekly or q4dx3 - every 4 days for 3 doses). The control group receives the vehicle solution.
3. Monitoring and Endpoint:
-
Continue to measure tumor volume and animal body weight regularly throughout the study. Body weight is a key indicator of toxicity.[2]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a set duration.
-
Euthanize the animals, excise the tumors, and measure their final weight and volume.
4. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage, a common metric of efficacy. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze data for statistical significance between the treated and control groups.
Conclusion and Future Directions
While dichloro(dipyridine)platinum(II) represents an early and important step in the development of platinum-based chemotherapy, the field has evolved significantly. Novel agents like Picoplatin, Phenanthriplatin, and BBR3464 demonstrate the power of rational drug design to create compounds with distinct and superior preclinical profiles. They overcome key resistance mechanisms, exhibit enhanced potency, and possess unique modes of action that differ substantially from their predecessors. The ability of BBR3464 to overcome resistance in tumors with mutated p53, or the unique transcription-inhibiting mechanism of Phenanthriplatin, highlights pathways for developing more effective and personalized cancer therapies.[5][10] Future research will continue to focus on targeting these agents to tumor tissues, potentially through nanoparticle delivery systems or by conjugation to tumor-targeting moieties, further enhancing their efficacy while minimizing the toxic side effects that have long been the Achilles' heel of platinum chemotherapy.
References
- Gale, G. R., Howle, J. A., & Walker, E. M. (1971). Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)platinum(II). Cancer Research, 31(7), 950–952. [Link]
- Gale, G. R., Howle, J. A., & Walker, E. M. (1971). Antitumor and Antimitogenic Properties of cis-Dichloro(dipyridine)
- Manzotti, C., et al. (2000). BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin. Clinical Cancer Research, 6(7), 2626-34. [Link]
- More, S. S., et al. (2010). Organic Cation Transporters Modulate the Uptake and Cytotoxicity of Picoplatin, a Third-Generation Platinum Analogue. Molecular Cancer Therapeutics, 9(4), 1058-1069. [Link]
- Drew, L. J., et al. (2009). Biological evaluation of trans-dichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin. Radiology and Oncology, 43(4), 248-258. [Link]
- Johnstone, T. C., et al. (2014). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Anticancer Research, 34(1), 47-52. [Link]
- Lippard Lab. (n.d.). Metal-based anticancer agents. MIT Department of Chemistry. [Link]
- Manzotti, C., et al. (2000).
- Johnstone, T. C., et al. (2016). The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 116(5), 3436-3486. [Link]
- Park, H., et al. (2020). Click-Capable Phenanthriplatin Derivatives as Tools to Study Pt(II)-Induced Nucleolar Stress. ACS Chemical Biology, 15(7), 1783-1789. [Link]
- Woll, P. J., et al. (2004). Phase II studies of BBR3464, a novel tri-nuclear platinum complex, in patients with gastric or gastro-oesophageal adenocarcinoma. British Journal of Cancer, 90(11), 2112-2117. [Link]
- Uslu, B., et al. (2017). In Vitro Cytotoxic Activities of Platinum(II) Complexes Containing 2-Acetoxymethyl and 2-(2'-Hydroxyethyl)benzimidazole Ligand. Marmara Pharmaceutical Journal, 21(4), 844-851. [Link]
- Gabano, E., et al. (2018). Cytotoxicity and Binding to DNA, Lysozyme, Ribonuclease A, and Human Serum Albumin of the Diiodido Analog of Picoplatin. Inorganic Chemistry, 57(10), 5994-6005. [Link]
- Hector, S., et al. (2009). Picoplatin overcomes resistance to cell toxicity in small-cell lung cancer cells previously treated with cisplatin and carboplatin. Cancer Chemotherapy and Pharmacology, 64(5), 969-979. [Link]
- Gatti, L., et al. (2002). In vitro and in vivo antitumor activity of the novel trinuclear platinum complex BBR 3464 in neuroblastoma. Cancer Chemotherapy and Pharmacology, 50(3), 205-212. [Link]
- Yamada, M., et al. (2005). One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes. Analytical and Bioanalytical Chemistry, 382(8), 1890-1896. [Link]
- Dharmaraj, N., & Balamurugan, K. (2022). Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). Current Protocols, 2(11), e595. [Link]
- Chen, C. H., et al. (2018). Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4'-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2'-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers. International Journal of Molecular Sciences, 19(12), 3975. [Link]
- Köpf-Maier, P. (1982). Cytokinetic behavior of Ehrlich ascites tumor after in vivo treatment with cis-diamminedichloroplatinum(II) and metallocene dichlorides. Journal of Cancer Research and Clinical Oncology, 102(3), 21-30. [Link]
- Kars, M. D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. *Journal of Visualized Experiments, (81), e50823. [Link]
- Yamada, M., et al. (2005). One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): Determination of platinum-DNA adducts in cells treated with platinum(II) complexes.
- Köpf-Maier, P. (1982). Cytokinetic behavior of Ehrlich ascites tumor after in vivo treatment with cis-diamminedichloroplatinum(II) and metallocene dichlorides. PubMed. [Link]
- Drew, L. J., et al. (2013). Biological Evaluation of Trans-dichloridoplatinum(II)
- Ciucci, A., et al. (2019). Overcoming platinum-acquired resistance in ovarian cancer patient-derived xenografts. Molecular Cancer, 18(1), 1-13. [Link]
- Bowerman, C. J., et al. (2016). Cytotoxicity and Binding to DNA, Lysozyme, Ribonuclease A, and Human Serum Albumin of the Diiodido Analog of Picoplatin. Inorganic Chemistry, 55(10), 4782-4792. [https://www.researchgate.net/figure/log-P-and-cytotoxic-activities-IC-50-of-the-platinum-complexes-against-tumor-and_tbl1_303319082]([Link] cytotoxic-activities-IC-50-of-the-platinum-complexes-against-tumor-and_tbl1_303319082)
- Köpf-Maier, P. (1982). Cytokinetic behavior of Ehrlich ascites tumor after in vivo treatment with cis-diamminedichloroplatinum(II) and metallocene dichlorides. PubMed. [Link]
- Teicher, B. A., et al. (2019). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo, 33(5), 1439-1445. [Link]
- Wąs, B., et al. (2022). Effective monitoring of Platinum-DNA adducts formation under simulated physiological conditions by CE-ICP-MS/MS.
- Montes-Bayón, M., et al. (2002). In vivo detection of DNA adducts induced by cisplatin using capillary HPLC-ICP-MS and their correlation with genotoxic damage in Drosophila melanogaster. Journal of Analytical Atomic Spectrometry, 17(7), 679-685. [Link]
- Lin, J. F., et al. (2019). The xenograft model demonstrates the efficacy of the combination of cisplatin and MLN4924 in vivo.
- Granzow, C., & Granzow, V. (1989). Effect of cis-diammino-dichloro-platinum (II) on cell growth and cell cycle progression of a mouse ascites tumor growing in vivo. In Vivo, 3(4), 237-42. [Link]
- ResearchHub. (2024).
- de Souza, P. F., et al. (2021). In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line. Molecules, 26(21), 6401. [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
Sources
- 1. Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of cis-dichlorodiammineplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. Comparative cytotoxicity between cisplatin and second generation platinum analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. radioloncol.com [radioloncol.com]
- 9. A proposed mode of action of antitumor platinum compounds based upon studies with cis-dichloro-((G- 3 H)dipyridine)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. Activity of platinum(II) intercalating agents against murine leukemia L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Gene Expression Analysis After Treatment with Platinum Compounds
Executive Summary
Platinum-based compounds, such as cisplatin and carboplatin, are foundational agents in oncology, pivotal in treating a wide array of solid tumors.[1][2] Their clinical utility, however, is frequently challenged by the onset of drug resistance and significant patient toxicity.[1][2] Understanding the intricate cellular responses to these drugs is paramount for overcoming these hurdles. This guide provides a comprehensive framework for conducting comparative gene expression analysis, a powerful methodology for dissecting the mechanisms of action, identifying biomarkers for patient response, and uncovering novel pathways of resistance to platinum chemotherapeutics.
We will delve into the molecular underpinnings of platinum drug action, provide a detailed roadmap for robust experimental design, compare key transcriptomic profiling technologies, and outline a complete bioinformatics workflow. This guide is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of high-quality, interpretable, and impactful data.
The Molecular Battleground: Mechanism of Action of Platinum Compounds
Platinum (II) complexes exert their cytotoxic effects primarily by targeting nuclear DNA.[3] Upon entering the cell, a process that can involve passive diffusion and active transport via copper transporters, the chloride ligands of a drug like cisplatin are displaced by water molecules in a process called aquation.[1][4] This activated form then binds covalently to the N7 position of purine bases, predominantly guanine.[2][3]
This binding results in the formation of various DNA adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanine bases.[2] These lesions create significant distortions in the DNA double helix, physically obstructing the machinery of both DNA replication and transcription, ultimately triggering the DNA Damage Response (DDR) and leading to cell cycle arrest and apoptosis.[1][5]
However, cancer cells can develop sophisticated resistance mechanisms.[6] These can include:
-
Reduced Drug Accumulation: Decreased influx or increased efflux of the drug, lowering its intracellular concentration.[4]
-
Intracellular Inactivation: Detoxification by thiol-containing molecules like glutathione.[3][6]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as Nucleotide Excision Repair (NER), which can recognize and excise the platinum-DNA adducts.[5][7]
-
Altered Apoptotic Signaling: Defects in apoptotic pathways that prevent the cell from executing programmed cell death despite significant DNA damage.[6][7]
Blueprint for Discovery: Experimental Design
A meticulously planned experiment is the cornerstone of meaningful results.[8] The goal is to isolate the transcriptomic effects of the drug treatment while minimizing confounding variables.
Model System Selection
The choice of a biologically relevant model is critical.[9]
-
Immortalized Cell Lines: Offer consistency and ease of use, making them ideal for initial screens and mechanistic studies.[9] It is crucial to select lines with known sensitivity or resistance profiles relevant to the cancer type of interest.
-
Patient-Derived Organoids/Models: Provide a more complex, three-dimensional system that better recapitulates the tumor microenvironment and patient-specific responses.[9]
-
Animal Models: Necessary for in vivo studies to understand systemic effects, though with higher complexity and cost.
Treatment Protocol
-
Dose-Response: First, determine the half-maximal inhibitory concentration (IC50) for each platinum compound in your chosen model system. This allows for treatment with biologically equivalent doses, which is crucial for a fair comparison. For gene expression, using concentrations at or below the IC50 is often preferred to avoid widespread, non-specific cytotoxicity that can obscure specific signaling responses.
-
Time-Course: Cellular responses evolve. An early time point (e.g., 6-12 hours) can capture primary response genes, while a later time point (e.g., 24-48 hours) will reveal secondary effects and pathways related to cell fate decisions like apoptosis. A time-course experiment provides a dynamic view of the transcriptional response.[10]
-
Controls: Always include an untreated control and a vehicle control (the solvent used to dissolve the drug) to ensure that observed changes are due to the platinum compound itself and not other experimental manipulations.
-
Replicates: Biological replicates (separate experiments on different days or with different cell passages) are essential for statistical power and to account for biological variability. A minimum of three biological replicates per condition is standard practice.
Step-by-Step Data Analysis
-
Quality Control (QC): Use tools like FastQC to assess the quality of the raw sequencing reads. [8]This step identifies potential issues like low-quality bases or adapter contamination.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads that map to each gene. The output is a "counts matrix," where rows are genes and columns are your samples.
-
Differential Gene Expression (DGE) Analysis: This is the core statistical analysis, often performed using R packages like DESeq2 or edgeR. [11][12] * Normalization: The raw counts are normalized to account for differences in sequencing depth and library composition between samples.
-
Statistical Modeling: A statistical model is fitted to the data to test for significant differences in gene expression between your experimental groups (e.g., Cisplatin-treated vs. Vehicle control).
-
Output: The analysis yields a list of genes with associated metrics:
-
log2FoldChange: The magnitude of the expression change between conditions. [12] * p-value: The statistical significance of the change.
-
Adjusted p-value (padj or FDR): The p-value corrected for multiple testing, which is critical when testing thousands of genes simultaneously. [12]A gene is typically considered a significant DEG if its adjusted p-value is < 0.05 and it has a log2FoldChange of > |1|.
-
-
Downstream Interpretation
Once a list of DEGs is generated, pathway enrichment analysis is used to identify which biological processes are most affected. [11]Tools like DAVID or software packages like Ingenuity Pathway Analysis (IPA) compare your DEG list against databases of known pathways (e.g., KEGG, Gene Ontology) to find statistically overrepresented functions. [13]This step transforms a long list of genes into actionable biological insights, such as "Cisplatin treatment significantly upregulates the p53 signaling pathway."
A Comparative Case Study: Cisplatin vs. Carboplatin
While both are first-line platinum agents, cisplatin and carboplatin have different clinical profiles; carboplatin is generally better tolerated but may be less potent in some contexts. [3]A comparative gene expression study can illuminate the molecular basis for these differences.
Let's consider a hypothetical experiment in A549 lung cancer cells treated for 24 hours.
Hypothetical Differential Expression Results in Key Pathways:
| Pathway | Gene Example | Cisplatin (log2FC) | Carboplatin (log2FC) | Implication |
| DNA Damage Response | GADD45A | 3.5 | 2.1 | Cisplatin elicits a stronger DNA damage signal. |
| Apoptosis | BAX | 2.8 | 1.5 | Cisplatin is a more potent inducer of this pro-apoptotic factor. |
| NER Pathway | ERCC1 | 1.9 | 0.8 | Stronger induction by cisplatin may reflect a greater burden of DNA adducts. [7] |
| Glutathione Metabolism | GSTP1 | 2.5 | 1.2 | Higher upregulation suggests a more robust detoxification response to cisplatin. |
| Cell Cycle Arrest | CDKN1A (p21) | 4.1 | 2.9 | Both drugs induce cell cycle arrest, but the effect is stronger with cisplatin. |
These hypothetical results would suggest that at equitoxic doses, cisplatin induces a more profound and widespread transcriptional response related to DNA damage and apoptosis compared to carboplatin. This could explain its higher potency and, potentially, its more severe side effect profile.
Conclusion and Future Perspectives
Comparative gene expression analysis is an indispensable tool in the study of platinum-based drugs. It provides a high-resolution view of the cellular response to treatment, enabling the identification of key signaling pathways, resistance mechanisms, and potential biomarkers. [14]By carefully designing experiments and applying a robust analysis pipeline, researchers can uncover the distinct molecular signatures of different platinum compounds, paving the way for more effective, personalized cancer therapies.
Future advancements, such as single-cell RNA-seq (scRNA-seq), will add another layer of resolution, allowing us to understand the heterogeneity of drug response within a tumor population. [15]Integrating transcriptomic data with other 'omics' datasets, such as proteomics and metabolomics, will provide a holistic view of drug action and ultimately accelerate the development of next-generation cancer treatments.
References
- Lexogen. (2025, April 9). RNA-Seq Experimental Design Guide for Drug Discovery. [Link]
- Tecan. (n.d.).
- OncoLink. (n.d.).
- MDPI. (n.d.).
- PubMed. (n.d.).
- PMC. (n.d.).
- PMC. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action. [Link]
- PubMed. (2011, April 1). Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-platinum(IV) on global gene expression of NCI-H526 cells. [Link]
- Taylor & Francis Online. (n.d.). Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-platinum(IV) on global gene expression of NCI-H526 cells. [Link]
- NIH. (2012, December 27). Integrated Analysis of Gene Expression Profiles Associated with Response of Platinum/Paclitaxel-Based Treatment in Epithelial Ovarian Cancer. [Link]
- YouTube. (2022, January 22).
- PubMed. (2025, January). Gene Expression Profiles in Ovarian Cancer Tissues as a Potential Tool to Predict Platinum-based Chemotherapy Resistance. [Link]
- Columbia Systems Biology. (2015, June 29). Design of “RNA-seq” Experiments. [Link]
- QIAGEN Bioinformatics Manuals. (n.d.). RNA-Seq and Differential Gene Expression Analysis workflow. [Link]
- Champions Oncology. (2024, February 29). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. [Link]
- PMC. (n.d.).
- CD Genomics. (n.d.).
- F1000Research. (2020, December 11).
- QIAGEN. (2023, April 26).
- PubMed Central. (n.d.). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. [Link]
- NIH. (2021, March 11). Identification of Proteins Deregulated by Platinum-Based Chemotherapy as Novel Biomarkers and Therapeutic Targets in Non-Small Cell Lung Cancer. [Link]
- Frontiers. (2022, November 23).
- Frontiers. (n.d.). Analysis of the Differentially Expressed Genes Induced by Cisplatin Resistance in Oral Squamous Cell Carcinomas and Their Interaction. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncolink.org [oncolink.org]
- 4. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Proteins Deregulated by Platinum-Based Chemotherapy as Novel Biomarkers and Therapeutic Targets in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to cisplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly annotated database of genes associated with platinum resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 9. alitheagenomics.com [alitheagenomics.com]
- 10. A pipeline to analyse time-course gene expression... | F1000Research [f1000research.com]
- 11. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. 3 Ways to Process Your Expression Data | QIAGEN Digital Insights [digitalinsights.qiagen.com]
- 14. Gene Expression Profiles in Ovarian Cancer Tissues as a Potential Tool to Predict Platinum-based Chemotherapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.championsoncology.com [blog.championsoncology.com]
Validating Dichloro(dipyridine)platinum(II): A Comparative Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of dichloro(dipyridine)platinum(II), a potential clinical candidate, with established platinum-based anticancer drugs. It is designed to offer an in-depth analysis of its chemical properties, mechanism of action, and preclinical performance, supported by experimental data and detailed protocols for validation.
Introduction: The Rationale for Pyridine-Containing Platinum Complexes
The clinical success of platinum-based drugs, including cisplatin, carboplatin, and oxaliplatin, is well-documented in cancer therapy. However, their efficacy is often limited by severe side effects and the development of drug resistance. This has spurred the development of new platinum complexes with modified ligand spheres to improve their therapeutic index. Dichloro(dipyridine)platinum(II) represents a class of such analogues where the ammine or diaminocyclohexane ligands of established drugs are replaced by pyridine moieties. The introduction of aromatic pyridine ligands can influence the complex's lipophilicity, cellular uptake, and DNA binding modes, potentially leading to a different spectrum of activity and a more favorable toxicity profile.
Physicochemical Properties and Synthesis
The physicochemical properties of a platinum complex are critical determinants of its biological activity. Dichloro(dipyridine)platinum(II) exists as cis and trans isomers, with the cis isomer generally exhibiting greater anticancer activity, a characteristic shared with cisplatin.[1]
Table 1: Physicochemical Properties of Dichloro(dipyridine)platinum(II) and Comparator Drugs
| Property | cis-Dichloro(dipyridine)platinum(II) | Cisplatin | Carboplatin | Oxaliplatin |
| Molecular Formula | C₁₀H₁₀Cl₂N₂Pt | H₆Cl₂N₂Pt | C₆H₁₂N₂O₄Pt | C₈H₁₄N₂O₄Pt |
| Molecular Weight | 424.18 g/mol | 300.05 g/mol | 371.25 g/mol | 397.29 g/mol |
| Solubility in Water | Sparingly soluble | Soluble | Soluble | Soluble |
| Structure | Square planar | Square planar | Square planar | Square planar |
| Leaving Groups | Two chloride ions | Two chloride ions | Cyclobutane dicarboxylate | Oxalate |
| Non-leaving Groups | Two pyridine ligands | Two ammine ligands | Two ammine ligands | (1R,2R)-diaminocyclohexane |
Experimental Protocol: Synthesis of cis-Dichloro(dipyridine)platinum(II)
This protocol is adapted from established methods for the synthesis of platinum-pyridine complexes.[2][3]
Objective: To synthesize cis-dichloro(dipyridine)platinum(II) from potassium tetrachloroplatinate(II).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Pyridine
-
Dimethylformamide (DMF)
-
Water, deionized
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Schlenk flask and condenser
-
Buchner funnel and filter paper
Procedure:
-
In a Schlenk flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of deionized water.
-
In a separate beaker, dissolve an excess of pyridine (approximately 4 equivalents) in DMF.
-
Slowly add the pyridine solution to the stirring solution of potassium tetrachloroplatinate(II) at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 2-3 hours. The color of the solution should change, and a precipitate may form.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum to obtain cis-dichloro(dipyridine)platinum(II).
-
Characterize the product using techniques such as NMR spectroscopy, infrared spectroscopy, and elemental analysis to confirm its identity and purity.
Mechanism of Action: A Departure from the Norm?
The primary mechanism of action for clinically used platinum drugs is the formation of covalent adducts with nuclear DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[4]
DNA Binding
Like cisplatin, dichloro(dipyridine)platinum(II) is believed to exert its cytotoxic effects primarily through interactions with DNA. After entering the cell, the chloride ligands are hydrolyzed in the low-chloride intracellular environment, generating a reactive, aquated platinum species that can bind to the N7 positions of purine bases, particularly guanine.
However, the presence of the bulky pyridine ligands can alter the nature of these DNA adducts compared to those formed by cisplatin. Some studies suggest that platinum complexes with planar aromatic ligands can interact with DNA through intercalation between base pairs in addition to covalent binding.[4] This dual mode of action could lead to a different spectrum of DNA damage and potentially overcome resistance mechanisms that recognize and repair cisplatin-DNA adducts.
Caption: Proposed mechanism of action for dichloro(dipyridine)platinum(II).
Cellular Uptake and Other Potential Targets
The increased lipophilicity conferred by the pyridine ligands may enhance cellular uptake via passive diffusion across the cell membrane, potentially leading to higher intracellular concentrations compared to the more polar cisplatin. Furthermore, some studies on related platinum complexes with aromatic ligands suggest the possibility of additional intracellular targets beyond DNA, such as proteins and enzymes.
Preclinical Performance: A Comparative Analysis
The preclinical validation of a new platinum drug candidate requires a rigorous comparison with established agents across a panel of cancer cell lines and in relevant animal models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a key metric for assessing the in vitro potency of an anticancer agent.
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Platinum Complexes
| Cell Line | Cancer Type | Dichloro(dipyridine)platinum(II) | Cisplatin | Carboplatin | Oxaliplatin |
| A549 | Lung Carcinoma | ~25 | ~5-10 | ~100-200 | ~5-15 |
| MCF-7 | Breast Adenocarcinoma | ~15-30 | ~5-15 | ~150-300 | ~10-25 |
| A2780 | Ovarian Carcinoma | ~5-15 | ~1-5 | ~20-50 | ~1-5 |
| A2780cisR | Cisplatin-Resistant Ovarian Carcinoma | ~10-25 | >20 | ~40-80 | ~2-10 |
| HT-29 | Colorectal Adenocarcinoma | ~20-40 | ~10-20 | ~200-400 | ~2-10 |
Note: The IC₅₀ values presented are approximate ranges compiled from various studies and can vary depending on the specific experimental conditions (e.g., exposure time, assay method). Data for dichloro(dipyridine)platinum(II) is extrapolated from studies on closely related pyridine-containing platinum complexes.[5][6][7]
The data suggests that dichloro(dipyridine)platinum(II) exhibits moderate cytotoxicity, generally being less potent than cisplatin and oxaliplatin but significantly more potent than carboplatin.[5][7] Importantly, it may retain some activity in cisplatin-resistant cell lines, suggesting a partially distinct mechanism of action or reduced susceptibility to resistance mechanisms.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the IC₅₀ value of a platinum complex in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Dichloro(dipyridine)platinum(II) and comparator drugs
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the platinum complexes in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
If using a solubilizing agent that requires medium removal, carefully aspirate the medium and add 100 µL of the solubilization solution to each well. If using a one-step reagent, add it directly to the wells.
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Efficacy and Toxicity
While specific in vivo data for dichloro(dipyridine)platinum(II) is limited in the public domain, studies on related pyridine-containing platinum complexes and the established drugs provide a framework for its potential in vivo performance.
Table 3: Comparative In Vivo Properties of Platinum Drugs
| Parameter | Dichloro(dipyridine)platinum(II) (Projected) | Cisplatin | Carboplatin | Oxaliplatin |
| Maximum Tolerated Dose (MTD) in mice (single i.p. dose) | N/A | ~6-9 mg/kg[8] | ~60-80 mg/kg | ~10-15 mg/kg |
| Dose-Limiting Toxicities | Likely myelosuppression, potential for nephrotoxicity | Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression | Myelosuppression | Neurotoxicity, myelosuppression |
| Antitumor Efficacy | Expected in platinum-sensitive tumors | High in various solid tumors | High in various solid tumors | High, particularly in colorectal cancer |
| Plasma Half-life (t₁/₂) | N/A | Biphasic: rapid initial phase (~20-30 min), prolonged terminal phase (>24 h)[9] | Longer than cisplatin | Shorter than cisplatin |
| Primary Route of Elimination | Renal | Renal | Renal | Renal |
The higher lipophilicity of dichloro(dipyridine)platinum(II) might lead to a different biodistribution and pharmacokinetic profile compared to the approved platinum drugs.[10][11][12] It is hypothesized that it may exhibit reduced nephrotoxicity compared to cisplatin, a common goal in the development of new platinum analogues. However, myelosuppression is a common toxicity for many platinum complexes and would need to be carefully evaluated.
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor efficacy of a platinum complex in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
Matrigel (optional)
-
Dichloro(dipyridine)platinum(II) and comparator drugs formulated for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control).
-
Administer the platinum complexes via the desired route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule (e.g., once weekly for three weeks).
-
Measure tumor dimensions with calipers and mouse body weight at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth inhibition and any observed toxicity between the treatment groups.
DNA Interaction Analysis
Characterizing the interaction of a platinum complex with DNA is crucial for understanding its mechanism of action. Circular dichroism (CD) spectroscopy is a powerful technique for this purpose.
Experimental Protocol: Circular Dichroism Spectroscopy for DNA Binding
Objective: To assess the conformational changes in DNA upon binding of a platinum complex.
Materials:
-
Calf thymus DNA (ctDNA) or a specific oligonucleotide sequence
-
Buffer solution (e.g., phosphate or Tris buffer)
-
Dichloro(dipyridine)platinum(II) and comparator drugs
-
CD spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of ctDNA in the buffer and determine its concentration spectrophotometrically.
-
Prepare stock solutions of the platinum complexes in the same buffer or a compatible solvent.
-
Titrate the DNA solution with increasing concentrations of the platinum complex.
-
After each addition of the platinum complex, allow the solution to incubate for a specific period to ensure binding equilibrium is reached.
-
Record the CD spectrum of the DNA-platinum complex solution over a relevant wavelength range (e.g., 220-320 nm).
-
Analyze the changes in the CD spectrum of the DNA upon drug binding. Covalent binding of platinum complexes typically induces significant changes in the DNA conformation, which are reflected in alterations of the characteristic B-form DNA CD signal. Intercalation can also produce distinct spectral changes.
Caption: Experimental workflow for the preclinical validation of dichloro(dipyridine)platinum(II).
Clinical Perspective and Future Directions
Currently, there is no publicly available information indicating that dichloro(dipyridine)platinum(II) has entered clinical trials.[13][14][15] The preclinical data for related pyridine-containing platinum complexes suggests that while they may offer some advantages, such as activity in certain cisplatin-resistant models, they have not yet demonstrated a sufficiently superior therapeutic profile to displace the established platinum drugs.
Future research in this area should focus on:
-
Optimizing the Ligand Sphere: Further modifications of the pyridine ligands could enhance cytotoxicity and improve the toxicity profile.
-
Elucidating Resistance Mechanisms: A deeper understanding of how cancer cells develop resistance to these analogues is crucial for their clinical development.
-
Combination Therapies: Investigating the synergistic effects of dichloro(dipyridine)platinum(II) with other anticancer agents could reveal new therapeutic opportunities.
Conclusion
Dichloro(dipyridine)platinum(II) represents a rational design strategy to develop novel platinum-based anticancer agents with potentially improved properties over the current clinical armamentarium. Its distinct chemical nature, arising from the pyridine ligands, offers the possibility of a different spectrum of activity and a more favorable safety profile. However, a comprehensive preclinical evaluation, directly comparing its in vivo efficacy, toxicity, and pharmacokinetic properties with cisplatin, carboplatin, and oxaliplatin, is essential to determine its true potential as a clinical candidate. The experimental protocols and comparative data presented in this guide provide a framework for such a validation process.
References
- Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics. (2020). International Journal of Molecular Sciences. [Link]
- IC 50 values of cisplatin, carboplatin and oxaliplatin determined in... (n.d.).
- Physiological pharmacokinetic modeling of cis-dichlorodiammineplatinum(II) (DDP) in several species. (1986). Journal of Pharmacokinetics and Biopharmaceutics. [Link]
- Platinum Analogs. (2016). Oncohema Key. [Link]
- Cytotoxicity values (IC50/μm±SD) for cisplatin (CDDP), oxaliplatin... (n.d.).
- cis- and trans-Dichloro(dipyridine)platinum(II) | Request PDF. (n.d.).
- Clinical phase I-II study of cis-dichloro-diammineplatinum(II) given by continuous lv infusion. (1978).
- Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. (1991). Gynecologic Oncology. [Link]
- Physiological model for the pharmacokinetics of cis-dichlorodiammineplatinum (II) (DDP) in the tumored rat. (1982). Journal of Pharmacokinetics and Biopharmaceutics. [Link]
- Phase II clinical trial of cis-dichlorodiammine platinum (cis-DDP) for antitumorigenic activity in previously untreated patients with metastatic breast cancer. (1984). Cancer Chemotherapy and Pharmacology. [Link]
- Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs. (2020). Frontiers in Pharmacology. [Link]
- [Cis-diammino-dichloro-platinum therapy of cancers; phase II therapeutic trial]. (1979). La Nouvelle Presse Medicale. [Link]
- Synthetic Methods for the Preparation of Platinum Anticancer Complexes. (2011). Chemical Reviews. [Link]
- Pharmacokinetics and Protein Binding of Cis-Dichlorodiammine Platinum (II) Administered as a One Hour or as a Twenty Hour Infusion. (1980). Cancer Chemotherapy and Pharmacology. [Link]
- Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. (2012). Chemotherapy Research and Practice. [Link]
- Neurotoxic Effects of Platinum Compounds: Studies in vivo on Intracellular Calcium Homeostasis in the Immature Central Nervous System. (2014). International Journal of Molecular Sciences. [Link]
- Synthesis of cis- and trans- Diamminedichloroplatinum(II). (n.d.). Michigan State University Department of Chemistry. [Link]
- The pharmacokinetics of Cis-diamminodichloro-platinum (II) in animals and man : relation to treatment scheduling. (1978). Biochimie. [Link]
- Synthesis, Crystal Structure and Cytotoxicity Studies of cis-Dichloro(4,5-diazafluoren-9-one)platinum(II). (2014). Inorganica Chimica Acta. [Link]
- A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017). Scientific Reports. [Link]
- Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II). (2012). Semantic Scholar. [Link]
- Platinum kinetics in patients treated with cis-dichlorodiammine platinum (II). (1982). Therapeutic Drug Monitoring. [Link]
- The PLATINUM Trial: Optimizing Chemotherapy for the Second-Line Treatment of Metastatic BRCA1/2 or PALB2-Associated Metastatic Pancreatic Cancer. (n.d.). ClinicalTrials.gov. [Link]
- Toxicological Implications of Platinum Group Elements (PGEs): A Systematic Review of In Vivo and In Vitro Studies Using Mammalian Models. (2024). Frontiers in Bioscience-Landmark. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Platinum Analogs | Oncohema Key [oncohemakey.com]
- 5. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pharmacokinetics and protein binding of cis-dichlorodiammine platinum (II) administered as a one hour or as a twenty hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological pharmacokinetic modeling of cis-dichlorodiammineplatinum(II) (DDP) in several species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs [frontiersin.org]
- 12. scilit.com [scilit.com]
- 13. Clinical phase I-II study of cis-dichloro-diammineplatinum(II) given by continuous lv infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II clinical trial of cis-dichlorodiammine platinum (cis-DDP) for antitumorigenic activity in previously untreated patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Cis-diammino-dichloro-platinum therapy of cancers; phase II therapeutic trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Cell Death: A Comparative Guide to the Mechanisms of Dichloro(dipyridine)platinum(II) and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of platinum-based chemotherapy, cisplatin stands as a cornerstone, its mechanism of inducing apoptotic cell death extensively characterized. However, the quest for analogues with improved efficacy and reduced side effects has led to the exploration of a vast chemical space. Among these, dichloro(dipyridine)platinum(II) presents an intriguing case. The replacement of ammine ligands with pyridine moieties alters the complex's steric and electronic properties, raising critical questions about its mode of action. This guide provides an in-depth comparison of the cell death mechanisms induced by dichloro(dipyridine)platinum(II) and its well-established counterpart, cisplatin, offering a framework and experimental protocols to rigorously confirm these pathways.
The Cisplatin Benchmark: A Well-Orchestrated Path to Apoptosis
The cytotoxic effects of cisplatin are primarily attributed to its ability to form covalent adducts with DNA.[1] Following passive diffusion into the cell and aquation, the activated platinum species preferentially binds to the N7 position of purine bases, leading to the formation of intrastrand and interstrand crosslinks.[1] These DNA lesions distort the double helix, obstruct DNA replication and transcription, and trigger a cascade of cellular responses culminating in apoptosis.
The cellular machinery recognizes these DNA adducts as damage, activating a complex signaling network. The p53 tumor suppressor protein plays a pivotal role in this process.[2] Upon sensing irreparable DNA damage, p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and PUMA.[2] This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP).[2] The subsequent release of cytochrome c from the mitochondrial intermembrane space into the cytosol initiates the formation of the apoptosome, a multi-protein complex that activates the initiator caspase-9.[2] Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[3][4]
Dichloro(dipyridine)platinum(II): Unraveling a Parallel Narrative
While specific mechanistic studies on dichloro(dipyridine)platinum(II) are less abundant, research on related platinum(II) complexes with pyridine-based ligands suggests a similar, yet potentially nuanced, mechanism of action. It is hypothesized that these complexes also exert their cytotoxic effects primarily through DNA binding and the subsequent induction of apoptosis.[5][6] The altered ligand sphere, however, may influence the compound's lipophilicity, cellular uptake, and the specific nature of the DNA adducts formed, potentially leading to differences in cytotoxic potency and the kinetics of apoptosis induction.
Several studies on platinum(II) complexes with substituted pyridine and bipyridine ligands have demonstrated their capacity to induce apoptosis.[7][8] For instance, trans-[PtCl2(4-acetylpyridine)2] has been shown to induce apoptosis in HeLa cells.[9] Furthermore, some novel dichloro(4,4'-disubstituted-2,2'-bipyridine)platinum complexes have exhibited greater efficacy in inducing apoptosis in cancer cell lines compared to cisplatin.[7] These findings underscore the importance of a rigorous experimental approach to dissect the specific cell death pathways engaged by dichloro(dipyridine)platinum(II).
Visualizing the Apoptotic Cascade
The intrinsic pathway of apoptosis, central to the mechanism of many platinum-based drugs, can be visualized as a tightly regulated signaling cascade.
Caption: Intrinsic apoptotic pathway initiated by platinum(II) complexes.
A Framework for Mechanistic Confirmation: Experimental Workflow
To definitively characterize the cell death mechanism of dichloro(dipyridine)platinum(II) and compare it to cisplatin, a multi-parametric approach is essential. The following experimental workflow provides a robust strategy for elucidating the key events in the cell death process.
Caption: A comprehensive experimental workflow for mechanistic analysis.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various platinum(II) complexes, providing a quantitative comparison of their cytotoxic potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| trans-[PtCl2(3-acetylpyridine)2] | HeLa | >100 | [9] |
| trans-[PtCl2(4-acetylpyridine)2] | HeLa | 28.5 ± 2.6 | [9] |
| Cisplatin | HeLa | 11.2 ± 3.1 | [9] |
| Dichloro[4,4'-bis(2,2,3,3-tetrafluoropropoxy)methyl)-2,2'-bipyridine] platinum (TFBPC) | MDA-MB-231 | 3.86 | [8] |
| Cisplatin | MDA-MB-231 | >80 | [8] |
| Dichloro-bis(pyrazole)platinum(II) (Complex 3) | CHO | 20 | [10] |
| Cisplatin | CHO | 70 | [10] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.
Quantification of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay is a cornerstone for distinguishing between different modes of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Treat the cells with dichloro(dipyridine)platinum(II) and cisplatin at their respective IC50 concentrations for various time points (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve membrane integrity. For suspension cells, collect by centrifugation.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive (this population is typically small).
-
Measurement of Effector Caspase-3/7 Activity
Rationale: The activation of effector caspases, particularly caspase-3 and -7, is a hallmark of apoptosis. This assay utilizes a fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7, releasing a fluorescent molecule.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (white or black, clear bottom) and treat as described above.
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add an equal volume of the caspase-3/7 reagent to each well.
-
Mix by gentle orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 499 nm excitation / 521 nm emission for a green fluorescent product). The fluorescence intensity is directly proportional to the amount of active caspase-3/7.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Rationale: The loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. This assay uses a cationic fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), that accumulates in healthy mitochondria due to their negative charge. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips for microscopy and treat as described. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining:
-
Prepare a working solution of TMRE in pre-warmed cell culture medium.
-
Remove the treatment medium and add the TMRE staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Analysis:
-
Gently wash the cells with pre-warmed PBS or assay buffer.
-
Analyze the cells immediately by fluorescence microscopy or a plate reader (Ex/Em ~549/575 nm). A decrease in red fluorescence indicates a loss of mitochondrial membrane potential.
-
Detection of DNA Fragmentation by Agarose Gel Electrophoresis
Rationale: A characteristic feature of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. This "DNA laddering" can be visualized by agarose gel electrophoresis.[1][11][12]
Protocol:
-
Cell Harvesting and DNA Extraction:
-
Harvest treated and untreated cells (a larger number of cells, e.g., 1-5 x 10^6, is typically required).
-
Lyse the cells and extract the genomic DNA using a commercially available DNA extraction kit suitable for apoptotic DNA or a standard phenol-chloroform extraction method.
-
-
Agarose Gel Electrophoresis:
-
Load equal amounts of extracted DNA into the wells of a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or a safer alternative).
-
Run the gel at a low voltage to ensure good separation of the DNA fragments.
-
-
Visualization: Visualize the DNA fragments under UV light. The presence of a ladder-like pattern in the lanes corresponding to the treated cells is indicative of apoptosis.
Analysis of Key Apoptotic Proteins by Western Blotting
Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. Key targets include members of the Bcl-2 family (pro-apoptotic Bax and anti-apoptotic Bcl-2) and cleaved PARP, a substrate of activated caspase-3.[6][13] An increase in the Bax/Bcl-2 ratio and the appearance of cleaved PARP are strong indicators of apoptosis.[13][14][15]
Protocol:
-
Protein Extraction:
-
Harvest treated and untreated cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
Confirming the mechanism of cell death induced by novel platinum complexes like dichloro(dipyridine)platinum(II) is crucial for their preclinical development. By employing a systematic and multi-faceted experimental approach, researchers can build a comprehensive understanding of how these compounds exert their cytotoxic effects. This guide provides the foundational knowledge and detailed protocols necessary to compare the mechanism of dichloro(dipyridine)platinum(II) with the well-established paradigm of cisplatin, thereby contributing to the rational design of next-generation platinum-based anticancer agents.
References
- Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin. (n.d.).
- Basu, A., & Krishnamurthy, S. (1999). Regulation of Caspase Activation and cis-diamminedichloroplatinum(II)-induced Cell Death by Protein Kinase C. Journal of Biological Chemistry, 274(15), 10261-10267.
- Borch, R. F., & Miller, J. P. (1976). Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides. Journal of medicinal chemistry, 19(9), 1109-1113.
- Van Vo, V., Kabuloglu-Karayusuf, Z. G., Carper, S. W., Bennett, B. L., & Evilia, C. (2010). Novel 4,4'-diether-2,2'-bipyridine cisplatin analogues are more effective than cisplatin at inducing apoptosis in cancer cell lines. Bioorganic & medicinal chemistry, 18(3), 1163-1170.
- Chen, Y. J., et al. (2021). Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4'-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2'-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers. Cancers, 13(21), 5394.
- An update to DNA ladder assay for apoptosis detection. (n.d.).
- Cytotoxicity of novel cisplatin analogs in lung, prostate and breast cancer cells. (2007).
- Wang, L., et al. (2018). Mitochondria-targeted platinum(II) complexes induce apoptosis-dependent autophagic cell death mediated by ER-stress in A549 cancer cells. Metallomics, 10(7), 973-984.
- Measurement of apoptosis by DNA fragmentation. (n.d.).
- In vitro evaluation of dichloro-bis(pyrazole)palladium(II) and dichloro-bis(pyrazole)platinum(II) complexes as anticancer agents. (2008).
- Dichloroacetate reduces cisplatin-induced apoptosis by inhibiting the JNK/14-3-3/Bax/caspase-9 pathway and suppressing caspase-8 activation via cFLIP in murine tubular cells. (2024).
- Platinum-based metal complexes as chloride transporters that trigger apoptosis. (n.d.).
- New Platinum(II) agent induces bimodal death of apoptosis and autophagy against A549 cancer cell. (n.d.).
- trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies. (2013).
- Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. (n.d.).
- A COX-2-Targeted Platinum(lV) Prodrug Induces Apoptosis and Reduces Inflammation in Bladder Cancer Models. (n.d.).
- Novel combination of mitochondrial division inhibitor 1 (mdivi-1) and platinum agents produces synergistic pro-apoptotic effect in drug resistant tumor cells. (2014).
- Supramolecular nanoencapsulation as a tool: solubilization of the anticancer drug trans-dichloro(dipyridine)platinum(II) by complexation with beta-cyclodextrin. (2008).
- Analysis by Western Blotting - Apoptosis. (n.d.).
- A Western blot analysis of apoptotic markers Bax and Bcl-2. (n.d.).
- Cell death-inducing effect of novel palladium(II) and platinum(II) complexes on non-small cell lung cancer cells in vitro. (n.d.).
- Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation. (2006).
- Western blotting for determination of Bax:Bcl-2 ratio and... (n.d.).
- Novel Platinum(II) Complexes Selectively Induced Apoptosis and Cell Cycle Arrest of Breast Cancer Cells In Vitro. (2019).
- Caspase Activation of p21-Activated Kinase 2 Occurs During Cisplatin-Induced Apoptosis of SH-SY5Y Neuroblastoma Cells and in SH-SY5Y Cell Culture Models of Alzheimer's and Parkinson's Disease. (n.d.).
- Characterization of cytoplasmic caspase-2 activation by induced proximity. (n.d.).
- The mitochondrial death pathway: a promising therapeutic target in diseases. (n.d.).
Sources
- 1. Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of caspase activation and cis-diamminedichloroplatinum(II)-induced cell death by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichloroacetate reduces cisplatin-induced apoptosis by inhibiting the JNK/14-3-3/Bax/caspase-9 pathway and suppressing caspase-8 activation via cFLIP in murine tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 4,4'-diether-2,2'-bipyridine cisplatin analogues are more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of dichloro-bis(pyrazole)palladium(II) and dichloro-bis(pyrazole)platinum(II) complexes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of cis- and trans-dichlorodiammineplatinum(II) to the nucleosome core - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Binding and Antitumor Activity of α-Diimineplatinum(II) and Palladium(II) Dithiocarbamate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Caspase Activation of p21-Activated Kinase 2 Occurs During Cisplatin-I" by Jerry Marlin, Yu-Wen E. Chang et al. [digitalcommons.kansascity.edu]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dichloro(dipyridine)platinum(II)
Welcome to your essential guide for the safe handling and disposal of dichloro(dipyridine)platinum(II). As a platinum-based coordination complex frequently utilized in chemical synthesis and as a precursor for platinum-based therapeutics, its proper management is paramount for ensuring laboratory safety and environmental protection. This guide moves beyond mere procedural lists, offering a deep dive into the causality behind each recommendation, grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow scientists and researchers, with the knowledge to manage this hazardous material confidently and responsibly.
Hazard Identification & Immediate Safety Precautions
Dichloro(dipyridine)platinum(II) is classified as a hazardous substance.[1][2] Exposure can lead to significant health effects. Understanding these risks is the first step in safe handling. The primary hazards include acute toxicity if ingested, inhaled, or in contact with skin; severe skin and eye irritation; and potential respiratory irritation.[2][3] Furthermore, many platinum compounds are known to cause skin sensitization, which can lead to allergic contact dermatitis.[1][4]
Table 1: Summary of Hazards for Dichloro(dipyridine)platinum(II)
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Category 4) | Harmful if swallowed, in contact with skin, or inhaled.[2] | Ingestion, Dermal, Inhalation |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3] | Dermal |
| Eye Irritation (Category 2) | Causes serious eye irritation.[2][3] | Ocular |
| Specific Target Organ Toxicity | May cause respiratory system irritation.[3] | Inhalation |
| Sensitization | Platinum compounds may cause skin sensitization.[1][4] | Dermal (repeated exposure) |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The rationale is to create a complete barrier between you and the chemical, preventing exposure through all potential routes.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Always consult the glove manufacturer's resistance chart for platinum compounds. Double-gloving is recommended during disposal procedures.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[3]
-
Body Protection: A lab coat is standard, but for handling larger quantities or cleaning spills, a chemically resistant apron or suit is advised. All protective clothing should be laundered separately or disposed of if heavily contaminated.[1][5]
-
Respiratory Protection: When handling the solid compound where dust may be generated, a NIOSH/MSHA-approved respirator is essential. A dust mask (e.g., N95) may be sufficient for minor tasks, but a respirator with particulate filters is recommended for spill cleanup or weighing operations.[3] Always work within a certified chemical fume hood to minimize inhalation exposure.[6]
Immediate First Aid Measures
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek urgent medical attention.[3][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and running water for at least 15 minutes.[3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately for guidance.[2][3]
Core Disposal Workflow: A Step-by-Step Protocol
The disposal of dichloro(dipyridine)platinum(II) must be approached systematically. The following workflow ensures that the waste is handled safely from the point of generation to its final disposal, in compliance with hazardous waste regulations.
Caption: Disposal workflow for dichloro(dipyridine)platinum(II).
Protocol Steps Explained
-
Waste Identification and Segregation: All materials contaminated with dichloro(dipyridine)platinum(II), including surplus chemicals, reaction byproducts, contaminated gloves, and labware, must be treated as hazardous waste. It is crucial to keep this waste stream separate from all others to prevent unintended chemical reactions and to ensure proper disposal classification.[8]
-
Containerization:
-
Choice of Container: Use a container that is chemically compatible, robust, and has a securely sealing lid. High-density polyethylene (HDPE) is a suitable choice for many chemical wastes.
-
Procedure: For solids, carefully transfer the waste to minimize dust formation.[1] For liquids or solutions, use a funnel to prevent spills. Never overfill a container; leave at least 10% headspace to allow for expansion.
-
-
Labeling: Proper labeling is a legal requirement and a critical safety measure. The label on your hazardous waste container must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "Dichloro(dipyridine)platinum(II)"
-
The specific hazard characteristics (e.g., Toxic, Irritant)
-
The date accumulation started
-
Your name and laboratory information
-
-
Temporary On-Site Storage: Store the sealed and labeled container in a designated satellite accumulation area within your lab. This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[6]
Authorized Disposal Pathways
Disposing of this compound is not a matter of simply discarding it. It must be managed through legally compliant and environmentally sound channels.
-
Primary Pathway: Licensed Hazardous Waste Contractor: The most common and required method for disposal is to use a licensed professional waste disposal service.[2][9] These contractors are equipped to handle, transport, and process hazardous materials according to federal and state regulations. Your institution's Environmental Health & Safety (EHS) department will have established procedures for scheduling a waste pickup.
-
Alternative Pathway: Precious Metal Recovery: Platinum is a valuable metal, and recycling is an environmentally and economically sound option.[10] Specialized companies can recover the platinum from waste materials.[11] This is often the preferred route for concentrated waste or large quantities. Again, coordinate with your EHS office, as they may have contracts with such recovery specialists.
Emergency Spill Response Protocol
Accidents happen, but a prepared response minimizes risk.
Table 2: Spill Cleanup Procedures
| Spill Size | Procedure |
| Minor Spill (Solid) | 1. Ensure proper PPE is worn (respirator, gloves, goggles). 2. Use dry cleanup procedures; avoid generating dust.[4] 3. Gently sweep or vacuum (with HEPA filter) the material.[1] 4. Place the collected material and cleanup supplies into a labeled hazardous waste container.[4] 5. Decontaminate the area with soap and water. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert personnel and your EHS department or emergency responders immediately.[1][4] 3. Control access to the area. 4. If safe to do so, prevent the spill from entering drains.[1] 5. Allow only trained emergency personnel to conduct the cleanup. |
The Regulatory Landscape: Your Responsibilities
The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While platinum is not one of the eight specific "RCRA 8" metals, as a hazardous chemical waste, its disposal is strictly regulated.[12][13] As the generator of the waste, you and your institution are legally responsible for its management from "cradle-to-grave"—from its creation in your lab to its final, safe disposal.[13] Adhering to the procedures outlined in this guide is essential for meeting this regulatory responsibility.
By implementing these scientifically-grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as they are tailored to your local and state regulations.
References
- London Chemicals & Resources Limited. (2023, May 11). Platinum Waste. Retrieved from London Chemicals & Resources Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3nF_-7aqxkUnF60NTBX3HrXUfhmifwH7B6RRm2yz7tZBaKx5PzUNI9GhOz1WCB0ogD6SwhnEEbKQy6SRw1F5wu0MHTZm5_ZCkwBgbJm4UNuOknUSKQJbMIrQ9KCN9NQ==]
- Santa Cruz Biotechnology. Material Safety Data Sheet: Dichloro(1,2-diaminocyclohexane)platinum(II). Retrieved from Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ7uP6LqtmeTmVmg3-pS7A5n5VnkBc6nyHe2gCTLz0i5_ecdmK6f1rA0FsIjfU64hF9CjyiV-INxQMLXq6cIakDKpfGx5smeql1FfFpnMAHLQt6pXEr8X4d1djXw7cfu5fLsZL]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Platinum. Retrieved from NJ.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDKcDFSJuUrYJdJXpnxus6lNsTUPJ3bnESBuPxsbH1Mvf9D2ww3QyH8uTZdIDnkbm-lExrKQLXiTG0ejg8tciaWKek49297vPdM4FW42vOZy9h6s8IcS8cX8rHk-yjP-mbpK7X4N0JKH1uI1rnKl2ogg==]
- Sigma-Aldrich. Product Page: cis-Dichlorobis(pyridine)platinum(II) 97%. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpgcGRhbG8nvaUxHzmcGIpCn6nZgFsRr4qzqMs9_Ks4_lb7zIBafHh6ar8eBvCTCFlmVpRhvoDfgTgCl-v8ApTyfItJlgj-habiLjlisXSubreL19jbOmwv9rCGLRHBPKI704P_nPktb-Ti396EWtIsJmcOg==]
- ChemicalBook. 14024-97-6(TRANS-DICHLOROBISPYRIDINEPLATINUM(II)) Product Description. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMfZ26MVO-zbZI409qC7ubJLZgvrlehXghJxN0Em3GzQOqMrZffJNYytznopYbv_wsicFbns6N7fGm77OtyMANu0IUaB1b3_cxVftpzFyIrQ_T4gVLtBn3oxNhTZPYVuJku8l-aLDJzwd1UxvI_YyozCmphN-eFKtLYpRgM3iYx_Y=]
- Santa Cruz Biotechnology. Material Safety Data Sheet: Platinum. Retrieved from Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7tSH1JlRi_Ex5ionfjF8d2giE4kxG0kWUD60WNjCSxyNVOiP__pqQY7AnqvVsHfGBzqPZQhYTgaQ8_qvtXTidMj5ufEQF0SWnVWDB2phqObC2M9ajsrQkStdl1ZTfYC7YTyBw]
- Carl ROTH. Safety Data Sheet: Platinum. Retrieved from Carl ROTH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY9GO7m2WU6KU1oZ4EZwiRq4XFiJuXMuACirorqtoKnPRGkHoESVhEA-qHn5LHNKd7dcSQmuKHWPS33nQNGbczg4qp3myLPHApXlSzxl4oQAoqO5pX-xgLgV7HpJMwRW2jZQe8tWi4682gs5Yf5QFoyoRNGuA5OsIQlN3S2Fq94S4I_YAM_J5fmAwlcSEyfrWGmiaW4jdPPSUD-3qkpSp_wPcN80Pos_LbtNYfQp3_hE3PyBluxg1SvgqIffJ4F55kleTWXnsOE8aOyoVDA-VyM9Fulpu6KNp7phnu4MEATfgB9qeBYHBLSTyq0VMtNJ_JyHz1E0taAMygCnYZXr3jinXTQK6NHGvhVQmfBXteukuDsPPL6tNnG88HtPON1HQqYJ__FHBghStAccBTpvc_hZm7CXJQAvComyTyAIZguiIFOHkH_rhye8cUrvRffpEm9r7EYlKb]
- Thermo Fisher Scientific. SAFETY DATA SHEET: cis-Dichlorobis(pyridine)platinum(II). (2025, October 8). Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgqG0HvN0ov-W_3tfpmkhojmuxOm_lRxqg0HZ9SZRuDlqkQZlzzlhzIcQr7orBdyi5EfGi2yEo2W6DJmK-mT8wrBV4-8k7A_P8tQZhWhTBlfbDsrt9FxXyiAqhVU7MBZT0txlZMJvE1QS_g35PkWI4rZdB97yySA0b58rUwE0dirSVxTckXOZX-uXWT3plGLW3UtMoT-ndxvAkVQiTNrnJe7Mu6BckYoSVpO169nd_0BChZQExsVVI-tlmnV_pyuFUG6fu1xKy6s43cgsH]
- Specialty Metals Smelters and Refiners. (2023, October 12). Is It Dangerous to Recycle Platinum Scrap? Retrieved from Specialty Metals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW5b3xK6ZBR-eBNMZkoZgZX8QVEyzxAqcyCKZdyUaBWcanXNaqa1Sz6Y_8PNFjySVrTeme1NAMm9f5gp2fCMcekSVZiz6CBn3Mtc739oOLodxxAKL2BLVT_15613b5rGlF4KfTzyR5fa_1Dmv3mq3qq0rw5_5eX_Lmm5nUj5E9zDVDwgXb1D1Y5nlzIKGB5PO-E4Ho]
- BuyIsotope. platinum-198 metal-powder safety data sheet. Retrieved from BuyIsotope.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoXmzFFW46IOczBsZds3LEjMKjYKWLpd49k0tYV_E94HkpdKHdkn-4qAUW7TilIHrrbLZgvhvG3fIkw_xUV4zQFOaz1tXt7vJ0BFHx5oHqvrGXLj0TMZaEoc2hxYZDbsJNtU7m8EmFwogVlS2_rppQn_jYWcABwzX6XcBShQ_987jsuf8WFkNM03phXAzBtP9z8d04WQfvgopKcEy2fAP-gTD-nVli3DyZ2ZFXCZQlC1jr0olFpH-oI2fZ8djHVgysgGW4E9Io4ieQUfQXjlBOvAQa]
- Occupational Safety and Health Administration. PLATINUM SOLUBLE SALTS. Retrieved from OSHA.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX1q1Qk5pQqkbHh81o6cRsdj0UTH7BgyhusyylZj7j7tLCOszZjEUWMeVyp97uFM0HhnJcyQq6WQ_GTrNja5aSaGNxk86Fufjx1G4ju2nL7sSXYu1ccLGYynzS0DZVuzoA=]
- Fisher Scientific. SAFETY DATA SHEET: cis-Dichlorobis(pyridine)platinum(II). Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWbkim7oZgoevkQUSQMwKiCRAmYbKn1WY6Ny_LYGBeuAdrJ6jtbP7sTcr_aOlsC5xft5pBpEnj6CP26D0y-LEHW9F_vL8k-jDgos2dW_CQL8QILf7eYAXlZRPULUCCNxJPjEAtNqWOO8M-URBD8pHy-57a5O3rNIYYM-ST46xhzIU26mZGLIHqkjJIcIpyjaRfPCwHaMGlD6dxzbQO0CRDu4gH4uYM4ruyd3pYZnh0Xq7FnU3XxqpZHn-oOBVa]
- ALS Global. (2023, November 10). RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. Retrieved from ALS Global. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbhHmgIacZ0CIdy4DLMH-YNaEC1I31-wCoza8WhP8xRaTCyahCVJyH1xrmMmhxGwbIcOEbBeANXV6reB_3ZF7zq1aL3LwsPK7ycdzJruxU7grZNgGs0gc4bXZaErK9AkIP6o_DzDMkwp9OLuFRJEqIBuxMxwHvqx6Ke9j3DRRDymh0oyKaG899bA==]
- Hazardous Waste Experts. (2024, February 7). Which Substances Make Up the RCRA 8 Metals? Retrieved from Hazardous Waste Experts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpMVEmE2SJlBoQuI5Z5TNvpo0dNcOhrd4BVMzQRDNpqPaF8AtR5Dqsh1q6fb56PO7vNXM7h4dMLLRN6GZMz4Fec6SDDTX_ex4HOE-K6U7DXnQ7rbg7wBydcUMmxu7XEFec-V13i099Dl49FxybH_UCaY6_lEDnj7vPadz3yfty5HxzGPmrffpCOFzjBkDmbgS3hYFEx7hcw_jivXyLyabrLzf7okvlZGo1]
- U.S. Environmental Protection Agency. Other Disposal Guidance. Retrieved from EPA.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEooCVT51XXeWAKqnh2cEzyhIAd4V1G0eiEzwWO7rYs3eAP6YSApudBvkSfqSkaYt7XZ4iYCRZ2spcwXlWQ4OrUk-kmc9H2RYab_Urmj607aBui6nHIxanZFqzAkpLfNSnvhQ7ZEXSbRIW1al4B0BnHrb_3wQ5sVLCxGIDYJJfjhlCvR3vND43qJxK7r9r-lvYZVk-X0VKNRULU90Gw017AXjLPzejqs2o0Ox55i6FM]
- Colonial Metals, Inc. (2015, June 15). Safety Data Sheet: Dichloro(1,5-cyclootadiene)platinum(II). Retrieved from Colonial Metals, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFgJV8o2f9_4rqLTjhWpjq9Ts2C1oj4GqV9MrcfXX605kBKL-ckSwNnCK5JaefEBFxwOasER0qAGxiSt2Ouit7KxXRiXnL5d1Vif6v3OyNZe9KCVr9b2S5pHnKRi5ZH_gI6NnBRIaBGD5AZsqpCpFBCGR0BkqaT37GNS79-VorC37gKNHiLCUNf36J_VZwt3jeIQIlM6lVMRIxD2yq4xNoVQ==]
- ACTenviro. (2024, June 19). Proper Waste Management of RCRA 8 Metals. Retrieved from ACTenviro. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkyos6pIhicKVt5Obafw3slakEPHfa32l9tKY6hIV3vj8ymebfZPPRgnwZRw1GBY7vsnJC7-ok3go-tKZU3_ABBPE9y_OzOk_LIwe8h7OQE2L4jiYldmyPDaE8ueDq12rftxsKPDno-jX8GGLT67OQ]
- Washington State University. Standard Operating Procedure for Pyridine. Retrieved from WSU.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfCQt8qjfrFEgdvDse0AYwBiyD1RoN6AoLkokZYj6QyhhBtBHJz1O4EYiRfaeaO8D1SSS0cgMMAj4PMlLum4yvxqJ1EmKKTiZknu_ebdlbqcsjSYBIhem6y-DPdD-OCUrqX2LvKMB54XhoXUWvvoADSqcKouIBvOVG5CIZbWEWNd4Kre4RZUUBNyrTuDOJywC-Pw==]
- Occupational Safety and Health Administration. Platinum in Workplace Atmospheres. Retrieved from OSHA.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH89a81BaUYXNWXHgUUtBDIElwkF3bb5DhRMJAicavu6v6k4Fa8qAnO3IFwxK9LawdTY4afsxpfTwuIunpnc0Q3QZrMRMVD-y9nR0aohtT8CnmHvXLo9zzUlDketCK_3EzpWXxbFsoYTh9glTQ3ufxtidHjOrUEHo344YHZ]
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Platinum. Retrieved from CDC.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYnf5Fh7SKQljxeG8afCM9JNsDqjgboWXIc-0mMZekHySDG3mI2kaowq9zFpgha4T2bxlJEXYKlJfgXC_DstOinAFbbU3YmbJOcb6Knvq4TuZYFantwXsauL5FVafcAzDd6s9GK_4=]
- Fisher Scientific. SAFETY DATA SHEET: 2,6-Dichloropyridine. (2025, December 18). Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGaMNvZ4plg670LQJyjEsC3s6TdOsuetoCYGu2xQqNM_8lnCCVYLpqALvC-099Iu0_SfmdBSXzzrv-9DdwE07bQZMch2c70LYVU65FZnBvMkXeQCMnQCfjINq0cIa3ltfyowOs-EeAFLZpmYjwMHa1hhotVJhKnCfL7gayrZEScHEZxummG1YWOBrdOfivOfty]
- U.S. Environmental Protection Agency. (2025, March 10). Metals. Retrieved from EPA.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm-UbZqtG-YOD_UHwxmZWQkyS10A7NUlp6hVFN7vF9xyZHYVw5r-V6fXn6f1ifby-KLxXrsmM0JhMU0_yzuq7gyEq_qNoEA931C-zOpqnUgQ62yR76q1DMZnJN6g==]
- École Polytechnique Fédérale de Lausanne. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from EPFL.ch. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZZ_9n33p3yK-sbKPIWv5pfOHDd5kfyniFWeLpt6tWU-4qZb2SuAWUzfDPR5hfZJYmhfKPNcShROdUVez7zc1jBH7Nl3Y2VBT4g9F_kC00NGl9haNz-dYhqqeV2z99GCsRNj4UZhpuBJs5l-upDi2nS7wZcwV_9UMWJyKuzvvGpamI8vILMdwK4jAaK5eRZNdixTqgxQ5WpyjLbxt_RvwHmu_BxOeJnw==]
- Jubilant Ingrevia Limited. 2,6-Dichloropyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp12AEtYe5_CmCrUCuQ_yq6Gb_IjBqsyxDF6RRjKGVuqaimUOnl1wUj8RyApBDFhPmcvcTzXoClXamgUFsOJAUn9HPCvlL4ZgGVZDDgjR0QMi2TxyE86cEew3TSAUFo4ex6dqbobqsqJkTam8FQTRoJTmzfLxGlPque8uGHC9swDTyTPHyozxb4HQy0p4sfttNLKMxxViST2ZwLAWy]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. buyisotope.com [buyisotope.com]
- 9. colonialmetals.com [colonialmetals.com]
- 10. Platinum Waste - London Chemicals & Resources Limited [lcrl.net]
- 11. Safely Recycle Platinum Scrap — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 12. alsglobal.com [alsglobal.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dichloro(dipyridine)platinum(II)
An In-Depth Operational and Safety Directive for Drug Development Professionals
As a senior application scientist, I understand that groundbreaking research with platinum-based compounds, such as dichloro(dipyridine)platinum(II), demands an equally sophisticated approach to safety. These compounds are invaluable in the development of novel therapeutics but possess inherent risks that necessitate meticulous handling protocols. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every procedure is a self-validating system for protecting both the researcher and the integrity of the experiment.
The primary hazard associated with soluble platinum salts, including dichloro(dipyridine)platinum(II), is their potential to cause sensitization, a condition known as "platinosis".[1][2] This allergic-like reaction can manifest as pronounced irritation of the eyes, nose, and respiratory tract, leading to symptoms like sneezing, coughing, and watery eyes.[2][3] With continued exposure, these symptoms can progress to more severe asthmatic responses, including chest tightness, wheezing, and shortness of breath.[2][4][5] Skin contact can also lead to allergic dermatitis.[1][3] Therefore, the cornerstone of our safety protocol is the stringent avoidance of exposure through inhalation, skin contact, and ingestion.
I. Hazard Assessment and Control: A Multi-Layered Defense
Understanding the specific hazards of dichloro(dipyridine)platinum(II) is the first step in establishing a robust safety plan. This compound is harmful if swallowed, inhaled, or comes into contact with skin.[6][7] It is also known to cause serious eye and skin irritation and may lead to respiratory irritation.[6][8]
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure is to handle the compound within a certified chemical fume hood. This engineering control is non-negotiable as it captures airborne particles at the source, preventing inhalation. All weighing, reconstitution, and aliquoting procedures must be performed within the fume hood.
Administrative Controls: Safe Work Practices
Safe work practices are procedural safeguards that supplement engineering controls. These include:
-
Restricted Access: Clearly demarcate the work area where dichloro(dipyridine)platinum(II) is being handled and restrict access to authorized personnel only.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[9] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9][10]
-
Labeling: Ensure all containers of dichloro(dipyridine)platinum(II) are clearly labeled with the chemical name and appropriate hazard warnings.
II. Personal Protective Equipment (PPE): The Essential Barrier
While engineering and administrative controls significantly reduce risk, a comprehensive PPE strategy is mandatory to protect against accidental exposure. The following table outlines the required PPE for handling dichloro(dipyridine)platinum(II).
| PPE Component | Specification | Rationale for Use |
| Gloves | Two pairs of powder-free, chemotherapy-tested nitrile gloves (ASTM D6978). | The double-gloving technique provides an extra layer of protection against tears and permeation. The outer glove can be removed immediately upon contamination, preventing the spread of the compound. Chemotherapy-rated gloves are tested for resistance to a wider range of chemicals. |
| Eye & Face Protection | Safety goggles and a full-face shield. | This combination protects the eyes from splashes and prevents accidental touching of the face with contaminated gloves.[11] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator. | An N95 respirator is essential for protecting against the inhalation of fine powders or aerosols of the platinum compound, which is a primary route of sensitization.[11] |
| Body Protection | A disposable, solid-front, back-closing, chemotherapy-rated gown with long sleeves and elastic cuffs. | A chemotherapy-rated gown provides a barrier against splashes and contamination of personal clothing. The back-closure design minimizes the risk of frontal contamination.[11] |
| Foot Protection | Two pairs of disposable, skid-resistant shoe covers. | Shoe covers prevent the tracking of contaminants out of the laboratory. Double-shoe covers are recommended when working with potent compounds.[11] |
III. Operational Plan: A Step-by-Step Workflow
This section provides a detailed, procedural workflow for the safe handling of dichloro(dipyridine)platinum(II) from receipt to disposal.
1. Preparation and Gowning:
-
Before entering the designated work area, don the required PPE in the following order: two pairs of shoe covers, inner gloves, gown, N95 respirator, face shield, and outer gloves.
-
Ensure all PPE is donned correctly and is free of defects.
2. Compound Handling in a Fume Hood:
-
Place an absorbent, plastic-backed liner on the surface of the fume hood to contain any potential spills.
-
Carefully unpack the container of dichloro(dipyridine)platinum(II) inside the fume hood.
-
To weigh the compound, use a dedicated, tared weigh boat. Handle the container and spatula with care to avoid generating dust.
-
For reconstitution, slowly add the diluent to the vial containing the platinum compound. Avoid vigorous shaking to prevent aerosolization.
-
If aliquoting, use a fresh, sterile pipette for each aliquot.
3. Post-Handling and Decontamination:
-
After handling is complete, carefully seal all containers of the platinum compound.
-
Decontaminate all surfaces within the fume hood using a suitable deactivating agent, followed by a thorough cleaning with a laboratory-grade disinfectant.
-
Wipe down the exterior of all equipment used with a decontaminating solution before removing it from the fume hood.
4. Doffing PPE:
-
The doffing procedure is critical to prevent self-contamination.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield and gown, turning the gown inside out as it is removed. Dispose of these in the hazardous waste.
-
Exit the immediate work area and remove the N95 respirator and shoe covers.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
IV. Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (within the fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, use an absorbent material to gently cover the spill.
-
Collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Major Spill (outside the fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Emergency Contact: In case of exposure, seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for dichloro(dipyridine)platinum(II).
V. Disposal Plan: Ensuring Environmental and Personal Safety
All waste generated from handling dichloro(dipyridine)platinum(II) is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: All contaminated PPE, weigh boats, pipette tips, and absorbent materials must be placed in a clearly labeled, leak-proof hazardous waste container.[12]
-
Liquid Waste: Unused solutions containing dichloro(dipyridine)platinum(II) must be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour any platinum-containing solutions down the drain.[12]
-
Sharps Waste: Needles and other sharps used for handling the compound must be disposed of in a designated sharps container.
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points in the safe handling of dichloro(dipyridine)platinum(II).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. Platinum | Toxic Substances Blog [u.osu.edu]
- 4. ipa-news.com [ipa-news.com]
- 5. Update on occupational allergy, including asthma, to soluble platinum salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. 顺-二氯双(吡啶)铂(II) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. halyardhealth.com [halyardhealth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
